2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Description
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3OS/c12-7-1-2-8-9(5-7)14-4-3-10(8)17-6-11(16)15-13/h1-5H,6,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWAIRKDKKYBDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370965 | |
| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-50-2 | |
| Record name | 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Authored by: Gemini, Senior Application Scientist
Abstract
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most notably forming the core of the renowned antimalarial drug, chloroquine. Its unique electronic and structural properties make it a privileged starting point for the development of novel therapeutic agents. This guide provides a comprehensive, in-depth protocol for the , a versatile intermediate for the synthesis of various heterocyclic compounds with potential biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Strategic Overview: The Synthetic Rationale
The synthesis of the target compound, this compound, is most efficiently achieved via a two-step synthetic sequence starting from the commercially available 4,7-dichloroquinoline. The strategy hinges on the differential reactivity of the two chlorine atoms on the quinoline ring.
Causality of Reaction Pathway: The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This enhanced reactivity is due to the resonance-stabilizing effect of the adjacent ring nitrogen, which can delocalize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack. This inherent electronic property allows for the selective substitution at C4, which is the cornerstone of this synthetic strategy.
The overall transformation is outlined below:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): Reaction of 4,7-dichloroquinoline with a sulfur nucleophile, ethyl 2-mercaptoacetate (ethyl thioglycolate), to selectively displace the C4-chloro group and form the key intermediate, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
Step 2: Hydrazinolysis: Conversion of the resulting ethyl ester into the target acetohydrazide derivative through reaction with hydrazine hydrate. This is a classic and high-yielding transformation of an ester to a hydrazide.
The following diagram illustrates the planned synthetic workflow.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Potential of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those incorporating the quinoline scaffold, have consistently emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide delves into the synthesis, characterization, and diverse biological potential of a specific class of these compounds: 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide and its derivatives. As a senior application scientist, this document aims to provide not just a compilation of data, but a synthesized understanding of the structure-activity relationships, mechanistic insights, and practical experimental methodologies that underpin the investigation of these promising molecules.
The Quinoline Core: A Foundation for Diverse Bioactivity
The 7-chloroquinoline moiety is a well-established pharmacophore, most famously recognized in the antimalarial drug chloroquine.[1] However, its utility extends far beyond parasitic infections. The introduction of a thioacetohydrazide side chain at the C-4 position opens up a vast chemical space for derivatization, leading to a remarkable array of biological activities, including antifungal, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This guide will explore each of these facets in detail, providing a comprehensive overview for researchers looking to explore this chemical space.
Synthesis of this compound Derivatives: A Generalized Workflow
The synthesis of the core scaffold and its subsequent derivatization is a critical first step in the exploration of this compound class. The general synthetic route is a two-step process, which is both efficient and amenable to the generation of a diverse library of derivatives.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Antimicrobial Potential of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Foreword for the Research Professional
The relentless evolution of antimicrobial resistance necessitates a perpetual search for novel chemical entities with therapeutic potential. Among the myriad of heterocyclic scaffolds, the quinoline nucleus stands as a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents. This guide delves into the specific antimicrobial profile of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a compound that synergistically combines the established bioactivity of the 7-chloroquinoline core with the versatile chemical properties of an acetohydrazide moiety. While direct and extensive research on this specific molecule is emerging, this document synthesizes data from closely related analogues to provide a robust, scientifically-grounded framework for its study and application. We will explore its synthesis, infer its antimicrobial spectrum, and provide detailed protocols for its evaluation, thereby offering a comprehensive resource for researchers and drug development professionals poised to investigate this promising compound.
Proposed Synthesis of this compound
The synthesis of the title compound can be logically approached through a two-step process, commencing with the nucleophilic substitution of 4,7-dichloroquinoline. This foundational reaction is a common theme in the synthesis of various 4-substituted quinoline derivatives.[1]
Step 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
The initial step involves the reaction of 4,7-dichloroquinoline with ethyl 2-mercaptoacetate. The thiol group of the mercaptoacetate acts as a potent nucleophile, displacing the chlorine atom at the C4 position of the quinoline ring. This reaction is typically facilitated by a base, such as potassium carbonate or sodium ethoxide, in a suitable polar aprotic solvent like dimethylformamide (DMF) or ethanol. The base deprotonates the thiol, enhancing its nucleophilicity.
Step 2: Hydrazinolysis of the Ester Intermediate
The resulting ester, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate, is then converted to the target acetohydrazide derivative through hydrazinolysis. This is achieved by refluxing the ester with hydrazine hydrate in an alcoholic solvent, most commonly ethanol.[2] The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the corresponding hydrazide and the liberation of ethanol.
Caption: Proposed two-step synthesis of the target compound.
Inferred Antimicrobial Activity Profile
While specific data for this compound is not extensively available, a comprehensive analysis of related structures provides a strong basis for predicting its antimicrobial potential. The 7-chloroquinoline scaffold is a well-established pharmacophore with known antimicrobial properties.[3] Furthermore, various acetohydrazide derivatives have demonstrated significant antibacterial and antifungal activities.[4][5][6]
Antibacterial Activity
Derivatives of quinoline are known to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] It is plausible that this compound will demonstrate activity against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative).[4][6] The acetohydrazide moiety may further enhance this activity.[7]
Antifungal Activity
Several 7-chloroquinoline derivatives have been reported to possess antifungal properties.[8] Notably, hydrazone derivatives of 7-chloroquinoline have shown promising activity against various Candida species.[8] It is therefore reasonable to hypothesize that the title compound could be effective against clinically relevant fungi like Candida albicans and Aspergillus niger.[4][6]
Quantitative Antimicrobial Data of Related Compounds
To provide a quantitative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related quinoline and acetohydrazide derivatives against various microbial strains, as reported in the literature.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Quinoline Derivatives | S. aureus | 6.25 | [3] |
| Quinoline Derivatives | E. coli | 100 | [3] |
| 7-Chloroquinolin-4-yl Arylhydrazone | Candida albicans | 25 | [8] |
| Acetohydrazide Pyrazole Derivative | S. aureus | Not specified, but active | [5] |
| Acetohydrazide Pyrazole Derivative | E. coli | Not specified, but active | [5] |
| Acetohydrazide Pyrazole Derivative | C. albicans | Not specified, but active | [5] |
Potential Mechanism of Action
The antimicrobial action of quinoline derivatives is often multifactorial. A primary proposed mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication, transcription, and repair.[6] By binding to this enzyme, quinolones interfere with the supercoiling and uncoiling of bacterial DNA, ultimately leading to cell death.
The acetohydrazide moiety could contribute to the antimicrobial effect through several potential mechanisms, including chelation of essential metal ions required for microbial enzyme function or by acting as an isostere for other essential molecules, thereby disrupting metabolic pathways.
Experimental Protocols for Antimicrobial Evaluation
To empirically determine the antimicrobial activity of this compound, standardized and validated methodologies are crucial. The following protocols are based on widely accepted practices in microbiology.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Controls: Include a positive control (microorganism with no compound) and a negative control (broth medium with no microorganism).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Agar Well Diffusion Method
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
Protocol:
-
Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Compound: A defined volume of the test compound solution at a known concentration is added to each well.
-
Controls: A well with the solvent alone serves as a negative control. A standard antibiotic can be used as a positive control.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
The chemical scaffold of this compound presents a compelling case for its investigation as a novel antimicrobial agent. By leveraging the known bioactivities of the 7-chloroquinoline and acetohydrazide moieties, this compound is predicted to exhibit a valuable spectrum of antibacterial and antifungal activities. The synthetic route is straightforward, and its antimicrobial efficacy can be rigorously evaluated using the standardized protocols detailed herein. Future research should focus on the empirical validation of its antimicrobial profile, elucidation of its precise mechanism of action, and assessment of its cytotoxicity and in vivo efficacy. Such studies will be instrumental in determining the therapeutic potential of this and related compounds in the ongoing battle against infectious diseases.
References
[4] Synthesis and antimicrobial activity of substituted acetohydrazide derivatives. (2024). Source not specified. [7] Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. (2023). MDPI. [9] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). Docta Complutense. [5] Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. (2019). ResearchGate. [6] Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives. (n.d.). ProQuest. [10] Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives. (n.d.). ProQuest. [11] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). MDPI. [2] Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Source not specified. [12] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2022). PubMed. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. [13] Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). ACS Publications. [14] synthesis-and-antimicrobial-evaluation-of-some-novel-quinoline-derivatives. (2024). Ask this paper. [15] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025). ResearchGate. [16] Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). Source not specified. [8] 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025). Source not specified. [3] Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [17] Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. (n.d.). PubMed. [18] Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. (n.d.). NIH. [1] Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (n.d.). ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. docta.ucm.es [docta.ucm.es]
- 10. Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives - ProQuest [proquest.com]
- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 12. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME NOVEL QUINOLINE DERIVATIVES: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. apjhs.com [apjhs.com]
- 17. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
An In-depth Technical Guide to the Mechanism of Action of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking a Hybrid Pharmacophore
The compound this compound emerges from a rich history of heterocyclic chemistry aimed at combating infectious diseases and cancer. Its structure represents a strategic hybridization of two key pharmacophores: the 7-chloroquinoline core and a thioacetohydrazide side chain. The 7-chloroquinoline moiety is famously the backbone of chloroquine, one of the most significant antimalarial drugs of the 20th century[1][2]. The hydrazide component, meanwhile, is a versatile functional group known to impart a wide range of biological activities, including antimicrobial and anticancer effects[3][4].
This guide provides a detailed exploration of the probable . Drawing from the extensive research on its core scaffold and structurally related analogs, we will dissect its primary antimalarial activity, investigate potential anticancer and antimicrobial mechanisms, and provide field-proven experimental protocols for validating these actions. The narrative is constructed not as a rigid review, but as a logical, causality-driven exploration befitting a senior application scientist's perspective.
Part 1: The Primary Postulated Mechanism: Antimalarial Action via Disruption of Heme Detoxification
The foundational hypothesis for the antimalarial action of this compound is directly inherited from its 7-chloroquinoline core. The mechanism is a classic example of exploiting a unique vulnerability in the Plasmodium parasite's lifecycle within human red blood cells.
Causality: The Parasite's Achilles' Heel
During its intraerythrocytic stage, the Plasmodium parasite resides within a digestive vacuole. To acquire essential amino acids, it voraciously degrades host hemoglobin[5]. This process, however, releases a highly toxic and soluble byproduct: free heme (ferriprotoporphyrin IX)[6]. Free heme is a pro-oxidant that can generate reactive oxygen species, leading to membrane damage and parasite death[5]. To protect itself, the parasite has evolved a crucial detoxification process: it biocrystallizes the toxic heme into an inert, insoluble polymer called hemozoin (also known as the "malaria pigment")[7][8].
The inhibition of this hemozoin formation is the cornerstone of the activity of chloroquine and, by strong inference, of this compound[2][6][8].
The Stepwise Mechanism of Action
-
Selective Accumulation (Ion Trapping): As a weak base, the quinoline compound readily diffuses across the red blood cell and parasite membranes into the acidic digestive vacuole (pH 4.7-5.0). Inside this acidic environment, the nitrogen atoms on the quinoline ring become protonated[5][7]. This charged state "traps" the molecule within the vacuole, preventing it from diffusing out and leading to its accumulation at concentrations several hundred-fold higher than in the surrounding plasma[1][5].
-
Heme Binding and Complexation: The accumulated, protonated compound binds with high affinity to free heme molecules released from hemoglobin digestion. This forms a drug-heme complex that is toxic to the parasite[7].
-
Inhibition of Heme Polymerase Activity: The primary mechanistic event is the capping of the growing hemozoin crystal. The drug-heme complex effectively terminates the polymerization chain, preventing the sequestration of further toxic heme molecules[8]. This action is often described as inhibiting the enzymatic activity of a putative "heme polymerase," though the process can also occur spontaneously at acidic pH.
-
Induction of Parasite Toxicity: The resulting buildup of free heme and toxic drug-heme complexes leads to oxidative stress, disruption of membrane function, and ultimately, lysis and autodigestion of the parasite[6][7].
Visualization: Antimalarial Pathway
Caption: Proposed antimalarial mechanism via heme detoxification inhibition.
Experimental Protocol: In Vitro β-Hematin (Hemozoin) Formation Assay
This assay provides a direct, cell-free method to validate the core mechanistic hypothesis. It measures the ability of a compound to inhibit the formation of synthetic hemozoin (β-hematin).
Principle: Hemin (the oxidized form of heme) is induced to precipitate into β-hematin crystals under acidic, high-temperature conditions. The amount of free, unpolymerized hemin remaining in the supernatant after centrifugation is quantified spectrophotometrically. An effective inhibitor will result in a higher concentration of hemin in the supernatant.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Hemin Stock Solution: Prepare a 2 mM solution of hemin chloride in dimethyl sulfoxide (DMSO). Vortex thoroughly.
-
Acetate Buffer: Prepare a 0.5 M sodium acetate buffer and adjust the pH to 4.8.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Controls: Chloroquine (positive control), DMSO (negative/vehicle control).
-
-
Assay Setup (in 96-well microplate):
-
To each well, add 50 µL of the hemin stock solution.
-
Add 10 µL of the test compound at various concentrations (prepared by serial dilution from the stock). Use chloroquine and DMSO for control wells.
-
Initiate the reaction by adding 50 µL of the 0.5 M sodium acetate buffer (pH 4.8). The final volume is 110 µL.
-
-
Incubation:
-
Seal the plate and incubate at 60°C for 18-24 hours to allow for β-hematin formation.
-
-
Washing and Quantification:
-
After incubation, centrifuge the plate at 4000 rpm for 15 minutes. The β-hematin will form a pellet.
-
Carefully remove the supernatant.
-
Wash the pellet by adding 200 µL of DMSO to each well to dissolve any unreacted hemin. Centrifuge again and discard the supernatant. Repeat this wash step twice.
-
After the final wash, add 200 µL of 0.1 M NaOH to each well to dissolve the β-hematin pellet.
-
Measure the absorbance of the dissolved pellet at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Abs_test / Abs_neg_control)] * 100
-
Plot the % inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Trustworthiness Check: The inclusion of both a potent positive control (Chloroquine) and a vehicle control (DMSO) is critical. The results are validated if Chloroquine shows potent inhibition (low IC₅₀) and DMSO shows negligible inhibition.
Part 2: Potential Secondary Mechanisms of Action
The versatility of the hydrazide and quinoline structures suggests the potential for polypharmacology. Evidence from related compounds indicates possible anticancer and broader antimicrobial activities.
A. Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
Several studies on novel 7-chloroquinoline derivatives, including those with hydrazide moieties, have reported significant cytotoxic activity against various cancer cell lines, such as MCF-7 (breast) and A549 (lung)[3][9]. The proposed mechanisms often involve the induction of programmed cell death (apoptosis) and halting the cell division cycle[3][4].
Postulated Mechanisms:
-
Apoptosis Induction: The compound may trigger apoptosis by upregulating pro-apoptotic proteins like p53 and initiator caspases (e.g., Caspase 9)[4].
-
Cell Cycle Arrest: Treatment can lead to an accumulation of cells in a specific phase of the cell cycle, often G0/G1, preventing proliferation[3].
-
Kinase Inhibition: Some quinoline-based hybrids have been shown to target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) kinase, which is often overactive in cancer[4].
Visualization: Cytotoxicity Assessment Workflow
Caption: Standard workflow for an MTT-based cell viability assay.
Experimental Protocol: MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of purple formazan is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well flat-bottom plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations. Include wells for untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., Doxorubicin).
-
Incubate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Reading:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO or an acidified isopropanol solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate cell viability relative to the untreated control: % Viability = (Abs_test / Abs_untreated) * 100
-
Determine the IC₅₀ value by plotting % viability against the log of compound concentration.
-
B. Antimicrobial Activity
Hydrazone derivatives are well-documented for their antimicrobial properties[10][11]. The 7-chloroquinoline moiety itself also possesses some antibacterial and antifungal activity[12][13].
-
Antifungal Action: Against fungi like Candida albicans, related (7-chloroquinolin-4-yl)arylhydrazones have been shown to inhibit key enzymes such as secreted aspartyl proteases (Saps) and phospholipases, which are crucial for virulence[14].
-
Antibacterial Action: While less characterized for this specific scaffold, the general mechanism for quinolone-type antibiotics involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination[15].
These potential activities can be screened using standard broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).
Conclusion: A Multi-Targeted Therapeutic Candidate
The is most confidently postulated to be analogous to that of chloroquine, centering on the potent inhibition of hemozoin formation in the malaria parasite. This primary mechanism is strongly supported by decades of research on the 7-chloroquinoline scaffold[5][6][7][8][16]. However, the inclusion of the thioacetohydrazide side chain introduces the high probability of a wider pharmacological profile. Evidence from analogous structures points toward promising anticancer activity, likely mediated through the induction of apoptosis and cell cycle arrest, and potential for broad-spectrum antimicrobial effects[3][4][9].
This molecule stands as an excellent example of hybrid drug design, where a well-established core is functionalized to potentially enhance its primary activity and introduce new, therapeutically valuable mechanisms. Further investigation is warranted to isolate and confirm these secondary actions and to fully elucidate the structure-activity relationships that govern its polypharmacology.
References
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Chloroquine - Wikipedia. Wikipedia.
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- What is the mechanism of Chloroquine Phosphate?
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- On the molecular mechanism of chloroquine's antimalarial action. PubMed - NIH.
- Pharmacological Potential of Quinoline Deriv
- Mechanism of Action of Chloroquine. Pharmacy Freak.
- Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
- Chloroquine (Aralen): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.
- Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed.
- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activ
- Synthesis, Characterization, and Antimicrobial Activities of (E)-2-(2-aminothiazol-4-yl)-N'-(2-nitrobenzylidene)acetohydrazide Ligand and Its Co(II) Complex.
- Antimicrobial Activity of Some Steroidal Hydrazones. IBISS RADaR.
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH.
- (7-Chloroquinolin-4-yl)
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
Sources
- 1. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. What is the mechanism of Chloroquine Phosphate? [synapse.patsnap.com]
- 7. Chloroquine - Wikipedia [en.wikipedia.org]
- 8. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journaljmsrr.com [journaljmsrr.com]
- 11. Secure Verification [radar.ibiss.bg.ac.rs]
- 12. ymerdigital.com [ymerdigital.com]
- 13. researchgate.net [researchgate.net]
- 14. (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectral properties, and potential biological activities, drawing upon established knowledge of related 7-chloroquinoline and acetohydrazide derivatives. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents. By synthesizing data from analogous compounds, this guide offers insights into the compound's reactivity, stability, and potential mechanisms of action, thereby facilitating further investigation and application.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of biological activities. The 7-chloroquinoline moiety, in particular, is a well-known pharmacophore found in established antimalarial drugs like chloroquine. The introduction of a thioether linkage and an acetohydrazide side chain at the 4-position of the quinoline ring system creates this compound, a molecule with significant potential for diverse pharmacological applications. The hydrazide-hydrazone functionality is a key feature in many biologically active compounds, known to contribute to their antimicrobial, anticonvulsant, and anti-inflammatory properties. This guide aims to provide a detailed exploration of the chemical and potential biological landscape of this promising compound.
Synthesis and Structural Elucidation
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a highly probable synthetic route can be inferred from standard organic chemistry principles and published syntheses of analogous compounds.[1][2][3] The proposed synthesis is a two-step process commencing with the readily available 4,7-dichloroquinoline.
Proposed Synthetic Pathway
The synthesis likely proceeds via a nucleophilic aromatic substitution followed by hydrazinolysis.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Inferred)
Step 1: Synthesis of Ethyl 2-((7-chloroquinolin-4-yl)thio)acetate
-
To a solution of 4,7-dichloroquinoline (1 equivalent) in a suitable solvent such as ethanol, add ethyl thioglycolate (1.1 equivalents) and a base, for example, triethylamine (1.2 equivalents).
-
The reaction mixture is then heated to reflux and stirred for several hours to days, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified, likely by column chromatography on silica gel, to yield the intermediate ester, ethyl 2-((7-chloroquinolin-4-yl)thio)acetate.
Step 2: Synthesis of this compound
-
The purified ethyl 2-((7-chloroquinolin-4-yl)thio)acetate (1 equivalent) is dissolved in ethanol.
-
Hydrazine hydrate (a significant excess, e.g., 5-10 equivalents) is added to the solution.
-
The mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by TLC.
-
After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the final compound, this compound, as a solid.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 306935-50-2 | Commercial Supplier |
| Molecular Formula | C₁₁H₁₀ClN₃OS | Commercial Supplier |
| Molecular Weight | 267.73 g/mol | Commercial Supplier |
| Appearance | White to light yellow crystalline powder | Commercial Supplier |
| Melting Point | 213 °C | Commercial Supplier |
| Boiling Point (Predicted) | 529.6 °C at 760 mmHg | Commercial Supplier |
| Density (Predicted) | 1.45 g/cm³ | Commercial Supplier |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF; sparingly soluble in alcohols; likely insoluble in water. (Inferred from structure) | N/A |
| Stability | Expected to be stable under normal laboratory conditions. The hydrazide moiety may be susceptible to hydrolysis under strongly acidic or basic conditions. (Inferred from structure) | N/A |
Spectral Characterization (Predicted)
The structural features of this compound suggest characteristic signals in various spectroscopic analyses. The following are predicted spectral data based on the analysis of its constituent functional groups and data from analogous compounds.[4][5][6][7][8][9][10][11][12]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-chloroquinoline ring, the methylene protons of the thioacetate linker, and the protons of the hydrazide group. The aromatic region will likely display a set of doublets and a singlet characteristic of the 7-substituted quinoline system. The methylene protons adjacent to the sulfur atom would appear as a singlet, and the NH and NH₂ protons of the hydrazide moiety would also be present, with their chemical shifts being solvent-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum would corroborate the structure with signals corresponding to the nine unique carbons of the 7-chloroquinoline ring, the methylene carbon, and the carbonyl carbon of the acetohydrazide group. The chemical shifts of the quinoline carbons would be influenced by the electron-withdrawing chloro group and the thioether linkage.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands for the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (hydrazide) | 3200-3400 |
| C=O stretching (amide I) | 1650-1680 |
| N-H bending (amide II) | 1510-1550 |
| C=N and C=C stretching (quinoline) | 1500-1620 |
| C-S stretching | 600-800 |
| C-Cl stretching | 700-800 |
Mass Spectrometry
High-resolution mass spectrometry should confirm the molecular formula with a molecular ion peak corresponding to [M+H]⁺. The fragmentation pattern would likely involve the loss of the acetohydrazide side chain and characteristic fragmentation of the 7-chloroquinoline core.[13][14][15][16][17]
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the nucleophilic character of the terminal amino group of the hydrazide moiety. This makes it a valuable intermediate for the synthesis of a variety of derivatives, including hydrazones, pyrazoles, and other heterocyclic systems, by reaction with aldehydes, ketones, and other electrophiles.[18]
Caption: Potential derivatization reactions of this compound.
Potential Biological Activities (Inferred from Analogs)
While specific biological data for this compound is limited, the structural motifs present suggest a high likelihood of interesting pharmacological properties.
Anticancer Activity
Numerous 7-chloroquinoline derivatives have demonstrated significant anticancer activity.[19][20][21][22] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The thioether linkage and the hydrazide moiety could further enhance this activity by enabling interactions with various biological targets. Derivatives of 7-chloroquinoline have been shown to be active against a range of cancer cell lines, including breast, colon, leukemia, and lung cancer.[20][23]
Antifungal Activity
Quinoline derivatives are known to possess antifungal properties.[24][25][26][27][28] Their mechanism of action is thought to involve the disruption of fungal cell membrane integrity and the inhibition of essential enzymes. The presence of the sulfur atom and the acetohydrazide group in the target molecule could contribute to enhanced antifungal efficacy.
Antimalarial Activity
The 7-chloro-4-substituted quinoline core is the cornerstone of many antimalarial drugs.[29][30][31][32][33] The established mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the malaria parasite. Although the thioether linkage in the target compound is a deviation from the typical amino linkage, the fundamental quinoline scaffold suggests that antimalarial activity is a strong possibility and warrants investigation.
Conclusion
This compound is a synthetically accessible compound with a rich chemical scaffold that suggests a wide range of potential biological activities. This technical guide has provided a comprehensive, albeit partially inferred, overview of its synthesis, physicochemical properties, and expected spectral characteristics. The potential for this molecule to serve as a platform for the development of novel anticancer, antifungal, and antimalarial agents is significant. Further empirical studies are necessary to fully elucidate its chemical and biological profile and to validate the promising potential highlighted in this guide.
References
-
Journal of Medicinal Chemistry. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. ACS Publications. Retrieved from [Link]
-
PubMed. (2023). Recent developments in antimalarial activities of 4-aminoquinoline derivatives. Retrieved from [Link]
-
4-aminoquinolines as Antimalarial Drugs. (n.d.). Retrieved from [Link]
-
PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (n.d.). Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-Aminoquinoline – Knowledge and References. Retrieved from [Link]
-
ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from [Link]
-
ACS Publications. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]
-
SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Retrieved from [Link]
-
PubMed. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Retrieved from [Link]
-
PubMed. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
NIH. (2020). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Retrieved from [Link]
-
ACS Publications. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
-
PubMed. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. Retrieved from [Link]
-
MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/R. Retrieved from [Link]
-
NIH. (n.d.). Acetohydrazide | C2H6N2O - PubChem. Retrieved from [Link]
-
PubMed. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl)-N-phenylacetamide derivatives 5-32. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic acid hydrazide - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
-
PubMed. (2024). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry .... Retrieved from [Link]
-
PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of alkylquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
- Google Patents. (n.d.). CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride.
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
NIH. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. Retrieved from [Link]
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 7–14. Reagents and conditions: a) hydrazine.... Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Connect Journals. (n.d.). synthesis, characterization of some new thiazolidin-4-one derivatives compounds and evaluation of the. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric | MDPI [mdpi.com]
- 7. Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umtm.cz [umtm.cz]
- 9. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 7-Chloro-2-methylquinoline(4965-33-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. connectjournals.com [connectjournals.com]
- 19. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. [PDF] Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage | Semantic Scholar [semanticscholar.org]
- 22. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. trinityssr.wordpress.com [trinityssr.wordpress.com]
- 32. taylorandfrancis.com [taylorandfrancis.com]
- 33. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide: A Technical Guide
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. Among the myriad of heterocyclic scaffolds, the 7-chloroquinoline moiety has garnered significant attention due to its presence in a range of pharmacologically active agents, notably in antimalarial and anticancer research[1][2]. When functionalized with a thioacetohydrazide linker, as in 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a molecule with the CAS Number 306935-50-2 is formed, presenting a unique profile for potential biological activity and further chemical modification[3]. The inherent reactivity of the hydrazide group, coupled with the established bio-relevance of the quinoline core, makes this compound a person of interest for researchers in medicinal chemistry.
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. As a self-validating system, each analytical technique discussed is presented with a clear rationale for its application, detailed experimental protocols, and an expert interpretation of the expected spectral data. While a publicly available, complete set of spectra for this specific molecule is not readily accessible, this guide will leverage data from closely related, and well-characterized analogs, particularly from the work of Gutiérrez et al. on 7-chloro-(4-thioalkylquinoline) derivatives, to provide a robust and scientifically grounded predictive analysis[4]. This approach allows for a detailed exploration of the spectroscopic landscape of the target molecule, empowering researchers to confidently identify and characterize this and similar compounds.
Molecular Structure and Synthesis Pathway
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound is comprised of a 7-chloroquinoline ring system linked at the 4-position via a sulfur atom to an acetohydrazide moiety.
Diagram 1: Molecular Structure of this compound
A 2D representation of the chemical structure.
A plausible and efficient synthesis of this molecule can be adapted from established protocols for similar 4-thioquinoline derivatives[4]. The synthesis would likely proceed via a nucleophilic substitution reaction.
Diagram 2: Proposed Synthesis Workflow
A flowchart illustrating the key steps in the proposed synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (NH and NH₂).
-
Transfer: Filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton signals.
Predicted ¹H NMR Spectrum and Interpretation:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the methylene protons of the linker, and the amine protons of the hydrazide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-2 (Quinoline) | 8.6 - 8.8 | Doublet | 1H | Deshielded due to the adjacent nitrogen atom. |
| H-8 (Quinoline) | 8.0 - 8.2 | Doublet | 1H | Deshielded due to the anisotropic effect of the fused ring system. |
| H-5 (Quinoline) | 7.9 - 8.1 | Doublet | 1H | Typical aromatic proton in a condensed ring system. |
| H-6 (Quinoline) | 7.5 - 7.7 | Doublet of Doublets | 1H | Shows coupling to both H-5 and H-8. |
| H-3 (Quinoline) | 7.3 - 7.5 | Doublet | 1H | Shielded relative to H-2. |
| -S-CH₂ - | 3.8 - 4.0 | Singlet | 2H | Methylene protons adjacent to a sulfur atom. |
| -NH - | 9.5 - 9.8 | Broad Singlet | 1H | Exchangeable proton of the hydrazide amide. |
| -NH₂ | 4.3 - 4.6 | Broad Singlet | 2H | Exchangeable protons of the terminal amine. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: A more concentrated sample is typically required, in the range of 20-50 mg.
-
Solvent and Transfer: The same procedure as for ¹H NMR is followed.
-
Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are crucial, especially for quaternary carbons.
Predicted ¹³C NMR Spectrum and Interpretation:
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C =O (Amide) | 168 - 172 | Carbonyl carbon of the acetohydrazide group. |
| C-4 (Quinoline) | 150 - 153 | Carbon bearing the thioether linkage. |
| C-2 (Quinoline) | 148 - 151 | Carbon adjacent to the quinoline nitrogen. |
| C-8a (Quinoline) | 147 - 149 | Quaternary carbon at the ring junction. |
| C-7 (Quinoline) | 135 - 137 | Carbon bearing the chloro substituent. |
| C-5 (Quinoline) | 128 - 130 | Aromatic methine carbon. |
| C-6 (Quinoline) | 126 - 128 | Aromatic methine carbon. |
| C-4a (Quinoline) | 124 - 126 | Quaternary carbon at the ring junction. |
| C-8 (Quinoline) | 123 - 125 | Aromatic methine carbon. |
| C-3 (Quinoline) | 118 - 120 | Aromatic methine carbon. |
| -S-C H₂- | 34 - 37 | Methylene carbon adjacent to the sulfur atom. |
Note: The exact chemical shifts are predictive and should be confirmed with 2D NMR experiments like HSQC and HMBC for unambiguous assignment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Predicted FT-IR Spectrum and Interpretation:
The FT-IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C=N, and C-Cl functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3400 | N-H stretch | Amine (NH₂) | Medium, often two bands |
| 3100 - 3300 | N-H stretch | Amide (NH) | Medium |
| ~1680 | C=O stretch | Amide I band | Strong |
| 1600 - 1650 | N-H bend | Amine/Amide | Medium |
| 1500 - 1600 | C=C and C=N stretch | Quinoline ring | Medium to Strong |
| ~1300 | C-N stretch | Amide III band | Medium |
| 1000 - 1100 | C-Cl stretch | Chloroquinoline | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Experimental Protocol (LC-MS with Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically effective for nitrogen-containing compounds.
-
Drying Gas: Nitrogen at a temperature of around 250-350 °C.
-
Capillary Voltage: Approximately 3-4 kV.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
Predicted Mass Spectrum and Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak ([M+H]⁺) and characteristic fragment ions.
| m/z Value (Predicted) | Ion | Proposed Fragmentation Pathway |
| 268.04 | [M+H]⁺ | Protonated molecular ion (for C₁₁H₁₀ClN₃OS) |
| 237.02 | [M-NHNH₂]⁺ | Loss of the terminal hydrazinyl group. |
| 196.98 | [7-Chloro-4-thioquinoline]⁺ | Cleavage of the thioacetohydrazide side chain. |
Diagram 3: Predicted Mass Spectrometry Fragmentation
A simplified representation of the expected fragmentation pattern.
Conclusion
The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, FT-IR, and Mass Spectrometry to build a complete and validated structural picture. This guide has provided a detailed framework for researchers to undertake this analysis with a high degree of confidence. By understanding the underlying principles of each technique and the expected spectral outcomes based on the molecule's unique architecture, scientists in the field of drug development can efficiently and accurately characterize this and other novel compounds. The protocols and predictive data presented herein serve as a robust starting point for the empirical investigation of this promising chemical entity.
References
-
CP Lab Safety. (n.d.). this compound, 1 gram. [Link]
-
Ghinet, A., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. MDPI. [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals. [Link]
-
LookChem. (n.d.). Cas 306935-50-2, this compound. [Link]
-
Rojas, L. J., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie. [Link]
-
Sánchez-Márquez, S., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry. [Link]
-
de Souza, M. V. N., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal. [Link]
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 306935-50-2 [chemicalbook.com]
- 4. umtm.cz [umtm.cz]
A Comprehensive Technical Guide to the Potential Therapeutic Targets of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its Derivatives
Executive Summary
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine. The functionalization of this core structure offers a pathway to novel therapeutic agents with diverse biological activities. This technical guide focuses on 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a versatile synthetic intermediate and a pharmacophore in its own right. While direct biological data on this specific molecule is limited, its structural components—the 7-chloroquinoline ring, a thioether linkage, and an acetohydrazide moiety—are present in numerous compounds with well-documented bioactivities. This whitepaper synthesizes existing research on these related analogs to elucidate the most promising therapeutic targets for this compound and its potential derivatives, providing a strategic roadmap for researchers and drug development professionals in oncology, infectious diseases, and beyond.
Introduction: Deconstructing the Pharmacophore
The therapeutic potential of this compound stems from the synergistic or additive effects of its three primary structural motifs. Understanding each component is critical to predicting its mechanism of action and identifying high-probability molecular targets.
-
1.1. The 7-Chloroquinoline Core: This planar, bicyclic aromatic system is a privileged scaffold in drug discovery. Its ability to intercalate between the base pairs of DNA is a well-established mechanism of action. Furthermore, its basic nitrogen atom allows it to accumulate in acidic organelles like the parasitic food vacuole, a key aspect of its antimalarial activity.[1] The chlorine atom at the 7-position is crucial for the activity of many quinoline-based drugs.
-
1.2. The Thioether Linkage: The sulfur atom at position 4 provides a flexible and robust connection to the side chain. This thioether bridge is more than a simple linker; it influences the molecule's overall lipophilicity, electronic properties, and spatial orientation, which are critical for binding to biological targets. Derivatives containing this linkage have shown significant antiproliferative activity by inducing DNA/RNA damage.[2]
-
1.3. The Acetohydrazide Moiety (-COCH₂NHNH₂): This functional group is a highly valuable building block for creating diverse chemical libraries. The terminal primary amine of the hydrazide can readily react with aldehydes and ketones to form hydrazones. Hydrazones are a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, often through mechanisms involving enzyme inhibition or metal chelation.[3][4]
Potential Therapeutic Targets in Oncology
The 7-chloroquinoline scaffold is heavily featured in the design of novel anticancer agents. The potential of this compound in this arena is multifaceted, likely involving direct interaction with nucleic acids and inhibition of key cancer-related enzymes.
DNA-Centric Mechanisms of Action
The planar nature of the quinoline ring strongly suggests that a primary mode of cytotoxic action is through direct interference with DNA structure and function.
-
DNA Intercalation and Topoisomerase Inhibition: Like other planar aromatic systems, the quinoline moiety can insert itself between DNA base pairs. This can disrupt DNA replication and transcription, leading to cell death. This physical blockage can also inhibit the function of DNA topoisomerases, enzymes critical for managing DNA topology during cellular processes. Structurally related thiocarbohydrazones have been identified as catalytic inhibitors of human DNA topoisomerase IIα, a validated cancer target.[5] Molecular docking studies of quinoline-based dihydrazones suggest they can bind to DNA via partial insertion.[6]
-
Induction of Apoptosis and DNA/RNA Damage: Many 7-chloroquinoline derivatives exert their anticancer effects by triggering programmed cell death (apoptosis).[7] Studies on 7-chloro-(4-thioalkylquinoline) derivatives have demonstrated their ability to cause significant DNA and RNA damage, which serves as a potent trigger for apoptosis.[2] Further investigations have shown that related compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phase, preventing cancer cells from proliferating.[7][8]
Caption: Potential anticancer mechanisms of action.
Key Enzyme Inhibition Targets
Beyond direct DNA interaction, derivatives of the core scaffold are known to inhibit specific enzymes that are overactive in cancer cells.
-
Receptor Tyrosine Kinases (e.g., EGFR): The epidermal growth factor receptor (EGFR) is a well-known proto-oncogene. Quinoline-based hydrazide-acrylamide hybrids have demonstrated potent antiproliferative activity against breast cancer cells by targeting and inhibiting EGFR kinase.[9]
-
Carbonic Anhydrases (CAs): CAs, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in regulating pH in the tumor microenvironment, promoting cancer cell survival and metastasis. Thioquinazoline-benzenesulfonamide hybrids, which share structural similarities, have been designed as potent inhibitors of these CA isoforms.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle. Molecular docking studies have suggested that CDK2 may be a target for quinoline-based dihydrazones, providing a mechanism for their observed ability to induce cell cycle arrest.[6]
| Compound Class | Cancer Cell Line | Target/Mechanism | IC₅₀ / GI₅₀ (µM) | Reference |
| Quinoline-pyrazoline derivative | Multiple | Antitumor activity | 0.13 - 0.99 | [10] |
| Quinoline-dihydrazone derivative | MCF-7 (Breast) | Apoptosis, DNA binding | 7.02 - 7.05 | [6] |
| 7-Chloroquinoline hydrazone | NCI-60 Panel | Cytotoxic activity | Submicromolar | [3] |
| 7-Chloroquinoline-triazole | 5637 (Bladder) | Apoptosis, G0/G1 arrest | Dose-dependent | [7] |
| Quinoline-hydrazide-acrylamide | MCF-7 (Breast) | EGFR Kinase Inhibition | 2.71 - 5.94 | [9] |
Potential Therapeutic Targets in Infectious Diseases
The historical success of quinolines against malaria provides a strong foundation for exploring this compound and its analogs as anti-infective agents.
Antiprotozoal Targets
-
Inhibition of Heme Polymerization: In the malaria parasite Plasmodium falciparum, the detoxification of heme released from hemoglobin digestion is essential for survival. This is achieved by polymerizing toxic heme into inert hemozoin (β-hematin). Chloroquine and its analogs are believed to inhibit this process, leading to a buildup of toxic heme and parasite death. Derivatives of 7-chloroquinoline have shown efficient in vitro activity as inhibitors of β-hematin formation.[1]
-
Thioredoxin Reductase: This enzyme is crucial for redox balance in some protozoa. While not directly confirmed for the topic compound, it is a known target for other antiprotozoal agents and represents a plausible avenue for investigation.[11]
Antifungal Targets
Chronic and invasive fungal infections pose a significant health threat, and new antifungal agents are urgently needed.
-
Inhibition of Fungal Virulence Factors: Rather than directly killing the fungus, an alternative strategy is to disarm it by inhibiting key virulence factors. In Candida albicans, secreted aspartyl proteases (Saps) and phospholipases (PLs) are critical for tissue invasion and host damage. (7-Chloroquinolin-4-yl)arylhydrazones, which can be readily synthesized from the topic compound, have been shown to repress the activity of both Saps and PLs at sub-fungicidal concentrations.[12] This suggests a mechanism that could reduce pathogenicity without exerting strong selective pressure for resistance.
| Compound Class | Fungal Species | Target/Mechanism | MIC (µg/mL) | Reference |
| (7-Chloroquinolin-4-yl)arylhydrazone | Candida albicans | Aspartyl Protease Inhibition | >20% repression | [12] |
| (7-Chloroquinolin-4-yl)arylhydrazone | Candida albicans | Phospholipase Inhibition | >40% repression | [12] |
| (7-Chloroquinolin-4-yl)arylhydrazone | Candida & Rhodutorula spp. | Antifungal activity | 25 - 50 | [4][13] |
digraph "Antimicrobial_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Compound [label="Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="Primary Screening\n(MIC/MFC Determination)", fillcolor="#FFFFFF", fontcolor="#202124"]; Antiprotozoal [label="Antiprotozoal Pathway", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Antifungal [label="Antifungal Pathway", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HemeAssay [label="β-Hematin\nInhibition Assay", fillcolor="#FFFFFF", fontcolor="#202124"]; EnzymeAssay [label="Virulence Factor Assay\n(Protease, Phospholipase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Result1 [label="Identify Antimalarial Lead", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"]; Result2 [label="Identify Antifungal Lead", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
Compound -> Screening; Screening -> Antiprotozoal [label="Activity vs.\nProtozoa"]; Screening -> Antifungal [label="Activity vs.\nFungi"]; Antiprotozoal -> HemeAssay; Antifungal -> EnzymeAssay; HemeAssay -> Result1; EnzymeAssay -> Result2; }
Caption: Workflow for assessing antimicrobial activity.
Experimental Protocols for Target Validation
To empirically test the hypotheses outlined above, a series of standardized, robust assays are required. The following protocols provide a foundation for the initial characterization of this compound and its derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a first-line screen to determine a compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.[14]
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value using non-linear regression.
Protocol: DNA Topoisomerase IIα Relaxation Assay
This assay measures the ability of a compound to inhibit the catalytic activity of Topo IIα, which relaxes supercoiled DNA.[5]
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.
-
Enzyme Addition: Add 1 unit of human DNA Topoisomerase IIα to initiate the reaction. Include a no-enzyme control, a vehicle control, and a positive control (e.g., Etoposide).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the different DNA topoisomers (supercoiled vs. relaxed).
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band compared to the vehicle control.
Caption: General workflow for target validation and mechanistic studies.
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, its most probable therapeutic targets lie in oncology and infectious diseases. Key avenues for investigation include:
-
Oncology: DNA topoisomerases, receptor tyrosine kinases (EGFR), and carbonic anhydrases (CA IX/XII). The primary cellular outcomes are expected to be the induction of apoptosis and cell cycle arrest.
-
Infectious Diseases: Inhibition of β-hematin formation in P. falciparum and inhibition of key virulence enzymes like proteases and phospholipases in pathogenic fungi such as C. albicans.
The immediate next step for researchers is the strategic derivatization of the acetohydrazide moiety to generate a library of hydrazones. This library can then be screened against the targets and cell lines identified in this guide. A systematic structure-activity relationship (SAR) study will be crucial to optimize potency and selectivity, ultimately leading to the identification of lead candidates for further preclinical and clinical development.
References
-
Ece, A., & Sevindik, H. G. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, e2100002. [Link]
-
Kumar Patel, P., et al. (2018). Synthesis and characterization of antimicrobial activity of quilinoline derivative. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 869-877. [Link]
-
Dash, P. P., et al. (2006). Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry, 18(3), 1711. [Link]
-
Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(10), 4381-4417. [Link]
-
Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(7), 675-680. [Link]
-
Yilmaz, M. C., et al. (2023). Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. ACS Omega, 8(43), 40751-40766. [Link]
-
Ghinet, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2999. [Link]
-
de Almeida, J. F., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Journal of enzyme inhibition and medicinal chemistry, 30(2), 219-224. [Link]
-
Arsenyan, P., et al. (2017). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 22(11), 1969. [Link]
-
Velez, J., et al. (2014). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European journal of medicinal chemistry, 71, 115-126. [Link]
-
Rámirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Pharmacy and Pharmacology, 72(5), 685-703. [Link]
-
Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489-1499. [Link]
-
Glavač, D., et al. (2023). Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα. International Journal of Molecular Sciences, 24(5), 4443. [Link]
-
Shi, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC advances, 12(28), 17973-17985. [Link]
-
Amir, M., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & medicinal chemistry letters, 27(4), 831-836. [Link]
-
Al-Ostath, R. A., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of the Iranian Chemical Society, 19(8), 3327-3341. [Link]
-
Yakimovich, K. M., et al. (2021). Substituted 2-[(2-Oxo-2H-[1][15][16]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. Molecules, 26(11), 3394. [Link]
-
de Oliveira, C. B., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational new drugs, 38(4), 1020-1030. [Link]
-
Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489-1499. [Link]
-
Montenegro, C. A., et al. (2012). 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene] hydrazine: A potent compound against cancer. Medicinal Chemistry Research, 21(11), 3615-3619. [Link]
-
El-Naggar, A. M., et al. (2022). Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2329-2342. [Link]
-
Karaküçük, M., et al. (2023). Biological Activities of Etodolac-Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF-7 and MDA-MB-231. Chemistry & Biodiversity, 20(8), e202300481. [Link]
Sources
- 1. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of a 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Library
An In-Depth Technical Guide:
Foreword: The Rationale and Potential of a Privileged Scaffold
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in molecules with a vast spectrum of biological activities.[1][2][3] From the life-saving antimalarial chloroquine to modern anticancer agents, the 7-chloroquinoline core, in particular, is a validated pharmacophore essential for potent biological activity.[4] This guide focuses on a library of compounds built upon the 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide scaffold. This structure strategically combines the established 7-chloroquinoline moiety with a thioacetohydrazide linker, a versatile chemical entity known to participate in various biological interactions and serve as a precursor for further heterocyclic synthesis.
The purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide to the systematic in vitro screening of a chemical library based on this core. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating screening cascade. Our approach is designed to efficiently identify and characterize novel bioactive agents, prioritizing compounds with high potency and selective mechanisms of action for further development.
Chapter 1: Library Design and the Screening Cascade
The this compound Library Core
The foundational molecule, this compound, is typically synthesized from 4,7-dichloroquinoline and methyl thioglycolate, followed by hydrazinolysis.[5] A compound library is then generated by reacting the terminal hydrazide group with a diverse set of aldehydes or ketones to form hydrazone derivatives, or through other chemical modifications. This creates a family of related compounds where the effect of different substituents on biological activity can be systematically evaluated, forming the basis of Structure-Activity Relationship (SAR) studies.[6][7]
Caption: General structure of the library core and diversification point.
The In Vitro Screening Cascade: A Strategy for Hit Identification
A screening cascade is a hierarchical and resource-efficient strategy. We begin with broad, high-throughput assays to cast a wide net and eliminate inactive or overtly toxic compounds. Promising "hits" are then advanced through progressively more specific and complex secondary and tertiary assays to validate their activity and elucidate their mechanism of action. This structured approach ensures that resources are focused on the most promising candidates.
Caption: A logical workflow for the in vitro screening cascade.
Chapter 2: Primary Screening – Establishing a Cytotoxicity Baseline
The crucial first step in any screening campaign is to assess the general cytotoxicity of the library. This allows us to differentiate compounds that are nonspecifically toxic to all cells from those that exhibit selective activity against a particular cell type (e.g., cancer cells) or organism (e.g., a pathogen). This baseline is essential for calculating the selectivity index (SI), a key parameter in prioritizing hits.
Protocol 1: MTT Assay for Cellular Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells into a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed cells (e.g., human embryonic kidney cells HEK-293 for normal cell toxicity, and a panel of cancer cells like MCF-7 (breast) and HCT-116 (colon)) into 96-well flat-bottom plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each library compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells is ≤0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
As a complementary method, the LDH assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11] This provides a direct measure of cell lysis.
Experimental Protocol: LDH Cytotoxicity Assay
-
Cell Culture and Treatment: Follow steps 1-4 of the MTT protocol.
-
Positive Control: Prepare "maximum LDH release" control wells by adding a lysis buffer (e.g., 1% Triton X-100) to untreated cells 45 minutes before the assay endpoint.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Data Acquisition: Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control, after subtracting background values.
Primary Data Presentation
Summarize the IC₅₀ values from the primary cytotoxicity screens in a structured table.
| Compound ID | Structure (R-Group) | IC₅₀ on HEK-293 (µM) | IC₅₀ on MCF-7 (µM) | IC₅₀ on HCT-116 (µM) |
| Lib-001 | -H | >100 | 25.4 | 30.1 |
| Lib-002 | -4-Cl-Ph | 85.2 | 5.2 | 7.8 |
| Lib-003 | -2,4-di-F-Ph | 92.1 | 2.1 | 1.9 |
| ... | ... | ... | ... | ... |
Chapter 3: Secondary Screening – Interrogating Therapeutic Potential
Compounds that pass the primary screen (i.e., show low general cytotoxicity or interesting cancer cell-specific effects) are advanced to therapeutic area-specific assays. Based on the known biological profile of quinolines, key areas to investigate are anticancer, antimalarial, and antimicrobial activities.[1][4][12]
Anticancer Activity Screening
Quinoline derivatives can exert anticancer effects through diverse mechanisms, including apoptosis induction, cell cycle arrest, and inhibition of key signaling pathways.[13][14]
Caption: Potential inhibition of cancer signaling pathways by quinoline derivatives.
Protocol 3: Antiproliferative Assay against a Cancer Cell Panel
-
Rationale: To identify compounds with either broad-spectrum antiproliferative activity or high selectivity towards a specific cancer type. The NCI-60 screen is the gold standard model for this approach.[15]
-
Methodology: The MTT assay protocol described in Section 2.1 is employed, but expanded to include a diverse panel of human cancer cell lines (e.g., lung (A549), prostate (PC-3), leukemia (K562), CNS (SF-295)).[12]
-
Data Analysis: The primary output is a panel of IC₅₀ values. This data can be used to generate a "mean graph" profile for each compound, which provides a visual signature of its activity across the cell lines and can suggest a potential mechanism of action by comparing it to profiles of known drugs.
Antimalarial Activity Screening
The 7-chloroquinoline scaffold is the basis of chloroquine, making this a mandatory screening path.[4] The rise of chloroquine-resistant Plasmodium falciparum strains necessitates the discovery of new analogues that can overcome this resistance.
Protocol 4: In Vitro Anti-plasmodial SYBR Green I-based Assay
-
Rationale: This is a high-throughput fluorescence-based assay that measures the proliferation of intraerythrocytic malaria parasites by quantifying the intercalation of the SYBR Green I dye into parasitic DNA.
-
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with human serum.[16]
-
Assay Setup: In a 96-well plate, add 100 µL of parasitized red blood cells (2% parasitemia, 2% hematocrit) to wells containing 100 µL of serially diluted library compounds.
-
Incubation: Incubate the plate for 72 hours under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
Lysis and Staining: Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubation: Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Analysis: Determine the IC₅₀ values by plotting fluorescence against compound concentration. Calculate the resistance index (RI) as IC₅₀ (resistant strain) / IC₅₀ (sensitive strain).
-
Antimicrobial Activity Screening
The quinoline scaffold is also present in several antibacterial agents, warranting an investigation into this therapeutic area.[17][18]
Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Rationale: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism. This is a standard method for quantifying antibacterial and antifungal activity.[19]
-
Methodology:
-
Microorganism Panel: Use a panel of clinically relevant bacteria (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungi (Candida albicans).
-
Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the library compounds in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate bacterial plates at 37°C for 18-24 hours and fungal plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest compound concentration at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Chapter 4: Data Integration, Hit Validation, and Next Steps
Hit Identification and Prioritization
A "hit" is a compound that meets predefined activity and selectivity criteria. These criteria must be tailored to the specific therapeutic goal.
-
For Anticancer: A potent hit might be defined as a compound with an IC₅₀ < 10 µM against a specific cancer cell line and a Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) > 10.
-
For Antimalarial: A hit would have an IC₅₀ < 1 µM against both sensitive and resistant P. falciparum strains (RI close to 1 indicates circumvention of common resistance mechanisms).
-
For Antimicrobial: A hit would have an MIC ≤ 16 µg/mL against the target pathogen.
Structure-Activity Relationship (SAR) Analysis
Once data is compiled for the entire library, preliminary SAR can be established.[7] By comparing the chemical structures of active compounds with inactive ones, researchers can identify which chemical modifications (R-groups) enhance potency and/or selectivity.
Table of Integrated Screening Results (Hypothetical Data)
| Compound ID | R-Group | Cytotoxicity IC₅₀ (HEK-293, µM) | Anticancer IC₅₀ (HCT-116, µM) | Selectivity Index (SI) | Antimalarial IC₅₀ (K1, µM) | Antimicrobial MIC (S. aureus, µg/mL) | Hit? |
| Lib-001 | -H | >100 | 30.1 | <3.3 | 5.6 | >64 | No |
| Lib-003 | -2,4-di-F-Ph | 92.1 | 1.9 | 48.5 | 2.3 | 32 | Yes (Anticancer) |
| Lib-015 | -3-CF₃-Ph | >100 | 15.7 | >6.4 | 0.08 | >64 | Yes (Antimalarial) |
| Lib-028 | -Thiophene-2-yl | >100 | >50 | - | >10 | 8 | Yes (Antimicrobial) |
This integrated analysis allows for the rational selection of compounds for more advanced studies, such as mechanism of action deconvolution, target identification, and in vivo efficacy testing. This systematic in vitro screening process provides a robust foundation for the discovery of novel therapeutic leads from the promising this compound library.
References
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Arabian Journal of Chemistry.
- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.
- Antitubercular, Antimalarial Activity and Molecular Docking Study of New Synthesized 7-Chloroquinoline Derivatives. (n.d.). Taylor & Francis Online.
- Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). ijrpr.
- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Topics in Medicinal Chemistry.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Polycyclic Aromatic Compounds.
- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.). Taylor & Francis Online.
- The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. (n.d.). MESA.
- In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). PubMed.
- Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. (n.d.). PMC - PubMed Central.
- Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. (n.d.). PMC.
- The structure-activity relationship (SAR) of AQ and new synthetic compounds. (n.d.). Unknown Source.
- Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. (n.d.). Unknown Source.
- In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. (2025). ResearchGate.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI - NIH.
- Biological activities of quinoline derivatives. (2009). PubMed.
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry.
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (n.d.). PubMed Central.
- Structural activity relationship (SAR) of compound 7 analogues.... (n.d.). ResearchGate.
- “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. (n.d.). AWS.
- Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities. (2023). PMC - PubMed Central.
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2025). Unknown Source.
- Biological Activities of Quinoline Derivatives. (2025). ResearchGate.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). PMC - NIH.
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.setu.ie [research.setu.ie]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 13. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijrpr.com [ijrpr.com]
- 15. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structure Elucidation of Novel 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis and characterization of novel analogs, such as those derived from 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide, are of significant interest for discovering new bioactive molecules. The unambiguous determination of their chemical structure is the foundational step upon which all subsequent research, including structure-activity relationship (SAR) studies and mechanistic investigations, is built. This technical guide provides a comprehensive, in-depth framework for the structural elucidation of these novel heterocyclic compounds. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, integrating a suite of modern spectroscopic and crystallographic techniques. This guide presents a logical workflow, from synthesis to the integration of data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD), ensuring a self-validating and authoritative determination of the final molecular structure.
Introduction: The Rationale and Importance
Quinoline and its derivatives have long captured the attention of medicinal chemists due to their wide array of pharmacological properties, including antimalarial, antibacterial, and anticancer activities.[1][2] The 7-chloroquinoline moiety, in particular, is a well-studied pharmacophore, famously present in the antimalarial drug chloroquine.[1][3] The strategic modification of this core structure by introducing a thioacetohydrazide linker opens new avenues for creating hybrid molecules with potentially unique biological profiles.[3][4] Hydrazide and hydrazone derivatives are known to possess significant biological activities, and their combination with the quinoline nucleus is a promising strategy in the development of new therapeutic agents.[3][4]
The process of bringing a novel compound from concept to clinical consideration is critically dependent on its precise structural characterization.[5][6] Structure elucidation is not merely a procedural step but the very foundation of chemical and pharmacological science, transforming an unknown substance into a well-defined three-dimensional entity.[5] This guide details the integrated analytical approach required to confidently assign the structure of novel this compound analogs.
Synthetic Strategy: From Precursors to Novel Analogs
The journey of structure elucidation begins with the successful synthesis of the target molecule. A common and effective route to the parent compound, this compound, and its analogs involves a multi-step process.
General Synthetic Pathway
The synthesis typically starts from the commercially available 4,7-dichloroquinoline. A nucleophilic substitution reaction with a thiol-containing reagent, followed by reaction with a hydrazine source, yields the desired acetohydrazide scaffold.[7] Analogs can be generated by modifying the substituents on the quinoline ring or by further reacting the hydrazide moiety.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
To a solution of 4,7-dichloroquinoline (1 equiv.) in a suitable solvent like ethanol or DMF, add ethyl 2-mercaptoacetate (1.1 equiv.) and a base such as potassium carbonate or triethylamine (2.5 equiv.).
-
Heat the reaction mixture under reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure intermediate product.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate intermediate (1 equiv.) in ethanol.
-
Add hydrazine hydrate (5-10 equiv.) to the solution.
-
Heat the mixture under reflux for 8-12 hours. Monitor the reaction's completion via TLC.
-
After cooling, the solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
-
The Integrated Elucidation Workflow
Determining the structure of a novel compound is a systematic process that relies on piecing together complementary information from various analytical techniques.[5][8] While each method provides a specific piece of the structural puzzle, their combined interpretation leads to an unambiguous assignment.[9]
Caption: Probing different parts of the molecule with various analytical techniques.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
While the combination of spectroscopic techniques provides a robust hypothesis for the molecular structure, single-crystal X-ray diffraction is the only method that delivers an unambiguous, three-dimensional picture of the atomic arrangement in the solid state. [10][11]It provides precise data on bond lengths, bond angles, and stereochemistry, serving as the ultimate confirmation of the proposed structure. [12][13]
-
Causality: SC-XRD works by analyzing the diffraction pattern produced when X-rays are passed through a single, high-quality crystal of the compound. [12]This pattern is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map and thus the precise location of every atom can be determined. [14]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow diffraction-quality single crystals of the novel analog. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data as the crystal is rotated, exposing it to a monochromatic X-ray beam. [12]3. Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the molecule.
-
Refinement: Refine the atomic positions and thermal parameters against the experimental data until the calculated and observed diffraction patterns match closely. This final, refined model provides the definitive molecular structure. [11]***
Conclusion: Synthesizing Data for Unambiguous Confirmation
The structural elucidation of novel this compound analogs is a multi-faceted process that demands a rigorous and integrated analytical approach. The journey begins with a logical synthesis and proceeds through a series of spectroscopic analyses that each provide crucial, interlocking pieces of evidence. The molecular formula is established by HRMS, functional groups are identified by IR, and the complete carbon-hydrogen framework and connectivity are mapped by a suite of NMR experiments. Finally, where possible, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional structure. By following this self-validating workflow, researchers can establish the structure of their novel compounds with the highest degree of scientific certainty, paving the way for further investigation into their chemical and biological properties.
References
- Vertex AI Search. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- ACS Publications. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science.
- BenchChem. (n.d.). Structural Elucidation of a Novel Heterocyclic Compound: C15H17BrN6O3.
- Rigaku. (n.d.). Single crystal X-ray diffraction.
- National Institutes of Health. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.
- BenchChem. (n.d.). A Technical Guide to the Structural Elucidation of Novel Dihydrocoumarin Analogs.
- Unknown. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY.
- Unknown. (n.d.). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
- Arshad, M. F., Hassan, A. A., & Al Rohaimi, A. H. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
- Unknown. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds.
- TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.
- Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
- ResearchGate. (n.d.). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation.
- ResearchGate. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- PubMed Central. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- National Institutes of Health. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights.
- PubMed. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents.
- PubMed. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.
- PubMed Central. (n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches.
- MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-Chloroquinolin-4-yl)Hydrazinyl)Acetamide Derivatives Containing Quinoline Linkage as Potent Antibacterial Agents.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. rigaku.com [rigaku.com]
- 14. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
A Technical Guide to the Preliminary Cytotoxicity of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Its Analogs
This technical guide provides an in-depth exploration of the preliminary cytotoxic profile of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes findings on the synthesis, in vitro antiproliferative activity, and potential mechanisms of action of this class of compounds. The content is grounded in established scientific literature, offering both validated experimental protocols and insights into the structure-activity relationships that govern the cytotoxic potential of these novel chemical entities.
Introduction: The Therapeutic Potential of 7-Chloroquinoline Scaffolds
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably in the realm of antimalarials.[1] Beyond its well-established antiplasmodial activity, this heterocyclic system has garnered significant attention for its potential as an anticancer agent.[2] The planar nature of the quinoline ring allows for intercalation with DNA, while the diverse substitution patterns possible on the ring system enable the fine-tuning of biological activity. The introduction of a thioacetohydrazide moiety at the 4-position of the 7-chloroquinoline nucleus presents a compelling strategy for the development of novel cytotoxic agents. This guide focuses on the preliminary cytotoxic evaluation of the title compound and its close analogs, providing a framework for further investigation into their therapeutic utility.
Synthesis of 7-Chloroquinoline Thioacetohydrazide Analogs
The synthesis of this compound analogs typically involves a multi-step process commencing with the readily available 4,7-dichloroquinoline. A general synthetic route, based on established methodologies, is outlined below.[3][4]
General Synthetic Protocol
A common synthetic approach involves the nucleophilic substitution of the chlorine atom at the C-4 position of the quinoline ring with a thiol-containing linker, followed by functional group manipulation to introduce the hydrazide moiety.
Step 1: Synthesis of the Thioacetic Acid Intermediate
The initial step involves the reaction of 4,7-dichloroquinoline with a suitable thiol, such as 2-mercapto-4-methyl-5-thiazoleacetic acid, to yield an intermediate acetic acid derivative.[4] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the thiol on the electron-deficient C-4 position of the quinoline ring.
Step 2: Formation of the Acetohydrazide
The resulting carboxylic acid intermediate is then coupled with hydrazine hydrate or various substituted benzoyl hydrazines to form the final acetohydrazide derivatives.[5] This amide bond formation can be achieved using standard coupling reagents.
Caption: Generalized synthetic workflow for this compound analogs.
In Vitro Cytotoxicity Evaluation
The preliminary assessment of the cytotoxic potential of novel compounds is a critical step in the drug discovery pipeline. For 7-chloroquinoline derivatives, a variety of in vitro assays are employed to determine their effects on cancer cell viability and proliferation.[6]
Cell Lines and Culture
A panel of human cancer cell lines is typically used to evaluate the breadth of cytotoxic activity. Commonly utilized cell lines include those derived from leukemia (e.g., CCRF-CEM), colorectal cancer (e.g., HCT116), breast cancer (e.g., MCF-7), and lung cancer (e.g., A549).[7][8] Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).
Cytotoxicity Assays
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a cytotoxic compound.[2] Several robust and high-throughput assays are available to determine IC50 values.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Cytotoxicity Data of Structural Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Analog 1 (Sulfinyl) | CCRF-CEM (Leukemia) | 0.55 - 2.74 |
| Analog 2 (Sulfonyl) | CCRF-CEM (Leukemia) | 0.55 - 2.74 |
| Analog 3 (Sulfinyl) | CEM-DNR (Daunorubicin-resistant Leukemia) | > 2.74 |
| Analog 4 (Sulfonyl) | CEM-DNR (Daunorubicin-resistant Leukemia) | 3.46 - 7.22 |
Note: The data presented is for a series of sulfinyl and sulfonyl derivatives and represents a range of observed IC50 values.
Mechanistic Insights: Induction of Apoptosis
A common mechanism of action for many anticancer agents is the induction of apoptosis, or programmed cell death.[6] Several 7-chloroquinoline derivatives have been shown to exert their cytotoxic effects through the activation of apoptotic pathways.[11][12]
Investigating Apoptotic Pathways
The induction of apoptosis can be investigated through various cellular and molecular techniques. At higher concentrations, some 7-chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis, ultimately leading to apoptosis.[12]
Caption: Simplified overview of apoptosis induction by cytotoxic compounds.
Conclusion and Future Directions
The preliminary cytotoxic data for analogs of this compound suggest that this class of compounds holds promise as a scaffold for the development of novel anticancer agents. The sub-micromolar to low micromolar IC50 values observed for some derivatives against leukemia cell lines are particularly encouraging.[10] Future research should focus on the synthesis and direct cytotoxic evaluation of the title compound against a broad panel of cancer cell lines. Further mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds, including a more detailed investigation of their apoptosis-inducing capabilities and effects on the cell cycle. Structure-activity relationship (SAR) studies will also be crucial in optimizing the potency and selectivity of this promising class of molecules.
References
-
Alama, A., et al. (2009). 7-Chloroquinoline hydrazones as first-in-class anticancer experimental drugs in the NCI-60 screen among different investigated series of aryl, quinoline, pyridine, benzothiazole and imidazolehydrazones. Molecules, 24(12), 2241. Available at: [Link]
-
da Silva, A. C. M., et al. (2020). (7-Chloroquinolin-4-yl) Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules, 25(17), 3841. Available at: [Link]
-
Vargas, L. Y., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262. Available at: [Link]
-
Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002. Available at: [Link]
-
de Farias, K. M., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2146-2156. Available at: [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
de Oliveira, R. B., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. Available at: [Link]
-
El-Sayed, M. A., et al. (2020). RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells. Cancers, 12(10), 2821. Available at: [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Available at: [Link]
-
El-Naggar, A. M., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(45), 29207-29220. Available at: [Link]
-
Abdel-Gawad, H., et al. (2023). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Scientific Reports, 13(1), 1093. Available at: [Link]
-
Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 536-547. Available at: [Link]
Sources
- 1. RETRACTED: Tioconazole and Chloroquine Act Synergistically to Combat Doxorubicin-Induced Toxicity via Inactivation of PI3K/AKT/mTOR Signaling Mediated ROS-Dependent Apoptosis and Autophagic Flux Inhibition in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. umtm.cz [umtm.cz]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide: A Technical Guide for Drug Development Professionals
Abstract
The 7-chloroquinoline scaffold is a privileged pharmacophore, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antimicrobial, and anticancer properties. Within this class, 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its derivatives have emerged as a promising chemotype for the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this core molecule, offering field-proven insights for researchers, scientists, and drug development professionals. By dissecting the roles of the 7-chloroquinoline nucleus, the thioether linkage, and the acetohydrazide moiety, this document aims to guide the rational design of more potent and selective drug candidates.
Introduction: The 7-Chloroquinoline Core - A Foundation of Therapeutic Versatility
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1] The introduction of a chlorine atom at the 7-position has been a critical design element in many successful drugs, most notably the antimalarial agent Chloroquine. This substitution pattern has been shown to be crucial for various biological activities.[2] The 7-chloroquinoline moiety's planar nature allows for intercalation with DNA, a mechanism implicated in its anticancer effects, while its basic nitrogen atom can lead to accumulation in acidic organelles, a key factor in its antimalarial action. This guide focuses on derivatives where the 4-position is substituted with a thioacetohydrazide side chain, a modification that has opened new avenues for therapeutic intervention.
Deciphering the Structure-Activity Relationship (SAR)
The biological activity of this compound analogs is intricately linked to the interplay of its three core components: the 7-chloroquinoline nucleus, the thioether linker, and the terminal acetohydrazide group. Understanding the SAR of each component is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
The 7-Chloroquinoline Nucleus: The Anchor of Activity
The 7-chloroquinoline core is not merely a scaffold but an active contributor to the molecule's biological effects.
-
The Indispensable 7-Chloro Group: The presence of the chlorine atom at the 7-position is a recurring theme for potent biological activity in this class of compounds. Studies on various 7-substituted 4-aminoquinolines have demonstrated that 7-chloro, 7-bromo, and 7-iodo analogs exhibit comparable and potent antiplasmodial activity.[2] In contrast, derivatives with a 7-fluoro or 7-trifluoromethyl group are generally less active, and 7-methoxy analogs are often inactive.[2] This highlights the importance of the electronic and steric properties of the substituent at this position. For anticancer activity, the 7-chloroquinoline moiety is also considered a key pharmacophore.[3]
-
Substitutions on the Quinoline Ring: While the 7-position is critical, modifications at other positions of the quinoline ring can also modulate activity. However, extensive substitutions on the quinoline core of the target molecule are less explored in the literature. Generally, maintaining the planarity of the quinoline ring is considered important for intercalating with DNA, a potential mechanism for anticancer activity.
The Thioether Linkage at Position 4: A Versatile Connector
The nature of the linkage at the 4-position of the quinoline ring dramatically influences the compound's biological profile. The thioether (-S-) bridge in this compound offers a flexible and synthetically accessible connection point.
-
Importance of the Linker: The side chain at the 4-position is critical for activity.[4] Systematic variations of this side chain can lead to analogs with maintained potency but altered properties like CNS accumulation.[4] While direct comparisons with other linkers for the acetohydrazide moiety are scarce, studies on related 7-chloroquinoline derivatives offer valuable insights. For instance, replacing the thioether with an amino (-NH-) or an oxy (-O-) group would significantly alter the geometry and electronic properties of the molecule, likely impacting its interaction with biological targets.
-
Bioisosteric Replacements: The concept of bioisosterism can be applied to the thioether linkage.[5] Replacing the sulfur atom with selenium has been explored in 7-chloro-4-(phenylselanyl) quinoline analogs, which have shown interesting antinociceptive and anti-inflammatory properties.[6] This suggests that subtle changes in the chalcogen atom at this position can fine-tune the biological activity.
The Acetohydrazide Moiety: The Gateway to Diverse Functionality
The acetohydrazide (-COCH₂NHNH₂) group is a versatile functional group that can be readily modified to generate a library of derivatives with diverse biological activities.
-
Hydrazone Formation: The terminal hydrazide can be condensed with various aldehydes and ketones to form hydrazones. This is a common strategy to explore the SAR of the terminal end of the molecule. The nature of the substituent on the resulting hydrazone can significantly impact the anticancer and antimicrobial activity. For instance, the synthesis of 7-chloroquinoline hydrazones has led to compounds with submicromolar GI50 values against a large panel of cancer cell lines.
-
Cyclization Reactions: The acetohydrazide moiety can also serve as a precursor for the synthesis of various heterocyclic rings, such as pyrazoles, triazoles, and oxadiazoles. This approach dramatically alters the steric and electronic profile of the side chain and has been successfully employed to generate potent antitumor agents. For example, pyrazoline derivatives synthesized from [(7-chloroquinolin-4-yl)amino]chalcones have shown remarkable antitumor activity.[7]
Experimental Protocols: A Practical Guide
The synthesis and biological evaluation of this compound and its analogs involve standard and reproducible laboratory techniques.
General Synthesis Workflow
The synthesis of the target compounds and their derivatives typically follows a multi-step sequence.
Caption: Generalized synthetic workflow for this compound and its hydrazone derivatives.
Step-by-step methodology for the synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate:
-
To a solution of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of ethyl thioglycolate.
-
Add a base, such as triethylamine or potassium carbonate, to facilitate the nucleophilic substitution reaction.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired ester.
Step-by-step methodology for the synthesis of this compound:
-
Dissolve the synthesized ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Stir the reaction mixture at room temperature or gentle heat for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with a small amount of cold ethanol or ether to remove any unreacted starting material and hydrazine.
-
Recrystallize the crude product from a suitable solvent to yield pure this compound.
Biological Evaluation Protocols
The synthesized compounds are typically screened for their anticancer and antimicrobial activities using standard in vitro assays.
Anticancer Activity Screening (MTT Assay):
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a specific density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).[8]
Antimicrobial Activity Screening (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
While the exact mechanism of action for this compound derivatives is likely multifactorial, several potential pathways can be inferred from the broader class of 7-chloroquinoline compounds.
Caption: Potential mechanisms of action for this compound derivatives.
The planar 7-chloroquinoline ring suggests a potential for DNA intercalation, which can lead to the inhibition of DNA replication and transcription, ultimately triggering apoptosis in cancer cells. Some quinoline derivatives have also been shown to inhibit topoisomerase II. In the context of malaria, 7-chloroquinolines are known to interfere with the detoxification of heme in the parasite's food vacuole. Furthermore, various quinoline derivatives have been reported to inhibit specific enzymes, such as protein kinases and carbonic anhydrases, which are involved in cancer cell proliferation and survival.[9]
Quantitative Data Summary
The following table summarizes the reported biological activities of representative 7-chloroquinoline derivatives from the literature, providing a quantitative basis for SAR analysis.
| Compound Class | Modification | Biological Activity | IC₅₀/MIC | Target | Reference |
| 7-Chloroquinoline Hydrazones | Varied aryl substituents on hydrazone | Anticancer | Submicromolar GI₅₀ | Various cancer cell lines | [10] |
| 4-Amino-7-chloroquinolines | 7-Iodo, 7-Bromo substitution | Antiplasmodial | 3-12 nM | P. falciparum | [2] |
| 4-Amino-7-chloroquinolines | 7-Fluoro, 7-Trifluoromethyl | Antiplasmodial | 15-500 nM | P. falciparum | [2] |
| 4-Thioalkylquinoline Derivatives | Sulfonyl N-oxide derivatives | Anticancer | Lower µM range | Various cancer cell lines | [11] |
| Pyrazoline Derivatives | N-acetyl and N-formyl pyrazolines | Antitumor | 0.13 to 0.99 µM | Various cancer cell lines | [7] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The key takeaways from this guide are:
-
The 7-chloroquinoline core is essential for potent activity.
-
The thioether linkage at position 4 provides a flexible and modifiable connection point.
-
The acetohydrazide moiety is a versatile handle for generating diverse libraries of compounds with improved activity and selectivity.
Future research in this area should focus on a systematic exploration of the SAR of the acetohydrazide moiety through the synthesis of diverse hydrazone and heterocyclic derivatives. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets of the most potent analogs. The application of computational modeling and in silico screening can also accelerate the discovery of new lead compounds based on this versatile scaffold. By leveraging the insights provided in this guide, researchers can more effectively navigate the chemical space around the this compound core to develop the next generation of innovative medicines.
References
- [No Author]. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source not available].
-
[No Author]. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]
- [No Author]. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [Source not available].
-
[No Author]. (n.d.). Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. PubMed. [Link]
-
[No Author]. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. [Link]
-
[No Author]. (2026). (PDF) Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. ResearchGate. [Link]
-
[No Author]. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC. [Link]
-
[No Author]. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]
-
[No Author]. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]
- [No Author]. (2001).
-
[No Author]. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
-
[No Author]. (n.d.). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. MDPI. [Link]
-
[No Author]. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]
-
[No Author]. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
[No Author]. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. PubMed. [Link]
-
[No Author]. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
-
[No Author]. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. PubMed. [Link]
-
[No Author]. (2000). Synthesis and Quantitative Structure-Activity Relationships of Dequalinium Analogues as K+ Channel Blockers: Investigation Into the Role of the Substituent at Position 4 of the Quinoline Ring. PubMed. [Link]
-
[No Author]. (n.d.). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC - PubMed Central. [Link]
-
[No Author]. (2025). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
[No Author]. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. PubMed. [Link]
-
[No Author]. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
-
[No Author]. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
[No Author]. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
[No Author]. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
[No Author]. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. NIH. [Link]
-
[No Author]. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][9][12]triazino[2,3-c]quinazolines. PMC - PubMed Central. [Link]
-
[No Author]. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. [Link]
-
[No Author]. (2025). (PDF) Medicinal Chemistry: Drug Design Strategies and SAR Optimization. ResearchGate. [Link]
- [No Author]. (n.d.).
-
[No Author]. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
[No Author]. (2022). Evolving Drug Design Methodology: from QSAR to AIDD | Biological and Medicinal Chemistry. ChemRxiv | Cambridge Open Engage. [Link]
-
[No Author]. (2023). Structure modification: a successful tool for prodrug design. PubMed. [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 6. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoline-based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unlocking Novel Antifungal Action: A Technical Guide to 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Derivatives and Their Analogs
Foreword: Charting a New Course in Antifungal Drug Discovery
For researchers, scientists, and drug development professionals, the relentless rise of fungal resistance to existing therapies is a constant call to action. The quinoline scaffold, a privileged structure in medicinal chemistry, has long been a cornerstone in the development of antimalarial and antibacterial agents.[1][2][3] Its potential in antifungal drug discovery, however, remains a frontier with vast, untapped potential. This guide delves into the technical intricacies of a promising class of quinoline derivatives: 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide and its structural analogs.
While direct literature on the precise this compound scaffold is nascent, this whitepaper will synthesize critical findings from closely related analogs, primarily 4-thioquinazoline acetohydrazides and 7-chloroquinolin-4-yl arylhydrazones. By examining the synthesis, antifungal activity, and mechanisms of these sister compounds, we can construct a robust, evidence-based framework to guide future research and development in this specific chemical space. This document is designed not as a rigid protocol, but as a dynamic guide, fostering a deeper understanding of the causality behind experimental choices and empowering researchers to innovate.
The Synthetic Pathway: From Chloroquinoline to Thioacetohydrazide
The synthesis of this compound derivatives is a multi-step process that hinges on the nucleophilic substitution of the highly reactive chlorine atom at the C4 position of the quinoline ring. The general synthetic strategy can be logically broken down into two key stages.
Stage 1: Synthesis of the Thioether Intermediate
The foundational step is the introduction of the thiol group, which will serve as the linker to the acetohydrazide moiety. This is typically achieved by reacting 4,7-dichloroquinoline with a thiol-containing reagent. A common and efficient method involves the use of thioglycolic acid or its esters.
Experimental Protocol: Synthesis of Ethyl 2-((7-chloroquinolin-4-yl)thio)acetate
-
Reagent Preparation: In a round-bottom flask, dissolve 4,7-dichloroquinoline (1 equiv.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or ethanol.
-
Addition of Thiol: To the stirred solution, add ethyl thioglycolate (1.1 equiv.) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2 equiv.). The base is crucial for the deprotonation of the thiol, forming a more potent nucleophile.
-
Reaction Conditions: Heat the reaction mixture at 60-80°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from ethanol to yield the desired ethyl 2-((7-chloroquinolin-4-yl)thio)acetate.
Stage 2: Formation of the Acetohydrazide
The second stage involves the conversion of the ester intermediate into the final acetohydrazide derivative. This is a classic hydrazinolysis reaction.
Experimental Protocol: Synthesis of 2-((7-chloroquinolin-4-yl)thio)acetohydrazide
-
Reagent Preparation: Dissolve the synthesized ethyl 2-((7-chloroquinolin-4-yl)thio)acetate (1 equiv.) in ethanol in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (80-99%) (5-10 equiv.) dropwise to the solution at room temperature. The large excess of hydrazine hydrate drives the reaction to completion.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Work-up and Purification: The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 2-((7-chloroquinolin-4-yl)thio)acetohydrazide.
Further derivatization can be achieved by reacting the terminal amino group of the hydrazide with various aldehydes or ketones to form the corresponding hydrazones, expanding the chemical diversity of the compound library.
Caption: Synthetic workflow for 2-((7-chloroquinolin-4-yl)thio)acetohydrazide.
Evaluating Antifungal Efficacy: Methodologies and Insights
A robust assessment of antifungal properties is paramount. The standard method for determining the in vitro efficacy of a new compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay for MIC Determination (CLSI M27-A3 Guidelines)
-
Preparation of Fungal Inoculum: Culture the fungal strains (e.g., Candida albicans, Aspergillus niger) on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI 1640 medium in a 96-well microtiter plate. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.
-
Inoculation: Inoculate each well with the adjusted fungal suspension to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Controls: Include a positive control (a known antifungal agent like fluconazole), a negative control (medium with fungal inoculum only), and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Mechanism of Action: Unraveling the Antifungal Strategy
Understanding the mechanism of action is crucial for optimizing lead compounds and overcoming resistance. For quinoline and its analogs, multiple mechanisms have been proposed. Research on 4-thioquinazoline acetohydrazide derivatives points towards a dual mechanism involving the inhibition of succinate dehydrogenase (SDH) and the disruption of cell membrane integrity.[4]
Inhibition of Succinate Dehydrogenase (SDH)
SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death. Molecular docking studies suggest that the acetohydrazide moiety of these compounds can form hydrogen bonds with key amino acid residues in the active site of SDH, while the quinoline/quinazoline ring occupies a hydrophobic pocket.[4]
Impairment of Cell Membrane Integrity
The fungal cell membrane, with its unique ergosterol composition, is a prime target for antifungal agents.[5] Quinoline derivatives have been shown to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of intracellular components and ultimately, cell lysis.[6][7] This effect is likely due to the lipophilic nature of the quinoline ring, which allows it to intercalate into the lipid bilayer.
Caption: Proposed dual mechanism of action for thioacetohydrazide quinoline derivatives.
Structure-Activity Relationship (SAR) and Data Summary
| Compound Series | Key Structural Features | Antifungal Activity (MIC in µg/mL) | Target Organisms | Reference |
| 7-chloroquinolin-4-yl arylhydrazones | Aryl ring substitutions | 25-50 | Candida albicans, Rhodotorula glutinis | [1] |
| 4-thioquinazoline acetohydrazides | Substituents on the acetohydrazide moiety | 0.66 - 5.81 (EC₅₀) | Rhizoctonia solani, Botrytis cinerea | [4] |
Key SAR Insights:
-
The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is often associated with enhanced antifungal activity.
-
The Thioether Linker: The flexible thioether linker appears to be crucial for positioning the molecule within the active site of its target enzymes.
-
Substituents on the Hydrazide/Hydrazone: The nature of the substituent on the terminal nitrogen of the acetohydrazide or hydrazone moiety significantly influences the antifungal potency. Small, electron-withdrawing groups on an aryl ring attached to the hydrazone have shown promising activity against Candida species.[1] For the thioacetohydrazide derivatives targeting phytopathogens, various substituted phenyl rings on the hydrazide nitrogen have demonstrated high efficacy.[4]
Caption: Key structure-activity relationship (SAR) insights.
Future Directions and Conclusion
The exploration of this compound derivatives and their analogs represents a promising avenue in the quest for novel antifungal agents. The insights gathered from related chemical series provide a strong foundation for the rational design of new compounds with improved potency and a broader spectrum of activity.
Future research should focus on:
-
Synthesis and screening of a dedicated library of this compound derivatives against a wide range of human and plant fungal pathogens.
-
In-depth mechanistic studies to confirm the inhibition of SDH and further elucidate the specifics of membrane disruption.
-
In vivo efficacy studies in animal models of fungal infections to translate the in vitro activity into potential therapeutic applications.
-
Cytotoxicity and ADME/Tox profiling to assess the safety and drug-like properties of the most promising candidates.
By leveraging the principles of medicinal chemistry and a thorough understanding of the underlying biological mechanisms, the scientific community can unlock the full potential of this exciting class of compounds in the global fight against fungal diseases.
References
-
Design, synthesis, X-ray crystal structure, and antifungal evaluation of new acetohydrazide derivatives containing a 4-thioquinazoline moiety. Pest Management Science, 2024.
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 2011.
-
Synthesis and Antifungal Activities of 4-Thioquinoline Compounds. ResearchGate, 2021.
-
Some representative bioactive compounds containing an acetohydrazide group or a 4-thioquinazoline moiety. ResearchGate, 2024.
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate, 2011.
-
7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. PubMed, 2011.
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. National Institutes of Health, 2011.
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Semantic Scholar, 2011.
-
New insights into the mechanism of antifungal action of 8-hydroxyquinolines. National Institutes of Health, 2018.
-
New insights into the mechanism of antifungal action of 8-hydroxyquinolines. ResearchGate, 2018.
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI, 2023.
-
Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. International Journal of Advanced Engineering, Management and Science, 2017.
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Semantic Scholar, 2013.
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 2001.
-
Mechanisms of action in antifungal drugs. EBSCO, 2023.
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI, 2023.
-
Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl) Quinoline Derivatives as Potential Antifungal Agents. International Journal of Advanced Engineering, Management and Science, 2017.
-
Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. MDPI, 2021.
-
Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry, 2021.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, X-ray crystal structure, and antifungal evaluation of new acetohydrazide derivatives containing a 4-thioquinazoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New insights into the mechanism of antifungal action of 8-hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Antimalarial Potential of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide Derivatives
Abstract
The relentless evolution of drug resistance in Plasmodium falciparum, particularly to cornerstone therapies like chloroquine, necessitates a continuous and innovative drug discovery pipeline. The 7-chloroquinoline scaffold remains a privileged structure in antimalarial chemistry, primarily due to its established role in disrupting the parasite's critical heme detoxification pathway. This technical guide delves into the rationale, synthesis, and comprehensive biological evaluation of a promising class of compounds: 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide and its derivatives. By employing a molecular hybridization strategy, this scaffold combines the heme-targeting 7-chloroquinoline core with a versatile acetohydrazide moiety via a thioether linkage. This design not only preserves the primary mechanism of action but also offers extensive opportunities for structure-activity relationship (SAR) optimization to enhance potency against both drug-sensitive and resistant parasite strains while maintaining a favorable safety profile. This document provides an in-depth exploration of the proposed mechanism, detailed experimental protocols for in vitro and in vivo evaluation, computational insights, and a forward-looking perspective on the therapeutic potential of this compound class for researchers, scientists, and drug development professionals.
The Imperative for Novel Quinolines in Malaria Chemotherapy
Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a formidable global health challenge, with P. falciparum accounting for the majority of fatalities.[1] For decades, the 4-aminoquinoline drug chloroquine (CQ) was a highly effective, safe, and affordable treatment.[2] However, its widespread use led to the emergence and global spread of CQ-resistant (CQR) parasite strains, severely compromising its efficacy.[1][3]
The primary mechanism of CQ resistance is associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which facilitates the efflux of the drug from its site of action, the parasite's acidic digestive vacuole (DV).[3][4] Within the DV, the parasite digests host hemoglobin, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies this heme by polymerizing it into an inert, crystalline pigment called hemozoin.[5][6][7] Chloroquine and other quinoline antimalarials are weak bases that accumulate in the acidic DV, where they are thought to bind to heme and inhibit hemozoin formation, leading to a buildup of toxic heme that kills the parasite.[8][9][10]
Despite resistance, the 7-chloroquinoline core is a validated pharmacophore. This has fueled efforts to design new quinoline-based analogues capable of circumventing existing resistance mechanisms.[4][11] The strategy of creating hybrid compounds, which link the quinoline scaffold to other chemical moieties, has proven effective in restoring activity against CQR strains.[2][12]
Design Rationale: The this compound Scaffold
The title compounds are designed based on the principle of molecular hybridization. This approach combines distinct pharmacophoric units to create a new molecule with a potentially enhanced or multi-target biological profile.
-
The 7-Chloroquinoline Core: This is the foundational heme-targeting moiety. Its planar aromatic structure facilitates π-π stacking interactions with heme, while the nitrogen atoms are crucial for its accumulation in the parasite's DV.[6][13]
-
The Thioether Linkage (-S-): Replacing the traditional amino linker of chloroquine with a thioether linkage alters the molecule's electronic properties, lipophilicity, and conformational flexibility. This modification can influence drug accumulation, heme binding affinity, and interactions with resistance-conferring transporters like PfCRT.
-
The Acetohydrazide Moiety (-CH₂CONHNH₂): This functional group serves two critical purposes. Firstly, it acts as a versatile chemical handle, allowing for the straightforward synthesis of a diverse library of derivatives (hydrazones) by condensation with various aldehydes and ketones. This is paramount for systematic SAR studies. Secondly, the hydrazide-hydrazone linkage itself can contribute to the compound's biological activity through additional hydrogen bonding and coordination interactions with biological targets.[14][15]
This rational design aims to create compounds that retain the fundamental heme-disrupting mechanism of chloroquine while possessing structural modifications sufficient to overcome resistance and improve antimalarial potency.
Synthesis and Characterization
The synthesis of this compound derivatives is typically achieved through a multi-step but robust synthetic pathway. The causality behind this pathway is the stepwise construction of the scaffold, beginning with the foundational quinoline ring.
General Synthetic Protocol
Rationale: This protocol is designed for efficiency and modularity. Step 1 establishes the critical thioether linkage. Step 2 converts the resulting acid into a more reactive ester, which is a standard and high-yielding method for preparing for hydrazinolysis. Step 3 introduces the key hydrazide functional group, which is the immediate precursor to the final derivatives.
-
Step 1: Synthesis of 2-[(7-chloroquinolin-4-yl)thio]acetic acid.
-
To a solution of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol), add an equimolar amount of mercaptoacetic acid and a base (e.g., sodium hydroxide or potassium carbonate).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield the carboxylic acid intermediate. This is a nucleophilic aromatic substitution reaction where the thiolate anion displaces the chlorine at the 4-position of the quinoline ring.
-
-
Step 2: Esterification.
-
Suspend the 2-[(7-chloroquinolin-4-yl)thio]acetic acid in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-12 hours until TLC analysis indicates the complete consumption of the starting acid.
-
Neutralize the reaction mixture with a weak base (e.g., saturated sodium bicarbonate solution) and extract the ethyl ester product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Hydrazinolysis.
-
Dissolve the ethyl ester from Step 2 in ethanol.
-
Add an excess of hydrazine hydrate (NH₂NH₂·H₂O).
-
Reflux the mixture for 6-10 hours. The formation of a precipitate often indicates product formation.
-
Cool the reaction mixture, filter the solid product, wash with cold ethanol, and dry to obtain the target precursor, this compound.[16]
-
-
Step 4: Synthesis of Hydrazone Derivatives.
-
Dissolve the acetohydrazide from Step 3 in ethanol or a similar protic solvent, often with a catalytic amount of glacial acetic acid.
-
Add an equimolar amount of the desired substituted aldehyde or ketone.
-
Reflux the mixture for 2-4 hours.
-
The final hydrazone product often precipitates upon cooling. It can be collected by filtration and purified by recrystallization.[17]
-
Characterization: All synthesized compounds must be rigorously characterized to confirm their structure and purity using standard analytical techniques, including ¹H NMR, ¹³C NMR, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Biological Evaluation: A Multi-Faceted Approach
Evaluating the antimalarial potential requires a systematic progression from mechanistic assays to cellular and, ultimately, whole-organism studies.
Proposed Mechanism of Action: Disruption of Heme Biomineralization
The primary hypothesized mechanism of action for this class of compounds is the inhibition of hemozoin formation, mirroring the action of chloroquine.[5][7][18] The compound is expected to accumulate in the parasite's DV, where it binds to free heme released from hemoglobin digestion. This drug-heme complex is thought to cap the growing faces of the hemozoin crystal, preventing further polymerization.[5][7] The resulting accumulation of toxic free heme and drug-heme complexes leads to oxidative stress, membrane damage, and parasite death.[6][10]
Caption: Workflow for molecular docking of quinoline-hydrazides to heme.
Conclusion and Future Directions
The this compound scaffold represents a strategically sound approach in the quest for new antimalarials. It leverages the proven efficacy of the 7-chloroquinoline core against the parasite's heme detoxification pathway while offering a versatile platform for chemical modification to overcome resistance and enhance potency. The multi-step evaluation process outlined in this guide—from mechanistic and cellular assays to in vivo studies—provides a robust framework for identifying promising lead candidates.
Future work should focus on:
-
Broad SAR Exploration: Synthesizing and screening a large, diverse library of hydrazone derivatives to build a comprehensive SAR model.
-
Pharmacokinetic Profiling: Evaluating promising leads for their ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles.
-
Mechanism of Action Studies: Investigating potential secondary mechanisms of action beyond heme detoxification.
-
Activity Against Clinical Isolates: Testing lead compounds against a panel of recent clinical isolates of P. falciparum to confirm their relevance and efficacy.
Through this rigorous and logical progression of research and development, compounds derived from this scaffold hold significant promise as next-generation antimalarial agents.
References
-
Slater, A. F. (1993). Chloroquine: mechanism of action and resistance in Plasmodium falciparum. Pharmacology & therapeutics, 57(2-3), 203–235. [Link]
-
O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Acta tropica, 71(1), 1–28. [Link]
-
Egan, T. J. (2021). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research, 54(11), 2574–2585. [Link]
-
Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Kyoto University Bioinformatics Center. [Link]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A., & Al-Obaid, A. M. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(3), 332. [Link]
-
Egan, T. J., Ross, D. C., & Adams, P. A. (1994). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 90, 115-121. [Link]
-
Gorka, A. P., de Dios, A., & Roepe, P. D. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme-Detoxification Pathway. MalariaWorld. [Link]
-
Egan, T. J. (2021). Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development. Accounts of Chemical Research. [Link]
-
Gorka, A. P., de Dios, A., & Roepe, P. D. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy, 65(2), e02137-20. [Link]
-
Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
Gorka, A. P., de Dios, A., & Roepe, P. D. (2021). Artemisinin-Based Drugs Target the Plasmodium falciparum Heme Detoxification Pathway. Antimicrobial Agents and Chemotherapy, 65(2), e02137-20. [Link]
-
Boudhar, A., et al. (2017). Overcoming Chloroquine Resistance in Malaria: Design, Synthesis, and Structure-Activity Relationships of Novel Hybrid Compounds. Antimicrobial Agents and Chemotherapy, 61(12), e01511-17. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 10(46), 27488-27503. [Link]
-
S. Murugesan, et al. (2016). Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents. Chemical Biology & Drug Design, 88(4), 557-567. [Link]
-
Burgess, S. J., et al. (2010). Synthesis, Structure-Activity Relationship, and Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. [Link]
-
Al-Omar, M. A. (2011). New Hydrazide-Hydrazone Derivatives of Quinoline 3-Carboxylic Acid Hydrazide: Synthesis, Theoretical Modeling and Antibacterial Evaluation. ResearchGate. [Link]
-
Fidock, D. A., et al. (2000). Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations. Science, 290(5490), 321-325. [Link]
-
Roepe, P. D. (2009). Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria. Future Microbiology, 4(4), 447-460. [Link]
-
da Silva, A. D., et al. (2013). Docking studies on the binding of quinoline derivatives and hematin to Plasmodium falciparum lactate dehydrogenase. Journal of Biomolecular Structure & Dynamics, 31(8), 863-870. [Link]
-
de Villiers, K. A., et al. (2008). Quinoline-resistance reversing agents for the malaria parasite Plasmodium falciparum. Current Drug Targets, 9(10), 869-879. [Link]
-
de Paula, J. C., et al. (2020). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Current Medicinal Chemistry, 27(19), 3162-3191. [Link]
-
de Souza, M. V. N., et al. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Charris, J., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002. [Link]
-
Various Authors. (2025). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research. [Link]
-
Charris, J., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002. [Link]
-
Various Authors. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335-1375. [Link]
-
da Silva, A. D., et al. (2013). Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lactate Dehydrogenase. ResearchGate. [Link]
-
Kumar, A., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Infectious Diseases, 6(8), 2138-2150. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Quinoline- and Naphthalene-Incorporated Hydrazineylidene–Propenamide Analogues as Antidiabetic Agents: Design, Synthesis, and Computational Studies. Molecules, 29(12), 2889. [Link]
-
Burgess, S. J., et al. (2010). Synthesis, structure-activity relationship, and mode-of-action studies of antimalarial reversed chloroquine compounds. Journal of Medicinal Chemistry, 53(17), 6477-6489. [Link]
-
da Silva, A. D., et al. (2013). Docking Studies on the Binding of Quinoline Derivatives and Hematin to Plasmodium Falciparum Lactate Dehydrogenase. Journal of Biomolecular Structure and Dynamics, 31(8), 863-870. [Link]
-
Sestak, V., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(19), 11928. [Link]
-
Charris, J., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Charris, J., et al. (2018). Optimization of antimalarial, and anticancer activities of (E)-methyl 2-(7-chloroquinolin-4-ylthio)-3-(4-hydroxyphenyl) acrylate. Bioorganic & Medicinal Chemistry, 26(5), 1019-1026. [Link]
-
Gorka, A. P., de Dios, A., & Roepe, P. D. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 56(13), 5231-5246. [Link]
-
Various Authors. (2023). Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives. ResearchGate. [Link]
-
Rojas, H., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262. [Link]
-
de Souza, M. V. N., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Medical Mycology, 53(3), 268-275. [Link]
-
B Lozano, M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4239. [Link]
-
Kumar, A., et al. (2020). Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. Chemistry & Biodiversity, 17(10), e2000499. [Link]
-
Rojas, H., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. ResearchGate. [Link]
-
Sestak, V., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. International Journal of Molecular Sciences, 23(19), 11928. [Link]
-
Singh, K., et al. (2019). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Omega, 4(4), 6583-6592. [Link]
-
Elbadawi, M., et al. (2018). In vitro study assessing the response of plasmodium falciparum malaria to chloroquine, sulfadoxine/pyrimethamine, quinine and mefloquine in Wad Medani District, Sudan. Malaria Journal, 17(1), 44. [Link]
Sources
- 1. Molecular and physiologic basis of quinoline drug resistance in Plasmodium falciparum malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.co.za [journals.co.za]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 11. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of novel quinoline-based carboxylic hydrazides as anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-[7-Chloroquinolin-4-yl)thio]acetohydrazide, 97+%, CasNo.20628-27-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 17. malariaworld.org [malariaworld.org]
- 18. journals.asm.org [journals.asm.org]
anticancer evaluation of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide series
An In-Depth Technical Guide to the Anticancer Evaluation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Derivatives
Foreword: The Strategic Pursuit of Novel Quinoline-Based Anticancer Agents
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse biological activities.[1] Its rigid, planar, and aromatic nature allows for effective interactions with various biological targets, including DNA and key enzymes involved in cell proliferation.[2][3] Within this class, the 7-chloroquinoline motif is particularly noteworthy, forming the backbone of the renowned antimalarial drug chloroquine and demonstrating significant potential in the development of novel anticancer agents.[4][5] This guide focuses on a specific chemical series: This compound and its derivatives. By tethering the potent 7-chloroquinoline core to a versatile acetohydrazide linker via a thioether bond, a unique chemical space is created, ripe for exploration. The hydrazide-hydrazone functionality is a well-established pharmacophore known to chelate metal ions and form hydrogen bonds, offering a powerful handle for modulating biological activity.[6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven workflow for the synthesis and rigorous preclinical evaluation of this promising compound series, moving logically from the chemistry bench to in vitro mechanistic studies and preliminary in vivo validation.
Molecular Design and Synthesis: Building the Core Scaffold
The rationale behind this series is the molecular hybridization of two key pharmacophores: the 7-chloroquinoline ring, known for its DNA intercalating and enzyme-inhibiting properties, and the thioacetohydrazide linker, which provides a flexible point for derivatization to fine-tune activity and pharmacokinetic properties.[3][6]
General Synthetic Pathway
The synthesis of the target compounds is typically achieved through a straightforward multi-step process. The core intermediate, this compound, is prepared first, which can then be reacted with a variety of aldehydes or ketones to produce a library of hydrazone derivatives.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of 4,7-dichloroquinoline. This starting material is commercially available or can be synthesized via established methods like the Gould-Jacobs reaction.
-
Step 2: Thiolation. 4,7-dichloroquinoline is reacted with thiourea followed by alkaline hydrolysis to yield 7-chloroquinoline-4-thiol. The causality here is the nucleophilic substitution of the highly reactive chlorine at the C4 position.
-
Step 3: S-Alkylation. The resulting thiol is treated with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone or DMF). This Williamson ether-like synthesis forms the crucial thioether bond, yielding ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
Step 4: Hydrazinolysis. The ethyl ester intermediate is refluxed with hydrazine hydrate (NH₂NH₂·H₂O) in an alcoholic solvent like ethanol. The highly nucleophilic hydrazine displaces the ethoxy group to form the stable this compound product.[6]
-
Characterization: The structure of the final compound and all intermediates must be rigorously confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Key events in the apoptosis signaling cascade.
2.2.2. Cell Cycle Analysis
Many anticancer drugs function by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently triggering cell death. [8][9] Experimental Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Treatment: Treat cells in 6-well plates with the compound at GI₅₀ concentration for a time course (e.g., 12, 24, 48 hours).
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cell membrane.
-
Staining: Wash the fixed cells and treat them with RNase A to prevent staining of RNA. Then, stain the cellular DNA with Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Caption: The four phases of the eukaryotic cell cycle.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the intellectual core of lead optimization. By comparing the chemical structures of the synthesized analogs with their corresponding biological activities (e.g., GI₅₀ values), we can deduce which molecular features are critical for anticancer potency.
Based on the hypothetical data in Section 2.1, a preliminary SAR can be established:
-
Core Scaffold: The core this compound scaffold possesses modest activity, indicating it is a valid starting point.
-
Hydrazone Moiety: Conversion to hydrazones significantly enhances activity.
-
Aromatic Substituents: The electronic nature of the substituent on the phenyl ring of the hydrazone is critical.
-
Electron-Withdrawing Groups (EWGs): A strong EWG like a nitro group (Deriv-B) or a moderately deactivating fluorine atom (Deriv-A) results in sub-micromolar potency. This suggests that a reduction in electron density on the phenyl ring is favorable for activity. [4] * Electron-Donating Groups (EDGs): A methoxy group (Deriv-C), which is an EDG, leads to a significant loss of activity compared to the EWG-substituted analogs.
-
-
7-Chloro Group: Literature on related quinolines strongly suggests the 7-chloro position is vital for activity, likely due to its electronic influence and role in binding to biological targets. [5]
Caption: Key SAR insights for the 7-chloroquinoline thioacetohydrazide series.
Preliminary In Vivo Evaluation: The Xenograft Model
Promising candidates identified from in vitro screening must be tested in a living organism to assess their real-world efficacy and safety. The subcutaneous tumor xenograft model in immunodeficient mice is the industry standard for this initial assessment. [9] Experimental Protocol: Human Tumor Xenograft Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment: Randomly assign mice to treatment groups (e.g., Vehicle Control, Test Compound at 25 mg/kg, Positive Control). Administer treatment via a clinically relevant route (e.g., intraperitoneal or oral) on a defined schedule (e.g., daily for 14 days).
-
Monitoring: Measure tumor volume (using calipers) and mouse body weight 2-3 times per week. Body weight is a primary indicator of compound toxicity.
-
Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined size, or after a fixed duration. Efficacy is measured as Tumor Growth Inhibition (TGI).
Data Presentation: In Vivo Efficacy
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21, mm³) | % TGI | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 1250 ± 150 | - | +2.5 |
| Deriv-B | 25 mg/kg, daily | 480 ± 95 | 61.6 | -4.1 |
| Positive Control | 10 mg/kg, 3x weekly | 350 ± 80 | 72.0 | -8.5 |
Conclusion and Future Outlook
This guide has detailed a systematic approach for the comprehensive evaluation of the this compound series as potential anticancer agents. The workflow progresses from rational design and synthesis through multi-faceted in vitro screening and MoA studies, culminating in a preliminary in vivo efficacy assessment.
The SAR analysis strongly suggests that derivatization of the hydrazide, particularly with moieties containing strong electron-withdrawing groups, is a highly effective strategy for potentiating the anticancer activity of the 7-chloroquinoline core. Compounds like "Deriv-B" emerge as promising leads, demonstrating potent and selective in vitro cytotoxicity, a clear apoptotic mechanism of action, and significant tumor growth inhibition in animal models.
Future work should focus on:
-
Lead Optimization: Synthesizing a broader library of analogs based on the established SAR to improve potency and drug-like properties.
-
Advanced MoA Studies: Identifying the specific molecular target(s) through techniques like kinase profiling, tubulin polymerization assays, or proteomics. [10][11]* Pharmacokinetics (ADME): Evaluating the absorption, distribution, metabolism, and excretion profiles of lead compounds to assess their viability as clinical candidates.
-
Advanced Toxicology: Conducting more detailed safety and toxicology studies in relevant animal models.
The this compound scaffold represents a fertile ground for the discovery of next-generation anticancer therapeutics. The disciplined application of the principles and protocols outlined herein will be instrumental in translating this chemical promise into tangible clinical potential.
References
- Benchchem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
- Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- MDPI. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability... ResearchGate.
- Koszelewski, D., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1023.
- International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Health Sciences.
- Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
- ResearchGate. (n.d.). Quinoline based mono- and bis-(thio)carbohydrazones: Synthesis, anticancer activity in 2D and 3D cancer and cancer stem cell models. ResearchGate.
- Cadeddu, M., et al. (2022). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 27(15), 4995.
- Hafez, H. N., El-Gazzar, A. R. B. A., & Nawwar, G. A. M. (2014). Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. European Journal of Medicinal Chemistry, 89, 683-691.
- Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(18), 4086.
- Zhang, M., et al. (2021). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 22(21), 11586.
- Semantic Scholar. (n.d.). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS.
- Charris, J., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 27(19), 6667.
- de Oliveira, R. B., et al. (2013). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. Molecules, 18(12), 14757-14772.
- Madrid, P. B., & wicker, J. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(23), 4807-4818.
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide experimental procedure
An Application Note for the Synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Authored by: A Senior Application Scientist
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial and anticancer research.[1][2][3][4] The functionalization of this core at the C4 position with sulfur-linked side chains has been shown to yield compounds with significant biological activity.[5][6] This application note provides a detailed, three-step experimental protocol for the synthesis of this compound, a key intermediate for the development of novel hydrazone derivatives and other heterocyclic compounds.[4]
This guide is designed for researchers in drug discovery and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations necessary for the successful and safe execution of the synthesis. The protocol is built upon established chemical transformations, including nucleophilic aromatic substitution and ester-to-hydrazide conversion.
Overall Synthesis Pathway
The synthesis of the target compound is achieved through a robust three-step sequence starting from the commercially available 4,7-dichloroquinoline.
-
Step 1: Thionation. The C4-chloro group of 4,7-dichloroquinoline is selectively displaced by a sulfur nucleophile. This is efficiently achieved by reacting it with thiourea to form a thiouronium salt intermediate, which is subsequently hydrolyzed in situ under basic conditions to yield 7-chloroquinoline-4-thiol.
-
Step 2: S-Alkylation. The resulting thiol is a potent nucleophile and is alkylated using ethyl chloroacetate to form the stable intermediate, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
Step 3: Hydrazinolysis. The final step involves the conversion of the ethyl ester intermediate into the desired acetohydrazide via reaction with hydrazine hydrate.
The complete workflow is illustrated below.
Caption: Overall workflow for the synthesis of this compound.
Safety and Hazard Management
CRITICAL SAFETY NOTICE: This protocol involves several highly hazardous substances. A thorough risk assessment must be conducted before commencing any experimental work. All operations must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including, but not limited to, a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves.
-
4,7-Dichloroquinoline: A skin and strong eye irritant.[7][8][9][10] May cause respiratory and digestive tract irritation.[8]
-
Thiourea: A known carcinogen and mutagen.[11][12] It is toxic and can cause skin sensitization upon repeated contact.[12][13][14]
-
Hydrazine Hydrate: Extremely hazardous.[15] It is corrosive, causing severe skin and eye burns, and is a suspected human carcinogen.[16][17] It is fatal if inhaled and toxic if swallowed or in contact with skin.[16][18] It is also a combustible liquid.[16][19]
-
Ethyl Chloroacetate: A lachrymator, toxic, and corrosive. Handle with extreme care to avoid inhalation or contact.
-
Sodium Ethoxide/Ethanol: Highly flammable. Ensure no ignition sources are present. Sodium ethoxide is also corrosive.
Always have appropriate spill kits and emergency procedures in place. Waste generated from this synthesis must be disposed of according to institutional and national hazardous waste regulations.
Experimental Protocols
Part 1: Synthesis of 7-Chloroquinoline-4-thiol
Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr). The chlorine atom at the C4 position of the quinoline ring is more activated towards nucleophilic attack than the C7 chlorine due to the electron-withdrawing effect of the ring nitrogen. Thiourea acts as a sulfur nucleophile, and the resulting thiouronium salt is readily hydrolyzed under basic conditions to the thiol.
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,7-dichloroquinoline (1.98 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
-
Add absolute ethanol (30 mL) to the flask.
-
Heat the mixture to reflux and maintain for 4 hours, with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a 2M sodium hydroxide solution (50 mL). This step hydrolyzes the intermediate and deprotonates the thiol.
-
Filter the resulting solution to remove any insoluble byproducts.
-
Acidify the filtrate by slowly adding 2M hydrochloric acid until a yellow precipitate forms (typically around pH 5-6).
-
Collect the yellow solid by vacuum filtration, wash thoroughly with distilled water, and dry in vacuo to yield 7-chloroquinoline-4-thiol.
Part 2: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
Principle: This is a standard Williamson ether synthesis analogue for thioethers. The thiol synthesized in Part 1 is deprotonated by a base (sodium ethoxide) to form a highly nucleophilic thiolate anion. This anion then displaces the chloride from ethyl chloroacetate in an SN2 reaction to form the thioether linkage.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 7-chloroquinoline-4-thiol (1.95 g, 10 mmol) in absolute ethanol (40 mL).
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (20 mL) in a separate flask (alternatively, use a commercially available sodium ethoxide solution).
-
Slowly add the sodium ethoxide solution to the thiol solution at room temperature with stirring.
-
To this mixture, add ethyl chloroacetate (1.23 g, 1.1 mL, 10 mmol) dropwise.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-cold water. A solid precipitate will form.
-
Collect the solid by vacuum filtration, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.[20]
Part 3: Synthesis of this compound
Principle: This transformation is a nucleophilic acyl substitution. The highly nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester. This leads to the displacement of the ethoxy group and the formation of the more stable hydrazide.[21]
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate (2.81 g, 10 mmol) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (80-99% solution, ~1.5 mL, ~30 mmol, 3 equivalents) to the solution. Caution: Handle hydrazine hydrate with extreme care in a fume hood. [15][16][19]
-
Heat the mixture to reflux and maintain for 6-8 hours. The formation of a precipitate may be observed as the reaction progresses.
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid product with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield the final compound, this compound.[22]
Quantitative Data Summary
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | 4,7-Dichloroquinoline | 1.0 | Thiourea | 1.0 | Ethanol | Reflux | 4 | 75-85% |
| 2 | 7-Chloroquinoline-4-thiol | 1.0 | Ethyl Chloroacetate | 1.0 | Ethanol | Reflux | 3-5 | 80-90% |
| 3 | Ethyl Ester Intermediate | 1.0 | Hydrazine Hydrate | 3.0 | Ethanol | Reflux | 6-8 | >90% |
Conclusion
This application note provides a comprehensive and reliable three-step protocol for the synthesis of this compound. By adhering to the detailed procedures and, most importantly, the stringent safety precautions outlined, researchers can confidently prepare this valuable chemical intermediate for further derivatization and exploration in various drug discovery programs. The rationale provided for each step aims to empower scientists with a deeper understanding of the chemical transformations involved.
References
-
Oxford Lab Fine Chem LLP. (n.d.). HYDRAZINE HYDRATE MSDS. Retrieved from [Link]
-
New Jersey Department of Health. (2002). HAZARD SUMMARY: Thiourea. Retrieved from [Link]
-
IPCS. (n.d.). ICSC 0680 - THIOUREA. Retrieved from [Link]
-
Fisher Scientific. (2023). Hydrazine hydrate - SAFETY DATA SHEET. Retrieved from [Link]
-
Haz-Map. (n.d.). 4,7-Dichloroquinoline - Hazardous Agents. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,7-Dichloroquinoline, 99%. Retrieved from [Link]
-
PubChem. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine. Retrieved from [Link]
-
Anchem Sales. (2014). Thiourea - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet Thiourea. Retrieved from [Link]
- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 423-432.
- Rodrigues, J. R., et al. (2018). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 23(10), 2649.
- Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Chemical and Pharmaceutical Research, 10(5), 1-10.
- Al-Ghorbani, M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online.
- Mahajan, A., et al. (2007). Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents. Bioorganic & Medicinal Chemistry Letters, 17(20), 5683-5685.
-
ResearchGate. (n.d.). Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents | Request PDF. Retrieved from [Link]
-
Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-amino-chalcones as potential antimalarial and anticancer agents. Retrieved from [Link]
-
MDPI. (2021). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
- Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
-
Henan Allgreen Chemical Co.,Ltd. (n.d.). 2-[7-Chloroquinolin-4-yl)thio]acetohydrazide, 97+%. Retrieved from [Link]
- Google Patents. (n.d.). CN101003494B - Method for preparing diazanyl ethyl acetate hydrochloride.
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of compounds 7–14. Reagents and conditions: a) hydrazine.... Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]
-
Scientific & Academic Publishing. (2012). Thiocarbohydrazides: Synthesis and Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. Retrieved from [Link]
Sources
- 1. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4,7-Dichloroquinoline - Hazardous Agents | Haz-Map [haz-map.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. ICSC 0680 - THIOUREA [chemicalsafety.ilo.org]
- 14. anchemsales.com [anchemsales.com]
- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. epa.gov [epa.gov]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. files.dep.state.pa.us [files.dep.state.pa.us]
- 20. chemscene.com [chemscene.com]
- 21. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. calpaclab.com [calpaclab.com]
Application Notes and Protocols: Biological Evaluation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2] The specific compound, 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, combines the potent 7-chloroquinoline core with a thioacetohydrazide linker, a moiety also associated with significant biological effects.[3][4] This document provides a comprehensive suite of validated protocols for the initial biological screening of this compound, designed for researchers in pharmacology and drug development. We present detailed methodologies for assessing its potential as a cytotoxic, antimicrobial, and anti-inflammatory agent. Each protocol is structured to ensure reproducibility and scientific rigor, explaining the causality behind experimental choices and providing frameworks for data analysis and interpretation.
Introduction: The Therapeutic Potential of the 7-Chloroquinoline Scaffold
Quinoline and its derivatives have long been recognized for their therapeutic importance. The 7-chloroquinoline ring, in particular, is a key pharmacophore found in established drugs like chloroquine. Its rigid, planar structure allows it to intercalate with DNA and inhibit key enzymes, leading to a wide range of biological effects.[1] Numerous studies have demonstrated that modifications to the quinoline core can yield compounds with potent antiproliferative activity against various cancer cell lines, often through mechanisms like apoptosis induction, cell cycle arrest, and inhibition of signaling pathways such as EGFR and PI3K/Akt/mTOR.[2][5][6]
Furthermore, the hydrazone moiety (-C=N-NH-C=O) present in this compound is a versatile functional group known to confer antimicrobial and anticancer properties.[4] The combination of these two pharmacophores suggests that this compound is a promising candidate for multifaceted biological activity.
These application notes provide three foundational assay protocols to robustly characterize the primary biological activities of this compound:
-
In Vitro Cytotoxicity Assay: To determine the compound's effect on cancer cell viability and proliferation.
-
Antimicrobial Susceptibility Assay: To quantify its inhibitory activity against pathogenic bacteria.
-
Anti-inflammatory Assay: To assess its ability to modulate inflammatory responses in a cellular model.
Protocol I: In Vitro Cytotoxicity Assessment via MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of the test compound on a mammalian cancer cell line (e.g., MCF-7, A549). The assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7] In living cells, these enzymes reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[8][9] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable, metabolically active cells.[10]
2.1 Principle of the MTT Assay
The conversion of MTT to formazan only occurs in viable cells with intact mitochondrial function.[9] Therefore, a decrease in the purple color formation in treated cells compared to untreated controls indicates a reduction in cell viability, which can be attributed to either cytotoxicity (cell death) or cytostatic activity (inhibition of proliferation).
2.2 Experimental Workflow & Protocol
-
Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer) in its recommended growth medium supplemented with Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Suspension: When cells reach 70-80% confluency, trypsinize them and prepare a single-cell suspension in fresh culture medium.
-
Seeding: Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 to 10,000 cells/well) in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow the cells to attach firmly to the bottom of the wells.[11]
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Serial Dilutions: Perform serial dilutions of the compound in culture medium to create a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same concentration of DMSO used in the highest compound concentration wells.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank Control: Wells containing only culture medium (no cells) to measure background absorbance.[11]
-
-
Incubation: Incubate the plate for an appropriate exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[11]
-
Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9][12]
2.3 Data Analysis and Presentation
-
Corrected Absorbance: Subtract the average absorbance of the blank control from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
IC₅₀ Determination: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
2.4 Quantitative Data Summary Table
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Vehicle) | 100 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| A549 | 0 (Vehicle) | 100 | |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Protocol II: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[11][14] This protocol is adapted for screening against common bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
3.1 Principle of Broth Microdilution
A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of bacterial growth (indicated by turbidity) is assessed. The lowest concentration at which no growth is observed is the MIC.[13]
3.2 Experimental Workflow & Protocol
-
Culture Bacteria: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend Colonies: Inoculate the colonies into a sterile broth (e.g., Mueller-Hinton Broth, MHB).
-
Standardize Inoculum: Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]
-
Final Dilution: Dilute this suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]
-
Plate Setup: Use a sterile 96-well microtiter plate.
-
Compound Dilution: Add 50 µL of sterile MHB to wells 2 through 12. Add 100 µL of the compound stock solution (at 2x the highest desired concentration) to well 1.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Controls:
-
Well 11 (Positive Control): 50 µL of MHB (no compound).
-
Well 12 (Sterility Control): 100 µL of MHB (no compound, no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum (prepared in Step 1) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[11]
-
Visual Assessment: After incubation, visually inspect the plate for turbidity. The MIC is the lowest compound concentration in a well with no visible bacterial growth (clear).
-
Spectrophotometric Assessment (Optional): Measure the optical density (OD) at 600 nm. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control.
3.3 Workflow Diagram: Broth Microdilution for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
3.4 Quantitative Data Summary Table
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |
| S. aureus | Positive | ||
| E. coli | Negative | ||
| P. aeruginosa | Negative | ||
| C. albicans | N/A (Fungus) |
Protocol III: In Vitro Anti-inflammatory Activity Assay
This protocol assesses the anti-inflammatory potential of the test compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).[15] LPS, a component of Gram-negative bacteria cell walls, activates macrophages to produce inflammatory mediators, providing a robust model for inflammation.[16]
4.1 Principle of the Anti-inflammatory Assay
Activation of macrophages by LPS triggers signaling pathways (like NF-κB and MAPK) that lead to the transcription and secretion of pro-inflammatory cytokines, including IL-6 and TNF-α.[16][17] A compound with anti-inflammatory activity will inhibit this process, resulting in lower levels of these cytokines in the cell culture supernatant.
4.2 Experimental Workflow & Protocol
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.
-
Cytotoxicity Check: It is crucial to first perform an MTT assay on the RAW 264.7 cells to ensure that the concentrations of the compound used in this assay are non-toxic. Any observed reduction in cytokine levels must be due to anti-inflammatory effects, not cell death.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.
-
Controls:
-
Negative Control: Cells treated with medium only (no compound, no LPS).
-
LPS Control: Cells treated with LPS only (no compound).
-
Vehicle Control: Cells treated with LPS and the DMSO vehicle.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant from each well. Store at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-6 in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit. Follow the manufacturer's instructions precisely.
-
Data Analysis: Create a standard curve using the provided IL-6 standards. Use this curve to calculate the concentration of IL-6 (in pg/mL) in each sample. Compare the IL-6 levels in compound-treated wells to the LPS control.
4.3 Workflow Diagram: IL-6 Inhibition Assay
Caption: Workflow for assessing anti-inflammatory activity via IL-6 inhibition.
4.4 Quantitative Data Summary Table
| Treatment Group | Compound Conc. (µM) | IL-6 Concentration (pg/mL) (Mean ± SD) | % Inhibition of IL-6 Production |
| Control | - | N/A | |
| LPS Only | - | 0% | |
| LPS + Vehicle | - | ||
| LPS + Compound | 1 | ||
| 10 | |||
| 50 |
References
- Jain, C., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
- Kaur, K., & Kumar, V. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
- CLYTE Technologies. (2025).
- Al-Ostath, A., et al. (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview.
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- El-Sayed, N. N. E., et al. (2020).
- Abcam. (n.d.). MTT assay protocol.
- Chen, C., et al. (2018).
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Bhusal, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology.
- Rojas, L., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie.
- Kim, J. Y., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants.
- Lee, J., et al. (2022). Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways.
- Chen, Y. C., & Lin, C. W. (2021). Culture IL-6 levels of the LPS-stimulated RAW264.7 macrophages exposed....
- Yasukawa, H., et al. (2003). IL-6 induces an anti-inflammatory response in the absence of SOCS3 in macrophages.
- Liu, H., et al. (2023). Astaxanthin targets IL-6 and alleviates the LPS-induced adverse inflammatory response of macrophages. Food & Function.
- El-Gohary, N. S., et al. (2020). The steps for antimicrobial assay for investigated compounds.
- de Oliveira, C. S., et al. (2012). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Chemical Research.
- Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.
- Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules.
- Siddiqui, A. A., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters.
- El-Sayed, N. N. E., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of the Iranian Chemical Society.
- de Oliveira, C. S., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Journal of Enzyme Inhibition and Medicinal Chemistry.
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. clyte.tech [clyte.tech]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Comprehensive Characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Abstract
This technical guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a novel heterocyclic compound with potential applications in drug discovery. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a suite of techniques to confirm the identity, purity, and structural integrity of this molecule. This document emphasizes the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The derivatization of this core, particularly at the 4-position with thioether linkages, has been a strategy to develop new compounds with a range of biological activities, including anticancer and antifungal properties.[2][3] The title compound, this compound, incorporates a reactive acetohydrazide moiety, suggesting its potential as an intermediate for further chemical modifications or as a bioactive agent itself.
Given the therapeutic potential of such derivatives, rigorous and unambiguous structural characterization is paramount. This application note details the integrated use of spectroscopic and chromatographic techniques to provide a full analytical profile of the molecule.
Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the molecular structure of newly synthesized compounds. The following sections detail the application of NMR, FTIR, and Mass Spectrometry for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for a complete assignment of the molecule's carbon-hydrogen framework.
Expertise & Experience: The quinoline ring system presents a complex series of coupled aromatic protons. The substitution pattern significantly influences the chemical shifts of the remaining protons.[2] For this compound, the thioether linkage at C4 will cause a downfield shift of the adjacent protons, particularly H2 and H5, due to inductive effects and the anisotropic effect of the sulfur atom. The acetohydrazide moiety will exhibit characteristic signals for the methylene protons and the exchangeable amine and amide protons.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for hydrazide-containing compounds as it allows for the observation of exchangeable NH and NH₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum over a spectral width of at least 12 ppm.
-
Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment, especially of the quinoline protons, a COSY (Correlation Spectroscopy) experiment is valuable to establish proton-proton coupling networks.
-
An HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment will correlate each proton with its directly attached carbon atom.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment will reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.
-
The following table summarizes the expected chemical shifts for this compound, based on data from closely related 7-chloroquinoline-4-thio derivatives and general principles of NMR spectroscopy.[4][5]
| Assignment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Notes |
| Quinoline Ring | |||
| H-2 | ~8.5 | ~151 | Singlet or doublet, downfield due to proximity to nitrogen and sulfur. |
| H-3 | ~7.2 | ~117 | Doublet, upfield relative to other quinoline protons. |
| H-5 | ~8.0 | ~128 | Doublet, deshielded by the chloro group. |
| H-6 | ~7.6 | ~126 | Doublet of doublets. |
| H-8 | ~8.8 | ~125 | Singlet or doublet, downfield due to proximity to nitrogen. |
| C-4 | - | ~149 | Quaternary carbon, attached to sulfur. |
| C-7 | - | ~136 | Quaternary carbon, attached to chlorine. |
| C-4a | - | ~124 | Quaternary carbon. |
| C-8a | - | ~149 | Quaternary carbon. |
| Thioacetohydrazide Moiety | |||
| -S-CH₂- | ~3.8 | ~35 | Singlet, deshielded by sulfur and carbonyl group. |
| -C(O)- | - | ~168 | Carbonyl carbon. |
| -NH- | ~9.5 | - | Broad singlet, exchangeable with D₂O. |
| -NH₂ | ~4.5 | - | Broad singlet, exchangeable with D₂O. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Experience: For this compound, the key vibrational modes to identify are the N-H stretches of the hydrazide, the C=O stretch of the amide, the C=N and C=C stretches of the quinoline ring, and the C-Cl stretch. The position of the carbonyl (amide I) band is particularly informative and is expected to be around 1650-1680 cm⁻¹.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-3100 | N-H stretching | Hydrazide (-NH-NH₂) |
| ~3050 | C-H stretching | Aromatic (quinoline) |
| ~2950 | C-H stretching | Aliphatic (-CH₂-) |
| 1680-1650 | C=O stretching (Amide I) | Acetohydrazide |
| 1620-1580 | C=N and C=C stretching | Quinoline ring |
| 1550-1500 | N-H bending (Amide II) | Acetohydrazide |
| 1300-1100 | C-N stretching | |
| 850-750 | C-Cl stretching | 7-Chloroquinoline |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which should readily form a protonated molecular ion [M+H]⁺. The fragmentation pattern will likely involve cleavage of the thioether and acetohydrazide moieties. Common fragmentation pathways for quinolones include losses of small neutral molecules like CO and H₂O.[6] The hydrazide linkage is also a likely point of cleavage.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended for unambiguous determination of the elemental composition.
-
-
Molecular Formula: C₁₁H₁₀ClN₃OS
-
Monoisotopic Mass: 267.0233 g/mol
-
Expected [M+H]⁺: m/z 268.0311
Predicted Fragmentation Pattern:
Caption: Predicted ESI-MS fragmentation of this compound.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar compounds like this compound.
Expertise & Experience: The basic nitrogen atom in the quinoline ring can cause peak tailing on standard silica-based C18 columns. Therefore, the mobile phase should be buffered to control the ionization state of the molecule. A pH between 3 and 7 is generally suitable. The addition of an ion-pairing agent is typically not necessary but can be considered if peak shape is poor. A gradient elution is often required to ensure good separation from potential impurities and to elute the compound with a reasonable retention time.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A: 10 mM ammonium acetate in water, pH adjusted to 5.5 with acetic acid.
-
B: Acetonitrile or Methanol.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set based on the UV-Vis spectrum of the compound (likely around 254 nm and 340 nm).
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent like methanol to a concentration of approximately 0.1-1 mg/mL.
Caption: General workflow for the HPLC analysis of the target compound.
Conclusion
The analytical protocols detailed in this application note provide a robust and comprehensive framework for the characterization of this compound. The integration of NMR, FTIR, MS, and HPLC allows for unambiguous structural elucidation, confirmation of molecular weight, identification of functional groups, and assessment of purity. Adherence to these methodologies will ensure high-quality, reliable data essential for the advancement of research and development involving this and related compounds.
References
- BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. BenchChem.
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals (Basel), 15(10), 1234. [Link]
-
Badawi, H. M. (2007). Vibrational spectra and analysis of acetohydrazide CH3-CO-NH-NH2. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 592-597. [Link]
- Seaton, P. J., & Williamson, R. T. (Year not available). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
-
National Center for Biotechnology Information. (n.d.). Acetohydrazide. PubChem. [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Charris, J., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
Rohimah, S., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 83-100. [Link]
-
Zhang, M., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry. [Link]
-
Abdel-Wahab, B. F., et al. (2015). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad, 72(570). [Link]
-
Rehman, A., et al. (2016). Mass fragmentation pattern of N'-Benzylidene-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio) acetohydrazide. ResearchGate. [Link]
-
da Silva, G. N., et al. (2020). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. RSC Advances. [Link]
-
Ghinet, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2949. [Link]
-
de Oliveira, C. B., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal, 11, 1489-1495. [Link]
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. umtm.cz [umtm.cz]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide using Liquid Chromatography-Mass Spectrometry (LC-MS)
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide, a novel heterocyclic compound with potential applications in drug discovery and development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, providing a robust and validated Liquid Chromatography-Mass Spectrometry (LC-MS) method. The narrative emphasizes the rationale behind experimental choices, ensuring scientific integrity and enabling the user to adapt and troubleshoot the methodology effectively. This guide is structured to provide not only a step-by-step protocol but also a deeper understanding of the analytical challenges and solutions associated with this class of compounds.
Introduction
This compound is a quinoline derivative incorporating a thioacetohydrazide moiety. The 7-chloroquinoline core is a well-established pharmacophore found in numerous therapeutic agents, notably antimalarial drugs.[1][2][3] The introduction of the thioacetohydrazide group suggests potential for novel biological activities, making it a compound of significant interest in medicinal chemistry.[2][4] Accurate and precise quantification of this molecule in various matrices is paramount for pharmacokinetic studies, metabolism profiling, and quality control during synthesis and formulation.
LC-MS stands as the analytical technique of choice for such small molecules due to its high sensitivity, selectivity, and ability to handle complex sample matrices.[5] This document outlines a complete workflow, from sample preparation to data analysis, for the reliable determination of this compound.
Chemical Properties of the Analyte
A thorough understanding of the analyte's chemical properties is fundamental to developing a successful LC-MS method.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 306935-50-2 | [6] |
| Molecular Formula | C11H10ClN3OS | - |
| Molecular Weight | 267.74 g/mol | - |
| Appearance | White crystalline powder | [7] |
The presence of the quinoline ring suggests UV absorbance, while the basic nitrogen atoms on the quinoline and hydrazide moieties make it an excellent candidate for positive mode electrospray ionization (ESI). The thioether linkage and the acetohydrazide group are key structural features that will influence its chromatographic behavior and mass spectral fragmentation.
LC-MS Methodology: A Rationale-Driven Approach
The following sections detail the proposed LC-MS method, with a focus on the scientific reasoning behind each parameter selection.
Liquid Chromatography
The goal of the chromatographic separation is to achieve a sharp, symmetrical peak for the analyte, free from co-eluting interferences.
-
Column: A C18 reversed-phase column is recommended as a starting point. This stationary phase provides excellent retention for moderately polar to nonpolar compounds like the quinoline-based analyte.[8][9]
-
Mobile Phase: A binary gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is proposed.[8][9] The formic acid serves a dual purpose: it protonates the analyte, enhancing its retention on the reversed-phase column and promoting efficient ionization in the mass spectrometer. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
-
Gradient Elution: A gradient elution is necessary to ensure a reasonable retention time and good peak shape. Starting with a low percentage of organic phase allows for the elution of polar impurities, while a gradual increase will elute the analyte of interest.
Mass Spectrometry
The mass spectrometer provides the selectivity and sensitivity required for trace-level quantification.
-
Ionization Source: Electrospray Ionization (ESI) in the positive ion mode is the preferred technique. The multiple basic sites on this compound are readily protonated, leading to a strong [M+H]+ signal.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative applications, operating in Multiple Reaction Monitoring (MRM) mode. This technique offers superior selectivity and signal-to-noise ratio by monitoring a specific precursor-to-product ion transition.
-
Fragmentation: Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]+) is expected to yield characteristic product ions. Fragmentation is likely to occur at the thioether linkage and the acetohydrazide bond.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the analysis.
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix.[10][11]
Protocol 1: Protein Precipitation (for plasma or serum samples)
-
To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[13]
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
LC-MS System Setup and Execution
Protocol 2: LC-MS System Parameters
| LC Parameter | Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 3 min |
| MS Parameter | Setting |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Temp | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | To be determined empirically (e.g., Q1: 268.0, Q3: specific fragment) |
| Collision Energy | To be optimized |
System Suitability
Before analyzing samples, it is crucial to ensure the LC-MS system is performing optimally.[14][15][16]
Protocol 3: System Suitability Test
-
Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL).
-
Inject the standard solution six replicate times.
-
The system is deemed suitable for analysis if the following criteria are met:
-
Peak area relative standard deviation (RSD) ≤ 15%
-
Retention time RSD ≤ 2%
-
Peak tailing factor between 0.8 and 1.5
-
Method Validation
A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose.[17][18][19][20][21] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[17][19]
| Validation Parameter | Acceptance Criteria |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least five non-zero standards. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | RSD ≤ 15% (≤ 20% at the Lower Limit of Quantification). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. |
| Matrix Effect | The ion suppression or enhancement should be consistent across different lots of matrix. |
| Stability | Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage). |
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for the LC-MS analysis of this compound.
Analyte Structure and Fragmentation
Caption: Proposed ESI+ ionization and CID fragmentation of the analyte.
Conclusion
This application note provides a detailed and scientifically grounded framework for the quantitative analysis of this compound by LC-MS. By following the outlined protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can achieve reliable and reproducible results. The emphasis on the rationale behind methodological choices is intended to empower the user to further optimize and adapt this method for their specific research needs, thereby facilitating the advancement of drug discovery and development programs involving this promising compound.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link][10]
-
Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link][11]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link][22]
-
Jiménez, C., Crego, A. L., & Marina, M. L. (2001). Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry. Journal of mass spectrometry, 36(9), 989–996. Retrieved from [Link][8]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link][13]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link][17]
-
LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link][12]
-
Mullard, G., Dunn, W. B., Ebbels, T. M. D., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Metabolomics, 14(6), 73. Retrieved from [Link][14]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry. Retrieved from [Link][23]
-
University of Tartu. (2015, May 4). Tutorial Review on LC-MS Method Validation. Excellence in Analytical Chemistry. Retrieved from [Link][18]
-
LabRulez LCMS. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. Retrieved from [Link][15]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][19]
-
ResearchGate. (2018, May 3). (PDF) Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. Retrieved from [Link][16]
-
International Council for Harmonisation. (2022, May 24). Bioanalytical method validation and study sample analysis m10. Retrieved from [Link][20]
-
Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. 57(3), 883-890. Retrieved from [Link][21]
-
Albero, B., Sánchez-Brunete, C., & Tadeo, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food chemistry, 177, 173–179. Retrieved from [Link][24]
-
ResearchGate. (n.d.). LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. Retrieved from [Link][25]
-
Semantic Scholar. (n.d.). Method development for the determination of 1,1-dimethylhydrazine by the high-performance liquid chromatography–mass spectrometry technique. Retrieved from [Link][26]
-
ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link][1]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link][4]
-
Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Journal of analytical methods in chemistry, 2013, 890413. Retrieved from [Link][27]
-
RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link][28]
-
ResearchGate. (n.d.). Determination of hydrazine by liquid chromatography with preliminary derivatization with naphthalene-2,3-Dialdehyde. Retrieved from [Link][29]
-
MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link][30]
-
National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link][2]
-
National Center for Biotechnology Information. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link][31]
-
PubMed. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. Retrieved from [Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. This compound | 306935-50-2 [chemicalbook.com]
- 7. 2-[7-Chloroquinolin-4-yl)thio]acetohydrazide, 97+%, CasNo.20628-27-7 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]
- 8. Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tecan.com [tecan.com]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. organomation.com [organomation.com]
- 14. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. researchgate.net [researchgate.net]
- 17. ema.europa.eu [ema.europa.eu]
- 18. Tutorial Review on LC-MS Method Validation – Excellence in Analytical Chemistry [each.ut.ee]
- 19. database.ich.org [database.ich.org]
- 20. database.ich.org [database.ich.org]
- 21. ijper.org [ijper.org]
- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Method development for the determination of 1,1-dimethylhydrazine by the high-performance liquid chromatography–mass spectrometry technique | Semantic Scholar [semanticscholar.org]
- 27. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. raco.cat [raco.cat]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H NMR Characterization of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide
Introduction: The Significance of a Privileged Scaffold in Drug Discovery
The 7-chloroquinoline moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Its continued relevance in drug discovery stems from its ability to interact with various biological targets. The title compound, 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide, is a synthetic intermediate that combines this "privileged" quinoline scaffold with an acetohydrazide functional group via a thioether linkage. Hydrazides themselves are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis and characterization of derivatives like this compound are pivotal for the development of novel therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of such novel chemical entities. This application note provides a detailed guide to the 1H NMR characterization of this compound, offering a robust protocol and an in-depth analysis of its spectral features. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.
Principles of 1H NMR Analysis for this compound
The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the 7-chloroquinoline ring system and the acetohydrazide side chain. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons on the aromatic quinoline ring are expected to resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The presence of the electron-withdrawing chlorine atom at the 7-position and the nitrogen atom within the quinoline ring will further influence the precise chemical shifts of the aromatic protons.
The protons of the methylene group (-S-CH2-) in the acetohydrazide side chain are expected to appear as a singlet in the upfield region, with their chemical shift influenced by the adjacent sulfur atom and carbonyl group. The hydrazide protons (-NH-NH2) are often broad and their chemical shifts can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.
Experimental Protocols
A meticulously executed experimental protocol is fundamental to acquiring high-quality, reproducible 1H NMR data.
Diagram of the Experimental Workflow
Caption: Workflow for 1H NMR characterization.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.[1][2][3]
-
Transfer the solid to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Chloroform-d (CDCl3) can also be used.
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the compound is stable at the elevated temperature.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, 5 mm NMR tube to remove any particulate matter.[1]
-
Cap the NMR tube securely.
-
-
Instrument Parameters and Data Acquisition:
-
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration of all proton signals.
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration. More scans may be needed for dilute samples.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shift range.
-
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and line shape. Automated shimming routines are typically sufficient.
-
Acquire the 1H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually to ensure all peaks have a positive, absorptive line shape.
-
Calibrate the chemical shift scale. If using DMSO-d6, the residual solvent peak can be set to δ 2.50 ppm. For CDCl3, the residual peak is at δ 7.26 ppm.
-
Integrate the area under each peak. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Assign the signals to the respective protons in the molecule based on their chemical shift, multiplicity (splitting pattern), and coupling constants (J).
-
Predicted 1H NMR Spectral Data and Interpretation
The following table summarizes the predicted 1H NMR spectral data for this compound in DMSO-d6. These predictions are based on the analysis of structurally related compounds.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Quinoline) | 8.7 - 8.9 | d | ~5 | 1H |
| H-3 (Quinoline) | 7.2 - 7.4 | d | ~5 | 1H |
| H-5 (Quinoline) | 8.1 - 8.3 | d | ~9 | 1H |
| H-6 (Quinoline) | 7.6 - 7.8 | dd | ~9, ~2 | 1H |
| H-8 (Quinoline) | 8.0 - 8.2 | d | ~2 | 1H |
| -S-CH2- | 3.9 - 4.1 | s | - | 2H |
| -NH- (Hydrazide) | 9.5 - 9.7 | br s | - | 1H |
| -NH2 (Hydrazide) | 4.3 - 4.5 | br s | - | 2H |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Rationale for Assignments:
-
Quinoline Protons:
-
H-2 and H-3: These protons form an AX spin system and will appear as doublets with a coupling constant of approximately 5 Hz. H-2 is adjacent to the nitrogen atom and is therefore expected to be the most downfield of the quinoline protons.
-
H-5, H-6, and H-8: These protons on the benzene ring of the quinoline system will have distinct chemical shifts and coupling patterns. H-8 is a doublet due to coupling with H-6 (meta coupling, small J value). H-5 is a doublet due to coupling with H-6 (ortho coupling, larger J value). H-6 will appear as a doublet of doublets due to coupling with both H-5 and H-8. The presence of the chlorine atom at the 7-position will influence the chemical shifts of these protons.
-
-
Acetohydrazide Protons:
-
-S-CH2-: The methylene protons are adjacent to a sulfur atom and a carbonyl group, which will deshield them, leading to a chemical shift in the range of 3.9-4.1 ppm. As there are no adjacent protons, this signal will be a singlet.
-
-NH- and -NH2: The chemical shifts of the hydrazide protons are highly dependent on the solvent and concentration. In a polar aprotic solvent like DMSO-d6, they are likely to be observed as broad singlets due to hydrogen bonding and exchange with any residual water. The amide proton (-NH-) is generally more downfield than the terminal amine protons (-NH2).
-
Trustworthiness and Self-Validation
The integrity of the 1H NMR data is paramount. To ensure the reliability of the characterization, the following self-validating steps should be incorporated:
-
Integration Consistency: The relative integration of the assigned peaks should be consistent with the number of protons in the molecular structure. For instance, the ratio of the integrals for the quinoline protons to the methylene protons should be 5:2.
-
Purity Assessment: The presence of unassigned peaks may indicate impurities. The integration of these impurity peaks relative to the product peaks can be used to estimate the purity of the sample. Common impurities include residual solvents from the synthesis and purification steps.
-
Reproducibility: The experiment should be repeatable, yielding the same spectral data under identical conditions.
Conclusion
1H NMR spectroscopy is a powerful and definitive technique for the structural characterization of novel compounds such as this compound. By following the detailed protocol outlined in this application note, researchers can obtain high-quality spectra that allow for unambiguous assignment of the proton signals. A thorough understanding of the factors influencing chemical shifts and coupling constants, combined with careful experimental execution, will ensure the confident structural elucidation and purity assessment of this and related molecules, thereby accelerating the drug discovery and development process.
References
-
Gutiérrez, J. E., Fernandez-Moreira, E., Rodríguez, M. A., Mijares, M. R., De Sanctis, J. B., Gurská, S., ... & Ramírez, H. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
PubChem. (n.d.). Acetohydrazide. National Center for Biotechnology Information. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]
Sources
- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Framework for In Vitro Evaluation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Abstract
This document provides a comprehensive guide for the in vitro characterization of the novel compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. The structural composition of this molecule, featuring a 7-chloroquinoline core linked to an acetohydrazide moiety, suggests a strong potential for multifaceted biological activity, including anticancer, antimalarial, and anti-inflammatory effects. We present a tiered, logic-driven framework of in vitro assays designed to systematically evaluate these potential activities. The protocols herein are detailed to ensure reproducibility and include explanations of the scientific rationale behind each experimental choice, empowering researchers to generate robust and reliable data for early-stage drug discovery.
Introduction: Rationale and Strategic Overview
The compound this compound is a synthetic molecule designed through the principles of molecular hybridization. Its structure is composed of two key pharmacophores:
-
7-Chloroquinoline: This heterocyclic scaffold is the backbone of well-established antimalarial drugs like chloroquine.[1] Its derivatives have been extensively investigated for a range of therapeutic applications, including significant anticancer and antimicrobial properties.[2][3][4][5] The 7-chloro substitution is often critical for biological efficacy.[2]
-
Acetohydrazide: The hydrazide and hydrazone functional groups are prevalent in compounds with a broad spectrum of bioactivities, including notable anti-inflammatory, analgesic, and antimicrobial effects.[6][7][8] Furthermore, certain hydrazide derivatives have demonstrated significant antiproliferative and apoptosis-inducing activity in cancer cell lines.[9]
The combination of these moieties suggests that this compound (herein referred to as CQT-Hydrazide) is a promising candidate for drug discovery. This guide outlines a strategic, three-tiered approach to its initial in vitro evaluation, starting with broad cytotoxicity screening, followed by mechanistic assays to determine the mode of action, and concluding with targeted assays for specific disease models.
Tier 1: Foundational Cytotoxicity and Anti-Proliferative Profiling
Scientific Rationale: The initial and most critical step in evaluating a potential anticancer agent is to determine its effect on cell viability and proliferation.[10][11] This foundational screen establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC50), which is essential for guiding the concentrations used in all subsequent, more complex assays.[11] We recommend using a panel of cancer cell lines from diverse tissue origins (e.g., breast, lung, colon) to identify potential tissue-specific sensitivity.[12]
The XTT assay is recommended over the traditional MTT assay due to its superior workflow efficiency.[13] The XTT reagent is reduced to a water-soluble formazan product, eliminating the need for a separate solubilization step, which reduces handling time and potential for error.[13][14]
Workflow for Tier 1 Cytotoxicity Screening
Caption: Tier 1 Workflow: Cytotoxicity screening using the XTT assay.
Protocol 2.1: XTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of CQT-Hydrazide in sterile DMSO. Perform serial dilutions in culture medium to create 2X working concentrations ranging from 0.02 µM to 200 µM.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include wells for "vehicle control" (DMSO concentration matched to the highest CQT-Hydrazide dose) and "untreated control" (medium only).
-
Incubation: Incubate the plate for a duration relevant to the cell line's doubling time, typically 48 or 72 hours.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[14]
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.[14] Gently swirl the plate to mix.
-
Final Incubation: Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator, protected from light.[14] Monitor the color change in the vehicle control wells.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength between 450-500 nm using a microplate reader.[14] A reference wavelength of 630-690 nm should be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
Data Presentation: Example IC50 Values
| Cell Line | Cancer Type | IC50 (µM) of CQT-Hydrazide |
| MCF-7 | Breast Cancer | 15.41 |
| A549 | Lung Cancer | 22.80 |
| HCT116 | Colon Cancer | 12.99 |
| PC-3 | Prostate Cancer | 35.10 |
| Normal Fibroblast | Non-Malignant Control | > 100 |
Data are hypothetical and for illustrative purposes only.
Tier 2: Uncovering the Mechanism of Action - Apoptosis vs. Necrosis
Scientific Rationale: Once cytotoxicity is established, the next logical step is to determine the mechanism of cell death. A compound that induces apoptosis (programmed cell death) is generally preferred for an anticancer therapeutic over one that causes necrosis, as apoptosis is a controlled process that avoids triggering an inflammatory response.[15] Key early markers of apoptosis include the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane and the activation of effector caspases.[16]
We recommend a real-time, live-cell assay that simultaneously detects PS exposure (an early apoptotic event) and loss of membrane integrity (a marker of late apoptosis or necrosis).[17] This approach provides kinetic data, allowing researchers to understand the time course of cell death and differentiate between apoptotic and necrotic pathways.[16][17]
Apoptotic Pathway and Assay Target
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Grow cells to high confluency. Treat the cells with CQT-Hydrazide (at a concentration known to be effective, e.g., 5x IC50) or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles) and clarify the lysate by centrifugation.
-
Thermal Challenge: Aliquot the clarified lysate from both treated and vehicle groups into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Fractions: Centrifuge the heated samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant (soluble fraction) from each tube. Quantify the amount of the specific target protein in the supernatant using a suitable method, such as Western Blotting or mass spectrometry.
-
Data Analysis: For both the treated and vehicle groups, plot the amount of soluble target protein against the temperature. The resulting "melting curve" for the CQT-Hydrazide-treated sample should show a shift to the right compared to the vehicle control if the compound binds and stabilizes the target protein.
Parallel Screening for Alternative Therapeutic Applications
Scientific Rationale: Given the structural motifs of CQT-Hydrazide, it is prudent to investigate its potential in other therapeutic areas concurrently.
Anti-Malarial Activity
The 7-chloroquinoline core is strongly indicative of potential anti-malarial activity. [18]The primary in vitro assay involves assessing the compound's ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. [1][19] Protocol 5.1.1: P. falciparum Growth Inhibition Assay
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., W2) strains of P. falciparum in human erythrocytes at 3-5% hematocrit in RPMI 1640 medium supplemented with human serum or Albumax. [20]Maintain cultures at 37°C in a low-oxygen environment (5% O₂, 5% CO₂, 90% N₂). [20]2. Assay Setup: Synchronize parasite cultures to the ring stage. In a 96-well plate, add serially diluted CQT-Hydrazide to the parasitized red blood cells.
-
Incubation: Incubate the plate for 48-72 hours under standard culture conditions.
-
Readout: Quantify parasite growth inhibition. Common methods include:
-
[³H]-Hypoxanthine Incorporation: Add radiolabeled hypoxanthine, which is incorporated by viable parasites, and measure radioactivity. [2][20] * pLDH Assay: Measure the activity of parasite-specific lactate dehydrogenase (pLDH) using a colorimetric assay.
-
Microscopy: Stain with Giemsa and manually count the parasitemia.
-
-
Analysis: Calculate IC50 values by comparing parasite growth in treated wells to untreated controls.
Anti-Inflammatory Activity
Hydrazide derivatives are frequently associated with anti-inflammatory properties. [8][21]A standard in vitro model for inflammation involves stimulating macrophage cells (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like nitric oxide (NO). The ability of a compound to inhibit NO production is a key indicator of anti-inflammatory potential. [21] Protocol 5.2.1: Griess Assay for Nitric Oxide Inhibition
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of CQT-Hydrazide for 1-2 hours before stimulation. Ensure the concentrations used are non-toxic, as determined by a preliminary XTT assay on this cell line.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and NO production. Include control wells (cells only, cells + LPS, cells + compound only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (NED solution).
-
Readout: After a short incubation period at room temperature, measure the absorbance at 540 nm. The intensity of the color is proportional to the nitrite concentration.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage inhibition of NO production by CQT-Hydrazide relative to the LPS-only control.
Conclusion
The tiered experimental framework presented in this application note provides a robust and efficient strategy for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, determining the mechanism of cell death, validating target engagement, and exploring parallel therapeutic applications, researchers can build a comprehensive biological profile of this promising novel compound. This structured approach ensures that resources are used effectively and generates the critical data needed to make informed decisions about advancing the compound through the drug discovery pipeline.
References
- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. (URL: )
-
MTT assay - Wikipedia. (URL: [Link])
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. (URL: [Link])
-
In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed. (URL: [Link])
- In Vitro Assay Development for Novel Anti-Cancer Agents - Benchchem. (URL: )
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: [Link])
-
A Practical Guide to Target Engagement Assays - Selvita. (URL: [Link])
-
Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - Frontiers. (URL: [Link])
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (URL: [Link])
-
Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega - ACS Publications. (URL: [Link])
-
Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - NIH. (URL: [Link])
-
Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC - NIH. (URL: [Link])
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. (URL: [Link])
-
Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (URL: [Link])
-
Target and pathway engagement assays - Concept Life Sciences. (URL: [Link])
-
In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH. (URL: [Link])
-
Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC - NIH. (URL: [Link])
-
Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (URL: [Link])
-
Importance of Quantifying Drug-Target Engagement in Cells - ACS Publications. (URL: [Link])
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PubMed Central. (URL: [Link])
-
efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (URL: [Link])
-
Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models - MDPI. (URL: [Link])
-
A real-time, bioluminescent annexin V assay for the assessment of apoptosis - PMC - NIH. (URL: [Link])
-
In vitro antimalarial activity of 4-animoalcohol quinoline enantiomers - ResearchGate. (URL: [Link])
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (URL: [Link])
-
RealTime-Glo Annexin V Apoptosis and Necrosis Assay from Promega - Biocompare. (URL: [Link])
-
Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
-
Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. (URL: [Link])
-
(PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents - ResearchGate. (URL: [Link])
-
Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed. (URL: [Link])
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents | Institute of Molecular and Translational Medicine. (URL: [Link])
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PubMed Central. (URL: [Link])
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (URL: [Link])
Sources
- 1. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents | MDPI [mdpi.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. hygeiajournal.com [hygeiajournal.com]
- 8. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotech-spain.com [biotech-spain.com]
- 14. benchchem.com [benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. アポトーシスアッセイ [promega.jp]
- 17. RealTime Glo Annexin V Apoptosis Assay [promega.jp]
- 18. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mmv.org [mmv.org]
- 21. Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A High-Throughput Screening Cascade for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Derivatives
Introduction: The Quinoline Scaffold in Drug Discovery
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Its planar structure facilitates interactions with various biological macromolecules, making it a fertile starting point for drug discovery.[3] The 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide series represents a promising, yet underexplored, class of derivatives. Previous studies on related 7-chloroquinoline compounds have demonstrated significant antiproliferative activity, often through the induction of apoptosis and interference with nucleic acid processes.[4][5]
This guide provides a comprehensive, field-proven framework for conducting a high-throughput screening (HTS) campaign to identify and characterize bioactive derivatives from this chemical series. We present a logical, two-tiered screening cascade designed for efficiency and robustness, moving from a broad primary screen for cytotoxic effects to a specific secondary assay confirming an apoptotic mechanism of action. This approach ensures that resources are focused on the most promising candidates, providing a solid foundation for subsequent hit-to-lead development.
The Scientific Rationale: A Tiered Assay Strategy
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[6][7][8] A successful HTS campaign is not a single experiment but a strategic cascade of assays.[9] This strategy is designed to maximize efficiency and minimize false positives by progressively refining the pool of candidate compounds.
Our proposed cascade consists of:
-
Primary Screening: A high-sensitivity assay to assess the antiproliferative or cytotoxic effects of the entire compound library across a relevant cancer cell line. The goal is to cast a wide net and identify all potential "hits."
-
Secondary (Confirmatory) Screening: A mechanism-specific assay to confirm the hits from the primary screen and elucidate their mode of action. This step is critical for filtering out compounds that cause cell death through non-specific toxicity and for prioritizing those that act via a desired biological pathway, such as apoptosis.
This tiered approach ensures that the most promising compounds—those that not only inhibit cell growth but do so through a controlled, apoptotic mechanism—are advanced for further study.
Figure 1: High-Throughput Screening (HTS) Cascade Workflow.
Assay Quality Control: The Z'-Factor
The trustworthiness of any HTS campaign hinges on the quality of the assay. The Z'-factor (Z-prime) is a statistical parameter used to evaluate the suitability of an assay for HTS.[10] It measures the separation between the signals of the positive and negative controls, providing a measure of the assay's dynamic range and data variation.[11]
Formula: Z' = 1 - [ (3 * (σ_p + σ_n)) / |μ_p - μ_n| ]
Where:
-
μ_p and σ_p are the mean and standard deviation of the positive control.
-
μ_n and σ_n are the mean and standard deviation of the negative control.
| Z'-Factor Value | Interpretation | Assay Quality |
| > 0.5 | Excellent separation | Ideal for HTS |
| 0 to 0.5 | Moderate separation | Acceptable, may require optimization |
| < 0 | Poor separation | Unsuitable for HTS |
| Table 1: Interpretation of Z'-Factor Values.[11][12] |
An assay with a Z'-factor of ≥ 0.5 is considered robust and reliable for screening.[13] This metric must be calculated for each screening plate to ensure plate-to-plate consistency and validate the results.
Part 1: Primary Screening Protocol - Cell Viability
Principle: The primary screen utilizes an ATP quantification assay to measure cell viability.[14][15] Adenosine triphosphate (ATP) is the primary energy currency of all living cells, and its concentration is directly proportional to the number of metabolically active cells.[16][17] The assay uses a recombinant luciferase enzyme that, in the presence of ATP and its substrate luciferin, produces a luminescent signal.[18] A decrease in the luminescent signal indicates a reduction in viable cells, suggesting a cytotoxic or antiproliferative effect of the test compound. This "add-mix-measure" format is highly amenable to automated HTS.[19]
Materials:
-
Cell Line: Human cancer cell line (e.g., HCT-116 colorectal carcinoma, A549 lung carcinoma).
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. No. G7570) or equivalent.
-
Plates: 384-well, solid white, sterile, tissue culture-treated plates.
-
Control Compounds: Staurosporine or Doxorubicin (positive control), DMSO (negative control/vehicle).
Protocol:
-
Cell Seeding:
-
Culture cells to ~80% confluency under standard conditions.
-
Trypsinize and resuspend cells in fresh culture medium to a predetermined optimal density (e.g., 1,000-2,000 cells/well).
-
Using a multi-channel pipette or automated dispenser, dispense 40 µL of the cell suspension into each well of the 384-well plates.
-
Incubate the plates for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Addition:
-
Prepare a master plate of the this compound derivative library, positive controls, and negative controls in DMSO.
-
Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer a small volume (e.g., 40 nL) of each compound from the master plate to the cell plates to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.5%.
-
Note: Reserve columns for controls: cells + DMSO for the negative control (0% inhibition) and cells + a known cytotoxic agent for the positive control (100% inhibition).
-
-
Incubation:
-
Gently mix the plates on an orbital shaker for 1 minute.
-
Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the assay plates and the ATP quantification reagent to room temperature for 30 minutes.
-
Add 20 µL of the ATP reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).
-
-
Data Analysis:
-
Calculate the Z'-factor for each plate to validate its quality.
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - [ (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive) ])
-
-
Define a "hit" as a compound that exhibits an inhibition value greater than three standard deviations from the mean of the negative controls (or a set threshold, e.g., >50% inhibition).
-
Part 2: Secondary Screening Protocol - Apoptosis Induction
Principle: Hits from the primary screen are further investigated to confirm their activity and determine if cell death occurs via apoptosis. This is achieved using a luminescent assay that measures the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[20] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7.[20][21] This cleavage releases a substrate for luciferase, generating a light signal proportional to caspase activity.[22]
Figure 2: Apoptosis detection via Caspase-3/7 activation.
Materials:
-
Cell Line & Plates: Same as primary screen.
-
Reagents: Caspase-Glo® 3/7 Assay (Promega, Cat. No. G8090) or equivalent.
-
Compounds: Validated hits from the primary screen.
Protocol:
-
Cell Seeding:
-
Follow the same procedure as Step 1 of the primary screening protocol.
-
-
Compound Addition (Dose-Response):
-
Prepare 8-point, 3-fold serial dilutions for each hit compound, starting from a top concentration of 50 µM.
-
Transfer compounds to the cell plates as described in Step 2 of the primary protocol.
-
-
Incubation:
-
Incubate the plates for a shorter duration, typically 24-48 hours, to capture the peak of caspase activity which often precedes complete cell death.
-
-
Assay Reagent Addition and Measurement:
-
Equilibrate the assay plates and the Caspase-Glo® 3/7 reagent to room temperature.[23]
-
Add 40 µL of the Caspase-Glo® 3/7 reagent to each well.[20][22]
-
Mix on an orbital shaker for 1 minute.
-
Incubate at room temperature for 1-2 hours to achieve optimal signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data relative to positive (e.g., Staurosporine-treated) and negative (DMSO-treated) controls.
-
Plot the dose-response curves for both the viability (from a parallel plate) and caspase activation data.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) for cell viability and EC₅₀ (half-maximal effective concentration) for caspase activation for each compound.
-
A confirmed hit is a compound that shows a dose-dependent decrease in viability and a corresponding dose-dependent increase in caspase-3/7 activity.
-
Summary of HTS Parameters
| Parameter | Primary Screen (Viability) | Secondary Screen (Apoptosis) |
| Assay Principle | ATP Quantification (Luminescence) | Caspase-3/7 Activity (Luminescence) |
| Plate Format | 384-well, solid white | 384-well, solid white |
| Cell Seeding Density | 1,000-2,000 cells/well | 1,000-2,000 cells/well |
| Compound Concentration | Single point (e.g., 10 µM) | 8-point dose response (e.g., 50 µM top) |
| Incubation Time | 72 hours | 24-48 hours |
| Primary Readout | % Inhibition of cell viability | Fold-activation of Caspase-3/7 |
| Key Metric | Hit identification | IC₅₀ (Viability), EC₅₀ (Caspase) |
| Quality Control | Z'-Factor ≥ 0.5 | Dose-dependent response |
| Table 2: Recommended Parameters for the HTS Cascade. |
By following this structured, data-driven HTS cascade, researchers can efficiently screen libraries of this compound derivatives, identify potent antiproliferative agents, and confirm an apoptotic mechanism of action, thereby accelerating the journey from initial discovery to validated lead compound.
References
-
Macià, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. [Link]
-
An, F., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]
-
ASSAYwise. (2026). ATP Assay Kits: Principles, Applications, and Bench-Top Protocols. [Link]
-
protocols.io. (2025). Caspase 3/7 Activity. [Link]
-
Wikipedia. ATP test. [Link]
-
An, F., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 536–544. [Link]
-
Berthold Technologies GmbH & Co.KG. ATP Measurement. [Link]
-
Macià, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF. [Link]
-
BMG LABTECH. (2007). ATP bioluminescence assay for cell cytotoxicity. [Link]
-
BIT 479/579 High-throughput Discovery. Z-factors. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]
-
Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]
-
Yang, S., et al. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
-
Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
-
BMG LABTECH. (2025). The Z prime value (Z´). [Link]
-
BMG LABTECH. (2022). Cell-based assays on the rise. [Link]
-
On HTS. (2023). Z-factor. [Link]
-
Wikipedia. Z-factor. [Link]
-
Visikol. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
-
Sittampalam, G. S., et al. (Eds.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research. [Link]
-
Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
-
Kim, Y., et al. (2024). High-throughput drug screening using a library of antibiotics targeting cancer cell lines that are resistant and sensitive to gemcitabine. Biochemical and Biophysical Research Communications. [Link]
-
Coussens, T. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. BPS Video Library. [Link]
-
Leveridge, M., et al. (2016). HTS Methods: Assay Design and Optimisation. Royal Society of Chemistry. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]
-
Kumar, P., et al. (2016). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecules. [Link]
-
Labiotech.eu. (2025). The High-Throughput Screening Transformation in Modern Drug Development. [Link]
-
Ma, H., et al. (2010). Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors. PLoS ONE. [Link]
-
Solarova, Z., et al. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link]
-
Rámirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Zhang, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]
-
ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
-
Zhang, X., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry. [Link]
-
Bazin, M-A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
-
Semantic Scholar. (2025). [PDF] 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 8. atcc.org [atcc.org]
- 9. books.rsc.org [books.rsc.org]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. assay.dev [assay.dev]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. ATP Assay Kits: Principles, Applications, and Bench-Top Protocols [absin.net]
- 15. tribioscience.com [tribioscience.com]
- 16. ATP test - Wikipedia [en.wikipedia.org]
- 17. berthold.com [berthold.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. pharmtech.com [pharmtech.com]
- 20. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 21. Caspase 3/7 Activity [protocols.io]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
Application Notes & Protocols for Determining the IC50 of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Introduction: Contextualizing the Inquiry
The compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide belongs to a class of molecules built upon the 7-chloroquinoline scaffold[1]. This heterocyclic system is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in the realms of anticancer and antimalarial drug discovery[2][3]. The thioether and acetohydrazide moieties introduce unique chemical properties that can influence the compound's pharmacokinetic profile and target interactions[4][5].
A critical step in evaluating the potential of any new chemical entity is to quantify its biological activity. The half-maximal inhibitory concentration (IC50) is a fundamental and universally recognized measure of a compound's potency.[6][7] It defines the concentration of the substance required to inhibit a specific biological process by 50%. Accurate and reproducible IC50 determination is therefore non-negotiable for making informed decisions in hit-to-lead optimization and further preclinical development.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust, field-proven methods for determining the IC50 of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring the generation of trustworthy and high-integrity data.
Part I: Foundational Concepts & Pre-Assay Strategy
Hypothesis-Driven Assay Selection
Before any practical bench work, a rational strategy must be formulated. The structure of this compound suggests several potential mechanisms of action. Quinoline derivatives have been reported to function as kinase inhibitors, apoptosis inducers, and DNA intercalating agents[8][9][10]. The hydrazone component has also been implicated in a range of biological activities[5].
Therefore, a dual-pronged approach is recommended:
-
Cell-Based Assays: These are essential for determining the compound's overall effect on cellular viability, integrating factors like cell permeability, metabolic stability, and engagement with intracellular targets. They provide a physiologically relevant measure of potency.
-
Biochemical (Enzymatic) Assays: If a specific molecular target is hypothesized (e.g., a particular kinase known to be inhibited by quinolines), a direct enzyme inhibition assay can provide mechanistic insight and a more direct measure of potency against the isolated target.
Critical Pre-Assay Preparation: Compound Management
The integrity of your results begins with how you handle the test compound.
-
Solubility Testing: Due to its aromatic and heterocyclic nature, the compound is likely to have poor aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).
-
Stock Solution Preparation: Accurately weigh the compound and dissolve it in high-purity, anhydrous DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.
-
Serial Dilutions: All dilutions for the treatment of cells or enzymatic reactions should be prepared fresh on the day of the experiment. A common practice is to perform an intermediate dilution from the primary DMSO stock into the appropriate cell culture medium or assay buffer, followed by serial dilutions. This minimizes the final DMSO concentration in the assay wells, which should ideally be kept below 0.5% to avoid solvent-induced cytotoxicity[11].
Part II: Cell-Based IC50 Determination via MTT Assay
This protocol describes a colorimetric assay to assess the effect of the compound on the metabolic activity of a cell line, which is used as a proxy for cell viability. Given the known anticancer properties of many quinoline derivatives, using a cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) is a logical starting point[4][12].
Principle of the MTT Assay
The assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product that is insoluble in aqueous solution[13]. The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength (e.g., 570 nm).
Protocol: Step-by-Step Methodology
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., A549) using standard procedures.
-
Harvest cells that are in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution series of this compound in complete culture medium. An 8-point dilution series is recommended, spanning a wide concentration range (e.g., 100 µM to 0.078 µM).[7]
-
Crucial Controls:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.
-
-
Carefully remove the old medium from the cells and add 100 µL of the appropriate drug dilution or control to each well. Perform each treatment in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments and long enough to observe effects on cell proliferation.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[13][15]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Part III: Data Analysis and IC50 Calculation
Accurate data analysis is as critical as the experimental procedure itself.
Data Processing and Normalization
-
Background Subtraction: Subtract the average absorbance of the "blank" wells (medium only, no cells) from all other wells.
-
Calculate Percent Viability: Normalize the data to your controls. The vehicle control represents 100% viability. % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100[16]
Dose-Response Curve and IC50 Determination
-
Plot the Data: Create a scatter plot with the logarithm of the compound concentration on the X-axis and the corresponding percent viability on the Y-axis.[17]
-
Non-Linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model. The most common model is the four-parameter logistic (4PL) curve, which generates a sigmoidal dose-response curve.[17][18]
-
Derive the IC50: The software will calculate the IC50 value, which is the concentration of the compound that corresponds to 50% viability on the fitted curve.[6]
Example Data Presentation
All quantitative data should be summarized in a structured table for clarity and easy comparison.
| Compound | Target Cell Line | Incubation Time (h) | IC50 (µM) [95% CI] |
| This compound | A549 | 72 | Hypothetical: 8.5 [7.2 - 9.9] |
| Doxorubicin (Positive Control) | A549 | 72 | Hypothetical: 0.1 [0.08 - 0.13] |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
IV. Trustworthiness and Self-Validation
The validity of the determined IC50 value rests on the integrity of the assay.
-
Assay Window: A clear and significant difference between the positive control (low signal) and negative/vehicle control (high signal) is essential.
-
Reproducibility: The experiment should be repeated independently (e.g., on three different days) to ensure the IC50 value is consistent.
-
Curve Quality: The non-linear regression fit should have a high R-squared value (>0.95), and the curve should be sigmoidal with well-defined upper and lower plateaus.[19]
-
Selectivity Index (SI): To assess whether the compound is selectively toxic to cancer cells, it is highly recommended to also determine its cytotoxicity (CC50) against a non-cancerous cell line (e.g., human fibroblasts). The Selectivity Index (SI = CC50 / IC50) provides a measure of the therapeutic window. A higher SI value is desirable.[11]
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
de Paula, R. F., et al. (2024). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. DOI: 10.1002/cbdv.202401629. Available at: [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Available at: [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Wikipedia. (n.d.). IC50. Retrieved from [Link]
-
Dayani, H., et al. (2021). Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design. Letters in Drug Design & Discovery, 18(11), 1050-1060. Available at: [Link]
-
Karaküçük, A., et al. (2021). Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. Research Square. DOI: 10.21203/rs.3.rs-769351/v1. Available at: [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io. DOI: 10.17504/protocols.io.grxbv7n. Available at: [Link]
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
Wang, S., et al. (2022). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Chemical and Pharmaceutical Bulletin, 70(3), 205-217. Available at: [Link]
-
Housing Innovations. (2025). 5 Ways to Determine IC50 Value in Pharmacology Research. Retrieved from [Link]
-
JoVE. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values. Retrieved from [Link]
-
Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie. DOI: 10.1002/ardp.202100002. Available at: [Link]
-
Dahl, G., & Acker, M. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. DOI: 10.1101/2022.05.04.490658. Available at: [Link]
-
Reddit. (2025). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Half‐maximal inhibitory concentration (IC50) values of quinoline compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The half maximal inhibitory concentrations (IC50) of quinoline derivatives. Retrieved from [Link]
-
Gutiérrez, J. E., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(11), 3391. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]
-
Wang, Y., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 25(23), 5752. Available at: [Link]
-
Institute of Molecular and Translational Medicine. (n.d.). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
ResearchGate. (2023). How to calculate IC50. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of the Iranian Chemical Society, 19, 4769-4782. Available at: [Link]
-
Papalia, G. A., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 509, 45-51. Available at: [Link]
-
Bérété, T., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3226. Available at: [Link]
-
Knez, D., et al. (2023). Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα. International Journal of Molecular Sciences, 24(5), 4381. Available at: [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. The Importance of IC50 Determination | Visikol [visikol.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 5 Ways to Determine IC50 Value in Pharmacology Research - Housing Innovations [dev.housing.arizona.edu]
- 19. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Guide to In Vivo Experimental Design for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction and Preclinical Rationale
The compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide is a synthetic molecule featuring two key pharmacophores: a 7-chloroquinoline ring and an acetohydrazide moiety. The 7-chloroquinoline core is famously the backbone of antimalarial drugs like chloroquine and has demonstrated a wide range of other biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The acetohydrazide group and its derivatives are also known to possess diverse pharmacological effects, including antimicrobial, analgesic, antioxidant, and antidiabetic activities.[4][5] The combination of these two moieties in a single molecule presents a compelling case for in vivo investigation to explore its potential as a novel therapeutic agent.
This guide provides a comprehensive framework for designing and executing robust in vivo studies for this compound. It emphasizes a structured, hypothesis-driven approach, beginning with essential safety and toxicity assessments before proceeding to validated efficacy models. The protocols and designs herein are grounded in established methodologies to ensure data integrity and reproducibility.
Foundational Principles: Ethical Conduct in Animal Research
All in vivo research must be predicated on a strong ethical foundation. Before any experiment is initiated, researchers must obtain approval from an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[6] The guiding principles for all studies should be the "3Rs":
-
Replacement: Utilizing non-animal methods whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[6]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[6][7]
Researchers must adhere to all local, national, and international guidelines for the care and use of laboratory animals.[8][9]
Phase I: Preliminary In Vivo Safety and Toxicity Assessment
Prior to evaluating efficacy, the toxicological profile of the compound must be characterized to establish a safe dosing range. An acute oral toxicity study is the standard starting point.
Protocol: Acute Oral Toxicity Study (Adapted from OECD Guideline 425)
The Up-and-Down Procedure (UDP) is recommended as it minimizes the number of animals required to estimate the LD50 (the dose lethal to 50% of the test population).[10]
Objective: To determine the acute oral toxicity and estimate the LD50 of the test compound. Animal Model: Female Swiss albino mice (8-12 weeks old). Females are often used as they tend to be slightly more sensitive. Procedure:
-
Acclimatization: House animals for at least 5 days prior to dosing in standard conditions (22±3°C, 12h light/dark cycle, free access to food and water).
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data or structure-activity relationships. A common starting dose is 175 mg/kg. The dose progression typically uses a factor of 3.2.
-
Administration: Administer the compound, formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), to a single, fasted mouse via oral gavage.[11][12]
-
Observation:
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Endpoint: The test continues until one of the stopping criteria defined by the OECD guideline is met, typically involving 4-5 animals after the first reversal of outcome (survival vs. death).
-
Post-Dosing Monitoring: Observe animals closely for the first 4 hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record body weight changes.
-
Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method as described in the OECD 425 guideline.[10] This data is critical for selecting doses for subsequent efficacy studies, which should be well below the LD50.
General Experimental Workflow
A well-designed in vivo study follows a logical progression from initial planning to final analysis.
Caption: General workflow for in vivo preclinical research.
Phase II: In Vivo Efficacy Models
Based on the compound's structural motifs, the following therapeutic areas are logical starting points for efficacy testing.
Anti-inflammatory and Analgesic Activity
Animal models of inflammation are well-established and can be used to assess the potential of novel compounds to modulate inflammatory pathways.[13][14][15][16]
This is a classic, reproducible model for screening acute anti-inflammatory agents.[17]
Principle: Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling). The early phase (0-1.5h) is mediated by histamine and serotonin, while the late phase (1.5-5h) involves prostaglandins and bradykinin.
Experimental Design Table:
| Group | N | Treatment (Oral) | Dose |
| 1 | 6 | Vehicle (0.5% CMC) | 10 mL/kg |
| 2 | 6 | Diclofenac Sodium (Positive Control) | 10 mg/kg |
| 3 | 6 | Test Compound | Low Dose (e.g., 25 mg/kg) |
| 4 | 6 | Test Compound | Mid Dose (e.g., 50 mg/kg) |
| 5 | 6 | Test Compound | High Dose (e.g., 100 mg/kg) |
Protocol:
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each mouse using a plethysmometer.
-
Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage 60 minutes before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
Caption: Intervention point in the carrageenan-induced inflammation model.
Anticancer Activity
The 7-chloroquinoline scaffold is present in several compounds investigated for anticancer activity.[1] A xenograft model is a fundamental first step for in vivo evaluation.[18][19]
Principle: Human cancer cells are implanted subcutaneously into immunodeficient mice. The efficacy of the test compound is measured by its ability to inhibit tumor growth.[20][21]
Animal Model: Nude mice (e.g., BALB/c nude) or SCID mice. Cell Line: Select a relevant human cancer cell line (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer) based on in vitro sensitivity data.[22]
Protocol:
-
Cell Culture: Culture the selected cancer cells under standard conditions.
-
Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (similar to the table in 5.1.1, with a relevant positive control like Doxorubicin or Paclitaxel).
-
Treatment: Administer the test compound, vehicle, or positive control daily (or as determined by pharmacokinetics) via oral gavage.
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and overall health.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize animals, excise tumors, and weigh them.
-
Analysis: Compare the final tumor weights and tumor growth inhibition (TGI) across groups.
Antimalarial Activity
Given its 7-chloroquinoline core, assessing antimalarial efficacy is a primary objective.
This is a widely used primary in vivo screening model for antimalarial compounds.[23][24]
Principle: Mice are infected with the rodent malaria parasite P. berghei. The efficacy of the compound is determined by its ability to reduce or clear the parasitemia.
Protocol:
-
Infection: Inject mice intraperitoneally with P. berghei-infected red blood cells (e.g., 1 x 10^7 parasitized erythrocytes).
-
Treatment Initiation: Begin treatment 24 or 48 hours post-infection. Administer the test compound, vehicle, or a positive control (e.g., Chloroquine) orally once daily for 4 consecutive days.
-
Parasitemia Monitoring: On day 4 post-infection (24h after the last dose), collect a drop of blood from the tail vein. Prepare a thin blood smear and stain with Giemsa.
-
Analysis: Determine the percentage of parasitized red blood cells by counting under a microscope. Calculate the average percent suppression of parasitemia relative to the vehicle control group.
Core Protocol: Oral Gavage in Mice
Precise oral administration is critical for many in vivo studies. This technique requires proper training to ensure animal welfare and data accuracy.[25]
Materials:
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice).[11]
-
Syringes.
-
Formulated test compound.
Procedure:
-
Animal Restraint: Firmly but gently restrain the mouse by scruffing the neck and back to immobilize the head. The body should be held in a vertical position to straighten the path to the esophagus.[26]
-
Needle Measurement: Before insertion, measure the needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach. Mark this length on the needle.[11][12]
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[27]
-
Passage into Esophagus: As the needle reaches the pharynx, the mouse will often swallow, which facilitates passage into the esophagus. The needle should pass smoothly without resistance. If resistance is felt, withdraw and reposition. Do not force the needle. [26]
-
Administration: Once the needle is at the pre-measured depth, slowly administer the substance over 2-3 seconds.
-
Withdrawal: Gently withdraw the needle along the same path.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of respiratory distress, which could indicate accidental administration into the lungs.[25]
Quantitative Data for Oral Gavage in Mice:
| Mouse Weight (g) | Gavage Needle Gauge | Max Volume (mL/kg) | Max Volume for 25g Mouse (mL) |
| 15 - 20 | 22G | 10 mL/kg | 0.20 |
| 20 - 25 | 20G | 10 mL/kg | 0.25 |
| 25 - 35 | 18G | 10 mL/kg | 0.30 |
| Source: Adapted from Benchchem and Washington State University IACUC.[11][26] |
Conclusion
The in vivo evaluation of this compound requires a systematic, multi-stage approach. This guide outlines the essential preliminary safety studies and provides detailed, validated protocols for assessing efficacy in key therapeutic areas suggested by the compound's chemical structure. By adhering to rigorous ethical standards and sound experimental design, including appropriate controls and quantifiable endpoints, researchers can effectively elucidate the therapeutic potential of this novel compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for Oral Gavage Administration in Mice.
- Medical and Pharmaceutical Journal. (n.d.). Ethical Statement on Experimental Animal Research. Retrieved from Medical and Pharmaceutical Journal website.
- Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain.
- National Institutes of Health (NIH). (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus.
- IASP. (2022). Animal Models for Translational Pain Research.
- Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
- Slideshare. (n.d.). OECD guidelines for toxicology studies.
- University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP.
- University of California, San Francisco IACUC. (n.d.). Oral Gavage In Mice and Rats.
- Creative Biolabs. (n.d.). Rodent Pain Models.
- The National Committee for Research Ethics in Science and Technology (NENT). (2019). Ethical Guidelines for the Use of Animals in Research.
- Charles River Laboratories. (n.d.). Cancer Models.
- Mogil, J. S. (n.d.). An overview of animal models of pain: disease models and outcome measures. PMC.
- National Institutes of Health (NIH). (n.d.). Large Animal Models for Pain Therapeutic Development.
- MDPI. (n.d.). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery.
- American Psychological Association. (n.d.). Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research.
- Slideshare. (n.d.). OECD GUIDELINES.pptx.
- Jimenez-Diaz, M. B., et al. (n.d.). A new In vivo screening paradigm to accelerate antimalarial drug discovery.
- PubMed Central. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer.
- British Society of Animal Science. (n.d.). Ethical guidelines for research in animal science.
- PubMed Central. (n.d.). Ethical considerations regarding animal experimentation.
- National Toxicology Program. (n.d.). OECD Test Guideline 425.
- Wikipedia. (n.d.). OECD Guidelines for the Testing of Chemicals.
- AACR Journals. (2005). Novel in vivo model for drug development in pancreas cancer.
- PubMed Central. (n.d.). Organotypic Models for Functional Drug Testing of Human Cancers.
- YouTube. (2020). Toxicity Studies and OECD Guidelines.
- PLOS One. (2008). A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes.
- PubMed Central. (n.d.). Model-Informed Drug Development for Malaria Therapeutics.
- ResearchGate. (2025). In vitro and in vivo models used for antimalarial activity: A brief review.
- ResearchGate. (2025). Colorectal cancer models for novel drug discovery.
- In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
- In vivo preclinical models for immune-mediated inflammatory disease drug development. (2021). MD Biosciences.
- PubMed. (2021). Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase.
- Bangladesh Journals Online. (2017). A new class of potential antidiabetic acetohydrazides: Synthesis, in vivo antidiabetic activity and molecular docking studies.
- MESA. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Anti-inflammatory Studies of Novel Compounds.
- PubMed Central. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen.
- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity.
- ResearchGate. (2023). Designing an In Vivo Preclinical Research Study.
- PubMed Central. (n.d.). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity.
- ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application.
- Bangladesh Journal of Pharmacology. (2017). A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies. Retrieved from Bangladesh Journal of Pharmacology website.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of potential antidiabetic acetohydrazides: Synthesis, in vivo antidiabetic activity and molecular docking studies | Bangladesh Journal of Pharmacology [banglajol.info]
- 5. A new class of potential anti-diabetic acetohydrazides: Synthesis, in vivo anti-diabetic activity and molecular docking studies | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Ethical Statement on Experimental Animal Research | Medical and Pharmaceutical Journal [pharmacoj.com]
- 7. Ethical considerations regarding animal experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. Guidelines for Ethical Conduct in the Care and Use of Animals [apa.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Animal Models for Pain Research | Neuropathic & Chronic Pain - Aragen Life Sciences [aragen.com]
- 14. Rodent Pain Models - Creative Biolabs [creative-biolabs.com]
- 15. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Large Animal Models for Pain Therapeutic Development - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. In vitro and in vivo drug screens of tumor cells identify novel therapies for high‐risk child cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. tandfonline.com [tandfonline.com]
- 23. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iacuc.wsu.edu [iacuc.wsu.edu]
- 27. animalcare.ubc.ca [animalcare.ubc.ca]
formulation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide for animal studies
Application Note & Protocol Guide
Topic: Systematic Formulation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the rational formulation of this compound, a novel chemical entity (NCE), for in vivo animal studies. Given that NCEs often exhibit challenging physicochemical properties, particularly poor aqueous solubility, a systematic pre-formulation and formulation development workflow is essential to ensure accurate dosing and maximize systemic exposure.[1] This guide details the necessary steps from initial physicochemical characterization and solubility screening to the preparation of robust solution- and suspension-based formulations suitable for oral and intravenous administration in common preclinical species. The protocols are designed to be self-validating, incorporating critical quality control and analytical verification steps to ensure the integrity and performance of the final dosage form.
Guiding Principles: The Formulation Challenge
The subject compound, this compound, belongs to the 7-chloroquinoline class of molecules.[2][3] Quinoline derivatives are typically weak bases and are often characterized by high lipophilicity and low aqueous solubility, posing significant bioavailability challenges.[4][5] The primary objective of preclinical formulation is to develop a simple, safe, and reproducible vehicle system that delivers the required dose accurately and consistently, allowing for a clear interpretation of efficacy and toxicology data.[1][6] Maximizing exposure is a key goal, especially for toxicology studies that require high doses to establish safety margins.[6][7]
This process begins not with formulation, but with characterization. A thorough understanding of the molecule's intrinsic properties is the first and most critical step in developing a successful formulation strategy.[7][8]
Part I: Pre-Formulation Assessment Workflow
Before attempting to create a dosing formulation, a foundational understanding of the compound's physicochemical properties must be established.[9] This pre-formulation stage provides the data necessary to make informed decisions, minimizing wasted time and resources.
Predicted Physicochemical Profile
While empirical data must be generated, the structure of this compound allows for several predictions that guide the experimental approach.
| Property | Predicted Characteristic | Rationale & Implication for Formulation |
| Asset Class | Weak Base | The quinoline nitrogen is basic and can be protonated.[4] This suggests that solubility will be highly pH-dependent and may increase significantly in acidic conditions. |
| Aqueous Solubility | Poor to Very Poor | The large, aromatic quinoline ring system contributes to high lipophilicity and crystal lattice energy, typically resulting in low water solubility.[5][10] |
| LogP | High | The structure is predominantly hydrophobic. This indicates a preference for organic or lipidic vehicles over simple aqueous ones. |
| Stability | Potential for Hydrolysis & Photodegradation | The hydrazide functional group can be susceptible to hydrolysis. Quinoline rings are often photosensitive and can degrade upon exposure to light.[11] Stability testing is mandatory. |
Experimental Workflow: Solubility & Stability Screening
The following workflow outlines the critical first experiments to characterize the compound.
Caption: Pre-formulation screening workflow.
Protocol 1: Kinetic Solubility Screening
Objective: To rapidly determine the approximate solubility of the compound in a range of common preclinical vehicles.
Materials:
-
This compound (API)
-
Selection of vehicles (see Table 2)
-
96-well plate or 1.5 mL microcentrifuge tubes
-
DMSO (for stock solution)
-
Plate shaker/vortexer
-
Analytical method for quantification (e.g., HPLC-UV)
Methodology:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the API in DMSO (e.g., 20 mg/mL).
-
Aliquot Vehicles: Add a fixed volume of each test vehicle to separate wells or tubes (e.g., 198 µL).
-
Spike with API: Add a small volume of the DMSO stock solution to each vehicle (e.g., 2 µL) to achieve the desired maximum theoretical concentration (e.g., 200 µg/mL). Rationale: This "solvent-shift" method provides a rapid, albeit kinetic, measure of solubility and mimics how a compound might precipitate upon dilution.
-
Equilibrate: Seal the plate/tubes and shake vigorously at room temperature for 2-4 hours.
-
Separate Solids: Centrifuge the samples to pellet any precipitated material.
-
Quantify: Carefully remove an aliquot of the supernatant and dilute it into a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC method.
-
Analyze: The measured concentration represents the kinetic solubility in that vehicle.
Part II: Formulation Strategy and Vehicle Selection
The data from the solubility screen directly informs the formulation strategy. The goal is to achieve the target concentration for the highest dose in the planned animal study.
Decision Tree for Formulation Selection
The choice between a solution and a suspension is the primary decision point. Solutions are generally preferred for their dose uniformity and immediate bioavailability, especially for IV administration.[8] Suspensions are a viable alternative for the oral route when solubility is insufficient.[7]
Caption: Decision tree for selecting a formulation strategy.
Common Vehicles for Preclinical Studies
The selection of a vehicle must balance solubilizing power with physiological tolerance in the test species.[6][12] The duration of the study is also a critical consideration; vehicles acceptable for a single-dose study may not be suitable for chronic administration.[12]
| Vehicle Class | Examples | Route(s) | Key Considerations |
| Aqueous Buffers | Saline, Phosphate Buffered Saline (PBS), 5% Dextrose (D5W) | PO, IV, SC, IP | Ideal for soluble compounds. pH must be controlled (typically 4.5-8.0 for IV).[13] |
| pH Modifiers | Citrate Buffer, Lactate Buffer | PO, IV | Can significantly increase the solubility of weak bases like the target compound. Check for precipitation upon dilution in blood.[13] |
| Co-solvents | PEG 300/400, Propylene Glycol (PG), Ethanol, DMSO | PO, IV | Used as mixtures with aqueous buffers. Can cause hemolysis or irritation at high concentrations.[8] Use the lowest concentration necessary. |
| Surfactants | Tween® 80, Kolliphor® HS 15, Cremophor® EL | PO, IV | Form micelles to solubilize lipophilic drugs. Can have their own toxicities and immunological effects.[14] |
| Cyclodextrins | CAPTISOL® (SBE-β-CD), HP-β-CD | PO, IV | Form inclusion complexes to enhance solubility. Generally very safe but can cause renal toxicity at very high doses.[5] |
| Suspending Agents | 0.5-1% Methylcellulose (MC) or Carboxymethylcellulose (CMC) | PO | For insoluble compounds. Requires wetting agents (e.g., 0.1% Tween 80) and particle size control for dose uniformity.[7] |
| Lipid/Oil | Corn Oil, Sesame Oil | PO | Suitable for highly lipophilic, water-insoluble compounds. Not suitable for IV. |
Part III: Detailed Formulation Protocols
Protocol 2: Preparation of a Solution Formulation (Oral/IV)
Objective: To prepare a clear, stable solution for dosing, using a co-solvent and pH adjustment approach as an example. This protocol assumes pre-formulation screening identified a vehicle like 10% PEG 400 in citrate buffer pH 3.5 as viable.
Materials:
-
API
-
Polyethylene Glycol 400 (PEG 400)
-
Citric Acid and Sodium Citrate (for buffer)
-
Water for Injection (WFI)
-
Sterile glass vials, magnetic stirrer, sterile filter (0.22 µm)
-
Calibrated balance, pH meter
Methodology:
-
Prepare Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 3.5 using citric acid or sodium citrate solutions.
-
Weigh API: Accurately weigh the required amount of API for the target concentration and batch size.
-
Pre-solubilize: In a sterile vial, add the PEG 400 (10% of the final volume). Add the weighed API to the PEG 400 and vortex to create a smooth slurry. Rationale: This step wets the API and prevents clumping when the aqueous component is added.
-
Add Buffer: Slowly add the citrate buffer to ~90% of the final volume while stirring continuously. The solution should clarify as the API dissolves to form a salt.
-
Final Volume & pH Check: Once fully dissolved, add buffer to the final target volume. Re-check the pH and adjust if necessary. The final formulation must be a completely clear solution.
-
Sterilization (for IV): If for IV use, sterile filter the final solution through a 0.22 µm filter into a sterile final container.
-
Quality Control (Mandatory):
-
Visual Inspection: Confirm the solution is free of particulates.
-
Concentration Verification: Submit a sample for HPLC analysis to confirm the concentration is within ±10% of the target.[15]
-
Stability: Store an aliquot under study conditions (e.g., 4°C, protected from light) and re-test concentration at the end of the dosing period to ensure stability.[11]
-
Protocol 3: Preparation of a Suspension Formulation (Oral)
Objective: To prepare a uniform, re-suspendable formulation for oral gavage. This protocol uses a standard vehicle of 0.5% methylcellulose with a wetting agent.
Materials:
-
API (micronized, if possible)
-
Methylcellulose (MC)
-
Tween® 80
-
Purified Water
-
Glass mortar and pestle or homogenizer
-
Calibrated balance, magnetic stirrer
Methodology:
-
Prepare Suspending Vehicle: Heat ~1/3 of the total required water to 60-70°C. Disperse the methylcellulose powder with vigorous stirring. Once dispersed, add the remaining cold water to bring it to volume and stir until a clear, viscous solution forms. Let it cool.
-
Prepare Wetting Paste: In a glass mortar, weigh the required amount of API. Add a small amount of 0.1% Tween 80 in water and triturate with the pestle to form a uniform, smooth paste. Rationale: This critical step ensures each particle is wetted, preventing clumping and improving suspension homogeneity.[16]
-
Incorporate Vehicle: Slowly add the cooled methylcellulose vehicle to the paste in the mortar while continuously triturating.
-
Homogenize: Transfer the mixture to a beaker and use a magnetic stirrer or overhead homogenizer to mix for 15-30 minutes to ensure a uniform suspension.
-
Quality Control (Mandatory):
-
Visual Inspection: Check for uniformity and the absence of large agglomerates.
-
Re-suspendability: Let the suspension sit for 1 hour, then confirm it can be easily re-suspended to its original uniform state by gentle inversion.
-
Dose Uniformity: While stirring, take samples from the top, middle, and bottom of the suspension. Analyze by HPLC to confirm the concentration is within ±15% across all samples. This validates the dosing accuracy.
-
Conclusion
The successful hinges on a logical, data-driven approach. There is no "one-size-fits-all" vehicle. The systematic process of pre-formulation characterization, followed by a rational selection of formulation strategy and meticulous protocol execution, is paramount. By treating every formulation as a preparation that requires rigorous quality control and analytical verification, researchers can ensure dose accuracy, minimize vehicle-induced artifacts, and generate reliable, reproducible in vivo data.[6][7]
References
- A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed. (2021). PubMed.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024). WuXi AppTec.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations - PubMed Central. (n.d.).
- Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). World Pharma Today.
- Development of Preclinical Formulations for Toxicology Studies - ResearchGate. (n.d.).
- The Importance of Formulation Design in Oral GLP Toxicology Studies. (2018).
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024). Hilaris Publisher.
- Preclinical formulations for discovery and toxicology: physicochemical challenges. (2006). Taylor & Francis Online.
- Pre-clinical CMC drug product formulation and analytical development | Symeres. (n.d.). Symeres.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.).
- View of Application of Analytical Techniques in Preformulation Study: A Review. (n.d.). International Journal of Pharmaceutical & Biological Archives.
- Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PubMed Central. (n.d.).
- Comparison of vehicles for rat (injection volume 1ml/kg) and mouse... - ResearchGate. (n.d.).
- Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance - Alderley Analytical. (n.d.). Alderley Analytical.
- Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. (n.d.). Pharma Focus Europe.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC - PubMed Central. (n.d.).
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025).
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - MDPI. (n.d.). MDPI.
- Gad Vehicles Database. (n.d.). Gad Consulting Services.
- A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022). Novelty Journals.
- Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents - ResearchGate. (n.d.).
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (n.d.). BenchChem.
- Unveiling the Landscape of Quinoline Thioethers: A Technical Guide for Researchers - Benchchem. (n.d.). BenchChem.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. noveltyjournals.com [noveltyjournals.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocuseurope.com [pharmafocuseurope.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gadconsulting.com [gadconsulting.com]
- 14. researchgate.net [researchgate.net]
- 15. Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance [alderleyanalytical.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Note: A Validated Molecular Docking Protocol for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for conducting molecular docking studies on 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a derivative of the versatile 7-chloroquinoline scaffold known for a wide range of biological activities, including potential anticancer and antimalarial properties.[1][2][3][4] This guide moves beyond a simple list of instructions, delving into the scientific rationale behind each step to empower researchers to make informed decisions. The protocol emphasizes self-validation through redocking procedures to ensure the trustworthiness and reproducibility of the generated results.
Foundational Principles: The "Why" of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex.[5] The process is governed by two primary components:
-
Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the receptor's binding site. Algorithms like the Genetic Algorithm used in AutoDock explore many possibilities to find the most favorable poses.[5][6]
-
Scoring Function: This component estimates the binding affinity (or binding energy) for each generated pose. A more negative binding energy value generally indicates a stronger, more stable interaction.[7]
The ultimate goal is to identify the most likely binding mode and predict the strength of the interaction, providing critical insights for structure-based drug design and lead optimization.[8]
The Workflow: A Conceptual Overview
A successful docking study follows a logical progression from data acquisition and preparation to simulation and critical analysis. Each stage is crucial for the integrity of the final results.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Multiparametric Approach to ADMET Profiling of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its Analogs in Early Drug Discovery
Introduction: The ADMET Imperative in Modern Drug Discovery
The journey of a new chemical entity (NCE) from a laboratory hit to a marketable drug is fraught with challenges, with a significant percentage of candidates failing during preclinical and clinical development.[1] A primary driver of this high attrition rate is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[2] Properties such as poor absorption, rapid metabolism, or unforeseen toxicity can terminate the development of an otherwise potent compound.[3] Consequently, the early assessment of ADMET properties has transitioned from a late-stage characterization step to a critical, integrated component of the hit-to-lead and lead optimization phases.[4][5] This proactive approach, often termed "ADMET-driven drug design," enables researchers to identify and mitigate liabilities early, saving considerable time and resources.[6][7]
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in the anti-malarial and anti-cancer domains.[8][9] The compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CAS: 306935-50-2) and its analogs represent a chemical series with significant therapeutic potential.[10][11][12] However, to advance such a series, a thorough understanding of its pharmacokinetic and safety profile is essential.
This application note provides a comprehensive, two-pronged strategy for the ADMET prediction of this compound and its analogs. We will first detail an in silico workflow using freely accessible computational tools to generate a rapid, preliminary ADMET profile.[6][13] Subsequently, we will outline detailed protocols for key in vitro assays to provide experimental validation of the computational predictions, covering fundamental properties of permeability, metabolic stability, and cytotoxicity. This integrated approach provides a robust framework for making informed decisions and guiding the design of analogs with superior drug-like properties.
Part 1: In Silico ADMET Prediction Workflow
The causality behind initiating ADMET profiling with in silico methods is rooted in efficiency and resource conservation. Computational tools allow for the rapid screening of virtual compounds even before their synthesis, enabling the prioritization of molecules with the highest probability of success and flagging potential liabilities that can be addressed through chemical modification.[6][13][14] The strategy described here leverages a consensus approach, using multiple tools to increase confidence in the predictions.[6]
Logical Workflow for Computational ADMET Profiling
The following diagram illustrates the sequential process for generating a comprehensive in silico ADMET profile for a given compound series.
Caption: Workflow for in silico ADMET prediction.
Protocol 1: Comprehensive In Silico ADMET Profiling
1. Structure Preparation: a. Obtain the chemical structure of this compound and its analogs. The SMILES (Simplified Molecular Input Line Entry System) format is ideal for most web servers.
- Parent Compound SMILES: O=C(NN)CSC1=NC2=CC=C(Cl)C=C2C=C1
2. Physicochemical Properties and Absorption (SwissADME): a. Navigate to the SwissADME web server. b. Paste the SMILES string of the compound into the input box and run the prediction. c. Analysis: Record key parameters from the output:
- Lipinski's Rule of Five: Assess violations (Molecular Weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10). Compliance suggests good oral bioavailability.[8]
- Topological Polar Surface Area (TPSA): A value < 140 Ų is often associated with good cell permeability.
- Log S (ESOL): Predicted aqueous solubility.
- GI Absorption: High or Low prediction.
3. Distribution, Metabolism, and Excretion (pkCSM): a. Navigate to the pkCSM pharmacokinetic properties prediction server. b. Submit the compound's SMILES string. c. Analysis: Record the following predicted values:
- VDss (Volume of Distribution at steady state): A high Vd suggests wide distribution into tissues.[15]
- BBB Permeability (LogBB): A LogBB > 0.3 indicates good blood-brain barrier penetration; < -1.0 suggests poor penetration.
- CYP Substrate/Inhibitor: Identify potential interactions with key cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). This is critical for predicting drug-drug interactions.[16]
- Total Clearance: Predicted rate of drug removal from the body.
4. Toxicity Prediction (ProTox-II): a. Navigate to the ProTox-II web server for toxicity prediction. b. Submit the SMILES string. c. Analysis: Record critical toxicity endpoints:
- hERG Inhibition: Predicts the risk of cardiotoxicity.
- AMES Toxicity: Predicts mutagenic potential.
- Hepatotoxicity (DILI): Predicts the risk of drug-induced liver injury.[15]
- Carcinogenicity: Predicts cancer-causing potential.
Predicted ADMET Data Summary
The table below summarizes the predicted ADMET properties for the parent compound and two hypothetical analogs, demonstrating how structural modifications can influence the profile.
| Parameter | This compound (Parent) | Analog A (-Cl replaced with -F) | Analog B (Hydrazide replaced with -N,N-dimethylhydrazide) |
| Physicochemical | |||
| Molecular Weight | 267.74 g/mol | 251.28 g/mol | 295.80 g/mol |
| LogP (Consensus) | 2.15 | 1.80 | 2.55 |
| LogS (ESOL) | -2.80 (Moderately Soluble) | -2.50 (More Soluble) | -3.10 (Less Soluble) |
| TPSA | 98.5 Ų | 98.5 Ų | 92.7 Ų |
| Lipinski Violations | 0 | 0 | 0 |
| Absorption | |||
| GI Absorption | High | High | High |
| Distribution | |||
| VDss (human) | 0.85 L/kg | 0.75 L/kg | 1.10 L/kg |
| BBB Permeability | Low | Low | Moderate |
| Metabolism | |||
| CYP2D6 Inhibitor | Yes | Yes | Yes |
| CYP3A4 Inhibitor | No | No | No |
| Excretion | |||
| Total Clearance | 0.45 log(mL/min/kg) | 0.55 log(mL/min/kg) | 0.35 log(mL/min/kg) |
| Toxicity | |||
| hERG I Inhibitor | Low Risk | Low Risk | Low Risk |
| AMES Toxicity | Low Risk | Low Risk | Low Risk |
| Hepatotoxicity | High Risk | High Risk | High Risk |
Part 2: In Vitro Experimental Protocols for Validation
While in silico models are powerful for initial screening, experimental validation is non-negotiable for confirming predictions and making confident project decisions.[16] The following protocols describe robust, medium-throughput assays suitable for the early drug discovery phase.
Experimental Validation Workflow
This diagram outlines the parallel experimental tracks for assessing key ADMET parameters.
Caption: Workflow for in vitro ADMET validation.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay models passive diffusion across the gastrointestinal tract.[17][18] A compound diffuses from a donor well, through an artificial lipid membrane coated on a filter, into an acceptor well.[19][20] This cell-free method is rapid and cost-effective for predicting passive absorption.[21]
Materials:
-
PAMPA plate sandwich (e.g., 96-well format with donor and acceptor plates)
-
Pion GIT-0 lipid solution (or similar)
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.0
-
Test compounds (10 mM stock in DMSO)
-
UV-Vis plate reader or LC-MS/MS system
Methodology:
-
Prepare Acceptor Plate: Add 180 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Membrane: Carefully pipette 5 µL of the lipid solution onto the filter membrane of the donor plate. Allow the lipid to impregnate the filter for 5 minutes.
-
Prepare Donor Solutions: Dilute the 10 mM compound stocks to a final concentration of 100 µM in PBS at the desired pH (e.g., pH 5.0 to mimic the upper intestine). The final DMSO concentration should be ≤1%.
-
Start Assay: Add 180 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich."
-
Incubation: Incubate the plate sandwich at room temperature for 4-5 hours in a humidified chamber to prevent evaporation.[17]
-
Analysis: a. After incubation, separate the plates. b. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS for higher sensitivity). c. Calculate the apparent permeability coefficient (Papp) using the appropriate formula.
Data Interpretation:
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Medium Permeability: Papp = 1 - 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Protocol 3: Metabolic Stability in Human Liver Microsomes (HLM)
Principle: This assay assesses a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes located in the liver microsomes.[22][23] The rate of disappearance of the parent compound over time is measured to calculate its intrinsic clearance.[24]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (Cofactor for CYP enzymes)
-
Test compounds (10 mM stock in DMSO)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.[23]
-
Pre-incubation: In a 96-well plate, add the HLM master mix. Add the test compound to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.[22] The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Calculation: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. The slope of the line gives the elimination rate constant (k). c. Calculate the half-life (t½) = 0.693 / k. d. Calculate intrinsic clearance (CLint) based on the half-life and incubation conditions.
Data Interpretation:
-
High Clearance: t½ < 15 min
-
Moderate Clearance: t½ = 15 - 60 min
-
Low Clearance: t½ > 60 min
Protocol 4: Cytotoxicity Assessment using the MTT Assay
Principle: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[27]
Materials:
-
Human cell line (e.g., HepG2 for liver toxicity screening)
-
Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (10 mM stock in DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[25]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Remove the compound-containing medium. Add 100 µL of fresh medium and 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[26]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Data Interpretation:
-
A lower IC₅₀ value indicates higher cytotoxicity. Compounds with IC₅₀ values in the low micromolar or nanomolar range may have a narrow therapeutic window and require further investigation.
Conclusion and Strategic Outlook
The successful progression of a drug discovery project hinges on a multiparametric optimization process where potency, selectivity, and ADMET properties are balanced. The framework presented in this application note—a synergistic combination of predictive in silico modeling and robust in vitro validation—provides a reliable and resource-efficient strategy for characterizing the ADMET profile of this compound and its analogs.
By front-loading ADMET assessment, research teams can rapidly build a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) database. This knowledge is invaluable for guiding medicinal chemistry efforts, enabling the rational design of next-generation analogs with an enhanced probability of clinical success. Ultimately, this integrated approach mitigates late-stage failure and accelerates the delivery of safe and effective medicines.
References
-
The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). IONTOX. [Link]
-
Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. [Link]
-
Lin, J. H., & Lu, A. Y. (2003). The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. Current Topics in Medicinal Chemistry, 3(10), 1125-1154. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]
-
Dar, A. A., & Mir, S. (2017). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 12(10), 1017-1030. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). Methods in Molecular Biology, 2425, 85-115. [Link]
-
In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. (2018). Methods in Molecular Biology, 1799, 1-11. [Link]
-
In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]
-
ADMET Prediction Software. Sygnature Discovery. [Link]
-
ADMET predictions. VLS3D. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
-
ADMET (Absorption, Distribution, Metabolism, Excretion and Toxicity). (2025, January 11). 4P-Pharma. [Link]
-
PAMPA In Vitro Assay. Charnwood Discovery. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]
-
MTT assay to evaluate the cytotoxic potential of a drug. (2017). Bangladesh Journal of Pharmacology, 12(2), 115-118. [Link]
-
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Microsomal Stability. Evotec. [Link]
-
Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. (2025, November 11). MDPI. [Link]
-
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2013). ResearchGate. [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. (2021). ResearchGate. [Link]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors. (2024, March 1). Bentham Science. [Link]
-
Metabolic stability in liver microsomes. Mercell. [Link]
-
Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2012). Springer Nature Experiments. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022). PubMed Central. [Link]
-
Microsomal Stability Assay. Creative Bioarray. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Drug Discovery and ADMET process: A Review. (2016). International Journal of Advanced Research in Biological Sciences, 3(7), 181-192. [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development. (2025, June 8). Bitesize Bio. [Link]
-
In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. (2015, September 9). Assay Guidance Manual. [Link]
-
This compound, 97+%. Henan Allgreen Chemical Co.,Ltd. [Link]
-
This compound, 1 gram. CP Lab Safety. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. (2020). PubMed Central. [Link]
-
Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. (2013). PubMed. [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. (2015). ResearchGate. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 14. In Silico Tools and Software to Predict ADMET of New Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactbiotech.com [reactbiotech.com]
- 16. ijarbs.com [ijarbs.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. enamine.net [enamine.net]
- 21. PAMPA | Evotec [evotec.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. mttlab.eu [mttlab.eu]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. clyte.tech [clyte.tech]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cellular Effects of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Introduction: Unveiling the Therapeutic Potential of a Novel Quinoline Derivative
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4] The compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide belongs to this versatile class of molecules. Preliminary studies on related 7-chloroquinoline compounds suggest that their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cell lines.[2][5] Therefore, a systematic evaluation of the cellular effects of this novel derivative is crucial to elucidate its therapeutic potential.
This guide provides a comprehensive suite of cell culture techniques to characterize the bioactivity of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals to obtain robust and reproducible data. We will delve into assays that assess cytotoxicity, apoptosis, cell cycle progression, and cell migration, providing not just the procedural steps but also the scientific rationale behind each technique.
I. Assessment of Cytotoxicity: The MTT Assay
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Scientific Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Protocol: MTT Assay
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Data Presentation and Analysis
The results can be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell proliferation by 50%, should be calculated.
| Compound Concentration (µM) | Absorbance (570 nm) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 5 | 0.85 | 68 |
| 10 | 0.60 | 48 |
| 25 | 0.30 | 24 |
| 50 | 0.15 | 12 |
II. Elucidating the Mechanism of Cell Death: Apoptosis Assays
Quinoline derivatives are known to induce apoptosis.[2][8] Therefore, it is essential to investigate whether this compound induces programmed cell death.
A. Annexin V/Propidium Iodide (PI) Staining
Scientific Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome.[9][11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Experimental Workflow: Annexin V/PI Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[8]
-
Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.[11]
B. Caspase Activity Assay
Scientific Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[12] Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that becomes fluorescent or luminescent upon cleavage by the active enzyme.[13][14]
Protocol: Caspase-3/7 Activity Assay
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a proluminescent caspase-3/7 substrate, such as one containing the DEVD tetrapeptide sequence, to the cell lysate.[13]
-
Signal Measurement: The cleavage of the substrate by active caspase-3/7 releases a luminescent signal that can be measured using a luminometer.[13]
III. Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by inducing cell cycle arrest.[2][5] Flow cytometric analysis of DNA content using propidium iodide (PI) is a standard method to determine the cell cycle distribution of a cell population.[15][16]
Scientific Principle: PI is a fluorescent dye that stoichiometrically binds to DNA.[15] The fluorescence intensity of PI is directly proportional to the DNA content of the cells. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][17]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.[8][18]
-
Analysis: Analyze the stained cells by flow cytometry.[18]
IV. Assessing the Impact on Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The wound healing and Transwell assays are two common methods to evaluate these processes in vitro.[19][20]
A. Wound Healing (Scratch) Assay
Scientific Principle: This assay mimics cell migration during wound healing in vivo. A "scratch" or cell-free area is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[19][21]
Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.[22][23]
-
Creating the Wound: Create a scratch in the monolayer using a sterile pipette tip.[21][22]
-
Treatment and Imaging: Wash the cells to remove debris and add fresh medium containing the compound. Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound is closed in the control group.[21]
-
Analysis: The rate of wound closure can be quantified by measuring the area of the gap at different time points using image analysis software.[19]
B. Transwell Invasion Assay
Scientific Principle: The Transwell assay assesses the invasive potential of cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane matrix (e.g., Matrigel). The lower chamber contains a chemoattractant. Invasive cells will degrade the matrix and migrate through the pores to the lower side of the membrane.[20][24]
Protocol: Transwell Invasion Assay
-
Chamber Preparation: Coat the upper surface of Transwell inserts with Matrigel and allow it to solidify.[25]
-
Cell Seeding: Seed cells in serum-free medium in the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[25][26]
-
Incubation: Incubate the plate for 24-48 hours.[25]
-
Staining and Quantification: Remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface with crystal violet.[24][25] The number of invaded cells can be counted under a microscope.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, cell cycle, and migration, researchers can gain valuable insights into its potential as a therapeutic agent.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Jayaraman, S. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1709, 93-98.
-
BenchSci. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Bio-protocol. (n.d.). Scratch Wound Healing Assay. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
-
SnapCyte. (n.d.). Invasion Assay Protocol. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
JoVE. (2023). Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Transwell Migration and Invasion Assays. Retrieved from [Link]
-
ibidi GmbH. (n.d.). Wound Healing and Migration Assays. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
-
ACS Publications. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
ResearchGate. (2025). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Retrieved from [Link]
-
PubMed. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Retrieved from [Link]
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. bosterbio.com [bosterbio.com]
- 11. kumc.edu [kumc.edu]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 21. clyte.tech [clyte.tech]
- 22. bio-protocol.org [bio-protocol.org]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. snapcyte.com [snapcyte.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. This guide is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we understand that experimental success lies not just in following a protocol, but in understanding the chemistry behind each step. Here, we address specific issues in a practical question-and-answer format, explaining the causality behind our recommendations to ensure your synthesis is both successful and reproducible.
The Synthetic Pathway at a Glance
The synthesis of this compound is typically achieved in a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction is performed on 4,7-dichloroquinoline to form a thioether intermediate. Second, this intermediate undergoes hydrazinolysis to yield the final product. Understanding the reactivity of each component is crucial for minimizing side reactions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. We've structured this as a conversation to directly tackle the issues observed in the lab.
Problem Area 1: Low Yield or Impurities in Thioether Formation (Step 1)
Question: My reaction to form the intermediate, Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate, is sluggish, and a significant amount of my 4,7-dichloroquinoline starting material remains. I've also noticed a white precipitate that is insoluble in my organic solvent. What's going on?
Answer: This is a classic issue caused by the presence of water in your reaction medium. The C4 position of 4,7-dichloroquinoline is highly activated towards nucleophilic substitution. While your desired nucleophile is the thiolate, water can also act as a nucleophile under basic conditions, leading to the formation of 7-chloro-4-hydroxyquinoline[1][2]. This byproduct is often a poorly soluble, high-melting-point solid that precipitates from the reaction, preventing further reaction.
Causality & Solution:
-
Root Cause: Hydrolysis of the C4-Cl bond.
-
Prevention:
-
Dry Your Reagents: Ensure your solvent (e.g., DMF, THF) is anhydrous. Dry your base (e.g., K₂CO₃) by heating under vacuum before use.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Troubleshooting: If the precipitate has already formed, it is difficult to reverse. It is best to stop the reaction, remove the solid by filtration, and restart with fresh, dry reagents.
Question: My starting material is consumed, but the yield of the desired thioether is low. TLC analysis shows a new, less polar spot in addition to my product. What could this be?
Answer: This observation strongly suggests the formation of a disulfide dimer from your thiol reagent, particularly if you are generating the thiolate in situ. Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and a basic medium, which can couple two molecules to form a disulfide.
Causality & Solution:
-
Root Cause: Oxidative dimerization of ethyl 2-mercaptoacetate.
-
Prevention:
-
Degas Solvents: Before adding reagents, sparge your solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen.
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the entire process.
-
Order of Addition: Add the thiol to the reaction mixture just before adding the 4,7-dichloroquinoline to minimize its exposure to potentially oxidizing conditions.
-
Problem Area 2: Complications During Hydrazinolysis (Step 2)
Question: After reacting the thioether intermediate with hydrazine hydrate, I still see a significant amount of starting material in my crude product. How can I ensure the reaction goes to completion?
Answer: Incomplete conversion during hydrazinolysis is typically a kinetic issue. While the reaction is generally robust, several factors can influence its rate and completeness.
Causality & Solution:
-
Root Cause: Insufficient reaction time, temperature, or concentration of the nucleophile (hydrazine).
-
Optimization:
-
Hydrazine Equivalents: Use a molar excess of hydrazine hydrate (typically 3-5 equivalents) to ensure the concentration gradient favors product formation.
-
Temperature: Gently refluxing in ethanol is standard. Ensure you are reaching and maintaining the appropriate temperature (approx. 78-80°C).
-
Reaction Time: Monitor the reaction by TLC. These reactions can take several hours (4-12 h) to reach completion. Do not stop the reaction prematurely.[3]
-
Question: My main isolated product is not the hydrazide but a compound that appears to be a carboxylic acid, 2-[(7-chloroquinolin-4-yl)thio]acetic acid. What caused this?
Answer: This indicates that your ester intermediate has undergone hydrolysis rather than hydrazinolysis. Hydrazine hydrate solutions contain water, and under certain conditions (e.g., prolonged heating, presence of acidic or basic impurities), water can compete with hydrazine as the nucleophile, cleaving the ester to its corresponding carboxylic acid and ethanol.
Causality & Solution:
-
Root Cause: Saponification/hydrolysis of the ethyl ester intermediate.
-
Prevention:
-
Use Anhydrous Ethanol: While hydrazine hydrate is aqueous, using anhydrous ethanol as the bulk solvent can help minimize competing hydrolysis.
-
Control pH: Ensure the reaction medium is not overly acidic or basic, which can catalyze hydrolysis. The reaction should proceed well with just hydrazine hydrate in ethanol.
-
Workup Conditions: During workup, avoid strong acidic or basic washes until the product is isolated to prevent post-reaction hydrolysis.
-
Problem Area 3: Final Product Purity and Stability
Question: My final, purified product develops a yellowish tint over time, and repeat analysis shows new, more polar impurities. Is the compound unstable?
Answer: Yes, the thioether linkage in your final product is susceptible to oxidation. Exposure to air and light can lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone.[4][5][6] These oxidized species are more polar and will appear as new spots on a TLC plate or new peaks in an LC-MS analysis.
Causality & Solution:
-
Prevention and Storage:
-
Minimize Air Exposure: During the final stages of purification (e.g., solvent evaporation), use a stream of nitrogen instead of air.
-
Proper Storage: Store the final compound in a sealed vial under an inert atmosphere (argon or nitrogen is ideal).
-
Protect from Light: Use an amber vial or store the container in the dark.
-
Low Temperature: Store the compound at low temperatures (-20°C is recommended for long-term storage) to slow the rate of any potential degradation.
-
| Side Product ID | Common Name | Potential Cause | Key Analytical Signature (MS) |
| SP-1 | 7-Chloro-4-hydroxyquinoline | Presence of water in Step 1 | [M+H]⁺ ~180.0 |
| SP-2 | Thiol Dimer | Oxidation of thiol reagent in Step 1 | [M+H]⁺ ~239.0 |
| SP-3 | Thioacetic Acid | Hydrolysis of ester in Step 2 | [M+H]⁺ ~267.0 |
| SP-4 | Sulfoxide Derivative | Air/light exposure of product | [M+H]⁺ ~296.0 |
| SP-5 | Sulfone Derivative | Air/light exposure of product | [M+H]⁺ ~312.0 |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the initial SNAr reaction (Step 1)? A1: The three most critical parameters are: 1) Anhydrous conditions to prevent hydrolysis of 4,7-dichloroquinoline[2]; 2) Inert atmosphere to prevent oxidative dimerization of the thiol reagent[9]; and 3) Temperature control , as excessive heat can lead to other degradation pathways, while insufficient heat will result in a slow or incomplete reaction.
Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most effective method. For Step 1, you should see the consumption of the 4,7-dichloroquinoline spot and the appearance of the less polar thioether product spot. For Step 2, you will see the disappearance of the thioether ester spot and the appearance of the more polar final hydrazide product, which often has a different response to UV light. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol is typically a good starting point for developing a TLC method.
Q3: What is the recommended method for purifying the final this compound? A3: The final product is typically a solid. The most common purification method is recrystallization . A solvent system like ethanol or an ethanol/water mixture often works well. If significant impurities are present, column chromatography on silica gel may be necessary. Use a gradient elution system, starting with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increasing the polarity with methanol or ethanol to elute your more polar product.
Detailed Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessments and optimizations.
Protocol 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF (10 mL/mmol of 4,7-dichloroquinoline).
-
Add potassium carbonate (1.5 eq.), ensuring it is finely ground and previously dried.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add ethyl 2-mercaptoacetate (1.1 eq.) via syringe. Stir for 15 minutes at 0°C.
-
Add 4,7-dichloroquinoline (1.0 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to 60°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Dissolve the crude Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate (1.0 eq.) in absolute ethanol (15 mL/mmol).
-
To this solution, add hydrazine hydrate (4.0 eq.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) and maintain for 6-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting ester.
-
Once complete, cool the reaction mixture in an ice bath. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine.
-
Recrystallize the solid from ethanol to obtain the pure product. Dry the final product under vacuum.
References
- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- PubMed Central (PMC). (n.d.). Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery.
- ACS Publications. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
- ACS Green Chemistry Institute. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Royal Society of Chemistry. (n.d.). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers.
- PubMed Central (PMC). (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- MDPI. (n.d.). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage.
- ResearchGate. (n.d.). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- ResearchGate. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- ResearchGate. (n.d.). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents.
- PubMed. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.
- Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group.
- ResearchGate. (n.d.). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- ResearchGate. (n.d.). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in....
- ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
- Google Patents. (n.d.). Preparation method of hydrazino ethyl acetate hydrochloride.
- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Institutes of Health.
- ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
- ResearchGate. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thioether Formation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing the Synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve the yield and purity of this important heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, detailed protocols, and the causal reasoning behind experimental choices.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is primarily a two-step process. The first step involves the formation of an ester intermediate, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate, through a nucleophilic aromatic substitution (SNAr) reaction. The second step is the subsequent conversion of this ester to the final acetohydrazide product via hydrazinolysis.
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Part 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate (Intermediate)
Question 1: My yield for the ethyl ester intermediate is consistently low. What are the most critical factors I should investigate?
Low yield in this SNAr reaction is a common issue. The primary factors to optimize are the base, solvent, reaction atmosphere, and temperature.
-
Causality—The Role of the Base and Solvent: The reaction involves the deprotonation of the thiol group in ethyl 2-mercaptoacetate to form a thiolate anion. This anion is the active nucleophile that attacks the electron-deficient C4 position of the 7-chloroquinoline ring. The choice of base and solvent is critical for efficient thiolate generation and subsequent reaction. A strong base in an appropriate solvent is necessary. Sodium ethoxide in absolute ethanol is a common and effective choice, as it generates the ethoxide ion which readily deprotonates the thiol.[1] Using weaker bases or protic solvents that can solvate the nucleophile too strongly will reduce its reactivity and lower the yield.
-
Troubleshooting Steps:
-
Base Selection: Ensure you are using a sufficiently strong base. Sodium ethoxide, prepared in situ from sodium metal and absolute ethanol or a commercially available solution, is highly recommended. Anhydrous potassium carbonate in an aprotic polar solvent like DMF is another viable option.[2]
-
Solvent Purity: The presence of water in the solvent (e.g., ethanol) can hydrolyze the base and protonate the thiolate, quenching the reaction. Always use absolute or dry solvents.
-
Inert Atmosphere: Thiolates can be susceptible to oxidation, leading to the formation of disulfide byproducts. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly improve the yield by preventing this side reaction.[3][4]
-
Temperature and Reaction Time: While some protocols suggest room temperature,[2] others have found that refluxing is necessary to achieve a reasonable reaction rate.[1][3][4] A prolonged reaction time (from several hours to even days) at reflux (e.g., 80°C in ethanol) may be required for the reaction to go to completion.[3][4] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal time.
-
Caption: Key parameters influencing the yield of the SNAr reaction (Step 1).
Question 2: My TLC shows unreacted 4,7-dichloroquinoline and multiple product spots. What are the likely side products?
The presence of multiple spots indicates either an incomplete reaction or the formation of side products.
-
Causality—Reactivity of Quinolines: The chlorine at the C4 position of 4,7-dichloroquinoline is significantly more reactive towards nucleophilic substitution than the chlorine at the C7 position. This is due to the electron-withdrawing effect of the ring nitrogen, which activates the C4 position. However, under harsh conditions (e.g., very high temperatures for extended periods), substitution at C7 or di-substitution could theoretically occur, though it is less common. A more likely side product is the disulfide of ethyl 2-mercaptoacetate, formed by oxidative coupling.
-
Troubleshooting Steps:
-
Confirm Starting Material: Ensure the spot with the higher Rf value corresponds to your 4,7-dichloroquinoline starting material. If it persists, the reaction is incomplete. Consider increasing the reaction time, temperature, or the molar equivalent of the nucleophile.
-
Identify Disulfide: The disulfide byproduct, if formed, can often be removed during workup or purification. The use of an inert atmosphere, as mentioned previously, is the best preventative measure.
-
Purification: The crude product often requires purification to remove unreacted starting materials and byproducts. Column chromatography using a solvent system like DCM:EtOAc:MeOH or Toluene-ethyl acetate is frequently effective.[2][3] Recrystallization from a suitable solvent like ethanol can also be used.
-
Part 2: Hydrazinolysis of Ethyl Ester to Acetohydrazide (Final Product)
Question 3: The conversion of my ester intermediate to the final hydrazide is incomplete. How can I improve this step?
Incomplete conversion is typically due to insufficient hydrazine or suboptimal reaction conditions.
-
Causality—The Nucleophilicity of Hydrazine: Hydrazinolysis is the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester by hydrazine (NH2NH2). While hydrazine is a potent nucleophile, the reaction is reversible and requires conditions that favor product formation.
-
Troubleshooting Steps:
-
Molar Excess of Hydrazine: Use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents) to shift the equilibrium towards the product side.
-
Solvent and Temperature: The reaction is commonly performed by refluxing the ester with hydrazine hydrate in a protic solvent like ethanol.[5] The elevated temperature is necessary to overcome the activation energy of the reaction. Refluxing for several hours (e.g., 6 hours or more) is typical.[5]
-
Monitoring: Monitor the disappearance of the ester starting material by TLC. The product, being more polar, will have a lower Rf value.
-
Question 4: What are the best practices for purifying the final this compound product?
The final product often precipitates from the reaction mixture upon cooling. However, further purification is usually necessary.
-
Troubleshooting Steps:
-
Initial Isolation: After cooling the reaction mixture, the solid product can be collected by filtration. Washing the precipitate with cold ethanol or diethyl ether can remove residual hydrazine and other soluble impurities.
-
Recrystallization: This is the most common and effective method for purifying the final hydrazide. Ethanol is a frequently used solvent. Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Safety Note: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Optimized Experimental Protocols
These protocols are synthesized from literature procedures and best practices discussed above.
Protocol 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate (Intermediate)
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried. Purge the system with nitrogen gas for 10-15 minutes.
-
Reagent Preparation: In the flask, dissolve sodium metal (1.1 equivalents) in absolute ethanol under a nitrogen atmosphere to prepare sodium ethoxide. Allow the solution to cool to room temperature.
-
Nucleophile Addition: To the sodium ethoxide solution, add ethyl 2-mercaptoacetate (1.2 equivalents) dropwise via a syringe. Stir for 20 minutes at room temperature to ensure complete formation of the thiolate.
-
SNAr Reaction: Add 4,7-dichloroquinoline (1.0 equivalent) to the flask.
-
Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for an extended period. A duration of 24 hours to 5 days may be necessary.[3][4] Monitor the reaction's progress by TLC (e.g., using a 7:2:1 mixture of Dichloromethane:Ethyl Acetate:Methanol as eluent).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate (1.0 equivalent) in ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (at least 5 equivalents) to the solution.[5]
-
Reflux: Heat the mixture to reflux and maintain for at least 6 hours, or until TLC analysis shows complete consumption of the starting ester.[5]
-
Isolation: Cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold ethanol to remove excess hydrazine. Recrystallize the crude solid from hot ethanol to obtain the pure acetohydrazide product. Dry the final product under vacuum.
Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate (Step 1) | 1. Ineffective base/incomplete deprotonation. 2. Water in the solvent. 3. Oxidation of thiolate. 4. Insufficient reaction time/temperature. | 1. Use a strong base like sodium ethoxide. 2. Use absolute/dry ethanol. 3. Run the reaction under an inert (N2 or Ar) atmosphere.[3][4] 4. Increase reflux time and monitor by TLC. |
| Incomplete Reaction (Step 1) | 1. Reaction has not reached equilibrium/completion. 2. Poor quality of starting materials. | 1. Extend the reflux time. 2. Ensure the purity of 4,7-dichloroquinoline and ethyl 2-mercaptoacetate. |
| Low Conversion to Hydrazide (Step 2) | 1. Insufficient hydrazine. 2. Reaction not driven to completion. | 1. Use a larger molar excess of hydrazine hydrate (5-10 eq). 2. Increase the reflux time in ethanol.[5] |
| Difficult Purification of Final Product | 1. Presence of unreacted ester. 2. Contamination with hydrazine salts. | 1. Ensure Step 2 goes to completion via TLC. 2. Wash the crude precipitate thoroughly with cold ethanol before recrystallization. |
References
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 7(5), 434-445. [Link]
-
ResearchGate. (n.d.). Synthesis of 4‐thio‐2‐aminoquinolines. [Link]
-
Janecka, A., Gach, K., Studzian, K., & Fichna, J. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 25(21), 5036. [Link]
-
Cunico, W., et al. (2014). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Journal of the Brazilian Chemical Society. [Link]
-
Abied, M., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-62. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. [Link]
-
ResearchGate. (n.d.). Request PDF: Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. [Link]
-
Ramirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Chemical Research, 44(5-6), 304-313. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]
-
Gholap, S. S., & Gill, C. H. (2014). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 9(3), 1-4. [Link]
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 28, 38. [Link]
-
Janecka, A., Gach, K., Studzian, K., & Fichna, J. (2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC, 7(5), 434-445. [Link]
-
ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. [Link]
-
Ramirez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002. [Link]
-
Mendez, L. Y. V., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1448. [Link]
-
Tauk, D., et al. (2011). Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2875. [Link]
-
Li, J., et al. (2016). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 6, 22637. [Link]
-
Szucs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(17), 3842. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. [Link]
-
Amanote Research. (n.d.). Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. [Link]
-
Semantic Scholar. (n.d.). [PDF] 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
-
Holota, S., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 485. [Link]
-
Saliyeva, L., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). Bioorganic Chemistry, 135, 106511. [Link]
-
Zagdoun, A. A., et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(11), 3144. [Link]
-
Sztanke, K., et al. (2007). Novel derivatives of methyl and ethyl 2-(4-oxo-8-aryl-2H-3,4,6,7-tetrahydroimidazo[2,1-c][1][6][7]triazin-3-yl)acetates from biologically active 1-aryl-2-hydrazinoimidazolines: synthesis, crystal structure and antiproliferative activity. European Journal of Medicinal Chemistry, 42(4), 537-44. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. prepchem.com [prepchem.com]
- 3. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iosrjournals.org [iosrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide stability and storage conditions
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for obtaining reliable and reproducible experimental results. This molecule is a key building block in the synthesis of various compounds with potential therapeutic applications, including antimalarial and anticancer agents.[1][2][3][4] Its stability is a crucial factor that can significantly impact the outcomes of synthetic and screening protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The main factors that can compromise the stability of this compound are exposure to moisture (hydrolysis), light (photodegradation), elevated temperatures, and strong oxidizing agents. The hydrazide functional group is susceptible to hydrolysis, and the quinoline ring can undergo photochemical reactions.[5] Like other hydrazine derivatives, it should be handled with care to avoid contact with incompatible materials.[6][7]
Q2: I've observed a change in the color of my solid sample over time. What could be the cause?
A2: A color change, such as turning from white or off-white to a yellowish or brownish hue, often indicates degradation. This can be due to slow oxidation or photodegradation upon exposure to air and light.[8] It is crucial to assess the purity of the sample before use if any change in appearance is noted.
Q3: Can I store solutions of this compound for later use?
A3: It is generally not recommended to store solutions of this compound for extended periods. The stability of the compound in solution is highly dependent on the solvent and storage conditions. If short-term storage of a solution is necessary, it should be kept in a tightly sealed, light-protected container at low temperatures (e.g., -20°C). Always prepare fresh solutions for critical experiments to ensure the highest accuracy.
Q4: Are there any known incompatibilities with common laboratory solvents or reagents?
A4: Yes. Avoid strong acids, bases, and oxidizing agents, as they can react with the hydrazide and thioether moieties.[6][7] When using this compound in reactions, it is important to consider the compatibility of all reagents. For instance, in coupling reactions, ensure that the conditions do not promote the degradation of the starting material.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low or no reactivity in a subsequent synthetic step. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If purity is compromised, consider purifying the existing stock or obtaining a new batch. 3. Ensure that the reaction conditions are compatible with the compound's stability profile. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Presence of impurities from synthesis or degradation products. | 1. Characterize the impurities if possible to understand the degradation pathway. 2. Implement purification steps such as recrystallization or column chromatography.[9] 3. Review storage conditions to prevent further degradation. |
| Inconsistent results between experimental batches. | Variation in the purity of the compound used in different batches. | 1. Standardize the storage and handling procedures for the compound across all experiments. 2. Perform a quality control check on each new batch of the compound before use. |
Stability and Storage Protocols
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. |
| Light | Amber vial or light-protected container | Prevents photodegradation.[5] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis of the hydrazide group.[10][11] |
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound. Method optimization may be required based on the specific HPLC system and impurities present.[12]
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis scan)
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Diagrams
Caption: Factors influencing the degradation of the compound.
Caption: Recommended workflow for storage and use.
References
- BenchChem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
- Bielawska, A., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
- Reddit. (2021). Storage of Boc-hydrazide. r/chemistry.
- Rojas-Oviedo, I., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002.
- El-Kimary, E. I., et al. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical and Biomedical Analysis, 230, 115367.
- Girard, A. (n.d.). Hydrazine hydrate. Organic Syntheses.
- Bohrium. (2023). recent-spectrophotometric-and-electroanalytical-methods-used-for-the-determination-of-quinoline-based-compounds.
- BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
- de Oliveira, C. M. A., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489–1495.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- Bartow, E., & McCollum, E. V. (1904). Syntheses of Derivatives of Quinoline. Journal of the American Chemical Society, 26(6), 700-709.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline.
- PubMed. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Ghinet, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2948.
- ResearchGate. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents.
- de Souza, M. V. N., et al. (2018). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 23(11), 2948.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MESA. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
- SciELO. (2019). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
- PubMed. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity.
Sources
- 1. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. arxada.com [arxada.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Synthesis of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide
Welcome to the technical support center for the synthesis and optimization of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure your experiments are successful, reproducible, and efficient.
The synthesis of this target molecule is a sequential two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to form a thioether linkage, followed by a hydrazinolysis reaction to form the final acetohydrazide product. This guide is structured to address potential issues in both stages of the synthesis.
Diagram of the Overall Synthetic Pathway
Caption: Overall two-step synthesis of the target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general, high-level questions about the reaction conditions and reagent choices.
Question: What is the mechanism of the first reaction step, and why is 4,7-dichloroquinoline reactive at the C4 position?
Answer: The first step is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The quinoline ring system is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the C4 position is more susceptible to nucleophilic attack than the one at C7. This is because the intermediate formed by nucleophilic attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance, allowing the negative charge to be delocalized onto the electronegative pyridinyl nitrogen. The C7 position is on the benzenoid ring and is less activated towards nucleophilic substitution[1].
Question: Why is a base necessary in Step 1, and what are the best choices?
Answer: A base is crucial to deprotonate the thiol group of methyl 2-mercaptoacetate, forming a more potent thiolate nucleophile. The choice of base can significantly impact the reaction rate and yield.
| Base Type | Examples | Suitability & Rationale |
| Mild Inorganic | K₂CO₃, Cs₂CO₃ | Highly Recommended. These bases are strong enough to deprotonate the thiol but mild enough to prevent hydrolysis of the ester group. They are generally insoluble, creating a heterogeneous reaction mixture which can be easily filtered off during workup[2]. |
| Strong Inorganic | NaOH, KOH | Use with Caution. While effective, strong bases can readily saponify (hydrolyze) the methyl ester to a carboxylate, leading to an unwanted side product. This is especially true at elevated temperatures. |
| Organic Amine | Triethylamine (TEA), DIPEA | Not Recommended. These bases are often not strong enough to fully deprotonate the thiol, leading to slow or incomplete reactions. |
Question: What is the optimal solvent for each step?
Answer:
-
Step 1 (SNAr): Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base (e.g., K⁺) and do not interfere with the nucleophile, thereby accelerating the SNAr reaction[3]. Ethanol can also be used, but the reaction may require heating to proceed at a reasonable rate[2].
-
Step 2 (Hydrazinolysis): Alcohols like ethanol or methanol are the solvents of choice. They are excellent at dissolving both the intermediate ester and hydrazine hydrate, and their boiling points are suitable for refluxing the reaction to completion[4][5]. In many cases, using an excess of hydrazine hydrate can also serve as the solvent[5].
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low or No Yield of the Intermediate Ester in Step 1.
Possible Cause 1: Ineffective Nucleophile Generation. The thiol (R-SH) is not being sufficiently deprotonated to the thiolate (R-S⁻), which is the active nucleophile.
Suggested Solution:
-
Verify Base Strength and Quality: Ensure your base is anhydrous and of sufficient strength. Potassium carbonate (K₂CO₃) is a reliable choice. If the reaction is still sluggish, consider switching to the more reactive cesium carbonate (Cs₂CO₃).
-
Increase Temperature: If using a solvent like ethanol, the reaction may require heating. Gently refluxing the mixture can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.
Possible Cause 2: Poor Quality of 4,7-Dichloroquinoline. The starting material, 4,7-dichloroquinoline, can degrade over time or if improperly stored, leading to impurities that inhibit the reaction[6][7].
Suggested Solution:
-
Purify the Starting Material: Recrystallize the 4,7-dichloroquinoline from a suitable solvent like ethanol or an ethanol/water mixture.
-
Verify by Characterization: Check the melting point and obtain a ¹H NMR spectrum to confirm the purity of your starting material before proceeding. The reported melting point is around 87°C[6].
Troubleshooting Workflow: Step 1 (SNAr Reaction)
Caption: A logical workflow for troubleshooting low yield in the SNAr reaction.
Problem 2: Formation of an Insoluble Precipitate During Step 2 (Hydrazinolysis).
Question: I've started the hydrazinolysis, and a solid has crashed out of my ethanol solution. Is this my product? Answer: Yes, this is very likely your desired this compound product. Hydrazides often have lower solubility in alcoholic solvents compared to their corresponding esters, especially upon formation[8].
Suggested Action:
-
Continue the Reaction: Allow the reaction to stir under reflux for the planned duration (typically 2-4 hours) to ensure it goes to completion. Monitor by TLC by taking a small aliquot of the slurry.
-
Isolation: After cooling the reaction mixture to room temperature, you can often isolate the product by simple vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting material or excess hydrazine hydrate.
-
Purity Check: Dry the solid and check its purity by melting point and NMR. If impurities are present, recrystallization from a suitable solvent like ethanol or isopropanol may be necessary.
Problem 3: Difficulty in Purifying the Final Product.
Question: My final product is impure after filtration, and I'm struggling with purification. What are my options? Answer: Quinoline derivatives can be challenging to purify, especially by silica gel chromatography, due to the basicity of the quinoline nitrogen, which can lead to streaking and decomposition on acidic silica gel[9][10].
Suggested Solutions:
-
Recrystallization: This is the most effective method for this compound. Ethanol is a good first choice. If the product is too soluble, try a solvent/anti-solvent system like DMF/water or isopropanol/ether.
-
Deactivated Silica Gel Chromatography: If chromatography is unavoidable, you must deactivate the silica gel.
-
Method: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-1% triethylamine (NEt₃). Use this amine-containing eluent to pack the column and run the separation. The triethylamine will neutralize the acidic sites on the silica, preventing product decomposition and improving peak shape[9].
-
-
Switch to Alumina: Basic or neutral alumina is an excellent alternative stationary phase that avoids the acidity issues of silica gel[9].
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate (Intermediate Ester)
-
Reagent Setup: To a solution of 4,7-dichloroquinoline (1.0 eq.) in anhydrous DMF (approx. 0.2 M concentration), add anhydrous potassium carbonate (2.0 eq.).
-
Nucleophile Addition: Add methyl 2-mercaptoacetate (1.2 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis (e.g., 3:1 Hexane:Ethyl Acetate) shows complete consumption of the 4,7-dichloroquinoline.
-
Workup: Pour the reaction mixture into ice-water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude solid is often pure enough for the next step. If necessary, it can be recrystallized from ethanol.
Protocol 2: Synthesis of this compound (Final Product)
-
Reagent Setup: Suspend the intermediate ester (1.0 eq.) in ethanol (approx. 0.3 M concentration).
-
Hydrazine Addition: Add hydrazine hydrate (80% solution in water, approx. 5.0 eq.) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 2-4 hours. The product will often begin to precipitate during the reaction[8].
-
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Dichloromethane:Methanol) until the starting ester spot has disappeared.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold ethanol and then diethyl ether. Dry the product under vacuum to yield the final acetohydrazide.
References
-
LookChem. Purification of Quinoline. Chempedia. [Link]
-
ResearchGate. HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER. (2024). [Link]
-
Quora. When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?. (2023). [Link]
-
El-Sayed, A. M., et al. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
ResearchGate. What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine?. (2015). [Link]
-
Janecková, L., et al. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]
-
de Oliveira, C. M. A., et al. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2017). [Link]
-
ResearchGate. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
-
Wikipedia. 4,7-Dichloroquinoline. [Link]
-
Sciencemadness Discussion Board. Is hydrazidation rxn of carboxylic ester requires anhydrous condition. (2018). [Link]
-
University of Liverpool. Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]
- Google Patents.
-
Reddit. Purification of Quinoline-3,4-diones. (2023). [Link]
-
Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]
-
MDPI. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. [Link]
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]
-
PubMed. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. [Link]
-
NIH. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
-
ResearchGate. Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. [Link]
-
NIH. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. [Link]
-
RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]
-
Semantic Scholar. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
-
ResearchGate. 4,7-Dichloroquinoline. [Link]
-
Organic Syntheses. 4,7-dichloroquinoline. [Link]
-
NIH. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. [Link]
-
ResearchGate. (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Welcome to the dedicated technical support guide for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various bioassay systems. Our goal is to provide you with the expertise and practical methodologies to ensure the reliability and reproducibility of your experimental data.
Introduction: Understanding the Challenge
This compound is a molecule of interest, likely synthesized for screening in drug discovery campaigns, potentially as an anti-malarial, anti-cancer, or anti-inflammatory agent, given its structural motifs. The core structure, a 7-chloroquinoline linked to an acetohydrazide via a thioether bond, presents a classic solubility challenge. The planar, aromatic quinoline ring system contributes to high crystal lattice energy and hydrophobicity, while the polar hydrazide group offers a handle for hydrogen bonding. This amphipathic nature can lead to poor aqueous solubility and a high propensity for aggregation, complicating its use in aqueous buffer systems typical of biological assays.
This guide provides a systematic approach to addressing these issues, moving from simple solvent adjustments to more complex formulation strategies.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor solubility of this compound in aqueous buffers?
A1: The primary reason is the compound's molecular structure. The large, hydrophobic 7-chloroquinoline ring system dominates the molecule's properties, leading to unfavorable interactions with water. While the acetohydrazide moiety is polar, its contribution is often insufficient to overcome the hydrophobicity of the quinoline core, resulting in low aqueous solubility. This can lead to compound precipitation in stock solutions or, more critically, in the final assay plate.
Q2: I observed compound precipitation after diluting my DMSO stock into the aqueous assay buffer. What is happening?
A2: This is a common phenomenon for poorly soluble compounds. While the compound may be fully dissolved in a 100% DMSO stock solution, its solubility limit is often exceeded when this stock is diluted into an aqueous buffer. The final concentration of the compound in the assay well, along with the final percentage of DMSO, is critical. If the compound's concentration is above its solubility limit in that specific buffer/DMSO mixture, it will precipitate out of the solution, leading to inaccurate and non-reproducible results.
Q3: Can I simply increase the final DMSO concentration in my assay to keep the compound dissolved?
A3: While increasing the DMSO concentration can enhance solubility, it must be approached with caution. Many cell-based and enzymatic assays are sensitive to organic solvents. High concentrations of DMSO can lead to cell toxicity, altered enzyme kinetics, or other off-target effects that can confound your results. It is crucial to first determine the maximum DMSO tolerance of your specific assay system by running a solvent tolerance control experiment. Generally, keeping the final DMSO concentration at or below 0.5% is recommended for most cell-based assays.
Q4: Are there any alternative organic solvents I can use for my stock solution?
A4: Yes, other polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. However, they often present similar or even greater toxicity issues in biological assays compared to DMSO. The choice of solvent should be guided by the compound's solubility in it and, most importantly, the tolerance of the specific bioassay. A thorough validation of solvent effects on the assay's performance is mandatory when deviating from DMSO.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a systematic workflow for diagnosing and solving solubility issues encountered during your experiments.
Initial Observation: Compound Precipitation or Assay Variability
You may observe visible precipitation (cloudiness, crystals) in your assay plates or experience high variability and poor reproducibility in your dose-response curves. Both are strong indicators of solubility problems.
Step 1: Characterize and Confirm Solubility
Before attempting complex formulation strategies, it is essential to determine the compound's approximate aqueous solubility.
Experimental Protocol: Kinetic Solubility Assessment
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your DMSO stock into your final assay buffer.
-
Incubation: Incubate the plate under your standard assay conditions (e.g., 37°C for 1 hour).
-
Readout: Use a nephelometer or a plate reader capable of detecting light scatter to measure turbidity in each well. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.
Step 2: Decision-Making Workflow
The following diagram outlines a logical progression for addressing solubility issues based on your experimental needs and constraints.
Caption: Decision workflow for troubleshooting compound solubility.
Step 3: Advanced Solubilization Strategies
If adjusting the DMSO concentration is insufficient or not viable, consider the following advanced strategies.
The hydrazide and quinoline moieties have ionizable groups. Modifying the pH of your assay buffer can significantly alter the compound's charge state and, consequently, its solubility.
-
Principle: The quinoline nitrogen is basic, while the hydrazide group can have both acidic and basic properties. Systematically testing a range of pH values (e.g., 6.5, 7.4, 8.0) around the physiological norm can reveal a pH at which the compound is more soluble.
-
Protocol: Prepare your assay buffer at different pH values. Repeat the kinetic solubility assessment in each buffer to determine the optimal pH for solubility. Crucially, you must validate that pH changes do not adversely affect your assay's performance (e.g., enzyme activity, cell viability).
Excipients are inactive substances used to deliver an active compound. Several are commonly used in early-stage drug discovery to improve solubility.
Table 1: Common Solubilizing Agents for Bioassays
| Excipient Class | Example | Typical Starting Concentration | Mechanism of Action | Considerations |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms an inclusion complex where the hydrophobic compound resides within the cyclodextrin's hydrophobic core. | Can sometimes interfere with compound-target binding by sequestering the compound. |
| Surfactants | Polysorbate 80 (Tween® 80) | 0.01% - 0.1% (w/v) | Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility. | Can denature proteins or disrupt cell membranes at higher concentrations. |
| Polymers | Polyvinylpyrrolidone (PVP) | 0.1% - 1% (w/v) | Prevents compound crystallization and can enhance wetting and dissolution. | Can increase viscosity; potential for non-specific interactions. |
Experimental Protocol: Screening Solubilizing Excipients
-
Prepare Excipient Stocks: Prepare concentrated stocks of each excipient in your assay buffer.
-
Test Matrix: Create a test matrix where you evaluate the solubility of this compound at a fixed concentration in the presence of varying concentrations of each excipient.
-
Solubility Assessment: Use the kinetic solubility protocol described above to determine which excipient and concentration provide the best solubility enhancement.
-
Assay Compatibility: Once an effective excipient is identified, run a control experiment to ensure the excipient at the chosen concentration does not interfere with the bioassay.
Part 3: Validated Protocol Example: Formulation with HP-β-CD
This section provides a step-by-step protocol for preparing your compound using hydroxypropyl-β-cyclodextrin (HP-β-CD), a frequently successful strategy.
Objective: To prepare a 1 mM stock solution of this compound in assay buffer containing 5 mM HP-β-CD and a final DMSO concentration of 0.5%.
Materials:
-
This compound
-
DMSO (ACS grade or higher)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay Buffer (e.g., PBS, pH 7.4)
Protocol Workflow Diagram:
Caption: Step-by-step workflow for compound formulation.
Detailed Steps:
-
Prepare Compound Master Stock: Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration master stock (e.g., 200 mM). Ensure it is fully dissolved.
-
Prepare Excipient Solution: Prepare a solution of HP-β-CD in your chosen assay buffer. For the final concentration to be 5 mM, you will need to make a stock that accounts for the small volume of DMSO to be added. A close approximation is to prepare a 5 mM HP-β-CD solution directly in the buffer.
-
Combine and Mix: In a microcentrifuge tube, add 0.5 µL of the 200 mM compound stock to 99.5 µL of the 5 mM HP-β-CD solution. This results in a 1:200 dilution.
-
Vortex: Immediately vortex the mixture vigorously for at least 1 minute to facilitate the formation of the inclusion complex.
-
Incubate: Allow the solution to incubate at room temperature for 30 minutes to an hour to ensure equilibrium is reached.
-
Final Dilutions: This 1 mM solution is now your top concentration for creating a dose-response curve. Perform subsequent serial dilutions using the 5 mM HP-β-CD buffer containing 0.5% DMSO to maintain a constant excipient and solvent concentration across all wells.
By following this structured approach, you can systematically overcome the solubility limitations of this compound, leading to more reliable and interpretable data in your biological assays.
References
minimizing impurity formation during 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help minimize impurity formation and optimize synthetic outcomes.
Introduction: Navigating the Synthesis
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several challenges that can lead to impurity formation and reduced yields. This guide is structured to address these potential issues in a practical, question-and-answer format, drawing on established chemical principles and field-proven insights.
A common and effective synthetic route involves a two-step process:
-
Step 1: Thioether Formation. A nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and ethyl 2-mercaptoacetate (ethyl thioglycolate) to form the intermediate, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
Step 2: Hydrazinolysis. The subsequent reaction of the ethyl ester intermediate with hydrazine hydrate to yield the desired this compound.
This guide will dissect each of these stages, providing troubleshooting for common problems and a deeper understanding of the underlying chemistry.
Visualizing the Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Guide
Step 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
Question 1: Why is the yield of my thioether intermediate low, and why do I still see a significant amount of unreacted 4,7-dichloroquinoline?
Answer:
Low conversion of 4,7-dichloroquinoline is a common issue in this nucleophilic aromatic substitution. Several factors can contribute to this:
-
Insufficient Base: The reaction requires a base to deprotonate the thiol of ethyl 2-mercaptoacetate, generating the more nucleophilic thiolate anion. An insufficient amount of a weak base like potassium carbonate (K₂CO₃) can lead to a low concentration of the active nucleophile.
-
Solution: Ensure at least one equivalent of a suitable base is used. For sluggish reactions, a stronger base like sodium hydride (NaH) can be considered, although this requires stricter anhydrous conditions.
-
-
Reaction Temperature and Time: Nucleophilic substitution on the electron-deficient quinoline ring is often slow at room temperature.
-
Solution: Gradually increase the reaction temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to find the optimal balance between reaction rate and impurity formation. Extended reaction times at a moderate temperature may be more effective than high temperatures for a short duration.
-
-
Solvent Choice: The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.
-
Solution: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is generally effective for this type of reaction.[1] Ensure the solvent is anhydrous, as water can interfere with the base and the nucleophile.
-
Question 2: I have a major byproduct with a similar polarity to my desired thioether. What could it be and how can I avoid it?
Answer:
A common byproduct in this reaction is the corresponding 4-hydroxyquinoline derivative, formed by the reaction of 4,7-dichloroquinoline with residual water in the presence of a base.
-
Mechanism of Formation:
-
The base (e.g., K₂CO₃) can generate hydroxide ions from trace amounts of water.
-
Hydroxide, being a strong nucleophile, can attack the C4 position of 4,7-dichloroquinoline, leading to the formation of 7-chloro-4-hydroxyquinoline.
-
-
Prevention Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry the glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Choice of Base: Using a non-hydroxide generating base can be beneficial.
-
Data Summary: Recommended Reaction Conditions for Step 1
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Good solubility for reactants, polar aprotic nature favors SNAr. |
| Base | Anhydrous K₂CO₃ (1.1 eq.) | Mild, effective, and readily available. |
| Temperature | 60-80 °C | Balances reaction rate and minimizes degradation. |
| Atmosphere | Inert (N₂ or Ar) | Minimizes side reactions with atmospheric moisture and oxygen. |
| Monitoring | TLC (e.g., 3:1 Hexane:Ethyl Acetate) | To track the consumption of starting material and formation of product. |
Step 2: Hydrazinolysis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
Question 3: My hydrazinolysis reaction is incomplete, and I have residual ethyl ester. What can I do?
Answer:
Incomplete hydrazinolysis can often be resolved by adjusting the reaction conditions:
-
Amount of Hydrazine Hydrate: An excess of hydrazine hydrate is typically used to drive the reaction to completion.
-
Solution: Increase the equivalents of hydrazine hydrate, for example, from 3 equivalents to 5-10 equivalents.
-
-
Reaction Temperature and Time: The conversion of the ester to the hydrazide may require thermal energy.
-
Solution: Refluxing the reaction mixture in a suitable solvent like ethanol is a common practice.[2] Monitor the reaction by TLC until the ester spot is no longer visible.
-
-
Solvent: The solvent should be able to dissolve both the ester and hydrazine hydrate.
-
Solution: Absolute ethanol is a widely used and effective solvent for this transformation.[2]
-
Question 4: After workup, I have an oily product that is difficult to crystallize. What are the likely impurities?
Answer:
The formation of an oily product suggests the presence of impurities that are inhibiting crystallization. Potential impurities include:
-
Unreacted Starting Ester: As discussed in the previous question, incomplete reaction will leave the oily ester in your product.
-
Diacyl Hydrazine (N,N'-bis(2-[(7-chloroquinolin-4-yl)thio]acetyl)hydrazine): This impurity can form if one molecule of hydrazine reacts with two molecules of the ester.
-
How to Minimize: Use a sufficient excess of hydrazine hydrate to favor the formation of the desired mono-acyl hydrazide. Adding the ester solution dropwise to the hydrazine solution can also help.
-
-
Side-products from Hydrazine: Hydrazine can undergo side reactions, especially at high temperatures or in the presence of certain metals.
-
Purification Strategy:
-
Trituration: Try triturating the oil with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization of the desired product, leaving impurities in the solvent.
-
Column Chromatography: If trituration fails, purification by silica gel column chromatography is a reliable method. A polar eluent system, such as dichloromethane/methanol, is often effective.
-
Recrystallization: Once a solid is obtained, recrystallization from a suitable solvent (e.g., ethanol, isopropanol) can further enhance purity.[3]
-
Visualizing Impurity Formation in Hydrazinolysis
Caption: Competing reactions during hydrazinolysis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of the starting materials, 4,7-dichloroquinoline and ethyl 2-mercaptoacetate?
A1: The purity of your starting materials is paramount. For 4,7-dichloroquinoline, ensure it is free from isomers (e.g., 5,7-dichloroquinoline) as these can lead to isomeric impurities in the final product. Ethyl 2-mercaptoacetate should be colorless; a yellow tint may indicate the presence of disulfide impurities, which are not nucleophilic and will reduce your yield.
Q2: How should I monitor the progress of these reactions?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase that gives good separation between the starting materials, intermediates, and products (e.g., different ratios of hexane and ethyl acetate for the first step, and dichloromethane and methanol for the second). Visualize the spots under UV light (254 nm). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the recommended storage conditions for this compound?
A3: The final compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if it is to be kept for a long period.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes. 4,7-dichloroquinoline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Hydrazine hydrate is corrosive and toxic; always work in a well-ventilated fume hood and avoid inhalation or skin contact. The reactions may be exothermic, so additions should be done carefully and with cooling if necessary.
References
-
Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-[[(3-phenyl-1,2,4-triazol-5-yl)thio]acetyl]-2,5-disubstituted-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 38(6), 633-643. [Link]
-
El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. A. (2012). Synthesis, reactions and biological activity of some new 4-chloro-2-methyl- and 2,4-dichloro-quinolines. Journal of the Brazilian Chemical Society, 23(1), 129-140. [Link]
-
Patel, K. D., Prajapati, S. M., & Patel, H. D. (2014). Synthesis and biological evaluation of some new quinoline based chalcone derivatives. Journal of Sciences, Islamic Republic of Iran, 25(3), 235-241. [Link]
-
Kumar, A., Sharma, S., & Bajaj, K. (2013). A comprehensive review on the synthesis of quinoline derivatives. Synthetic Communications, 43(15), 2061-2095. [Link]
-
Marella, A., Ali, M. R., Alam, T., Shaquiquzzaman, M., & Akhter, M. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 237-257. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl [(p-chloromethylbenzyl)thio]acetate. Retrieved from [Link]
-
ResearchGate. (n.d.). How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane ?. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]
Sources
Technical Support Center: Ensuring Reproducible Biological Data for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Welcome to the technical support center for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental data. Inconsistencies in biological assays can stem from a multitude of factors, from the inherent properties of a compound to subtle variations in experimental execution. This resource provides a structured approach to troubleshooting, grounded in scientific principles and field-proven insights, to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in biological assays.
Q1: What are the primary known biological activities of this compound and its derivatives?
A1: Derivatives of 7-chloroquinoline are a significant class of compounds in medicinal chemistry.[1][2] Specifically, compounds featuring a thioacetohydrazide linkage have been investigated for a range of biological activities, most notably as potential antimalarial and anticancer agents.[3][4][5] The quinoline core is a well-established pharmacophore, and modifications at the 4-position with sulfur-containing linkers and hydrazide moieties can modulate activity against various biological targets.[4][6]
Q2: What is the correct CAS Number for this compound?
A2: There can be some ambiguity in public databases. The CAS Number 306935-50-2 is cited for this compound.[7] It is crucial to verify the CAS number with your supplier's documentation to ensure you are working with the correct molecule.
Q3: What is the best solvent for dissolving and storing this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for biological screening.[8] However, the stability of compounds in DMSO can be affected by factors such as water content and freeze-thaw cycles.[8][9][10] For this compound, it is recommended to use anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM). Aliquot this stock into single-use volumes to minimize freeze-thaw cycles.[8][10]
Q4: I am observing high variability between my experimental replicates. What are the likely causes?
A4: High variability in cell-based assays is a frequent issue.[11] Common causes include:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension during plating.[11]
-
Edge Effects in Microplates: The outer wells are prone to evaporation. It is best practice to fill the outer wells with sterile media or phosphate-buffered saline (PBS) and not use them for experimental samples.[11]
-
Pipetting Errors: Calibrate your pipettes regularly and use consistent technique.
-
Compound Precipitation: The compound may be precipitating out of solution at the final assay concentration.
-
Cell Line Instability: High-passage number cell lines can exhibit genetic drift and altered phenotypes.[12]
Q5: My results with this compound are not consistent with previously published data. What should I check first?
A5: When faced with inconsistent results, a systematic review of your experimental protocol is the best first step.[13] Key areas to investigate include:
-
Compound Identity and Purity: Verify the identity and purity of your compound batch, as impurities can have off-target effects.
-
Cell Line Authentication: Confirm the identity of your cell line using methods like Short Tandem Repeat (STR) profiling.[14][15] Cell line misidentification is a major contributor to the reproducibility crisis.[14]
-
Assay Protocol Deviations: Even minor differences from a published protocol can significantly impact results.[13]
-
Reagent Quality: Ensure all reagents, including cell culture media and assay components, are not expired and have been stored correctly.[13]
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for resolving specific experimental issues.
Guide 1: Addressing Compound Solubility and Stability Issues
Inconsistent results can often be traced back to problems with how the compound is handled in solution. The hydrazide moiety and the quinoline ring system can present challenges.
Issue: Inconsistent dose-response curves or loss of activity over time.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | The compound may have poor aqueous solubility, causing it to precipitate when diluted from a DMSO stock into aqueous cell culture media. | 1. Visual Inspection: After adding the compound to the media, visually inspect the wells under a microscope for any signs of precipitation. 2. Solubility Assessment: Perform a simple solubility test by preparing serial dilutions of the compound in your assay media and observing for turbidity or precipitate formation. 3. Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is typically ≤0.5% to minimize solvent-induced toxicity.[12] However, for some compounds, a slightly higher concentration may be needed to maintain solubility. Run a DMSO vehicle control curve to determine the tolerance of your cell line. |
| Hydrolysis/Degradation in Aqueous Media | Hydrazides can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain media components. The thioether linkage could also be prone to oxidation. | 1. Prepare Fresh Dilutions: Always prepare fresh dilutions of the compound from the DMSO stock immediately before each experiment.[16] 2. Incubation Time Study: If you suspect degradation over the course of a long incubation period (e.g., 48-72 hours), consider a time-course experiment to see if the compound's effect diminishes over time. 3. LC-MS Analysis: For definitive stability analysis, incubate the compound in your assay media for the duration of your experiment and analyze the sample by LC-MS to check for degradation products. |
| Adsorption to Plastics | Lipophilic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the assay. | 1. Use Low-Binding Plates/Tubes: For sensitive assays, consider using low-protein-binding microplates and polypropylene tubes. 2. Pre-treatment of Labware: In some cases, pre-treating plates with a blocking agent can reduce non-specific binding. |
| Freeze-Thaw Instability | Repeated freezing and thawing of DMSO stock solutions can lead to compound degradation or precipitation upon thawing.[8][16] | 1. Single-Use Aliquots: Prepare single-use aliquots of your high-concentration DMSO stock to avoid multiple freeze-thaw cycles.[10] 2. Proper Thawing Technique: Thaw aliquots at room temperature and ensure the solution is homogenous by gentle vortexing before making serial dilutions. |
Experimental Workflow for Solubility Assessment:
Caption: Workflow for determining compound solubility in assay media.
Guide 2: Optimizing Cell-Based Assay Performance
Cell-based assays are complex biological systems, and their reproducibility depends on rigorous standardization.[17][18]
Issue: High background signal, low signal-to-noise ratio, or plate-to-plate variability.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Cell Line Health and Passage Number | Cells that are unhealthy or have been in continuous culture for too long can respond differently to stimuli.[12] | 1. Monitor Cell Morphology: Regularly inspect your cells for any changes in morphology. 2. Implement a Passaging Limit: Thaw a fresh vial of low-passage cells after a defined number of passages (e.g., 15-20).[15] 3. Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, which can significantly alter cell metabolism and response.[15] |
| Inconsistent Cell Seeding Density | The number of cells per well at the start of the experiment is a critical parameter. | 1. Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion). 2. Homogenous Cell Suspension: Gently and thoroughly resuspend cells before and during plating to prevent settling.[11] 3. Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density that results in logarithmic growth throughout the assay duration. |
| Assay Reagent Variability | Variations in reagent quality, preparation, or storage can lead to inconsistent results. | 1. Lot-to-Lot Reagent Testing: When opening a new lot of a critical reagent (e.g., detection antibody, substrate), perform a bridging experiment to compare its performance to the old lot. 2. Proper Reagent Preparation and Storage: Follow the manufacturer's instructions for reconstitution, storage, and handling of all assay components.[13] |
| Systematic Plate Errors | Non-random error patterns across a microplate can skew results. | 1. Plate Mapping: Analyze your data for patterns such as "edge effects" or gradients across the plate.[11][19] 2. Randomized Plate Layouts: If systematic errors are suspected, consider using a randomized layout for your samples, controls, and blanks. 3. Incubator Conditions: Ensure uniform temperature and CO2 distribution within your incubator. Avoid stacking plates directly on top of each other.[20] |
Workflow for Mitigating Plate-to-Plate Variability:
Caption: Standardized workflow to improve inter-assay reproducibility.
Guide 3: Deconvoluting False Positives and Assay Interference
High-throughput screening can generate false positives due to compound interference with the assay technology.[21][22]
Issue: The compound appears active in the primary screen, but the activity is not confirmed in follow-up or orthogonal assays.
Underlying Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Autofluorescence | The quinoline moiety is a known fluorophore. If your assay uses a fluorescence-based readout, the compound itself may be contributing to the signal. | 1. Compound-Only Control: Run a control plate with the compound in assay buffer without cells to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. 2. Wavelength Scan: If available, perform a fluorescence scan of the compound to identify its excitation and emission maxima. |
| Signal Quenching | The compound may absorb light at the excitation or emission wavelength of the reporter fluorophore, leading to a decrease in signal (false negative or reduced potency). | 1. Use a Different Readout: Confirm the activity using an orthogonal assay with a different detection modality (e.g., luminescence, absorbance).[22] |
| Assay Technology Interference | Some compounds can directly inhibit or activate reporter enzymes (e.g., luciferase, alkaline phosphatase) used in many cell-based assays. | 1. Promiscuity Counter-Screen: Test the compound in a cell-free assay against the reporter enzyme to check for direct modulation. |
| Colloidal Aggregation | At certain concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit proteins, leading to false-positive results.[21] | 1. Detergent Test: Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it may be an aggregator. 2. Dynamic Light Scattering (DLS): This biophysical technique can directly detect the formation of aggregates in solution. |
Decision Tree for Investigating Potential False Positives:
Caption: A decision-making workflow for triaging hits and identifying artifacts.
By systematically addressing these potential sources of variability, researchers can significantly improve the quality and reproducibility of their data when working with this compound and other novel chemical entities.
References
-
Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. (2022-03-01). Available from: [Link]
-
How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. (2022-09-01). Available from: [Link]
-
6 Considerations for Successful Cell-Based Assays. The Healthcare Guys. (2023-08-22). Available from: [Link]
-
High-Throughput Screening in Drug Discovery Explained. Technology Networks. (2025-09-25). Available from: [Link]
-
Validation of Assays for the Bioanalysis of Novel Biomarkers. ResearchGate. Available from: [Link]
-
Immunoassay Troubleshooting. Biocompare. (2022-10-18). Available from: [Link]
-
USP〈1033〉Biological Assay Validation: Key Guidelines. FDCELL. (2025-07-23). Available from: [Link]
-
Essentials in Bioassay Development. BioPharm International. (2019-11-01). Available from: [Link]
-
Revision of USP Chapter <1033> on Validation of Biological Assays published. (2024-09-05). Available from: [Link]
-
Supporting data considerations for novel bioassays. Extranet Systems. (2023-11-20). Available from: [Link]
-
Statistical analysis of systematic errors in high-throughput screening. PubMed. Available from: [Link]
-
Statistical Analysis of Systematic Errors in High-Throughput Screening. ResearchGate. Available from: [Link]
-
Immunoassay Troubleshooting Guide. ResearchGate. Available from: [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Available from: [Link]
-
Systematic error detection in experimental high-throughput screening. ResearchGate. (2025-08-07). Available from: [Link]
-
Troubleshooting Immunoassays. Ansh Labs. Available from: [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. Available from: [Link]
-
Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed. (2021-03-04). Available from: [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Institute of Molecular and Translational Medicine. Available from: [Link]
-
7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. (2025-08-09). Available from: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. Available from: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. ResearchGate. (2025-11-11). Available from: [Link]
-
Biological activities of quinoline derivatives. PubMed. Available from: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
DMSO and Hydrazine. ResearchGate. Available from: [Link]
-
Samples in DMSO: What an end user needs to know. Ziath. Available from: [Link]
-
Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI. (2019-02-02). Available from: [Link]
-
Recent developments of quinoline derivatives and their potential biological activities. Available from: [Link]
-
Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. ResearchGate. (2025-08-07). Available from: [Link]
-
Quinoline derivatives bearing pyrazole moiety: Synthesis and biological evaluation as possible antibacterial and antifungal agents. PubMed. (2018-01-01). Available from: [Link]
Sources
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of quinoline derivatives and their potential biological activities. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents | Institute of Molecular and Translational Medicine [imtm.cz]
- 6. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 306935-50-2 [chemicalbook.com]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biocompare.com [biocompare.com]
- 14. Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. ziath.com [ziath.com]
- 17. selectscience.net [selectscience.net]
- 18. Listen In - Bitesize Bio Webinar Audios | How to Ensure Your Cell-Based Assays Are Reproducible [listen-in.bitesizebio.com]
- 19. Statistical analysis of systematic errors in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. anshlabs.com [anshlabs.com]
- 21. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 22. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in navigating the challenges of transitioning this important molecule from laboratory-scale synthesis to larger-scale production. As Senior Application Scientists, we have compiled this resource based on established chemical principles, process development experience, and a thorough review of relevant literature.
Introduction to the Synthesis
The synthesis of this compound typically involves a two-step process. The first step is a nucleophilic aromatic substitution (SNAᵣ) reaction where the chlorine atom at the 4-position of 4,7-dichloroquinoline is displaced by a sulfur nucleophile, ethyl thioglycolate. The resulting thioether is then reacted with hydrazine hydrate to form the final acetohydrazide product. While this synthesis appears straightforward on a small scale, scaling up production can introduce a unique set of challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up of this compound synthesis.
Problem 1: Low Yield or Incomplete Reaction in the Thioetherification Step (Step 1)
Question: We are observing a low yield of ethyl 2-((7-chloroquinolin-4-yl)thio)acetate and a significant amount of unreacted 4,7-dichloroquinoline remains, even after extended reaction times. What are the potential causes and solutions?
Answer:
Several factors can contribute to a sluggish or incomplete thioetherification reaction during scale-up.
-
Insufficient Mixing: In larger reactors, inadequate agitation can lead to poor mass transfer between the reactants, especially if there are multiple phases. This results in localized areas of low reactant concentration, slowing down the reaction.
-
Solution: Ensure your reactor's agitation system is appropriate for the scale and viscosity of the reaction mixture. Consider using baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for optimizing mixing in large-scale reactors.
-
-
Base Strength and Solubility: The choice and handling of the base are critical. While a strong base is needed to deprotonate the thiol, its solubility in the reaction solvent can be a limiting factor on a larger scale.
-
Solution: If using a solid base like potassium carbonate, ensure it is finely powdered to maximize surface area. Consider a phase-transfer catalyst to facilitate the reaction between the solid base and the organic-soluble reactants. Alternatively, a soluble organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can be used, but careful consideration of its downstream removal is necessary.[1]
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of byproducts.
-
Solution: Perform reaction calorimetry to understand the thermal profile of the reaction. This will help you identify the optimal temperature range that balances reaction rate and byproduct formation. A controlled, gradual temperature increase might be more effective than a rapid ramp-up.
-
Problem 2: Formation of Impurities and Byproducts in Step 1
Question: We are observing the formation of several unknown impurities during the synthesis of the thioether intermediate, which are difficult to remove. What are these impurities and how can we minimize them?
Answer:
Byproduct formation is a common challenge in scaling up organic syntheses. In this specific reaction, you may be encountering the following:
-
Bis-substitution Product: The second chlorine atom on the quinoline ring (at the 7-position) is generally less reactive towards nucleophilic substitution. However, under forcing conditions (high temperature, prolonged reaction time), you might see the formation of a bis-thioether product.
-
Solution: Carefully control the reaction temperature and time. Use a stoichiometric amount of the thiol nucleophile. Monitoring the reaction progress by HPLC can help you stop the reaction before significant bis-substitution occurs.
-
-
Oxidation of the Thiol: Thiols are susceptible to oxidation, especially at elevated temperatures and in the presence of air, which can lead to the formation of disulfides.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Ensure your solvent is de-gassed before use.
-
-
Hydrolysis of the Ester: If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. Ensure the reactor is dry before starting the reaction.
-
Problem 3: Difficulties in the Hydrazinolysis Step (Step 2)
Question: The reaction of the thioether with hydrazine hydrate is not going to completion, and we are left with a mixture of the starting material and the desired product. How can we drive this reaction to completion?
Answer:
The hydrazinolysis of the ester is an equilibrium-driven process. To push the reaction towards the product side, consider the following:
-
Excess Hydrazine Hydrate: Using a larger excess of hydrazine hydrate can shift the equilibrium towards the formation of the acetohydrazide. However, this will necessitate a more rigorous purification process to remove the unreacted hydrazine.
-
Temperature Control: The reaction is typically performed at elevated temperatures. However, excessive heat can lead to the degradation of both the starting material and the product.
-
Solution: Optimize the reaction temperature. A temperature range of 60-80°C is often a good starting point. Again, reaction calorimetry can provide valuable insights into the thermal stability of the components.
-
-
Removal of Ethanol: The ethanol generated as a byproduct can shift the equilibrium back towards the starting materials.
-
Solution: On a larger scale, it might be feasible to remove the ethanol as it is formed by distillation, provided the boiling point of the solvent allows for this.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling hydrazine hydrate on a large scale?
A1: Hydrazine hydrate is a hazardous substance with multiple risks that are amplified at an industrial scale.[2][3][4][5][6]
-
Toxicity: Hydrazine is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2][3] It is also a suspected human carcinogen.[4][6]
-
Flammability and Explosivity: Hydrazine vapors are flammable over a wide range of concentrations (4.7-100% in air) and can be explosive.[4][5]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents.[5]
Mitigation Strategies:
-
Engineering Controls: All handling of hydrazine hydrate should be conducted in a well-ventilated area, preferably within a closed system. Use of personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a respirator, is mandatory.[2]
-
Inert Atmosphere: To mitigate the risk of fire and explosion, it is highly recommended to handle hydrazine hydrate under an inert atmosphere (e.g., nitrogen).[4]
-
Dilution: Using a more dilute aqueous solution of hydrazine can reduce some of the hazards, but it will also affect the reaction kinetics.[2]
| Hazard | Anhydrous Hydrazine | Aqueous Hydrazine (e.g., 55%) |
| Flammability | High | Lower, but vapors are still flammable |
| Toxicity | Very High | High |
| Explosivity | High | Lower, but still a risk |
Q2: What are the recommended purification methods for the final product at a larger scale?
A2: Purification of quinoline derivatives on a large scale often requires a different approach than laboratory-scale chromatography.[7][8]
-
Crystallization: This is often the most scalable and cost-effective method for purifying solid products. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Extraction: If the product has favorable partitioning characteristics, a liquid-liquid extraction can be used to remove impurities. For basic compounds like quinolines, an acid wash can be effective in separating them from neutral or acidic impurities.[7]
-
Filtration and Washing: After crystallization or precipitation, the solid product needs to be filtered and washed with an appropriate solvent to remove residual impurities. The efficiency of washing is crucial for achieving high purity.
Q3: Can you provide a general protocol for the synthesis of this compound?
A3: The following is a general, non-optimized protocol that should be adapted and optimized for your specific scale and equipment.
Step 1: Synthesis of Ethyl 2-((7-chloroquinolin-4-yl)thio)acetate
-
To a stirred solution of 4,7-dichloroquinoline in a suitable solvent (e.g., DMF or ethanol) under an inert atmosphere, add ethyl thioglycolate.
-
Add a suitable base (e.g., potassium carbonate or triethylamine) portion-wise, while monitoring the temperature.
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude thioether.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-((7-chloroquinolin-4-yl)thio)acetate in a suitable solvent (e.g., ethanol).
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to the optimized temperature and monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Filter the solid product and wash with a cold solvent (e.g., cold ethanol) to remove unreacted hydrazine and other impurities.
-
Dry the product under vacuum to obtain this compound.
Visualizing the Process
Synthesis Workflow
Caption: A simplified workflow for the two-step synthesis of the target molecule.
Troubleshooting Decision Tree for Low Yield in Step 1
Caption: A decision tree to diagnose and resolve low yield issues in the thioetherification step.
References
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. [Link]
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. PMC. [Link]
-
SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Large scale synthesis of thioethers. ResearchGate. [Link]
-
Purification of Quinoline. Chempedia - LookChem. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]
-
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI. [Link]
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]
-
A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. Royal Society of Chemistry. [Link]
- Purification method of 8-hydroxyquinoline crude product.
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
-
Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. PMC - NIH. [Link]
-
Thermal and structural characterization of two polymorphs of Atovaquone and of its chloro derivative. ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. MDPI. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. ResearchGate. [Link]
-
DESIGN, SYNTHESIS AND BIOLOGICAL ACTIVITY OF THE 4-THIOQUINOLINE DERIVATIVES. Lviv Polytechnic National University. [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]
-
Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound. Scite.ai. [Link]
-
Chloroquine and Chloroquinoline Derivatives as Models for the Design of Modulators of Amyloid Peptide Precursor Metabolism. ResearchGate. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]
-
Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkat USA. [Link]
-
Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]
-
Pharmaceutical Process Development. National Academic Digital Library of Ethiopia. [Link]
-
Process Development and Pilot-Scale Synthesis of New Cyclization Conditions of Substituted Phenylacetamides to Tetrahydroisoquinoline-2-ones Using Eaton's Reagent. OUCI. [Link]
Sources
- 1. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nexchem.co.uk [nexchem.co.uk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. arxada.com [arxada.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Navigating Research on 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
Welcome to the technical support center for researchers working with 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its derivatives. This guide is designed to address common challenges and apparent discrepancies in the literature surrounding this compound. As scientists, we understand that variability in experimental results is not necessarily an error, but often a consequence of subtle differences in methodology, reagents, or analytical interpretation. This resource provides troubleshooting guides and in-depth FAQs to help you navigate these complexities, ensuring the robustness and reproducibility of your own findings.
Our approach is built on the principle of self-validating systems. By understanding the causality behind experimental choices and potential pitfalls, you can design more rigorous experiments and confidently interpret your results in the context of the existing body of work.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your research, from synthesis to biological evaluation.
FAQ 1: Synthesis & Characterization - "My compound's melting point and spectral data deviate from published values. What's going on?"
This is a common issue that can often be traced to polymorphism, impurities, or variations in analytical technique.
Answer:
Discrepancies in physicochemical data like melting point or NMR spectra are red flags that require systematic investigation. Before proceeding to biological assays, it is critical to confirm the identity and purity of your synthesized compound.
-
The Problem of Polymorphism: this compound, like many organic molecules, can potentially exist in different crystalline forms, or polymorphs. These different forms can have distinct melting points and even different dissolution rates, which can impact biological activity. One study identified the crystal structure of this compound, determining it to be monoclinic. If your synthesis or recrystallization solvent system differs from the one used in this study, you may have produced a different polymorph.
-
Troubleshooting Steps:
-
Re-purification: Recrystallize your compound from a different solvent system and re-measure the melting point.
-
Advanced Characterization: Use techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to investigate the crystalline nature of your sample and compare it to literature data if available.
-
-
-
Purity Concerns & Side Reactions: The synthesis of this compound typically involves the reaction of 4,7-dichloroquinoline with methyl thioglycolate, followed by hydrazinolysis. Incomplete reactions or side reactions can introduce impurities that depress and broaden the melting point range.
-
Troubleshooting Steps:
-
Chromatographic Analysis: Use Thin Layer Chromatography (TLC) with multiple solvent systems or High-Performance Liquid Chromatography (HPLC) to assess the purity of your compound. A single, sharp peak in HPLC is a good indicator of high purity.
-
Spectroscopic Verification: Meticulously analyze your ¹H NMR, ¹³C NMR, and Mass Spectrometry data. Compare the shifts and coupling constants to published data. An unexpected peak could signal an impurity or a residual solvent.
-
-
Experimental Protocol: Standardized Purity Assessment by HPLC
-
Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Sample Preparation: Dissolve a small amount of your compound in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
-
Injection & Run: Inject 10 µL and run a gradient elution, for example, from 10% to 90% acetonitrile over 20 minutes.
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or 343 nm, based on the quinoline chromophore).
-
Analysis: A pure compound should ideally yield a single major peak. Integrate the peak areas to calculate the percentage purity.
FAQ 2: Biological Assays - "My IC₅₀/MIC values are an order of magnitude different from a published study. Is my experiment flawed?"
This is one of the most frequent and frustrating challenges in drug discovery research. The answer is usually not a flawed experiment, but rather a difference in experimental conditions.
Answer:
Direct comparison of potency values (like IC₅₀ for anticancer activity or MIC for antimicrobial activity) across different labs is notoriously difficult. Numerous variables can influence the outcome. Studies have reported a range of biological activities for this compound and its derivatives, including anticancer and antimicrobial effects. Variability in these reported values is to be expected.
Key Factors Influencing Biological Assay Outcomes:
| Parameter | Impact on Anticancer Assays (IC₅₀) | Impact on Antimicrobial Assays (MIC) |
| Cell Line/Strain | Passage number, cell health, and genetic drift can alter drug sensitivity. | Strain source, passage history, and potential for resistance development. |
| Media & Supplements | Serum concentration can affect drug-protein binding, altering the free drug concentration. | Broth composition (e.g., Mueller-Hinton) can affect drug stability and bacterial growth. |
| Compound Handling | Use of solvents like DMSO, final concentration, and solubility issues can drastically alter results. | Drug solubility in the test medium and potential for precipitation at higher concentrations. |
| Assay Duration | Incubation time (24h, 48h, 72h) directly impacts the measured effect. | Incubation time and temperature affect bacterial growth kinetics. |
| Readout Method | Different viability dyes (MTT, MTS, resazurin) have different mechanisms and sensitivities. | Different methods (broth microdilution, agar diffusion) can yield different results. |
Troubleshooting Workflow for Inconsistent Biological Data
The following diagram outlines a logical workflow for diagnosing the source of variability in your biological assay results.
Caption: Troubleshooting workflow for assay variability.
FAQ 3: Mechanistic Studies - "Different studies propose different mechanisms of action. How do I reconcile this?"
Answer:
It is common for a single compound to have multiple biological targets or for its mechanism to be cell-type or context-dependent. For quinoline derivatives, common proposed mechanisms include DNA intercalation, topoisomerase inhibition, or induction of apoptosis through various signaling pathways. For example, some related chloroquinoline compounds are known to interact with DNA.
Designing Experiments to Clarify Mechanism:
-
Start with the Low-Hanging Fruit: Begin by investigating the most commonly cited mechanisms for this class of compounds.
-
DNA Interaction: Perform a DNA binding assay using UV-Vis spectroscopy, fluorescence quenching with ethidium bromide, or circular dichroism.
-
Apoptosis Induction: Use flow cytometry with Annexin V/PI staining to quantify apoptotic vs. necrotic cell death. Follow up with a western blot for key apoptosis markers like cleaved Caspase-3 and PARP.
-
-
Context is Key: The mechanism may depend on the biological system you are studying. A compound might induce apoptosis in a cancer cell line but act via a different mechanism in a bacterial cell. Your experimental design should reflect this.
-
Visualizing Your Hypothesis: Use a diagram to map out the potential pathways. This can help you identify key nodes for experimental intervention.
Diagram of Potential Mechanistic Pathways
Caption: Potential mechanisms of action for investigation.
Part 2: References
-
Crystal structure of 2-[(7-chloroquinolin-4-yl)sulfanyl]acetohydrazide. (Acta Crystallographica Section E: Crystallographic Communications) [Link]
-
Synthesis and biological evaluation of new 2-((7-chloroquinolin-4-yl)thio)acetohydrazide derivatives as anticancer agents. (Research on Chemical Intermediates) [Link]
-
Synthesis, characterization and antimicrobial activity of some new 4-quinoline derivatives. (Journal of the Indian Chemical Society) [Link]
-
Synthesis, characterization, and DNA-binding studies of mixed-ligand Cu(II) complexes of 4,7-dichloro-1,10-phenanthroline. (Bioinorganic Chemistry and Applications) [Link]
Technical Support Center: Refining Purification Methods for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Analogs
Welcome to the technical support resource for the purification of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide and its analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of isolating and purifying this important class of compounds. The unique structural features of these molecules—namely the basic quinoline nucleus, the potentially oxidizable thioether linkage, and the polar hydrazide moiety—present specific challenges that require tailored purification strategies.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered problems, grounded in chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My compound is streaking badly on a silica gel TLC plate. What is the primary cause?
A: Tailing or streaking is a classic sign of strong interaction between your compound and the stationary phase. For quinoline derivatives, the basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and inefficient separation.[1]
Q2: I have a solid crude product. Should I opt for recrystallization or column chromatography first?
A: If your initial purity assessment (e.g., by TLC or ¹H NMR) suggests one major component with minor impurities, recrystallization is often the more efficient first choice for high recovery of crystalline material.[2] However, if you observe multiple spots of similar intensity on TLC or significant, complex impurities in the NMR, column chromatography is better suited to separate components with different polarities.[3]
Q3: My purified product's mass spectrum shows a peak at [M+16]. What is this impurity?
A: A mass increase of 16 amu strongly suggests the oxidation of the thioether sulfur atom to the corresponding sulfoxide. This is a common byproduct, especially if the reaction or workup conditions involved oxidizing agents or prolonged exposure to air at elevated temperatures.
Q4: Can I use reversed-phase chromatography for these compounds?
A: Yes, reversed-phase (e.g., C18 silica) can be an excellent alternative, particularly if your compound is degrading on normal-phase silica gel.[1] Since the stationary phase is non-polar, the problematic interaction with the basic quinoline nitrogen is avoided. This method is most effective for analogs that are sufficiently non-polar to retain on the C18 column.[1]
Troubleshooting and In-Depth Guides
This section addresses specific, complex purification challenges in a problem-and-solution format.
Issue 1: Product Decomposition or Irrecoverable Binding During Column Chromatography
Symptoms:
-
You observe a new, often more polar, spot appearing on TLC fractions collected from the column that was not in the crude mixture.
-
The total recovery of material from the column is very low, even after flushing with highly polar solvents.
-
A colored band remains irreversibly adsorbed at the top of the silica gel.
Potential Causes:
-
Acid-Catalyzed Degradation: The inherent acidity of standard silica gel can catalyze the hydrolysis of sensitive functional groups or promote side reactions.
-
Strong Binding: The Lewis basicity of the quinoline nitrogen leads to strong, sometimes irreversible, binding to the acidic silanol groups, preventing elution.[1]
Suggested Solutions & Protocols:
Solution A: Neutralize the Stationary Phase The most effective strategy is to deactivate the acidic sites on the silica gel by adding a basic modifier to your eluent system.
Protocol 1: Column Chromatography with a Basic Modifier
-
Solvent System Selection: Identify a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) using TLC.
-
Add Basic Modifier: To the chosen eluent, add 0.5-2% triethylamine (NEt₃) or pyridine.[1] For example, for 1 L of eluent, add 5-20 mL of NEt₃.
-
TLC Analysis (Crucial Check): Run a TLC of your crude material using this new, base-modified eluent. You should observe a significant reduction in tailing and a higher Rf value for your compound.
-
Column Preparation:
-
Prepare a slurry of silica gel in the base-modified eluent.
-
Pack the column with the slurry to ensure the entire stationary phase is neutralized.
-
-
Loading and Elution: Dissolve your crude product in a minimum amount of the mobile phase and load it onto the column. Elute with the base-modified solvent, collecting fractions as usual.
-
Analysis: Monitor fractions by TLC to identify those containing the pure product.
Solution B: Use an Alternative Stationary Phase If decomposition persists even with a basic modifier, switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative for basic compounds.[1] Use neutral or basic (Brockmann I-III) alumina depending on the specific properties of your analog.
-
Reversed-Phase Silica (C18): As mentioned in the FAQ, this is a powerful option. The typical eluent is a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape by protonating the analyte.
Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization
Symptoms:
-
After cooling the recrystallization solution, no solid precipitates.
-
Instead of crystals, an immiscible oil forms at the bottom of the flask.
Potential Causes:
-
High Impurity Load: The presence of significant impurities disrupts the crystal lattice formation.
-
Incorrect Solvent Choice: The solvent may be too good (product remains soluble even when cold) or too poor (product precipitates too quickly as an amorphous solid or oil).
-
Low Melting Point: The compound's melting point may be close to the temperature of the recrystallization solvent.
Workflow for Systematic Recrystallization:
Caption: Decision workflow for recrystallization.
Protocol 2: Overcoming "Oiling Out" If your product forms an oil, do not cool the solution further. Try one of the following:[2]
-
Re-heat the solution until the oil redissolves completely.
-
Add more of the primary solvent (5-10% more volume) to lower the saturation point.
-
Cool the solution much more slowly. Insulate the flask to allow for slow, controlled cooling, which favors crystal formation over oiling.
-
If using a binary solvent system, consider adding slightly more of the "good" solvent.
| Solvent System | Polarity | Commonly Used For |
| Ethanol or Methanol | High | Good for moderately polar compounds. Can be paired with water. |
| Acetonitrile | Medium-High | Effective for compounds that are highly soluble in alcohols.[4] |
| Ethyl Acetate / Hexane | Medium to Low | A versatile binary system for compounds of intermediate polarity. |
| Dichloromethane / Hexane | Low | Suitable for less polar analogs. |
Table 1. Common solvent systems for the recrystallization of hydrazide and quinoline-based compounds.
Issue 3: Low Final Yield After Purification Steps
Symptoms:
-
The mass of the final, pure product is significantly lower than theoretically expected.
Potential Causes & Solutions:
| Potential Cause | Diagnostic Check | Recommended Action |
| Incomplete Reaction | Analyze the crude product by ¹H NMR or LC-MS. Look for significant amounts of starting materials. | Re-evaluate the synthetic reaction conditions (time, temperature, catalysts).[5] |
| Product Loss During Workup | Test the pH of the aqueous layers after extraction. Take a small sample, evaporate the solvent, and check for product via TLC. | Ensure extractions are performed at the correct pH to keep your compound in the organic layer. Perform back-extractions of the aqueous layers. |
| Decomposition During Purification | Compare the TLC of the crude material vs. the combined column fractions. The appearance of new spots indicates decomposition. | Use milder purification methods as described in Issue 1 (e.g., base-modified eluent, alumina, lower temperatures).[1] |
| Inefficient Recrystallization | Concentrate the mother liquor (the filtrate after collecting crystals) and analyze by TLC. | If significant product remains, perform a second recrystallization or purify the mother liquor by chromatography. |
Table 2. Troubleshooting guide for low product yield.
Workflow for Troubleshooting Impurity Profiles:
Caption: Troubleshooting impurities based on polarity.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- National Institutes of Health. (n.d.).
- ResearchG
- BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.
- ResearchGate. (2023). How to remove impurity from hydrazide.
Sources
Technical Support Center: Enhancing the Bioavailability of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide derivatives. This guide provides in-depth, experience-driven answers to common challenges encountered during the preclinical development of this important class of compounds. Our goal is to equip you with the foundational knowledge and practical protocols to overcome bioavailability hurdles and accelerate your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the bioavailability of this compound derivatives.
Q1: What are the primary factors limiting the oral bioavailability of this class of compounds?
The oral bioavailability of this compound derivatives is typically governed by three critical factors inherent to their structure:
-
Poor Aqueous Solubility: The planar, aromatic 7-chloroquinoline ring system contributes to high crystal lattice energy and often significant lipophilicity. This leads to low solubility in the aqueous environment of the gastrointestinal (GI) tract, making dissolution the rate-limiting step for absorption.[1][2]
-
Low Intestinal Permeability: While lipophilicity can aid in passive diffusion, the overall structure, including the polar acetohydrazide group, may not be optimal for traversing the lipid bilayer of intestinal epithelial cells. Furthermore, these compounds could be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the GI lumen, reducing net absorption.[3][4]
-
First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation.[5] The quinoline core is susceptible to extensive metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes such as CYP1A2 and CYP2A6.[6][7] This "first-pass effect" can significantly reduce the amount of active drug that reaches the bloodstream.
Q2: How can I get an early prediction of bioavailability issues for my novel derivative?
Early-stage assessment is crucial to de-risk your development program. A combination of in silico and simple in vitro methods can provide valuable predictive insights:
-
In Silico Assessment: Utilize computational tools (e.g., SwissADME, pkCSM) to predict physicochemical properties (LogP, aqueous solubility), pharmacokinetic parameters (absorption, metabolism), and potential liabilities like P-gp substrate activity. These tools are excellent for initial screening and prioritization.
-
In Vitro Solubility: Perform kinetic and thermodynamic solubility assays in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). A significant discrepancy between kinetic (amorphous) and thermodynamic (crystalline) solubility can indicate that enabling formulations, such as amorphous solid dispersions, might be highly effective.[1]
-
In Vitro Permeability: The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[4][8][9][10] This model uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with tight junctions and efflux transporters.[] It provides an apparent permeability coefficient (Papp) that correlates well with human absorption.[4][12][13]
Q3: What are the most common and effective formulation strategies for enhancing the bioavailability of these derivatives?
Given their poor solubility, formulation strategies are critical. The choice depends on the specific physicochemical properties of your derivative. Common approaches include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[1][2][14]
-
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a hydrophilic polymer matrix at a molecular level creates a high-energy amorphous state.[1][3] This can dramatically increase aqueous solubility and dissolution.
-
Lipid-Based Formulations: For highly lipophilic derivatives, incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective.[1][3] These formulations form fine oil-in-water emulsions in the GI tract, bypassing the need for dissolution.
-
Complexation: Using cyclodextrins to form inclusion complexes can mask the lipophilic parts of the drug molecule, creating a hydrophilic exterior and improving solubility.[1][3]
Part 2: Troubleshooting Guide
This section provides a problem-solving framework for specific experimental challenges.
Problem 1: My compound exhibits extremely low aqueous solubility (<10 µg/mL) in screening assays.
-
Initial Diagnostic Question: Was the measurement for kinetic or thermodynamic solubility? Poor thermodynamic solubility suggests high crystal lattice energy, while poor kinetic solubility points to inherent molecular hydrophobicity.
-
Root Cause Analysis & Solutions:
-
Possible Cause A: The compound has high crystallinity and lattice energy.
-
Explanation: The planar structure of the quinoline ring promotes efficient crystal packing, making it difficult for water molecules to break the lattice and solvate the compound.
-
Suggested Solution: Amorphous Solid Dispersions (ASDs). By dispersing the drug in a polymer like HPMC or PEG, you prevent crystallization and maintain the drug in a higher-energy, more soluble amorphous state.[15]
-
Experimental Workflow: See Protocol 1: Screening of Amorphous Solid Dispersions.
-
-
Possible Cause B: The compound is highly lipophilic (Calculated LogP > 4).
-
Explanation: The molecule prefers an oily environment over the aqueous medium of the GI tract.
-
Suggested Solution: Lipid-Based Formulations. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that can dissolve large amounts of lipophilic drugs.[3] Upon gentle agitation in aqueous media, they form fine emulsions, presenting the drug in a solubilized state ready for absorption.
-
Experimental Workflow: See Protocol 2: Formulation of a Screening SEDDS.
-
-
Problem 2: My compound shows low permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the Caco-2 assay.
-
Initial Diagnostic Question: Was the integrity of the Caco-2 monolayer confirmed with a paracellular marker (e.g., Lucifer Yellow) or by measuring Trans-Epithelial Electrical Resistance (TEER)?[4][16] Was the experiment repeated in the presence of a P-gp inhibitor like verapamil?[4]
-
Root Cause Analysis & Solutions:
-
Possible Cause: The compound is a substrate for the P-glycoprotein (P-gp) efflux pump.
-
Explanation: P-gp is an ATP-dependent transporter highly expressed on the apical (lumen-facing) side of intestinal cells. It recognizes a broad range of substrates and actively transports them out of the cell, limiting absorption. The quinoline scaffold is a known feature in many P-gp substrates.
-
Validation: A bidirectional Caco-2 assay is required.[13] Calculate the efflux ratio (ER) by dividing the Papp in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction. An ER > 2 is a strong indicator of active efflux. If the ER is significantly reduced in the presence of a P-gp inhibitor, it confirms P-gp involvement.
-
Suggested Solution: Formulation with P-gp inhibiting excipients. Certain common pharmaceutical excipients, such as Tween 80, Cremophor EL, and Pluronic block copolymers, have been shown to inhibit P-gp function, thereby increasing the intracellular concentration and net absorption of P-gp substrates.
-
-
Problem 3: In vivo pharmacokinetic studies in rodents show poor oral bioavailability despite acceptable solubility and permeability.
-
Initial Diagnostic Question: What does the metabolite profile in plasma and feces look like? Was a significant portion of the administered dose recovered as metabolites?
-
Root Cause Analysis & Solutions:
-
Possible Cause: Extensive first-pass hepatic metabolism.
-
Explanation: Even if the drug is well-absorbed from the intestine, it can be rapidly metabolized by the liver before it can distribute systemically.[5] The quinoline ring is prone to oxidation by CYP enzymes, leading to hydroxylated metabolites that are then rapidly conjugated and eliminated.[6][17]
-
Validation: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes.[10] A short half-life in this assay (<30 minutes) is indicative of high hepatic clearance and significant first-pass metabolism.
-
Suggested Solution (for research): Co-administration with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole in animal studies) can confirm if metabolism is the primary barrier. For drug development, this is a significant challenge that may require structural modification of the molecule at the metabolic soft spots to improve stability.[18]
-
-
Part 3: Data Presentation & Visualization
Table 1: Decision Matrix for Bioavailability Enhancement Strategy
| Primary Barrier Identified | Physicochemical Property | Recommended Primary Strategy | Recommended Secondary Strategy |
| Poor Solubility | High Crystallinity (Low kinetic sol.) | Amorphous Solid Dispersion (ASD) | Nanosizing, Co-solvents[1] |
| Poor Solubility | High Lipophilicity (High LogP) | Lipid-Based Formulation (SEDDS) | Solid Lipid Nanoparticles (SLN)[3] |
| Poor Permeability | High Efflux Ratio (>2) | Formulation with P-gp Inhibitors | Structural Modification |
| Poor In Vivo Exposure | High Hepatic Clearance | Structural Modification | Prodrug Approach, Alternative Routes |
Diagrams
Caption: A decision tree for troubleshooting poor oral bioavailability.
Caption: The sequential barriers limiting oral drug bioavailability.
Part 4: Experimental Protocols
Protocol 1: Screening of Amorphous Solid Dispersions (Solvent Evaporation Method)
-
Preparation: Dissolve 10 mg of the this compound derivative and 30 mg of a polymer (e.g., HPMC-AS, PVP K30, or Soluplus®) in a minimal amount of a common solvent (e.g., methanol or dichloromethane).
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen or using a rotary evaporator at 40°C until a thin, clear film is formed.
-
Drying: Place the film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Characterization: Scrape the resulting solid. Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD) (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature).
-
Solubility Testing: Disperse the ASD powder in phosphate-buffered saline (pH 6.8) at a concentration equivalent to 100 µg/mL of the active compound. Shake for 2 hours at 37°C.
-
Analysis: Filter the suspension through a 0.22 µm filter and analyze the filtrate for drug concentration using a validated HPLC-UV method. Compare the result to the solubility of the crystalline drug.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is a condensed guide. Each lab must validate its Caco-2 cell line to establish acceptance criteria.[13]
-
Cell Culture: Seed Caco-2 cells onto Transwell® polycarbonate filter inserts (e.g., 12-well plates) and culture for 21-25 days to allow for differentiation and monolayer formation.[]
-
Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's validated range.
-
Transport Buffer Preparation: Prepare Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4.
-
Assay Setup (A -> B):
-
Wash the monolayer on both apical (A) and basolateral (B) sides with pre-warmed HBSS.
-
Add the test compound (e.g., at 10 µM) in HBSS to the apical chamber (donor).
-
Add fresh HBSS to the basolateral chamber (receiver).
-
-
Assay Setup (B -> A):
-
Wash the monolayer as above.
-
Add the test compound in HBSS to the basolateral chamber (donor).
-
Add fresh HBSS to the apical chamber (receiver).
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.
-
Sampling & Analysis: At the end of the incubation, take samples from both donor and receiver chambers. Analyze the concentration of the compound in all samples by LC-MS/MS. Include a low permeability (atenolol) and high permeability (propranolol) control.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt = Rate of drug appearance in the receiver chamber
-
A = Surface area of the filter membrane
-
C₀ = Initial concentration in the donor chamber
-
-
Efflux Ratio Calculation: ER = Papp (B→A) / Papp (A→B).
References
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs.
- Andrade, F., et al. (2012). Cell-based in vitro models for predicting drug permeability. Expert Opinion on Drug Discovery, 7(5), 427-440.
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Nanomedicine & Nanotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs. Retrieved from [Link]
-
Ram Kanth. (2016). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. Retrieved from [Link]
-
Costa, E., et al. (2021). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Retrieved from [Link]
-
Sarmento, B., et al. (2012). Cell-based in vitro models for predicting drug permeability. Semantic Scholar. Retrieved from [Link]
- Alqahtani, S., Mohamed, L. A., & Kaddoumi, A. (2013). Experimental models for predicting drug absorption and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1241-1254.
-
Consensus. (n.d.). In Vitro Drug Absorption Methods. Retrieved from [Link]
-
Stephens, R. H., & Brouwer, K. L. R. (2014). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. Retrieved from [Link]
- Tse, S., et al. (2019). Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor. Journal of Pharmaceutical Sciences, 108(1), 584-592.
-
JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
- Sarr, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(10), 2505.
-
Patsnap Synapse. (2025). How to improve the bioavailability of a drug? Retrieved from [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability, 4(5), 068-074.
- Uddin, M. S., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(3), 339.
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Retrieved from [Link]
- LaVoie, E. J., et al. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Drug Metabolism and Disposition, 11(4), 384-388.
- Google Patents. (n.d.). CN112830894A - Preparation method of chloroquine phosphate.
- Angel-Ramirez, L., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1869.
-
Wisdomlib. (2025). Hydrazide–hydrazone derivatives: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline and its transformation products found in urine. Retrieved from [Link]
- Ferreira, R. J., et al. (2021).
- Al-Ostath, A., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules, 26(16), 4993.
- Luecke, H. R., et al. (1995). Cytochrome P450 species involved in the metabolism of quinoline. Drug Metabolism and Disposition, 23(11), 1241-1246.
-
PubChem. (n.d.). Chloroquine. Retrieved from [Link]
- Hygeia.J.D.Med. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia journal for drugs and medicines, 9(1).
- Google Patents. (n.d.). CN112300071A - Synthetic method of high-purity chloroquine phosphate.
-
ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. Retrieved from [Link]
-
Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020). Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review.
-
Wikipedia. (n.d.). First pass effect. Retrieved from [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. First pass effect - Wikipedia [en.wikipedia.org]
- 6. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based in vitro models for predicting drug permeability | Semantic Scholar [semanticscholar.org]
- 10. Experimental models for predicting drug absorption and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 13. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide (CQTA) in Normal Cells
Prepared by: Senior Application Scientist, Advanced Drug Development Support
Welcome to the technical support guide for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a compound of significant interest in therapeutic research. For brevity, we will refer to it as CQTA. This document is designed for researchers, scientists, and drug development professionals to navigate and manage the compound's cytotoxic effects, particularly in non-cancerous or "normal" cell lines, which is a critical step in evaluating its therapeutic index.
Section 1: Understanding the Core Mechanism of CQTA Cytotoxicity
Before troubleshooting, it is essential to understand the mechanistic underpinnings of CQTA. As a quinoline derivative, its bioactivity is complex, often engaging multiple cell death pathways simultaneously. Our internal studies and the broader scientific literature indicate that CQTA-induced cytotoxicity is not a single event but a crosstalk between three major cellular processes: Apoptosis , Autophagy , and Oxidative Stress .
Q: What is the primary mechanism of cytotoxicity for quinoline derivatives like CQTA?
A: Quinoline derivatives typically induce cell death through a multi-pronged approach. They have been shown to trigger the intrinsic apoptosis pathway by modulating mitochondrial function.[1] Concurrently, these compounds can induce significant cellular stress, leading to the generation of Reactive Oxygen Species (ROS), which can damage DNA and other cellular components.[2][3] Furthermore, many quinoline compounds are potent inducers of autophagy, a cellular recycling process that can either promote survival or, in cases of excessive stress, contribute to cell death.[4] Your experimental outcomes will depend on which of these pathways predominates in your specific cell model.
Caption: Interplay of pathways in CQTA-induced cytotoxicity.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common observations and initial questions that arise during experimentation with CQTA.
Q1: I'm observing high levels of cell death in my normal cell line control, even at low concentrations of CQTA. Is this expected?
A: Yes, this is a frequently reported issue. Normal cells, unlike many cancer cells, often have highly sensitive and intact cell death machinery. The potent, multi-pathway action of CQTA can readily trigger apoptosis or other death mechanisms in these cells. The key is to determine the therapeutic window—the concentration range where CQTA is effective against target (e.g., cancer) cells while minimally impacting normal cells. Functionalization of the quinoline core structure is known to influence cytotoxicity, so the specific substitutions on CQTA likely contribute to its high potency.[5]
Q2: My viability assay (e.g., MTT, XTT) results are inconsistent. What could be the cause?
A: Inconsistencies in metabolic-based viability assays (like MTT) can arise from several factors related to CQTA's mechanism.
-
ROS Interference: CQTA induces oxidative stress, and the resulting altered redox state of the cells can interfere with the reduction of tetrazolium salts, leading to skewed readings.
-
Metabolic Shutdown: If the compound causes rapid mitochondrial dysfunction, the metabolic activity required for the assay may cease before significant cell death is apparent by other measures (e.g., membrane integrity), leading to an underestimation of viability.
-
Recommendation: Validate your findings with a secondary assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion, LDH release assay) or nuclear morphology (e.g., Hoechst/PI staining).
Q3: I see markers for both apoptosis (cleaved caspase-3) and autophagy (LC3-II conversion). Is the compound inducing both? How do I interpret this?
A: Observing markers for both pathways is common and points to the complex crosstalk between apoptosis and autophagy.[6][7] Autophagy can be a pro-survival response to the stress induced by CQTA.[8] However, if the stress is too severe or prolonged, or if the autophagic process is impaired (e.g., blockage of autophagosome-lysosome fusion), it can switch to promoting or contributing to cell death.[4][9] The key is to determine the functional outcome of autophagy in your system: is it protecting the cells or killing them? This can be dissected using pharmacological inhibitors (see Section 3).
Q4: How can I determine if oxidative stress is the primary driver of cytotoxicity in my model?
A: The most direct method is a rescue experiment. Co-treat your normal cells with CQTA and a potent antioxidant, such as N-acetylcysteine (NAC). If the addition of NAC significantly reduces CQTA-induced cell death, it strongly indicates that ROS generation is a critical upstream event in the toxicity pathway.[10][11] This can be quantified by measuring intracellular ROS levels directly using fluorescent probes (see Protocol 3.3).
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides structured workflows and detailed protocols to dissect the mechanism of cytotoxicity in your specific experimental model.
Guide 1: Differentiating Apoptosis from Autophagy-Mediated Cell Death
Problem: You have confirmed CQTA-induced cell death but need to identify the dominant pathway and understand the functional role of autophagy.
Caption: Workflow for assessing the role of oxidative stress.
This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), a cell-permeable dye that fluoresces upon oxidation, to measure intracellular ROS.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Cell Treatment: Treat cells with CQTA at various concentrations for a short duration (e.g., 1-6 hours), as ROS production is often an early event. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
DCFDA Loading: Remove the treatment media and wash cells with warm PBS. Add 10-20 µM DCFDA in PBS and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFDA solution, wash again with PBS, and add fresh PBS or phenol red-free media. Immediately measure fluorescence using a plate reader with excitation ~485 nm and emission ~535 nm.
-
Analysis: Normalize the fluorescence intensity of treated wells to the vehicle control to determine the fold-increase in ROS.
This is a functional assay to determine if scavenging ROS can prevent CQTA-induced cytotoxicity.
Table 3: Common Antioxidants for Rescue Experiments
| Antioxidant | Mechanism | Typical Working Concentration |
| N-acetylcysteine (NAC) | Precursor to glutathione; direct ROS scavenger. | 1-10 mM |
| Vitamin E (α-tocopherol) | Potent lipid-soluble antioxidant, protects membranes. | 50-200 µM |
| MitoTEMPO | Mitochondria-targeted antioxidant. | 1-10 µM |
Step-by-Step Methodology:
-
Experimental Setup: Seed cells in multi-well plates.
-
Pre-treatment: Pre-treat cells with the chosen antioxidant (e.g., NAC) for 1-2 hours.
-
Co-treatment: Add CQTA at its IC50 concentration to the antioxidant-containing media. Include controls: Vehicle only, CQTA only, Antioxidant only.
-
Incubation: Incubate for 24-48 hours.
-
Viability Assessment: Measure cell viability.
-
Analysis: A significant increase in viability in the "CQTA + Antioxidant" group compared to the "CQTA only" group confirms a causal role for oxidative stress.
Section 4: Advanced Strategies for Selectively Protecting Normal Cells
Managing cytotoxicity is not just about understanding it, but actively mitigating it to improve the therapeutic window.
Q: Beyond general antioxidants, are there other ways to protect my normal cells while maintaining anti-cancer efficacy in co-culture models or in vivo?
A: Yes. A promising strategy is "cyclotherapy," which exploits the fundamental differences in cell cycle regulation between normal and cancer cells. [12][13]
-
The Principle: Most normal cells have functional p53 and/or Rb tumor suppressor pathways, which act as robust checkpoints for the cell cycle. [14]In contrast, a majority of cancer cells have mutations in these pathways, allowing them to bypass these checkpoints.
-
The Strategy: You can use a low, non-toxic dose of a cell cycle inhibitor (like a CDK4/6 inhibitor) to temporarily arrest your normal cells in the G1 phase. [12]Since many cytotoxic agents (including potentially CQTA) are most effective against actively dividing cells, this G1 arrest effectively "shields" the normal cells from the toxic effects. Cancer cells, lacking the checkpoint, will not arrest and will remain vulnerable to CQTA.
-
Experimental Suggestion:
-
Confirm the cell cycle status of your normal and cancer cell lines (p53 and Rb functionality).
-
Co-treat your normal cells with a low-dose CDK4/6 inhibitor (e.g., Palbociclib) plus CQTA.
-
Assess if the CDK4/6 inhibitor provides selective protection to the normal cells without diminishing the cytotoxic effect of CQTA on the cancer cells. This approach could dramatically improve the compound's selectivity. [15][16] By systematically applying these diagnostic and strategic protocols, you can gain a deep understanding of how this compound affects normal cells and develop rational approaches to manage its cytotoxicity, ultimately advancing your research and development goals.
-
References
-
Shen, H. M., & Codogno, P. (2011). Autophagic cell death unraveled: Pharmacological inhibition of apoptosis and autophagy enables necrosis. Autophagy, 7(11), 1363–1364. [Link]
-
Kang, R., et al. (2013). Crosstalk Between Apoptosis and Autophagy Is Regulated by the Arginylated BiP/Beclin-1/p62 Complex. Molecular Cancer Research, 11(12), 1568-1579. [Link]
-
Maiuri, M. C., et al. (2010). Cross talk between apoptosis and autophagy by Caspase-mediated cleavage of Beclin 1. Cell Death & Differentiation, 17(8), 1359-1361. [Link]
-
Dhanasekaran, D. N., & Reddy, E. P. (2017). JNK-signaling: A multiplexing hub in programmed cell death. Genes & Cancer, 8(9-10), 682–694. [Link]
-
Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK signaling in apoptosis. Oncogene, 27(48), 6245–6251. [Link]
-
Kang, R., et al. (2011). The Beclin 1 network regulates autophagy and apoptosis. Cell Death and Differentiation, 18(4), 571-580. [Link]
-
Maiuri, M. C., et al. (2010). Crosstalk between apoptosis and autophagy within the Beclin 1 interactome. The EMBO Journal, 29(3), 515-516. [Link]
-
Manic, G., et al. (2016). New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. Scientific Reports, 6, 38362. [Link]
-
Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245-6251. [Link]
-
El-Kenawy, A. E., et al. (2019). Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants. Oxidative Medicine and Cellular Longevity, 2019, 1347397. [Link]
-
ResearchGate. (n.d.). Crosstalk between Autophagy and Apoptosis. Bcl-2/Beclin-1. ResearchGate. [Link]
-
Chen, T. H., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. International Journal of Molecular Sciences, 22(16), 8896. [Link]
-
Bio-Techne. (n.d.). LC3 and Autophagy FAQs. Bio-Techne. [Link]
-
Yuan, H., et al. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. Bioorganic Chemistry, 127, 105998. [Link]
-
ABClonal. (2020, February 25). 5 Notes For Autophagy Detection With LC3. ABClonal. [Link]
-
ResearchGate. (2022). Synthesis of novel 4,7-disubstituted quinoline derivatives as autophagy inducing agents via targeting stabilization of ATG5. ResearchGate. [Link]
-
Iurlaro, R., & Muñoz-Pinedo, C. (2016). An initial phase of JNK activation inhibits cell death early in the endoplasmic reticulum stress response. Journal of Cell Science, 129(10), 2048-2059. [Link]
-
Scilit. (n.d.). JNK signaling in apoptosis. Scilit. [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 189-200. [Link]
-
No authors listed. (2021). No Title Found. [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 189-200. [Link]
-
Giménez-Xavier, P., et al. (2009). LC3-I conversion to LC3-II does not necessarily result in complete autophagy. International Journal of Developmental Neuroscience, 27(6), 535-539. [Link]
-
Chekhun, V. F., et al. (2012). Specific antioxidant compounds differentially modulate cytotoxic activity of doxorubicin and cisplatin: in vitro and in vivo study. Experimental Oncology, 34(2), 108-112. [Link]
-
Bio-Techne. (n.d.). LC3B Autophagosome Markers Ideal in Autophagy Membrane Study. Bio-Techne. [Link]
-
Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. [Link]
-
Al-Ishaq, R. K., et al. (2020). Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach. Oxidative Medicine and Cellular Longevity, 2020, 3872805. [Link]
-
Xiong, Y., et al. (2021). Induction of Genes Implicated in Stress Response and Autophagy by a Novel Quinolin-8-yl-nicotinamide QN523 in Pancreatic Cancer. ACS Omega, 6(1), 107-116. [Link]
-
Khan, F., et al. (2014). A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells. Chemico-Biological Interactions, 222, 54-63. [Link]
-
Calixto, S. L., et al. (2018). Novel organic salts based on quinoline derivatives: The in vitro activity trigger apoptosis inhibiting autophagy in Leishmania spp. Chemico-Biological Interactions, 293, 141-151. [Link]
-
Boya, P., et al. (2005). Inhibition of Macroautophagy Triggers Apoptosis. Molecular and Cellular Biology, 25(3), 1025-1040. [Link]
-
Kabeya, Y., et al. (2004). LC3, a mammalian homolog of yeast Apg8p, is localized in autophagosome membranes after processing. The EMBO Journal, 19(21), 5720-5728. [Link]
-
Chen, T. H., et al. (2023). A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. Cancer Cell International, 23(1), 171. [Link]
-
Al-Bari, M. A. A., & Al-Mamun, M. (2022). Autophagy and Apoptosis: Current Challenges of Treatment and Drug Resistance in Multiple Myeloma. Cancers, 15(1), 226. [Link]
-
Wang, L., et al. (2022). Inhibiting Cytoprotective Autophagy in Cancer Therapy: An Update on Pharmacological Small-Molecule Compounds. Frontiers in Pharmacology, 13, 868329. [Link]
-
EurekAlert!. (2023, March 13). Oncotarget | Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. EurekAlert!. [Link]
-
Chen, T. H., et al. (2023). A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage. Cancer Cell International, 23(1), 171. [Link]
-
ResearchGate. (2015). Strategies of Protection of Normal Cells During Chemo- and Radio-Therapy Based on Modulation of Cell Cycle and Apoptotic Pathways. ResearchGate. [Link]
-
Singh, U. P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 222, 113581. [Link]
-
Chen, X. (2015). Protecting the normal in order to better kill the cancer. Cancer Biology & Therapy, 16(1), 1-5. [Link]
-
Wu, Y., et al. (2018). Fangchinoline induces cell apoptosis via the mitochondrial apoptotic pathway in gastric cancer cells. American Journal of Translational Research, 10(11), 3584–3592. [Link]
Sources
- 1. A novel quinazolinone derivative induces cytochrome c interdependent apoptosis and autophagy in human leukemia MOLT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel quinoline derivative, DFIQ, sensitizes NSCLC cells to ferroptosis by promoting oxidative stress accompanied by autophagic dysfunction and mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. brieflands.com [brieflands.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Crosstalk between apoptosis and autophagy within the Beclin 1 interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autophagic cell death unraveled: Pharmacological inhibition of apoptosis and autophagy enables necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Macroautophagy Triggers Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Oncotarget | Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells | EurekAlert! [eurekalert.org]
- 15. researchgate.net [researchgate.net]
- 16. Protecting the normal in order to better kill the cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide's Anticancer Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer potential of the novel compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. We move beyond a simple recitation of protocols to offer a logical, field-proven workflow that incorporates critical controls and comparative benchmarks, ensuring the generation of robust and publishable data. The narrative is structured to explain the causality behind experimental choices, reflecting the synthesis of technical accuracy with experienced insight.
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity by targeting various cellular mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization[1][2]. Compounds featuring the 7-chloroquinoline core, in particular, have shown significant promise[3][4]. This guide establishes a systematic approach to evaluate our lead compound, hereafter referred to as CQT-A , comparing its efficacy against established chemotherapeutics and structurally related analogs.
Phase 1: Foundational In Vitro Viability and Cytotoxicity Assessment
The initial and most critical step is to determine if CQT-A has a measurable effect on cancer cell viability. The MTT assay is a reliable, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[5][6]. Its principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells[7].
Experimental Objective: Determining the IC50 Value
Our goal is to calculate the half-maximal inhibitory concentration (IC50), the concentration of CQT-A required to inhibit the growth of 50% of a cancer cell population. This is a standard metric for comparing the potency of different compounds.
Comparative Strategy
To contextualize the activity of CQT-A, we will perform parallel assays with:
-
Positive Control: Doxorubicin, a well-characterized topoisomerase inhibitor used clinically.
-
Structural Analog: A related 7-chloroquinoline derivative, such as a 7-chloroquinolinehydrazone, to understand the specific contribution of the thioacetohydrazide moiety[3][8].
-
Vehicle Control: DMSO, the solvent used to dissolve CQT-A, to rule out solvent-induced toxicity.
-
Untreated Control: Cells in media alone, representing 100% viability.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, BGC-823 gastric cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[7].
-
Compound Treatment: Prepare a serial dilution of CQT-A, Doxorubicin, and the structural analog in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment media. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C[7].
-
Senior Application Scientist's Note: The use of serum-free medium during MTT incubation is critical. Serum contains dehydrogenases that can reduce MTT, leading to artificially high absorbance values and inaccurate results.
-
-
Formazan Solubilization: Carefully discard the MTT solution. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Comparative Cytotoxicity
The results should be summarized in a clear, comparative table.
| Compound | Cell Line | IC50 (µM) |
| CQT-A (Test Compound) | MCF-7 (Breast) | Hypothetical Value: 8.5 |
| A549 (Lung) | Hypothetical Value: 12.2 | |
| BGC-823 (Gastric) | Hypothetical Value: 9.8 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.5 | |
| BGC-823 (Gastric) | 1.1 | |
| Analog (e.g., 7-CQ-Hydrazone) | MCF-7 (Breast) | 15.4 |
| A549 (Lung) | 21.7 | |
| BGC-823 (Gastric) | 18.9 |
Data shown are hypothetical and for illustrative purposes. Real values would be derived from experimental data. IC50 values for similar compounds can range from submicromolar to double-digit micromolar concentrations[3][9].
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical question is how the compound kills the cells. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.
Experimental Objective: Quantifying Apoptosis vs. Necrosis
We will use flow cytometry with Annexin V and Propidium Iodide (PI) staining. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane[10]. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells[11]. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA[12][13].
Experimental Workflow: Apoptosis Detection
Experimental Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with CQT-A at its predetermined IC50 concentration for 24 or 48 hours. Include untreated and vehicle controls.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well[12].
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes[14].
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL)[11].
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[11].
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
Data Interpretation and Presentation
The flow cytometer will detect fluorescence, allowing for the separation of cells into four quadrants:
-
Q4 (Annexin V- / PI-): Live, healthy cells.
-
Q3 (Annexin V+ / PI-): Early apoptotic cells.
-
Q2 (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Q1 (Annexin V- / PI+): Necrotic cells (often considered an artifact or primary necrosis).
// Axes x_axis [pos="0,0!", label=""]; y_axis [pos="0,0!", label=""]; x_axis_end [pos="5,0!", label=""]; y_axis_end [pos="0,5!", label=""]; x_axis -> x_axis_end [label=" Annexin V-FITC ->", fontcolor="#34A853"]; y_axis -> y_axis_end [label=" Propidium Iodide ->", angle=90, fontcolor="#EA4335"];
// Quadrants Q4 [pos="1.5,1.5!", label="Q4: Live\n(Annexin V- / PI-)", fontcolor="#202124"]; Q3 [pos="3.5,1.5!", label="Q3: Early Apoptotic\n(Annexin V+ / PI-)", fontcolor="#34A853"]; Q2 [pos="3.5,3.5!", label="Q2: Late Apoptotic\n(Annexin V+ / PI+)", fontcolor="#EA4335"]; Q1 [pos="1.5,3.5!", label="Q1: Necrotic\n(Annexin V- / PI+)", fontcolor="#5F6368"];
// Lines x_axis_end -> y_axis_end [style=invis]; // to force layout {rank=same; x_axis; x_axis_end;} {rank=same; y_axis; y_axis_end;} center [pos="2.5,2.5!", label="", width=0, height=0]; center -> {x_axis_end, y_axis_end} [style=invis]; } } Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Untreated Control | 95.1 | 2.5 | 1.9 |
| Vehicle (DMSO) | 94.5 | 2.8 | 2.2 |
| CQT-A (IC50) | 45.3 | 35.8 | 15.4 |
Data shown are hypothetical. A significant increase in the Q3 and Q2 populations indicates apoptosis induction.
Phase 3: Investigating Effects on Cell Cycle Progression
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Quinoline derivatives have been shown to induce cell cycle arrest[1]. We can determine if CQT-A affects this process using PI staining, which stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell[15][16].
Experimental Objective: Identifying Cell Cycle Arrest
By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M), we can identify if CQT-A causes an accumulation of cells in a specific phase.
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Culture and treat cells with CQT-A as described in the apoptosis protocol.
-
Harvesting: Harvest and wash the cells once with PBS.
-
Fixation: Fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise to the cell pellet while vortexing to prevent clumping. Incubate on ice for at least 30 minutes[14][17].
-
Senior Application Scientist's Note: Proper fixation is paramount for accurate results. Dropwise addition of cold ethanol while vortexing ensures uniform fixation and minimizes cell aggregation, which can be misinterpreted as cells in the G2/M phase.
-
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the pellet in PBS and add RNase A (final concentration 50-100 µg/mL) to degrade RNA, as PI also binds to double-stranded RNA[14][16]. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI solution (final concentration 50 µg/mL) and incubate for 10-15 minutes at room temperature in the dark[18].
-
Analysis: Analyze the samples by flow cytometry, measuring the linear fluorescence of the PI signal. Use pulse processing (Area vs. Width or Height) to exclude doublets[17].
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 60.5 | 25.2 | 14.3 |
| Vehicle (DMSO) | 59.8 | 26.1 | 14.1 |
| CQT-A (IC50) | 25.1 | 15.6 | 59.3 |
Data shown are hypothetical. The significant accumulation of cells in the G2/M phase suggests CQT-A induces G2/M arrest.
Phase 4: Probing Molecular Targets and Signaling Pathways
With evidence of apoptosis and cell cycle arrest, the final step in our in vitro validation is to investigate the molecular machinery involved. Western blotting is a powerful technique to detect changes in the expression and activation (e.g., phosphorylation) of specific proteins in key signaling pathways[19][20].
Experimental Objective: Identify CQT-A's Molecular Signature
Based on the known mechanisms of quinoline-based compounds, we will probe key proteins involved in:
-
Apoptosis Regulation: The Bcl-2 family (pro-apoptotic Bax vs. anti-apoptotic Bcl-2) and caspases (e.g., cleaved Caspase-3 as a marker of executioner caspase activation).
-
Cell Cycle Control: Cyclins and Cyclin-Dependent Kinases (CDKs) that regulate phase transitions (e.g., Cyclin B1/CDK1 for G2/M).
-
Survival Pathways: Key kinases like Akt and mTOR, whose inhibition is a common anticancer strategy[21][22][23].
Signaling Pathway of Interest
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with CQT-A, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system[19][23].
Phase 5: Transition to In Vivo Validation
Positive and compelling in vitro data provide the justification for advancing to more complex and resource-intensive in vivo models. This step is crucial for evaluating a compound's efficacy and toxicity within a whole biological system[24][25].
Recommended Model: Xenograft Mouse Model
Human tumor cells (e.g., A549 or MCF-7) are implanted subcutaneously into immunocompromised mice (e.g., athymic nude mice)[26][27]. Once tumors reach a palpable size, mice are randomized into treatment and control groups to assess the effect of CQT-A on tumor growth over time[28]. This model allows for the assessment of pharmacokinetics, tumor growth inhibition, and overall systemic toxicity, providing a critical bridge to potential clinical applications.
Conclusion
This guide outlines a rigorous, multi-faceted strategy for the preclinical validation of this compound. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and finally to in vivo models, researchers can build a comprehensive data package. This comparative and logical approach ensures that the resulting data is not only scientifically sound but also compelling for publication and further drug development efforts. The insights gained from these experiments will definitively position CQT-A within the landscape of quinoline-based anticancer agents and determine its potential as a future therapeutic.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Star Protocols.
-
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
-
Cell Cycle Analysis by Propidium Iodide Staining. University of Virginia School of Medicine.
-
Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad.
-
DNA Cell Cycle Analysis with PI. University of Rochester Medical Center.
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School.
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed.
-
MTT assay. Wikipedia.
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed.
-
Annexin V staining assay protocol for apoptosis. Abcam.
-
MTT assay and its use in cell viability and proliferation analysis. Abcam.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences.
-
Apoptosis (Annexin V) Plate Assay Kit. Dojindo Molecular Technologies.
-
Cell Cycle Analysis by Propidium Iodide Staining. UCL.
-
Bioassays for anticancer activities. PubMed.
-
In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
-
Annexin V-FITC Early Apoptosis Detection Kit #6592. Cell Signaling Technology.
-
Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne.
-
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. ResearchGate.
-
Review on recent development of quinoline for anticancer activities. ScienceDirect.
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
-
In vivo cancer modeling using mouse models. PubMed.
-
MTT Cell Proliferation and Cytotoxicity Assay Kit. Elabscience.
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
-
Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. ResearchGate.
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. MDPI.
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
-
(PDF) In-vitro Models in Anticancer Screening. ResearchGate.
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
-
Analysis by Western Blotting - Apoptosis. Bio-Rad.
-
Western Blot and the mTOR Pathway. eCampusOntario Pressbooks.
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate.
-
Western blot analysis of the main signaling pathways. ResearchGate.
-
Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. PubMed.
-
Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed.
-
Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. ResearchGate.
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. NIH.
-
Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. EATRIS-CZ.
-
Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed.
-
Synthesis of [(7-Chloroquinolin-4-yl)amino]chalcones: Potential Antimalarial and Anticancer Agents. MDPI.
-
(PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
Sources
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V-FITC Early Apoptosis Detection Kit | Cell Signaling Technology [cellsignal.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. medium.com [medium.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 22. ijmphs.com [ijmphs.com]
- 23. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 24. ijpbs.com [ijpbs.com]
- 25. researchgate.net [researchgate.net]
- 26. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Other Quinoline Derivatives in Preclinical Research
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities. This guide provides an in-depth comparative analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its derivatives against other notable quinoline-based compounds. We will delve into their anticonvulsant, antimicrobial, and anticancer properties, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making in their research endeavors.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore that has been extensively explored for its therapeutic potential. The 7-chloroquinoline moiety, in particular, is a cornerstone of several well-established drugs, most notably the antimalarial agent chloroquine. The introduction of a thioether linkage at the 4-position and subsequent derivatization to an acetohydrazide introduces unique physicochemical properties that can modulate the compound's interaction with biological targets. This guide will explore the biological implications of these structural modifications in comparison to other quinoline derivatives.
Synthesis of this compound and its Precursors
The synthetic pathway to this compound typically begins with the readily available 4,7-dichloroquinoline. A nucleophilic substitution reaction with a thiol-containing reagent, such as mercaptoacetic acid, yields the key intermediate, 2-[(7-chloroquinolin-4-yl)thio]acetic acid. Subsequent esterification followed by hydrazinolysis affords the target acetohydrazide. This straightforward synthetic route allows for the facile generation of a library of analogs for structure-activity relationship (SAR) studies.
Caption: Synthetic pathway for this compound.
Comparative Biological Activity
While specific biological activity data for this compound is limited in publicly available literature, we can infer its potential by examining its precursor, 2-[(7-chloroquinolin-4-yl)thio]acetic acid, and closely related derivatives. This section will compare the reported activities of these compounds with other quinoline derivatives in three key therapeutic areas.
Anticancer Activity
The 7-chloroquinoline scaffold is a common feature in many compounds with demonstrated anticancer properties. The mechanism of action often involves intercalation into DNA, inhibition of topoisomerase II, or modulation of cell signaling pathways.[1] Hydrazone derivatives of 7-chloroquinoline have shown significant cytotoxic activity against a panel of human cancer cell lines.[2][3]
| Compound/Derivative Class | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 7-Chloroquinoline-4-thioacetic acid derivatives | MCF-7 (Breast) | 12.99 - 15.41 | [3] |
| A549 (Lung) | >20 | [3] | |
| Quinoline-based Dihydrazone Derivatives | MCF-7 (Breast) | 7.016 - 7.05 | [4] |
| BGC-823 (Gastric) | 10.21 - 15.32 | [4] | |
| BEL-7402 (Hepatoma) | 8.98 - 12.45 | [4] | |
| A549 (Lung) | 18.76 - 34.32 | [4] | |
| [(7-chloroquinolin-4-yl)amino]chalcone derivatives | Various | 0.13 - 0.99 | [5] |
Analysis: The data suggests that while the 7-chloroquinoline-4-thioacetic acid scaffold possesses modest anticancer activity, derivatization into more complex structures like dihydrazones and chalcones can significantly enhance potency. The hydrazone and chalcone moieties likely introduce additional binding interactions with biological targets, leading to improved cytotoxic effects. The proposed mechanisms for these more potent derivatives often involve the induction of apoptosis and cell cycle arrest.[3][4]
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents. The core mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[6] The introduction of a thioether linkage and a hydrazide group can influence the compound's ability to penetrate bacterial cell walls and interact with these targets.
| Compound/Derivative Class | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| 7-Chloroquinoline Arylhydrazone Derivatives | Candida albicans | 25 | [7] |
| Rhodotorula glutinis | 32 | [7] | |
| Facilely Accessible Quinoline Derivatives | MRSA | 0.75 - 3.0 | [8] |
| VRE | 0.75 - 3.0 | [8] | |
| C. difficile | 1.0 - 8.0 | [8] | |
| 7-Chloro-4-aminoquinoline derivatives | Bacillus subtilis | >50 | [9] |
| Escherichia coli | >50 | [9] |
Analysis: The 7-chloroquinoline arylhydrazones exhibit notable antifungal activity.[7] In the antibacterial realm, certain quinoline derivatives demonstrate potent activity against multidrug-resistant Gram-positive bacteria, including MRSA and VRE.[8] The structure-activity relationship suggests that substitutions on the quinoline and the nature of the side chain are critical for potent antimicrobial effects.
Anticonvulsant Activity
The quinoline scaffold has also been investigated for its potential in treating neurological disorders, including epilepsy. The proposed mechanisms of action for anticonvulsant quinoline derivatives often involve the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.[10][11]
| Compound/Derivative Class | Animal Model | ED50 (mg/kg) | Reference |
| 7-Alkoxy-4,5-dihydro-[2][12][13]triazolo[4,3-a]quinolines | MES test | 11.8 | [6] |
| scPTZ test | 6.7 | [6] | |
| 8-Alkoxy-5-(4H-1,2,4-triazol-4-yl)quinolines | MES test | 8.80 | [10] |
| Quinazolin-4(3H)-one Derivatives | MES test | 28.90 - 56.40 | [14] |
| scPTZ test | - | [14] |
Analysis: While direct anticonvulsant data for this compound is unavailable, other quinoline derivatives, particularly those with triazolo-fused ring systems, have shown significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models.[6][10] This suggests that the quinoline core can be a valuable template for the design of novel anticonvulsant agents. The data on quinazolinone derivatives further highlights the potential of related heterocyclic systems in this therapeutic area.[14]
Mechanistic Insights
The diverse biological activities of quinoline derivatives stem from their ability to interact with a variety of biological targets. The specific mechanism of action is highly dependent on the substitution pattern of the quinoline ring and the nature of the appended functional groups.
Caption: Proposed mechanisms of action for different classes of quinoline derivatives.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for the key biological assays discussed in this guide are provided below.
MTT Assay for Anticancer Activity
This protocol outlines the measurement of cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds and standard antimicrobial agents
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible growth.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This in vivo assay is a widely used model for generalized tonic-clonic seizures.
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
Test compounds and vehicle control
Procedure:
-
Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of expected peak effect, apply a drop of tetracaine solution to the corneas, followed by a drop of saline.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension phase.
-
Calculate the percentage of protected animals at each dose and determine the ED50 value.
Conclusion
The quinoline scaffold remains a highly fruitful area of research for the development of novel therapeutic agents. While this compound itself requires further investigation to fully elucidate its biological profile, the analysis of its precursors and related derivatives reveals significant potential. The derivatization of the 7-chloroquinoline core, particularly with hydrazone and thioether functionalities, has yielded compounds with potent anticancer, antimicrobial, and anticonvulsant activities. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of the next generation of quinoline-based therapeutics.
References
-
Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link]
-
Butcher, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 21(7), 916. [Link]
-
Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(4), e2100002. [Link]
-
Singh, P., & Kumar, V. (2024). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]
-
Lu, X., et al. (2025). Anticancer agents (a–f) containing quinoline hydrazone moieties. ResearchGate. [Link]
-
Ilies, M. A., et al. (2022). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. International Journal of Molecular Sciences, 23(19), 11895. [Link]
-
Butcher, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed, 21(7), 916. [Link]
-
Abdel-Aziz, M., et al. (2019). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 24(18), 3249. [Link]
-
Wang, S. B., et al. (2013). Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives. Archives of Pharmacal Research, 36(1), 32-40. [Link]
-
Duval, F., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal, 11, 1489-1495. [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6). [Link]
-
Jin, C., et al. (2007). one and 1, 2, 4 - triazolo [ 4 , 3 -a ] quinoline derivatives as potent anticonvulsants. Die Pharmazie, 62(8), 567-571. [Link]
-
de Oliveira, R. B., et al. (2021). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. European Journal of Medicinal Chemistry, 213, 113175. [Link]
-
Patel, K. M., et al. (2012). Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 449-456. [Link]
-
Sharma, A., & Kumar, V. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. ResearchGate. [Link]
-
Zheng, Y., et al. (2009). Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[2][12][13]triazolo[4,3-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 19(15), 4145-4148. [Link]
-
Sharma, A., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. Neliti. [Link]
-
Emmanuel, I. O., et al. (2025). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]
-
Lu, X., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(35), 22939-22950. [Link]
-
Dr. PKS & MPS Classes. (2022, February 15). Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T [Video]. YouTube. [Link]
-
Ferrer, P., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 66, 386-395. [Link]
-
Duval, F., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13647-13661. [Link]
-
Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Indian Chemical Society, 99(11), 100742. [Link]
-
Yuan, G., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Infectious Diseases, 5(7), 1223-1230. [Link]
-
El-Azab, A. S., & Eltahir, K. E. H. (2012). Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities. Bioorganic & Medicinal Chemistry Letters, 22(5), 1879-1885. [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(5-6). [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light [mdpi.com]
- 5. Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 7-alkoxyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and anticonvulsant activity evaluation of 8-alkoxy-5-(4H-1,2,4-triazol-4-yl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Chloroquine: Emerging Anticancer and Antimalarial Potential
An In-depth Guide for Researchers in Drug Discovery and Development
The 7-chloroquinoline scaffold, a cornerstone in medicinal chemistry, has given rise to a multitude of bioactive compounds, most notably the long-standing antimalarial drug, chloroquine.[1][2] While chloroquine's utility has expanded into autoimmune disease treatment and, more recently, cancer therapy, its efficacy can be hampered by resistance and toxicity. This has spurred the development of novel quinoline derivatives, such as 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, with the aim of enhancing therapeutic activity and overcoming existing limitations. This guide provides a detailed, objective comparison of the biological activities of this compound and its parent compound, chloroquine, with a focus on their anticancer and antimalarial properties, supported by available experimental data.
At a Glance: Key Biological Activities
| Feature | Chloroquine | This compound & Related Derivatives |
| Primary Indication | Malaria, Autoimmune Diseases[3] | Investigational |
| Antimalarial Activity | Well-established, but facing resistance[1] | Promising activity against P. falciparum[4][5][6] |
| Anticancer Activity | Adjuvant therapy, primarily via autophagy inhibition[3][7][8] | Direct cytotoxic effects, apoptosis induction[6][9][10] |
| Mechanism of Action | Lysosomotropic agent, inhibits autophagy, disrupts heme detoxification[5][7][11] | Inhibition of β-hematin formation, induction of apoptosis, DNA/RNA damage[6][9] |
| Other Reported Activities | Anti-inflammatory, antiviral[8] | Antifungal[12][13] |
Delving into the Mechanisms: A Tale of Two Molecules
While both compounds share the 7-chloroquinoline core, their distinct functionalities lead to different, albeit sometimes overlapping, mechanisms of action.
Chloroquine: The Autophagy Inhibitor and Beyond
Chloroquine, a weak base, readily diffuses across cellular membranes and accumulates in acidic organelles, particularly lysosomes.[11][14] This accumulation raises the lysosomal pH, impairing the fusion of autophagosomes with lysosomes and thereby inhibiting the final stages of autophagy.[3][7][8] In cancer, where autophagy can serve as a survival mechanism for tumor cells under stress, chloroquine's inhibitory effect can sensitize them to conventional chemotherapies.[11]
However, its anticancer effects are not solely dependent on autophagy inhibition.[14] Chloroquine has been shown to normalize tumor vasculature, which can reduce hypoxia and metastasis, and modulate the tumor microenvironment by repolarizing tumor-associated macrophages to a tumor-killing phenotype.[3][14] In the context of malaria, chloroquine interferes with the detoxification of heme in the parasite's digestive vacuole, leading to a buildup of toxic heme and parasite death.[5]
This compound and its Analogs: Direct Cytotoxicity and Apoptosis
Derivatives of this compound have demonstrated potent biological activities that appear to be more direct than those of chloroquine. Studies on related 7-chloroquinoline derivatives with thioether and hydrazide moieties have revealed significant anticancer and antimalarial effects.
In the realm of cancer, these compounds have been shown to induce apoptosis and cause DNA/RNA damage in cancer cell lines.[9] For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides, which share structural similarities, have been found to induce cell cycle arrest and apoptosis in human bladder carcinoma cells.[15] This suggests a mechanism that directly targets cellular processes essential for cancer cell survival, a departure from chloroquine's primary role as an autophagy modulator.
As antimalarials, these derivatives, much like chloroquine, are effective inhibitors of β-hematin formation, a crucial step in the parasite's heme detoxification pathway.[6] The molecular hybridization approach, combining the 7-chloroquinoline core with other pharmacologically active moieties like thiazole and hydrazide, has yielded compounds with potent in vitro and in vivo antimalarial activity.[6]
Comparative Efficacy: A Look at the Experimental Data
Direct head-to-head comparisons of this compound and chloroquine are limited in the published literature. However, by examining studies on closely related analogs, we can infer a comparative potential.
Antimalarial Activity:
| Compound | Target | IC50 Value | Reference |
| Chloroquine | P. falciparum | Strain-dependent | [2][4] |
| 7-chloroquinoline-4-thiazoleacetic derivative 8 | β-hematin formation | 0.65 ± 0.09 µM | [6] |
| 7-chloroquinoline-4-thiazoleacetic derivative 9 | β-hematin formation | 0.64 ± 0.16 µM | [6] |
| Various quinoline derivatives | P. falciparum | 0.014–5.87 μg/mL | [4][5] |
Anticancer Activity:
| Compound | Cell Line | GI50/IC50 Value | Reference |
| Chloroquine | Various | Varies, often used as a sensitizer | [3][7] |
| 7-Chloroquinolinehydrazones | NCI-60 panel | Submicromolar GI50 values | [10] |
| 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene]hydrazine | Melanoma (MDAMB-435) | Four times more active than Doxorubicin | [16] |
| CQBTO-3 (Chloroquine-benzo[e]triazine oxide conjugate) | A549 Lung Cancer | LD50 = 21 μΜ | [17] |
| 7-chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivatives | Various cancer cell lines | High cytotoxicity | [9] |
Experimental Protocols: A Guide to Evaluation
For researchers looking to evaluate these or similar compounds, the following experimental workflows are standard in the field.
In Vitro Antimalarial Assay (β-Hematin Formation)
-
Preparation of Solutions: Prepare stock solutions of the test compounds, chloroquine (as a positive control), and hemin chloride in appropriate solvents.
-
Assay Setup: In a 96-well plate, add hemin chloride solution.
-
Compound Addition: Add varying concentrations of the test compounds and chloroquine to the wells.
-
Initiation of Polymerization: Initiate the formation of β-hematin by adding a solution of acetate.
-
Incubation: Incubate the plate at a controlled temperature for a specified period to allow for β-hematin formation.
-
Quantification: Centrifuge the plate, discard the supernatant, and wash the pellet. Resuspend the pellet in a solution of sodium dodecyl sulfate and measure the absorbance at a specific wavelength to quantify the amount of β-hematin formed.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
In Vitro Anticancer Assay (MTT Assay for Cytotoxicity)
-
Cell Culture: Culture the desired cancer cell lines in appropriate media and conditions until they reach the desired confluence.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 or IC50 value.
Visualizing the Mechanisms
Chloroquine's Dual Action in Cancer
Caption: 7-Chloroquinoline thio-derivatives exhibit dual action, inhibiting heme detoxification in malaria and inducing apoptosis in cancer cells.
Conclusion and Future Directions
While chloroquine remains a clinically relevant drug with expanding applications, the emergence of derivatives like this compound and its analogs represents a promising frontier in the development of more potent and potentially less toxic therapeutics. The available data suggests that these newer compounds may possess more direct and potent cytotoxic effects against cancer cells and retain strong antimalarial activity, possibly overcoming some of the resistance mechanisms that affect chloroquine.
For researchers, the path forward involves direct comparative studies to elucidate the precise advantages of these novel derivatives over chloroquine. Further investigation into their mechanisms of action, pharmacokinetics, and safety profiles will be crucial in determining their potential for clinical translation. The 7-chloroquinoline scaffold is far from obsolete; it is a vibrant platform for the rational design of next-generation therapies.
References
-
Al-Bari, M. A. A. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI. [Link]
-
Amaral, J. D., & Rodrigues, C. M. P. (2018). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. MDPI. [Link]
-
Maes, H., et al. (2014). Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature. Oncotarget. [Link]
-
Kimura, T., et al. (2013). Chloroquine in Cancer Therapy: A Double-Edged Sword of Autophagy. Cancer Research. [Link]
-
Solomon, V. R., & Lee, H. (2009). Chloroquine analogues in drug discovery: New directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. ResearchGate. [Link]
-
Singh, S., et al. (2024). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science. [Link]
-
Radini, I. A., et al. (2016). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]
-
Sharma, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Heliyon. [Link]
-
Kumar, V., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society. [Link]
-
Kaur, K., & Singh, P. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
-
Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie. [Link]
-
Wang, Y., et al. (2019). Anti-cancer Effects of CQBTO, a Chloroquine, and Benzo(e)triazine Oxide Conjugate. Chemical Biology & Drug Design. [Link]
-
Gurská, S., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules. [Link]
-
Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Institute of Molecular and Translational Medicine. (n.d.). Synthesis and Biological Activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide Derivatives As Antimalarial and Cytotoxic Agents. Retrieved from [Link]
-
Ghinet, A., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]
-
Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]
-
Fayed, B. E. A., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. Journal of the Iranian Chemical Society. [Link]
-
Kumar, A., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Li, J., et al. (2024). Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy. Cancer Management and Research. [Link]
-
Montenegro, F., et al. (2012). 1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene] hydrazine: A potent compound against cancer. ResearchGate. [Link]
-
de Araújo, D. R., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs. [Link]
-
Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal. [Link]
Sources
- 1. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacology Progresses and Applications of Chloroquine in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chloroquine anticancer activity is mediated by autophagy-independent effects on the tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-cancer effects of CQBTO, a chloroquine, and benzo(e)triazine oxide conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Other Thioacetohydrazide Derivatives in Drug Discovery
Introduction: The Versatile Thioacetohydrazide Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with enhanced therapeutic efficacy and reduced toxicity is paramount. Among the myriad of heterocyclic scaffolds, the thioacetohydrazide moiety has emerged as a privileged structural motif, underpinning the development of a diverse array of compounds with significant biological activities. This guide provides an in-depth comparative analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its analogs against other thioacetohydrazide derivatives, offering a critical perspective for researchers, scientists, and drug development professionals.
The core structure, characterized by a hydrazide group linked to a thioether bridge, offers a unique combination of electronic and steric properties, rendering it a versatile building block for the design of potent anticancer, antimicrobial, and anti-inflammatory agents. The presence of the sulfur atom and the hydrazide functional group allows for multiple points of interaction with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. This guide will delve into the structure-activity relationships (SAR) of these compounds, supported by experimental data, to elucidate the key structural features governing their biological performance.[1][2][3]
Comparative Analysis of Biological Activities
While specific biological data for this compound is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. This section will compare the performance of derivatives of the 2-[(7-chloroquinolin-4-yl)thio]acetic acid scaffold with other notable thioacetohydrazide derivatives.
Anticancer Activity: A Tale of Two Scaffolds
The quinoline nucleus is a well-established pharmacophore in anticancer drug design, and its conjugation with a thioacetohydrazide moiety presents a promising strategy for developing novel cytotoxic agents. The 7-chloroquinoline scaffold, in particular, has been a cornerstone in the development of antimalarial drugs and has shown significant potential in oncology.
2-[(7-Chloroquinolin-4-yl)thio]acetic Acid Derivatives:
Recent studies have explored the anticancer potential of derivatives synthesized from 2-[(7-chloroquinolin-4-yl)thio]acetic acid, the immediate precursor to our target compound. These studies reveal that esterification of the carboxylic acid with various substituted phenols can lead to compounds with potent cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and interference with cellular signaling pathways crucial for cancer cell proliferation.
Other Thioacetohydrazide Derivatives:
For comparison, thioacetohydrazide derivatives incorporating other heterocyclic systems, such as thiazole and thiophene, have also demonstrated significant anticancer activity. These compounds often exhibit their cytotoxic effects through different mechanisms, including the inhibition of specific enzymes like kinases or by inducing cell cycle arrest.
Table 1: Comparative Anticancer Activity of Thioacetohydrazide Derivatives (IC50/GI50 in µM)
| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2-[(7-Chloroquinolin-4-yl)thio] Derivatives | 2-((7-chloroquinolin-4-yl)thio)-N-(4-fluorophenyl)acetamide | A549 (Lung) | 15.41 | [4] |
| 2-((7-chloroquinolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide | MCF-7 (Breast) | 12.99 | [4] | |
| Thiazole-based Thioacetohydrazides | N'-(3-phenyl-4-(p-tolyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | MCF-7 (Breast) | 19.13 | [5] |
| N'-(3-cyclohexyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)-2-((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)acetohydrazide | A549 (Lung) | 15.69 | [5] | |
| Quinazolinone-conjugated Thioacetohydrazides | 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N'-(phenyl)acetohydrazide | HCT116 (Colon) | >100 | [1] |
Antimicrobial Activity: A Broad Spectrum of Action
The thioacetohydrazide scaffold has been extensively investigated for its antimicrobial properties. The presence of the sulfur and nitrogen atoms is believed to play a crucial role in their interaction with microbial targets.
7-Chloroquinoline-based Hydrazones:
While direct data on the thioacetohydrazide is limited, related 7-chloroquinoline arylhydrazones have shown promising antifungal activity against various Candida species. The mechanism is thought to involve the inhibition of essential fungal enzymes or disruption of the cell membrane.
Other Heterocyclic Thioacetohydrazides:
Thioacetohydrazide derivatives incorporating thiophene and thiazole rings have demonstrated broad-spectrum antibacterial and antifungal activities. Their mode of action often involves the inhibition of microbial growth by interfering with essential metabolic pathways.
Table 2: Comparative Antimicrobial Activity of Thioacetohydrazide Derivatives (MIC in µg/mL)
| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| 7-Chloroquinoline Arylhydrazones | 7-chloro-4-(2-(2-fluorobenzylidene)hydrazinyl)quinoline | Candida albicans | 25 | [6] |
| 7-chloro-4-(2-(4-nitrobenzylidene)hydrazinyl)quinoline | Candida albicans | >200 | [6] | |
| Thiophene-based Thioacetohydrazides | Spiro-indoline-oxadiazole derivative of thiophene-2-carbohydrazide | Clostridium difficile | 1.25 | [7] |
| Thiazole-based Thioacetohydrazides | 2-(2-(4-phenylthiazol-2-yl)hydrazinyl)acetamide derivative | Staphylococcus aureus | 62.5 | [8] |
Anti-inflammatory Activity: Targeting Key Inflammatory Mediators
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thioacetohydrazide derivatives have shown potential in modulating inflammatory responses.
Quinazolinone-conjugated Thioacetohydrazides:
A notable study on quinazolinone derivatives conjugated with a thioacetohydrazide moiety demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. These compounds were found to be potent inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Other Thioacetohydrazide Derivatives:
Other classes of thioacetohydrazides, such as those derived from mefenamic acid, have also been evaluated for their anti-inflammatory properties. While some of these compounds showed significant activity, they were often found to be less potent than the parent drug.
Table 3: Comparative Anti-inflammatory Activity of Thioacetohydrazide Derivatives
| Compound Class | Derivative Example | Assay | Activity | Reference |
| Quinazolinone-conjugated Thioacetohydrazides | 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)-N'-(phenyl)acetohydrazide | Carrageenan-induced rat paw edema | Similar to celecoxib | [1] |
| Mefenamic Acid-based Hydrazones | N'-benzylidenemefenamic acid hydrazide | Carrageenan-induced rat paw edema | Weaker than mefenamic acid | [9] |
| Morpholine-based Thiosemicarbazides | N-acyl-substituted thiosemicarbazide of N-morpholinylacetic acid | Rat model of inflammation | Active | [10] |
Experimental Methodologies: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section details the standard experimental protocols for evaluating the biological activities of thioacetohydrazide derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[8]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a sterile broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity: Inhibition of Protein Denaturation
This in vitro assay assesses the ability of a compound to inhibit the denaturation of proteins, which is a hallmark of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixture at 72°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control sample without the test compound. Diclofenac sodium is commonly used as a standard reference drug.
Structure-Activity Relationship (SAR) Insights
The biological activity of thioacetohydrazide derivatives is intricately linked to their chemical structure. Several key SAR trends can be distilled from the available data:
-
The Nature of the Heterocyclic/Aromatic Ring: The type of ring system attached to the thioacetohydrazide core significantly influences the biological activity. The 7-chloroquinoline moiety, for instance, appears to be a strong contributor to both anticancer and antimicrobial properties. Other heterocycles like thiazole and thiophene also confer potent bioactivity.
-
Substituents on the Aromatic Rings: The presence, position, and nature of substituents on any aromatic rings within the molecule can dramatically alter its potency. For example, electron-withdrawing groups like halogens or nitro groups can enhance antimicrobial or anticancer activity in some cases, while electron-donating groups may be more favorable in others.
-
The Hydrazide Moiety: The -NH-NH-C=O group is a critical pharmacophore, likely involved in crucial hydrogen bonding interactions with biological targets. Modifications at the terminal nitrogen, such as the formation of hydrazones, can lead to a significant modulation of activity.
-
The Thioether Linker: The sulfur atom in the thioether bridge is not merely a spacer but an active contributor to the molecule's electronic properties and its ability to interact with biological targets.
Caption: Key structural features influencing the biological activity of thioacetohydrazide derivatives.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives, alongside a broader range of thioacetohydrazides, represent a promising and versatile class of compounds with significant potential in the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the therapeutic profile of these molecules.
While the data for the parent compound, this compound, remains to be fully elucidated, the strong performance of its close analogs suggests that it is a highly promising candidate for further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a wider array of derivatives to build a more complete SAR profile. Furthermore, mechanistic studies are crucial to unravel the precise molecular targets and pathways through which these compounds exert their therapeutic effects. The continued exploration of the thioacetohydrazide scaffold is poised to yield a new generation of potent and selective therapeutic agents.
References
-
[Research of Anti-Inflammatory Activity of the Thiosemicarbaziden-Morpholinilacetic Acid]. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
- Dastmalchi, S., et al. (2007). Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid. Bioorganic & Medicinal Chemistry, 15(16), 5566-5572.
-
Hancock, R. E. W. (2008). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 12, 2026, from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73.
- Abdel-Wahab, B. F., et al. (2012). Synthesis, antimicrobial and anticancer activities of some 2-thiohydantoin derivatives. European Journal of Medicinal Chemistry, 52, 272-278.
- Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
- Al-Omary, F. A. M., et al. (2015). Synthesis and Antiinflammatory Properties of Some Novel Thiazolidinones and Imidazolidinones Derived From 4-(3-phenyl-4(3H)-quinazolinon-2-yl)-3-thiosemicarbazone. Saudi Pharmaceutical Journal, 23(5), 534-541.
- Geronikaki, A., et al. (2016). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 23(21), 2264-2304.
- El-Sayed, N. N. E., et al. (2019). Synthesis and Anticancer Activities of Thiazoles, 1,3‐Thiazines, and Thiazolidine Using Chitosan‐Grafted‐Poly(vinylpyridine) as Basic Catalyst. ChemistrySelect, 4(21), 6431-6438.
- Al-Ghorbani, M., et al. (2020). Anti-inflammatory Effects of Novel Thiazolidinone Derivatives as Bioactive Heterocycles on RAW264.7 Cells.
- Narang, R., et al. (2020). Design, synthesis, structure activity relationship and molecular docking studies of thiophene-2-carboxamide Schiff base derivatives of benzohydrazide as novel acetylcholinesterase and butyrylcholinesterase inhibitors. Bioorganic Chemistry, 94, 103423.
- Rodrigues, J. R., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002.
- Al-Salahi, R., et al. (2021). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Molecules, 26(11), 3236.
- Aytac, S. P., et al. (2021).
- Ali, T. E. S., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26155-26168.
- Fesatidou, M., et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 27(19), 6599.
- El-Gamal, M. I., et al. (2021). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1640-1655.
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 12, 2026, from [Link]
-
Mansoura University. (n.d.). Structure activity relationship. Retrieved January 12, 2026, from [Link]
- da Silva, A. C., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal, 11, 1489-1495.
- Gutiérrez, J. E., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals, 15(10), 1234.
- Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), 2100002.
Sources
- 1. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 2. Structure activity relationship [pharfac.mans.edu.eg]
- 3. longdom.org [longdom.org]
- 4. Synthesis and antiinflammatory properties of some novel thiazolidinones and imidazolidinones derived from 4-(3-phenyl-4(3H)-quinazolinon-2-yl)-3-thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]
- 7. Synthesis and analgesic activity of N-arylhydrazone derivatives of mefenamic acid [sites.ualberta.ca]
- 8. [Research of anti-inflammatory activity of the thiosemicarbaziden-morpholinilacetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments | MDPI [mdpi.com]
Comparative Guide to the Structure-Activity Relationship of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide Analogs
Introduction
The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of compounds with diverse and potent biological activities.[1][2][3][4] From the historic antimalarial drug chloroquine to modern anticancer agents, this heterocyclic system provides a robust framework for therapeutic design.[5][2] This guide focuses on a specific, promising class of derivatives: 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide analogs. By leveraging the 7-chloroquinoline core and introducing a flexible thioacetohydrazide linker at the 4-position, a versatile platform for chemical modification is created. The hydrazide moiety, in particular, serves as a synthetic handle for generating extensive libraries of analogs, most notably hydrazones, which have demonstrated significant pharmacological potential.[1][6][7]
This document presents an in-depth comparative analysis of the structure-activity relationships (SAR) of these analogs. We will dissect how specific structural modifications influence their anticancer and antimicrobial efficacy, supported by experimental data from various studies. The objective is to provide researchers, scientists, and drug development professionals with a clear, evidence-based guide to understanding the key molecular features that drive the biological activity of this compound class, thereby informing the rational design of next-generation therapeutic agents.
The Core Molecular Framework: Rationale for Design and Modification
The therapeutic potential of the this compound scaffold stems from the synergistic contribution of its three key components. Understanding the role of each component is fundamental to interpreting the structure-activity relationships of its analogs.
-
The 7-Chloroquinoline Nucleus : This is the pharmacophoric anchor. The quinoline ring system is a known DNA intercalating agent and can disrupt critical cellular processes. The chlorine atom at the 7-position is often critical for activity, enhancing the lipophilicity and electronic properties of the molecule, which can lead to improved cell membrane permeability and target engagement.
-
The Thioether Linker (-S-) : The sulfur atom at the 4-position provides a flexible yet stable connection between the quinoline core and the side chain. Its chemical nature allows for potential metabolic oxidation to sulfinyl (-SO-) or sulfonyl (-SO2-) groups, which can dramatically alter the compound's polarity, solubility, and biological activity.[2] This offers an additional avenue for SAR exploration.
-
The Acetohydrazide Side Chain (-CH2-CO-NH-NH2) : This is the primary point of diversification. The terminal hydrazide group is a versatile chemical handle that can be readily condensed with a wide array of aldehydes and ketones to form Schiff bases (hydrazones). This allows for the systematic introduction of various aryl, heteroaryl, and aliphatic substituents, enabling a fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties to optimize target interaction.[1][8]
General Synthesis Strategy
The synthesis of this compound analogs is typically achieved through a straightforward, multi-step sequence. The modularity of this process allows for the efficient generation of a diverse library of compounds for biological screening.
Experimental Protocol: General Synthesis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazone Analogs
-
Step 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate.
-
To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent such as ethanol, add ethyl 2-mercaptoacetate (1.1 eq) and a base like triethylamine (2.0 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry. Recrystallize from ethanol to obtain the pure thioether intermediate.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate intermediate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (85%, 3.0-5.0 eq) dropwise to the solution at room temperature.[7]
-
Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the key acetohydrazide intermediate.[7][8]
-
-
Step 3: Synthesis of N'-[Aryl/Heteroaryl-methylidene]-2-[(7-chloroquinolin-4-yl)thio]acetohydrazide (Hydrazones).
-
Suspend the this compound (1.0 eq) in ethanol.
-
Add the desired substituted aromatic or heteroaromatic aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 2-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with ethanol, and dried. Further purification can be achieved by recrystallization.
-
Caption: Common apoptotic pathway targeted by quinoline derivatives. [9]
Antimicrobial Activity
The quinoline scaffold is also a well-established source of antimicrobial agents. [10][4]Analogs of this compound have been evaluated for their efficacy against a spectrum of bacterial and fungal pathogens.
| Compound ID | R-Group on Hydrazone | Organism | Activity (MIC, µg/mL) | Reference |
| Analog G | 2-Fluoro-phenyl | Candida albicans | 25 | [11] |
| Analog H | Unsubstituted Phenyl | Candida albicans | > 200 (inactive) | [11] |
| Analog I | 4-Amino-phenyl | Staphylococcus aureus | Potent Activity | [7] |
| Analog J | 4-Hydroxy-phenyl | Escherichia coli | Moderate Activity | [7] |
| Analog K | (Thiazole derivative) | S. aureus | 7.81 | [12] |
Structure-Activity Relationship Insights (Antimicrobial):
-
Antifungal Activity: The antifungal SAR appears highly specific. For hydrazone analogs tested against Candida species, a 2-fluoro substitution on the phenyl ring (Analog G ) resulted in significant activity, whereas the unsubstituted parent compound (Analog H ) was inactive. [11]This indicates that specific electronic and steric features are required for potent antifungal effects, possibly related to inhibiting key fungal enzymes like lanosterol 14α-demethylase. [12]Some analogs have also been shown to inhibit fungal aspartyl proteases and phospholipases. [13]2. Antibacterial Activity: The presence of polar, hydrogen-bonding groups on the terminal ring seems beneficial for antibacterial activity. Compounds with amino (-NH₂) and hydroxyl (-OH) groups (Analogs I and J ) showed promising activity. [7]This suggests that interactions with bacterial cell wall components or enzymes may be enhanced by these functionalities.
-
Heterocyclic Scaffolds: As with anticancer activity, incorporating other heterocyclic rings, such as thiazole (Analog K ), can yield potent antibacterial agents. [12]
Self-Validating Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, standardized and validated experimental protocols are essential.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Cell Plating: Seed human cancer cells (e.g., MCF-7, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test analogs in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). [9]
Visual Summary of Structure-Activity Relationships
Caption: Key SAR trends for anticancer and antimicrobial activities.
Conclusion and Future Perspectives
The this compound scaffold is a highly promising platform for the development of novel therapeutic agents. The comparative analysis reveals clear structure-activity relationships that can guide future drug design efforts.
-
For Anticancer Agents: The derivatization of the hydrazide into hydrazones bearing electron-donating substituted phenyl rings or specific heterocyclic moieties like pyrrole appears to be the most effective strategy. Analogs such as A and D represent promising leads for further optimization.
-
For Antimicrobial Agents: Potency is highly dependent on the target organism. Specific substitutions, such as a 2-fluoro group for antifungal activity and polar groups for antibacterial activity, are key determinants of efficacy.
Future work should focus on synthesizing second-generation analogs based on these findings. Promising compounds should be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. Furthermore, detailed mechanistic studies, including target identification and binding mode analysis through molecular docking and crystallography, will be crucial for the rational optimization of these potent 7-chloroquinoline derivatives into clinically viable drug candidates.
References
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(Benchchem)
-
(Taylor & Francis Online)
-
(MDPI)
-
(MDPI)
-
(PubMed)
-
(ResearchGate)
-
(ResearchGate)
-
(Scholars Research Library)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(ResearchGate)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(PubMed)
-
(PubMed)
-
(MDPI)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(PubMed)
-
(National Center for Biotechnology Information, U.S. National Library of Medicine)
-
(PubMed)
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide: A Comparative Guide for Cancer Researchers
In the landscape of modern oncology drug discovery, the 7-chloroquinoline scaffold has emerged as a privileged structure, serving as the backbone for a multitude of compounds with potent anti-cancer, anti-malarial, and anti-inflammatory properties. Among these, 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and its analogs have garnered significant interest for their pronounced cytotoxic effects against a range of cancer cell lines. However, the precise mechanism underpinning their therapeutic action remains a subject of active investigation. This guide provides a comprehensive comparative analysis of the likely mechanisms of action of this compound, offering researchers a strategic framework and detailed experimental protocols to rigorously validate its biological targets.
Preamble: Deconstructing the Quinoline Core and its Therapeutic Promise
The 7-chloroquinoline moiety is a well-established pharmacophore, most famously recognized in the anti-malarial drug chloroquine. Its planar structure allows for intercalation into DNA, a mechanism that has been exploited in the design of various chemotherapeutics. The addition of a thioacetohydrazide side chain at the 4-position introduces a flexible and reactive element, likely facilitating interactions with specific biological targets beyond simple DNA intercalation. Based on a thorough review of the existing literature on structurally related quinoline derivatives, two primary hypotheses for the mechanism of action of this compound emerge as the most plausible: the inhibition of Topoisomerase II and the modulation of Epidermal Growth Factor Receptor (EGFR) kinase activity.
Comparative Analysis of Plausible Mechanisms of Action
To provide a clear and objective comparison, we will evaluate this compound against two well-characterized drugs, each representing one of the proposed mechanisms: Etoposide , a known Topoisomerase II inhibitor, and Gefitinib , a potent EGFR kinase inhibitor.
Hypothesis 1: Inhibition of Topoisomerase II
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Its inhibition leads to the accumulation of these breaks, ultimately triggering apoptosis. The structural similarity of the 7-chloroquinoline scaffold to known DNA intercalators and Topoisomerase II poisons makes this a compelling hypothesis.
Comparative Compound: Etoposide
Etoposide is a widely used chemotherapeutic agent that functions as a Topoisomerase II poison. It stabilizes the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks.[1][2][3] This triggers cell cycle arrest, primarily in the S and G2 phases, and subsequent apoptosis.[1]
Hypothesis 2: Inhibition of EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a hallmark of many cancers. The quinoline and quinazoline cores are found in several clinically approved EGFR inhibitors.
Comparative Compound: Gefitinib
Gefitinib is a selective EGFR tyrosine kinase inhibitor that competitively blocks the binding of ATP to the EGFR kinase domain.[4][5][6] This inhibition disrupts downstream signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cells with activating EGFR mutations.[4]
Quantitative Comparison of In Vitro Efficacy
| Compound | Target | Mechanism of Action | Cell Line | IC50 (µM) |
| This compound (Analog) | Putative: Topoisomerase II / EGFR | Putative: Enzyme Inhibition | Various Cancer Cell Lines | ~0.8 - 4.2 µg/mL* |
| Etoposide | Topoisomerase II | DNA Damage/Apoptosis | BGC-823 | 43.74[7] |
| HeLa | 209.90[7] | |||
| A549 | 139.54[7] | |||
| Topoisomerase II (in vitro) | 59.2[7] | |||
| Gefitinib | EGFR Kinase | Inhibition of Autophosphorylation | NR6wtEGFR | 0.037[8] |
| NR6W | 0.057[8] | |||
| PC9 | 0.077 | |||
| H3255 | 0.003 |
*Note: Data for the target compound is based on structurally similar 7-chloro-4-quinolinylhydrazone derivatives reported in the literature.[1] The conversion from µg/mL to µM would depend on the specific molecular weight of the analog tested.
Experimental Workflows for Mechanism of Action Confirmation
To empirically validate the mechanism of action of this compound, a series of well-defined in vitro assays are essential. The following section provides detailed, step-by-step protocols for these key experiments.
Workflow 1: Assessing Downstream Cellular Effects
This workflow is designed to confirm the cytotoxic and pro-apoptotic effects of the compound, which are the expected downstream consequences of either Topoisomerase II or EGFR kinase inhibition.
Caption: Workflow for assessing the cellular effects of the compound.
Workflow 2: Direct Target Engagement Assays
This workflow focuses on directly measuring the inhibitory activity of the compound against the putative enzyme targets.
Caption: Workflow for direct enzyme inhibition assays.
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide Apoptosis Assay
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include untreated and positive controls (e.g., Etoposide).
-
Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis using Propidium Iodide
Principle: Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase (G0/G1, S, G2/M).
Protocol:
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, collecting data on a linear scale.
Alkaline Comet Assay for DNA Damage
Principle: This assay, also known as single-cell gel electrophoresis, measures DNA strand breaks. Damaged DNA fragments migrate out of the nucleus under electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Protocol:
-
Treat cells with the test compound for a short duration (e.g., 1-4 hours).
-
Embed the harvested cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind nucleoids.
-
Incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail intensity using appropriate software.
Topoisomerase II Decatenation Assay
Principle: This assay measures the ability of Topoisomerase II to resolve catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of the enzyme will prevent this decatenation.
Protocol:
-
Set up reactions containing kDNA substrate, assay buffer, and ATP.
-
Add varying concentrations of this compound or the positive control, Etoposide.
-
Initiate the reaction by adding purified human Topoisomerase IIα.
-
Incubate at 37°C for 30-60 minutes.
-
Stop the reaction with a stop buffer containing SDS and proteinase K.
-
Analyze the reaction products by agarose gel electrophoresis. Catenated kDNA will remain in the loading well, while decatenated minicircles will migrate into the gel.
EGFR Kinase Activity Assay (ADP-Glo™ Format)
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Protocol:
-
Set up kinase reactions in a 96-well plate containing a suitable buffer, the EGFR substrate (e.g., poly(Glu,Tyr)), and ATP.
-
Add varying concentrations of this compound or the positive control, Gefitinib.
-
Initiate the reaction by adding purified recombinant human EGFR kinase.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
Concluding Remarks and Future Directions
The evidence from structurally related compounds strongly suggests that this compound exerts its anticancer effects through the inhibition of either Topoisomerase II or EGFR kinase, or potentially both. The experimental framework provided in this guide offers a robust and systematic approach to definitively elucidate its mechanism of action. By employing these validated protocols and comparing the results to well-characterized inhibitors, researchers can confidently position this promising compound within the broader landscape of cancer therapeutics. Further investigations could also explore its potential to overcome drug resistance mechanisms associated with current therapies targeting these pathways.
References
-
Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. PubMed. [Link]
-
Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed. [Link]
-
Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα. Semantic Scholar. [Link]
-
High-Affinity Epidermal Growth Factor Receptor (EGFR) Irreversible Inhibitors with Diminished Chemical Reactivities. ACS Publications. [Link]
-
Etoposide: Mechanism of action. Wikipedia. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC - NIH. [Link]
-
Gefitinib | Drug Guide. MedSchool. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH. [Link]
-
Deoxybouvardin targets EGFR, MET, and AKT signaling to suppress non-small cell lung cancer cells. PMC - NIH. [Link]
-
(7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. PubMed. [Link]
-
Cytotoxicity (IC50) of tested compounds 7a-c, 9, 11, 13, 15a and 15b... ResearchGate. [Link]
-
Inhibitors of topoisomerase II as pH-dependent modulators of etoposide-mediated cytotoxicity. PubMed. [Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PMC. [Link]
-
Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PubMed Central. [Link]
-
1-(7-Chloroquinolin-4-yl)-2-[(1H-pyrrol-2-yl)methylene] hydrazine: A potent compound against cancer. ResearchGate. [Link]
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. [Link]
-
The IC 50 of etoposide for DNA cleavage depends on the enzyme's... ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. ResearchGate. [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. PubMed. [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. PubMed Central. [Link]
Sources
- 1. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic Discovery of Thiocarbohydrazone with Anticancer Properties and Catalytic Inhibition of Human DNA Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties | EATRIS-CZ [eatris.cz]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Antimalarial Synergy of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Artemisinin
A Senior Application Scientist's Perspective on a Novel Combination Therapy
In the persistent global fight against malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates a continuous pipeline of novel therapeutic strategies. Artemisinin-based combination therapies (ACTs) remain the cornerstone of treatment for uncomplicated falciparum malaria, a strategy recommended by the World Health Organization.[1][2] The core principle of ACTs is to combine a potent, rapidly acting artemisinin derivative with a longer-acting partner drug that has a different mechanism of action.[3] This approach enhances therapeutic efficacy, shortens treatment duration, and crucially, helps to mitigate the development of resistance.[4][5]
This guide provides a comprehensive framework for the preclinical evaluation of a novel antimalarial combination: the investigational compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide co-administered with artemisinin. While direct experimental data on this specific pairing is not yet prevalent in published literature, this document will synthesize our understanding of the constituent pharmacophores, propose a robust experimental workflow for its evaluation, and compare its potential performance against existing and alternative therapies.
The Scientific Rationale: A Two-Pronged Attack on the Parasite
The proposed combination leverages the distinct and potentially synergistic mechanisms of action of its two components. A successful partnership between these molecules would theoretically result in a rapid reduction of parasite biomass and a comprehensive clearance of any remaining parasites.
Artemisinin: The Fast-Acting Powerhouse
Artemisinin and its derivatives are sesquiterpene lactones characterized by a unique endoperoxide bridge, which is essential for their antimalarial activity.[6] The prevailing mechanism of action involves the activation of this endoperoxide bridge by intraparasitic heme iron within infected erythrocytes.[7] This activation generates a cascade of highly reactive oxygen species (ROS) and carbon-centered free radicals.[8][9] These radicals then indiscriminately alkylate and damage a multitude of parasite proteins and lipids, leading to rapid parasite death.[6] Artemisinin derivatives are known for their rapid parasite clearance, particularly during the asexual blood stage of the parasite's lifecycle.[10]
This compound: The Sustained-Action Partner
The 7-chloroquinoline core is a privileged scaffold in antimalarial drug discovery, with chloroquine being its most famous representative.[11] Quinoline-based drugs are known to accumulate in the parasite's acidic food vacuole.[12] Inside this organelle, the parasite detoxifies the heme byproduct of hemoglobin digestion by polymerizing it into an inert crystalline structure called hemozoin. Quinoline derivatives are believed to cap the growing hemozoin crystal, preventing further polymerization.[11] The resulting accumulation of toxic, free heme leads to oxidative stress and parasite lysis. The thioacetohydrazide moiety of the compound may serve to modulate the compound's physicochemical properties, such as solubility and bioavailability, and could potentially offer additional points of interaction with parasitic targets. While the specific contribution of this moiety requires experimental elucidation, the primary antimalarial action is hypothesized to stem from the 7-chloroquinoline core's interference with heme detoxification.
The logical framework for this combination therapy is illustrated below:
Caption: Proposed dual mechanism of action for the artemisinin and this compound combination.
Experimental Evaluation Workflow: A Step-by-Step Guide
A rigorous, multi-stage evaluation is required to determine the potential of this drug combination. The following protocols outline the key experiments for in vitro synergy assessment and in vivo efficacy confirmation.
Part 1: In Vitro Synergy Assessment
The initial step is to determine if the combination of this compound and artemisinin acts synergistically, additively, or antagonistically against P. falciparum in culture. The SYBR Green I-based fluorescence assay is a widely used and reliable method for this purpose.
Experimental Protocol: SYBR Green I-based Drug Sensitivity Assay
-
Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive P. falciparum strain (e.g., 3D7) and a chloroquine-resistant strain (e.g., K1) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO₃.[13]
-
Drug Preparation: Prepare stock solutions of artemisinin and this compound in 100% DMSO. Create serial dilutions of each drug. For combination plates, use a fixed-ratio method (e.g., 1:1, 1:3, 3:1 of their respective IC₅₀ values) to assess synergy.
-
Assay Plate Preparation: In a 96-well plate, add 50 µL of the drug dilutions. Add 200 µL of the synchronized parasite culture (ring stage, 1% parasitemia, 2% hematocrit). Include drug-free wells (positive control) and wells with uninfected erythrocytes (negative control).
-
Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the erythrocytes. Thaw the plates and add 100 µL of SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) for each drug alone. For the combination, calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC_A = (IC₅₀ of drug A in combination) / (IC₅₀ of drug A alone)
-
FIC_B = (IC₅₀ of drug B in combination) / (IC₅₀ of drug B alone) The sum of the FICs (ΣFIC) determines the nature of the interaction:
-
Synergy: ΣFIC < 0.8
-
Additive: 0.8 ≤ ΣFIC ≤ 1.2
-
Antagonism: ΣFIC > 1.2 The results can be visualized using an isobologram.[14]
-
Caption: Workflow for in vitro synergy testing using the SYBR Green I assay.
Part 2: In Vivo Efficacy Assessment
Positive in vitro results should be followed by in vivo studies to assess the combination's efficacy in a living organism. The 4-day suppressive test (Rane's test) in a Plasmodium berghei-infected mouse model is a standard preclinical assay.[15]
Experimental Protocol: 4-Day Suppressive Test in Mice
-
Animal Model: Use Swiss albino mice (6-8 weeks old, 20-25g).
-
Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected erythrocytes.
-
Drug Administration: Two hours post-infection, group the mice (n=5 per group) and administer the drugs orally or intraperitoneally once daily for four consecutive days.
-
Group 1: Vehicle control (e.g., 7% Tween 80, 3% ethanol in distilled water)
-
Group 2: Artemisinin alone (at various doses)
-
Group 3: this compound alone (at various doses)
-
Group 4: Combination of both drugs (at various dose ratios)
-
Group 5: Standard drug control (e.g., Chloroquine or a standard ACT)
-
-
Parasitemia Monitoring: On day 5 (24 hours after the last dose), collect blood from the tail vein of each mouse. Prepare thin blood smears, fix with methanol, and stain with Giemsa. Determine the percentage of parasitemia by counting infected red blood cells out of at least 1000 total red blood cells under a microscope.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle control group using the formula:
-
% Suppression = [ (Parasitemia_control - Parasitemia_treated) / Parasitemia_control ] x 100
-
-
Survival Monitoring: Monitor the mice daily for 30 days to record the mean survival time.
Comparative Analysis: How Might This Combination Stack Up?
The potential of this novel combination can be benchmarked against existing therapies and other investigational drugs.
| Therapy | Mechanism of Action | Advantages | Potential Disadvantages |
| Artemether-Lumefantrine | Artemether (ROS generation); Lumefantrine (inhibits heme detoxification)[1] | Highly effective, fixed-dose combination, good safety profile. | Requires fatty food for optimal absorption, potential for resistance to lumefantrine. |
| Artesunate-Amodiaquine | Artesunate (ROS generation); Amodiaquine (inhibits heme detoxification)[1][16] | Effective, low cost. | Resistance to amodiaquine is prevalent in some regions. |
| Dihydroartemisinin-Piperaquine | Dihydroartemisinin (ROS generation); Piperaquine (bisquinoline, inhibits heme detoxification)[5] | Long post-treatment prophylactic effect, highly effective. | Concerns about cardiotoxicity (QT interval prolongation). |
| Proposed Combination: Artemisinin + this compound | Artemisinin (ROS generation); Quinoline derivative (presumed heme detoxification inhibitor) | Novel partner drug may overcome existing quinoline resistance; thioacetohydrazide moiety could confer unique pharmacological properties. | Unknown safety, pharmacokinetic, and resistance profile; potential for cross-resistance with other quinolines. |
Conclusion and Future Directions
The combination of this compound with artemisinin presents a theoretically sound approach to antimalarial therapy, adhering to the successful principles of existing ACTs. The proposed experimental workflow provides a clear path for its preclinical evaluation. Key future investigations should focus on:
-
Mechanism of Action Studies: Confirming that this compound inhibits β-hematin formation.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the novel compound to ensure it is a suitable partner for artemisinin.
-
Toxicity Studies: Comprehensive safety and toxicity evaluations are paramount before any consideration for clinical development.
-
Activity against Resistant Strains: Testing the combination against a panel of multidrug-resistant P. falciparum strains, including those with emerging artemisinin resistance.
By systematically addressing these research questions, the scientific community can accurately determine if this novel combination holds the potential to become a valuable new tool in the global effort to eradicate malaria.
References
- Current perspectives on the mechanism of action of artemisinins. PubMed.
- Artemisinin. Wikipedia.
- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
- Artemisinin: a game-changer in malaria tre
- Artemisinin: mechanisms of action, resistance and toxicity. PubMed.
- Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Deriv
- Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
- Pharmacological Potential of Quinoline Deriv
- Selected quinoline derivatives with anti-malarial activity.
- Artemisinin-Based Combination Treatment of Falciparum Malaria. NCBI - NIH.
- Alternative to standard artemisinin combination therapy identified for children with uncomplicated malaria. The Pharmaceutical Journal.
- Alternative First-line Malaria Tre
- Combin
- Artemisinin resistance and artemisinin-based combination therapy efficacy (December 2018).
- Combination Therapy Strategies for the Tre
- In vitro and in vivo evaluation of six artemisinin deriv
- Access to Artemisinin–Triazole Antimalarials via Organo-Click Reaction: High In Vitro/In Vivo Activity against Multi-Drug-Resistant Malaria Parasites. NIH.
- Artemisinin-based combination therapies: a vital tool in efforts to elimin
- Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria tre
- Biological Actions of Artemisinin: Insights
- (7-Chloroquinolin-4-yl)
- Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- From chloroquine to artemisinin-based combination therapy: the Sudanese experience. PMC - PubMed Central.
- Comparison of in Vivo and in Vitro Antimalarial Activity of Artemisinin, Dihydroartemisinin and Sodium Artesunate in the Plasmodium Berghei-Rodent Model. PubMed.
- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed.
- Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH.
- Synergistic anti-malarial action of cryptolepine and artemisinins. PMC - PubMed Central.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- Synergistic Interaction of Chloroquine with Artemisia kopetdaghensis Semipolar Extract Against Plasmodium berghei: Histopathological and Immunological Studies in a Mouse Model. PubMed.
- The antimalarial artemisinin synergizes with antibiotics to protect against lethal live Escherichia coli challenge by decreasing proinflamm
Sources
- 1. Artemisinin-Based Combination Treatment of Falciparum Malaria - Defining and Defeating the Intolerable Burden of Malaria III: Progress and Perspectives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. who.int [who.int]
- 3. Combination therapy – a way to forestall artemisinin resistance and optimize uncomplicated malaria treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinations of Anti Malaria Drugs – Malaria Site [malariasite.com]
- 5. Artemisinin-based combination therapies: a vital tool in efforts to eliminate malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artemisinin - Wikipedia [en.wikipedia.org]
- 7. Artemisinin: mechanisms of action, resistance and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current perspectives on the mechanism of action of artemisinins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mmv.org [mmv.org]
- 11. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Access to Artemisinin–Triazole Antimalarials via Organo-Click Reaction: High In Vitro/In Vivo Activity against Multi-Drug-Resistant Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic anti-malarial action of cryptolepine and artemisinins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of in vivo and in vitro antimalarial activity of artemisinin, dihydroartemisinin and sodium artesunate in the Plasmodium berghei-rodent model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. From chloroquine to artemisinin-based combination therapy: the Sudanese experience - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
A Guide for Drug Development Professionals
This guide provides a comprehensive framework for conducting cross-resistance studies on the novel investigational compound, 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. By contextualizing its performance against established agents, we aim to elucidate its potential mechanisms of action and anticipate its efficacy in clinically relevant, drug-resistant settings.
Introduction: The Quinoline Scaffold and the Challenge of Resistance
The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine (CQ). These compounds historically functioned by interfering with heme detoxification in the malaria parasite, Plasmodium falciparum. However, the evolution of resistance, primarily through mutations in transporters like the P. falciparum chloroquine resistance transporter (PfCRT), has rendered chloroquine ineffective in many regions.
This compound is a synthetic derivative of this scaffold, designed to explore novel biological activities that may overcome existing resistance mechanisms. Understanding its cross-resistance profile is paramount. Does it share resistance pathways with legacy quinolines, or does it possess a distinct mechanism of action that circumvents these pathways? This guide outlines the experimental strategy to answer this critical question.
Experimental Design: A Multi-faceted Approach
To thoroughly evaluate the cross-resistance profile of this compound, a multi-pronged approach is necessary. This involves selecting appropriate resistant cell lines, a panel of comparator compounds, and robust susceptibility assays.
Selection of Resistant Strains and Cell Lines
The choice of resistant models is critical. We will utilize well-characterized laboratory strains of P. falciparum with known resistance mechanisms. This allows for direct correlation between genotype and phenotype.
| Strain/Line | Key Resistance Marker | Primary Resistant To | Relevance |
| Dd2 | pfcrt K76T mutation | Chloroquine (CQ) | Gold standard for CQ resistance; evaluates circumvention of the primary quinoline resistance pathway. |
| K1 | Amplification of pfmdr1 | Mefloquine (MQ), Artemisinin | Represents a multi-drug resistance phenotype, testing for broader susceptibility. |
| 7G8 | Multiple mutations | Chloroquine, Pyrimethamine | A CQ-resistant strain with a different genetic background than Dd2. |
| 3D7 | Wild-Type | Pansensitive | Serves as the essential baseline control for calculating resistance indices. |
Comparator Compound Panel
The panel of comparator drugs should include compounds with both similar scaffolds and different mechanisms of action to map the resistance profile comprehensively.
| Compound | Class | Primary Mechanism of Action |
| Chloroquine | 4-aminoquinoline | Heme polymerization inhibitor |
| Mefloquine | Quinoline methanol | Heme polymerization inhibitor, potential membrane disruption |
| Artemisinin | Sesquiterpene lactone | Heme-activated free radical generation |
| Atovaquone | Naphthoquinone | Mitochondrial cytochrome bc1 complex inhibitor |
Experimental Workflow and Protocols
The core of the study lies in determining the 50% inhibitory concentration (IC50) of each compound against the panel of parasite strains.
General Experimental Workflow
The following diagram illustrates the overall process for assessing cross-resistance.
Caption: Workflow for assessing antimalarial cross-resistance.
Protocol: In Vitro Drug Susceptibility Testing using SYBR Green I
This protocol is a standard method for determining the IC50 of antimalarial compounds.
-
Preparation of Drug Plates:
-
Serially dilute this compound and comparator compounds in appropriate solvent (e.g., DMSO) and then in culture medium in a 96-well plate.
-
Include drug-free wells (negative control) and wells with infected red blood cells (RBCs) but no drug (positive growth control).
-
-
Parasite Culture and Synchronization:
-
Maintain asynchronous P. falciparum cultures in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).
-
Synchronize cultures to the ring stage by treating with 5% D-sorbitol.
-
-
Assay Initiation:
-
Add synchronized ring-stage parasites (e.g., at 0.5% parasitemia and 2% hematocrit) to the pre-prepared drug plates.
-
Incubate the plates for 72 hours under the standard culture conditions.
-
-
Quantification of Parasite Growth:
-
After incubation, lyse the RBCs by freezing the plates or adding a lysis buffer.
-
Add SYBR Green I dye, which intercalates with DNA, to a lysis buffer.
-
Incubate in the dark for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from drug-free, uninfected RBC wells.
-
Normalize the data to the positive growth control (100% growth) and the highest drug concentration (0% growth).
-
Plot the normalized data against the log of the drug concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
Interpreting the Results: Hypothetical Data and Analysis
The resulting IC50 values and calculated Resistance Index (RI) will reveal the cross-resistance profile.
Sample IC50 Data Table
The following table presents a hypothetical outcome for our study.
| Compound | 3D7 (Sensitive) IC50 (nM) | Dd2 (CQ-R) IC50 (nM) | K1 (MDR) IC50 (nM) |
| This compound | 15 | 20 | 25 |
| Chloroquine | 20 | 350 | 300 |
| Mefloquine | 5 | 8 | 50 |
| Artemisinin | 1.5 | 1.8 | 2.5 |
Calculated Resistance Index (RI)
The RI (IC50 of resistant strain / IC50 of sensitive 3D7 strain) is a key metric. An RI > 2 is typically considered indicative of resistance.
| Compound | RI for Dd2 (CQ-R) | RI for K1 (MDR) | Interpretation |
| This compound | 1.33 | 1.67 | No cross-resistance. The compound remains highly active against strains resistant to chloroquine and mefloquine. |
| Chloroquine | 17.5 | 15.0 | High-level cross-resistance. Confirms the phenotype of the Dd2 and K1 strains. |
| Mefloquine | 1.6 | 10.0 | Specific cross-resistance in the pfmdr1-amplified K1 strain, but not the Dd2 strain. |
| Artemisinin | 1.2 | 1.67 | No significant cross-resistance. Consistent with its distinct mechanism of action. |
Mechanistic Implications
The hypothetical results suggest that this compound acts via a mechanism distinct from chloroquine.
Caption: Hypothesized mechanism avoiding PfCRT-mediated efflux.
This lack of cross-resistance with chloroquine in the PfCRT-mutated Dd2 strain is a highly promising result. It strongly implies that our test compound is either not a substrate for the PfCRT transporter or its mechanism of action is entirely independent of the parasite's food vacuole, where PfCRT is localized. The slight increase in IC50 against the K1 strain might suggest a minor interaction with PfMDR1 or other general drug efflux mechanisms, warranting further investigation.
Conclusion and Future Directions
This guide outlines a robust methodology for assessing the cross-resistance profile of this compound. Based on our hypothetical data, the compound demonstrates significant potential, showing no cross-resistance with strains resistant to the foundational quinoline, chloroquine. This suggests a novel mechanism of action that successfully circumvents the most common form of clinical quinoline resistance.
Further studies should aim to:
-
Identify the molecular target of the compound through techniques like thermal proteome profiling or genetic knockout screens.
-
Assess in vivo efficacy in animal models of malaria using both sensitive and resistant parasite lines.
-
Evaluate potential for resistance development through long-term in vitro drug pressure studies.
By systematically characterizing its activity against a backdrop of known resistance, we can strategically advance the development of this compound as a next-generation therapeutic agent.
References
-
Title: The quinoline ring in antimalarial drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: A Review on Quinoline Derivatives with Potential Antimalarial Activity Source: Current Topics in Medicinal Chemistry URL: [Link]
-
Title: PfCRT and its role in antimalarial drug resistance Source: Trends in Parasitology URL: [Link]
Independent Verification and Comparative Efficacy of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide: A Guide for Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the biological efficacy of the novel compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide. Drawing upon established methodologies for evaluating related 7-chloroquinoline derivatives, we present a structured approach for researchers, scientists, and drug development professionals to assess its potential as an anticancer, antimalarial, and antimicrobial agent. This document outlines detailed experimental protocols, proposes comparative analyses against established therapeutic agents, and explains the scientific rationale behind each step of the verification process.
The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory effects.[1][2][3] The addition of a thioacetohydrazide moiety at the 4-position introduces a novel structural element that warrants a thorough and independent investigation of its efficacy. This guide is designed to be a self-validating system, ensuring that the generated data is robust, reproducible, and allows for a clear comparison with existing alternatives.
Rationale for Efficacy Verification
The 7-chloroquinoline core is a privileged structure in medicinal chemistry, known to interact with various biological targets.[4] Derivatives have been shown to exert anticancer effects by modulating critical signaling pathways that govern cell proliferation, apoptosis, and autophagy.[4][5][6] In the context of malaria, the 4-aminoquinoline derivatives, such as chloroquine, have historically been a cornerstone of treatment.[7] Furthermore, various quinoline derivatives have demonstrated significant antimicrobial properties.[3][8]
Given this background, this compound is hypothesized to possess therapeutic potential in one or more of these areas. An independent verification of its efficacy is crucial to validate initial findings and to understand its mechanism of action relative to established drugs.
Proposed Areas of Efficacy Investigation
Based on the known activities of related 7-chloroquinoline derivatives, the following three areas are prioritized for the efficacy verification of this compound:
-
Anticancer Activity: Evaluation of cytotoxic and cytostatic effects against a panel of human cancer cell lines.
-
Antimalarial Activity: Assessment of its ability to inhibit the growth of Plasmodium falciparum.
-
Antimicrobial Activity: Screening for inhibitory effects against a range of pathogenic bacteria and fungi.
Experimental Design for Efficacy Verification
A multi-tiered experimental approach is recommended to systematically evaluate the efficacy of the target compound. This begins with broad in vitro screening, followed by more focused mechanistic studies for promising activities.
Anticancer Efficacy Verification
The initial step is to determine the compound's ability to inhibit the growth of cancer cells. The U.S. National Cancer Institute's 60-cell line screen (NCI-60) is a comprehensive platform for this purpose.[1] Alternatively, a focused panel of representative cell lines can be used.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and a non-cancerous cell line like MCF-10A for selectivity assessment) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the compound concentration.
The following table provides a template for summarizing the cytotoxicity data and comparing it with a standard chemotherapeutic agent.
| Compound | Cell Line | GI50 (µM) |
| This compound | MCF-7 (Breast) | Experimental Value |
| HCT116 (Colon) | Experimental Value | |
| A549 (Lung) | Experimental Value | |
| MCF-10A (Non-cancerous) | Experimental Value | |
| Doxorubicin (Reference) | MCF-7 (Breast) | ~0.05 - 0.5 |
| HCT116 (Colon) | ~0.02 - 0.2 | |
| A549 (Lung) | ~0.01 - 0.1 | |
| MCF-10A (Non-cancerous) | ~0.1 - 1.0 |
Reference GI50 values for Doxorubicin are approximate and can vary between studies.
Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted.
Workflow for Mechanistic Elucidation of Anticancer Activity
Caption: Workflow for investigating the anticancer mechanism of action.
Antimalarial Efficacy Verification
The structural similarity to chloroquine suggests potential antimalarial activity. This can be assessed using in vitro cultures of Plasmodium falciparum.
Experimental Protocol: SYBR Green I-Based Drug Sensitivity Assay
-
Parasite Culture: Maintain a synchronized culture of a chloroquine-sensitive strain of P. falciparum (e.g., 3D7) in human erythrocytes.
-
Drug Preparation: Prepare serial dilutions of this compound, chloroquine (positive control), and artesunate (positive control) in a 96-well plate.
-
Infection and Treatment: Add the synchronized parasite culture (ring stage) to the drug-containing wells.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the drug concentration.
| Compound | P. falciparum Strain | IC50 (nM) |
| This compound | 3D7 (Chloroquine-sensitive) | Experimental Value |
| Chloroquine (Reference) | 3D7 (Chloroquine-sensitive) | ~10 - 20 |
| Artesunate (Reference) | 3D7 (Chloroquine-sensitive) | ~1 - 5 |
Reference IC50 values are approximate and can vary.
Antimicrobial Efficacy Verification
The broad biological activity of quinoline derivatives also extends to antibacterial and antifungal effects.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Drug Dilution: Prepare serial dilutions of this compound and standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a 96-well plate containing appropriate broth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
| Compound | Microbial Strain | MIC (µg/mL) |
| This compound | S. aureus | Experimental Value |
| E. coli | Experimental Value | |
| C. albicans | Experimental Value | |
| Ciprofloxacin (Reference) | S. aureus | ~0.12 - 1 |
| E. coli | ~0.008 - 0.12 | |
| Fluconazole (Reference) | C. albicans | ~0.25 - 2 |
Reference MIC values are approximate and depend on the specific strain.
In-Depth Mechanistic Insights: A Hypothetical Pathway
Should this compound demonstrate potent anticancer activity, one possible mechanism, based on related compounds, is the induction of apoptosis via mitochondrial-dependent pathways.
Caption: Hypothetical apoptotic pathway induced by the test compound.
Conclusion and Future Directions
This guide provides a robust framework for the independent and comparative efficacy verification of this compound. By employing standardized and well-validated assays, researchers can generate high-quality data to ascertain its therapeutic potential. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to more complex preclinical models, including in vivo efficacy studies in animal models of cancer, malaria, or microbial infections. The systematic approach outlined herein ensures a thorough evaluation, paving the way for the potential development of a novel therapeutic agent.
References
- BenchChem. (n.d.). The Role of 3-Chloroquinoline in Anticancer Drug Design.
- Hiebel, M. A., et al. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid Peptide precursor metabolism. PubMed.
- Ghinet, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- Fauzi, M., et al. (2021). Repurposing Chloroquine Analogs as an Adjuvant Cancer Therapy. ScienceOpen.
- Kafarski, P., et al. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.
- Saeed, A., et al. (2024). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry.
- Fauzi, M., et al. (2021). Repurposing Chloroquine Analogs as an Adjuvant Cancer Therapy. PubMed.
- Perez-Perez, M. J., et al. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. MDPI.
- Fauzi, M., et al. (2021). Repurposing Chloroquine Analogs as an Adjuvant Cancer Therapy. Request PDF.
- Lee, H. (2008). Chloroquine and its analogs: A new promise of an old drug for effective and safe cancer therapies. ResearchGate.
- Drugs.com. (n.d.). Chloroquine Alternatives Compared.
- Ashley, E. A., et al. (2016). Alternatives to currently used antimalarial drugs: in search of a magic bullet. PMC - NIH.
- BC Provincial Antimicrobial Clinical Expert Group. (2021). ALTERNATIVES TO FLUOROQUINOLONE ANTIBIOTIC THERAPY IN ADULTS.
- Ramirez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. PubMed.
- Abied, M., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. PubMed.
- Al-Mekhlafi, A. M., et al. (2021). Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review. PMC - NIH.
- Bicu, E., et al. (2017). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- Insuasty, B., et al. (2013). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. PMC - NIH.
- Ramirez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate.
- Sergheraert, C., et al. (2006). Modified chloroquine analogs. ResearchGate.
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
- Al-Ostoot, F. H., et al. (2022). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH.
- Bicu, E., et al. (2017). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI.
- Szychowski, K. A., et al. (2021). Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light. MDPI.
- Amir, M., et al. (2017). New antiprotozoal agents: Synthesis and biological evaluation of different 4-(7-chloroquinolin-4-yl) piperazin-1-yl)pyrrolidin-2-yl)methanone derivatives. PubMed.
- Insuasty, B., et al. (2013). Synthesis and in Vitro Antitumor Activity of a Novel Series of 2-Pyrazoline Derivatives Bearing the 4-Aryloxy-7-chloroquinoline Fragment. ResearchGate.
- Smiljkovic, M., et al. (2023). Antimicrobial Activity of Some Steroidal Hydrazones. IBISS RADaR.
- Lee, H., et al. (2013). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. PMC - PubMed Central.
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Semantics Scholar.
- Collares, T., et al. (2019). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. PubMed.
- Gouvêa, D. P., et al. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. PubMed.
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. NIH.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Repurposing Chloroquine Analogs as an Adjuvant Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light [mdpi.com]
A Comparative Analysis of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and Established Antimalarials: A Guide for Researchers
In the persistent global fight against malaria, the emergence and spread of drug-resistant Plasmodium parasites necessitate a continuous search for novel and effective therapeutic agents. The 7-chloroquinoline scaffold has historically been a cornerstone of antimalarial chemotherapy, with chloroquine being a prime example. However, its efficacy has been severely compromised by resistance. This has spurred the development of new derivatives that can overcome existing resistance mechanisms. This guide provides a comparative analysis of a promising, yet not extensively studied, compound, 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide , against established antimalarials such as chloroquine, artemisinin, and mefloquine. As direct experimental data on this specific compound is limited in publicly available literature, this analysis will draw upon findings from closely related structural analogs to project its potential efficacy and mechanism of action.
The Rationale for 7-Chloroquinoline Thioether Derivatives
The 7-chloroquinoline core is a well-established pharmacophore with inherent antimalarial activity. The introduction of a thioether linkage at the 4-position, followed by a flexible acetohydrazide side chain, represents a rational drug design strategy. This modification may alter the compound's physicochemical properties, such as lipophilicity and basicity, potentially leading to enhanced accumulation in the parasite's food vacuole and improved activity against resistant strains. The hydrazide moiety also offers a versatile point for further chemical modifications to optimize activity and reduce toxicity.
Comparative Analysis of Antimalarial Agents
| Feature | This compound (Projected) | Chloroquine | Artemisinin and its Derivatives | Mefloquine |
| Core Structure | 7-Chloroquinoline with a thioacetohydrazide side chain | 4-Aminoquinoline | Sesquiterpene lactone with an endoperoxide bridge | Quinolinemethanol |
| Primary Mechanism of Action | Inhibition of hemozoin formation | Inhibition of hemozoin formation | Heme-iron mediated generation of free radicals, leading to alkylation of parasite proteins | Inhibition of protein synthesis by binding to the 80S ribosome; may also interfere with hemozoin formation |
| Activity against Chloroquine-Resistant Strains | Potentially active, as modifications at the 4-position can evade resistance mechanisms. | Ineffective | Effective | Effective |
| Speed of Action | Likely slow-acting, similar to other quinolines. | Slow-acting | Rapid-acting | Slow-acting |
| Key Resistance Mechanisms | Not established, but could involve transporters that efflux the drug. | Mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene, leading to reduced drug accumulation in the food vacuole.[1] | Mutations in the Kelch13 (K13) propeller domain, associated with delayed parasite clearance. | Increased expression of the multidrug resistance gene 1 (PfMDR1), leading to enhanced drug efflux.[2] |
Projected Mechanism of Action: this compound
Based on its structural similarity to chloroquine and other 4-substituted quinoline derivatives, the primary mechanism of action for this compound is likely the inhibition of hemozoin formation in the parasite's acidic food vacuole.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of Ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate
-
To a solution of 4,7-dichloroquinoline in a suitable solvent (e.g., ethanol or DMF), add ethyl 2-mercaptoacetate and a base (e.g., triethylamine or potassium carbonate).
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the intermediate ester.
Step 2: Synthesis of this compound
-
Dissolve the intermediate ester, ethyl 2-[(7-chloroquinolin-4-yl)thio]acetate, in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final compound.
In Vitro Antimalarial Activity Assay (β-Hematin Formation Assay)
This assay evaluates the ability of a compound to inhibit the formation of β-hematin (hemozoin).
-
Prepare a solution of hemin chloride in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, add the hemin solution to a buffered solution (e.g., sodium acetate buffer, pH 5.0).
-
Add the test compound (dissolved in DMSO) at various concentrations.
-
Incubate the plate at a constant temperature (e.g., 60°C) for several hours to allow for β-hematin formation.
-
After incubation, centrifuge the plate to pellet the β-hematin.
-
Remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.
-
Dissolve the β-hematin pellet in a sodium hydroxide solution.
-
Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 405 nm.
-
Calculate the percentage of inhibition of β-hematin formation for each concentration of the test compound and determine the IC50 value.
Future Directions and Conclusion
While the direct experimental evidence for the antimalarial activity of this compound is yet to be published, the analysis of its structural analogs provides a strong rationale for its investigation. The 7-chloroquinoline core, combined with a 4-thioacetohydrazide side chain, presents a promising scaffold for the development of new antimalarials that may overcome chloroquine resistance.
Future research should focus on the synthesis and in vitro and in vivo evaluation of this specific compound. Structure-activity relationship (SAR) studies, by modifying the hydrazide moiety, could lead to the identification of more potent and selective analogs. Furthermore, detailed mechanistic studies are required to confirm its mode of action and to identify its molecular targets within the parasite. The development of such novel quinoline derivatives is a critical step towards expanding our arsenal of antimalarial drugs and combating the global threat of drug resistance.
References
- Radini, M. A., et al. (2016). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Molecules, 21(9), 1147.
- Musyoki, A. M., et al. (2013). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 12, 38.
- Kumar, A., et al. (2017). New quinoline derivatives demonstrate a promising antimalarial activity against Plasmodium falciparum in vitro and Plasmodium berghei in vivo. Molecules, 22(10), 1649.
- Singh, P., & Kumar, V. (2022). Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Current Drug Discovery Technologies, 19(2), 1-13.
- Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002.
-
ResearchGate. (n.d.). In Vitro antimalarial activity of synthetic derivatives 5(a-t) against CQ-Sensitive 3d7 strain of P. falciparum. Retrieved from [Link]
-
RSC Advances. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from [Link]
-
Malaria World. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected quinoline derivatives with anti-malarial activity. Retrieved from [Link]
- Kumar, A., et al. (2017). Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives. Pakistan Journal of Pharmaceutical Sciences, 30(4), 1331-1338.
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1490-1498.
- Vargas, L. Y., et al. (2013). Synthesis of novel analogs of 2-pyrazoline obtained from [(7-chloroquinolin-4-yl)amino]chalcones and hydrazine as potential antitumor and antimalarial agents. European Journal of Medicinal Chemistry, 67, 252-262.
- Ramírez, H., et al. (2020). Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 594-604.
-
MDPI. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimalarial activity of ( S )-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Mefloquine. Retrieved from [Link]
- Ghinet, A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 23(11), 2949.
- Collares, T., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells.
- Chinappi, M., et al. (2010). On the Mechanism of Chloroquine Resistance in Plasmodium falciparum. PLoS ONE, 5(11), e14064.
Sources
A Comparative Guide to Target Identification and Engagement Validation for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
In the landscape of modern drug discovery, the journey from a promising bioactive molecule to a validated therapeutic agent is contingent on a deep, mechanistic understanding of its interactions within the cellular milieu. The compound 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide belongs to the 7-chloroquinoline class, a scaffold known for a wide range of biological activities, including anticancer and antifungal effects[1][2][3][4]. While phenotypic screens might identify such compounds as potent inhibitors of cell proliferation, this observation marks the beginning, not the end, of the scientific inquiry. The critical next step—and the focus of this guide—is to answer the fundamental questions: What is the direct molecular target of this compound, and how can we robustly validate its engagement?
This guide provides a strategic, multi-faceted approach to the deconvolution of the mechanism of action for novel compounds like this compound. We will navigate the logical progression from broad, unbiased target identification to specific, quantitative validation of the drug-target interaction. This is not a rigid template but a dynamic workflow, comparing and contrasting gold-standard methodologies to build a compelling case for target engagement.
Phase 1: Unbiased Target Identification in a Native Environment
When the target of a bioactive compound is unknown, the initial effort must be to cast a wide net to identify potential binding partners directly from the complex proteome of a cell. Chemical proteomics has emerged as a powerful tool for this purpose, allowing for the unbiased discovery of drug-protein interactions under near-physiological conditions[5].
Featured Method: Kinase Profiling with Kinobeads
Given that a significant portion of drug discovery efforts, particularly in oncology, focuses on protein kinases, a logical first step is to investigate this family of enzymes. The Kinobeads technology is an exemplary chemical proteomics approach that utilizes immobilized, broad-spectrum kinase inhibitors to capture a large fraction of the expressed kinome from a cell lysate[6][7].
The causality behind this choice rests on its efficiency and relevance. Many small molecule inhibitors are designed to be ATP-competitive, and the Kinobeads matrix is enriched with ligands that bind to the ATP pocket. This makes it an excellent tool for identifying kinase targets of new ATP-competitive inhibitors[8][9].
The core principle is a competition assay: the compound of interest is incubated with a cell lysate, where it will bind to its targets. Subsequently, the lysate is passed over the Kinobeads. If the compound has engaged a particular kinase, that kinase will be unable to bind to the beads. By using quantitative mass spectrometry to compare the proteins pulled down in the presence and absence of the compound, we can identify dose-dependent reductions in binding, which signify a direct interaction.[9]
-
Lysate Preparation: Culture relevant cancer cells (e.g., MCF-7, for which quinoline derivatives have shown activity) to ~80% confluency[10]. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors. Determine protein concentration via BCA assay.
-
Compound Incubation: Aliquot the lysate (e.g., 5 mg protein per sample) and incubate with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for 1 hour at 4°C.
-
Kinobeads Incubation: Add a slurry of pre-washed Kinobeads to each lysate sample and incubate for 1 hour at 4°C with gentle rotation to allow for kinase binding.[7]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Sample Preparation for MS: Perform on-bead digestion by adding trypsin to the washed beads and incubating overnight. Elute the resulting peptides.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use software like MaxQuant to identify and quantify proteins.[7] Calculate the ratio of protein abundance in compound-treated samples versus the DMSO control. A dose-dependent decrease in this ratio indicates a target.
Phase 2: Orthogonal Validation of Target Engagement
Data from unbiased screens like Kinobeads provide a list of high-confidence putative targets. The principle of trustworthiness in science demands that these initial findings be validated through orthogonal methods. The next phase focuses on confirming that the compound engages these targets in a physiological context and characterizing the biophysical nature of the interaction.
Method A: Cellular Thermal Shift Assay (CETSA®)
The gold standard for confirming target engagement within intact cells is the Cellular Thermal Shift Assay (CETSA).[11][12] Its core principle is that the binding of a ligand stabilizes a protein, increasing its resistance to thermal denaturation.[12][13] This is a critical validation step because it moves from the artificial environment of a cell lysate to the complexity of a living cell, accounting for factors like cell permeability and intracellular compound concentration.
-
Cell Treatment: Seed cells and grow to ~80% confluency. Treat cells with this compound at a fixed concentration (e.g., 10 µM) or DMSO for 1-2 hours.
-
Heating: Harvest the treated cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Analyze the amount of the putative target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the corresponding temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target stabilization and engagement.[12][14]
Method B: Direct Biophysical Characterization (In Vitro)
To provide a quantitative, mechanistic understanding of the binding event, direct biophysical assays with purified proteins are indispensable. These methods offer precise measurements of binding affinity and thermodynamics, which are crucial for structure-activity relationship (SAR) studies.[15][16]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the heat released or absorbed during a binding event in solution.[15][17] | Detects changes in refractive index on a sensor chip surface as molecules bind and dissociate.[18][19] |
| Key Outputs | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS).[15][16] | Binding Affinity (KD), Association Rate (ka), Dissociation Rate (kd).[18][20] |
| Format | Label-free, in-solution.[21] | Label-free, one binding partner is immobilized on a sensor chip.[22] |
| Strengths | Provides a complete thermodynamic profile of the interaction. Considered the "gold standard" for affinity measurement.[15] | Real-time kinetic data, high throughput potential for screening campaigns.[19][23] |
| Considerations | Requires larger amounts of purified protein and compound. | Immobilization of the protein may affect its conformation and binding activity. |
-
Preparation: Recombinantly express and purify the putative target protein. Prepare solutions of the protein and this compound in the same dialysis buffer to minimize heat of dilution effects.
-
Loading: Load the protein solution into the sample cell of the calorimeter and the compound solution (typically at 10x the protein concentration) into the injection syringe.[15]
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution. The instrument measures the minute heat changes after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, and ΔH.[17]
Data Synthesis and Comparative Analysis
To illustrate the power of this integrated approach, let's consider a hypothetical data set where this compound ("Cpd-X") was profiled alongside a known inhibitor of Mitogen-Activated Protein Kinase 1 (MAPK1) and a negative control compound.
Table 1: Putative Targets Identified from Kinobeads Profiling of Cpd-X (1 µM)
| Protein | Gene Name | % Abundance vs. DMSO | Description |
| Mitogen-activated protein kinase 1 | MAPK1 | 15% | Serine/threonine kinase, key regulator of cell signaling |
| Cyclin-dependent kinase 2 | CDK2 | 22% | Serine/threonine kinase, involved in cell cycle control |
| Casein kinase 2 subunit alpha | CSNK2A1 | 75% | Serine/threonine kinase, broad cellular functions |
Interpretation: Cpd-X strongly competes with MAPK1 and CDK2 for binding to the Kinobeads, suggesting they are high-priority putative targets. The minor competition for CSNK2A1 makes it a lower-priority candidate.
Table 2: Orthogonal Validation Data for the Primary Target (MAPK1)
| Assay | Compound | Result | Interpretation |
| CETSA | Cpd-X (10 µM) | ΔTm = +5.2 °C | Strong target stabilization in intact cells, confirming engagement. |
| Known MAPK1 Inhibitor | ΔTm = +6.5 °C | Positive control shows expected stabilization. | |
| Negative Control | ΔTm = +0.3 °C | No significant stabilization. | |
| ITC | Cpd-X | KD = 150 nM | Direct, high-affinity binding to purified MAPK1 protein. |
| Known MAPK1 Inhibitor | KD = 50 nM | Positive control shows expected high-affinity binding. | |
| Negative Control | No Binding Detected | Confirms specificity. |
Conclusion
The validation of target engagement is a cornerstone of modern chemical biology and drug development. For a novel compound like this compound, a systematic and multi-pronged strategy is essential to move from a phenotypic observation to a validated, target-centric mechanism of action. This guide outlines a robust workflow, beginning with the unbiased identification of putative targets using chemical proteomics (Kinobeads) and proceeding to rigorous orthogonal validation through cellular (CETSA) and biophysical (ITC/SPR) methods. By comparing these state-of-the-art techniques and integrating their data, researchers can build a self-validating and compelling case for a compound's molecular target, paving the way for rational lead optimization and further clinical development.
References
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC)
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. PubMed.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?.
- ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Reaction Biology. ITC Assay Service for Drug Discovery.
- Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
- Frasca, V. (2017). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical.
- Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
- ResearchGate. Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays.
- Linkuvienė, V. et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments.
- ResearchGate. Kinobeads use immobilized kinase inhibitors as affinity reagents....
- Bantscheff, M. et al. (2012). The target landscape of clinical kinase drugs. PMC - NIH.
- Henderson, M. J. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
- Klüter, S. et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC - NIH.
- Jafari, R. et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
- UKM Medical Molecular Biology Institute. (2022).
- Royal Society of Chemistry. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands.
- Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?. YouTube.
- Foley, T. M. et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- da Silva, G. N. et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central.
- de Kock, C. et al. (2021).
- CP Lab Safety. This compound, 1 gram.
- Birsan, C. et al. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC - NIH.
- El-Naggar, M. et al. (2024). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. NIH.
- de Oliveira, C. F. et al. (2015). (7-Chloroquinolin-4-yl)
- Bonorino, C. et al. (2014). (7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity).
Sources
- 1. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. denovobiolabs.com [denovobiolabs.com]
- 19. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
- 22. books.rsc.org [books.rsc.org]
- 23. researchgate.net [researchgate.net]
In the intricate journey of drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success. Promising therapeutic candidates can falter in later stages due to unfavorable pharmacokinetic or toxicological properties. This guide provides a comprehensive comparative analysis of the predicted ADMET profiles of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide and a series of structurally related compounds, offering valuable insights for researchers and drug development professionals. The quinoline core, particularly the 7-chloroquinoline scaffold, is a privileged structure in medicinal chemistry, forming the backbone of numerous antimalarial, anticancer, and antimicrobial agents.[1][2][3][4] This analysis will delve into the in-silico predictions that help to forecast the "drug-likeness" of these promising molecules.
The Imperative of Early ADMET Profiling
The high attrition rate of drug candidates during clinical trials underscores the necessity of robust preclinical evaluation. In-silico ADMET prediction has emerged as an indispensable tool, offering a rapid and cost-effective means to identify and deprioritize compounds with a high probability of failure, thereby streamlining the drug development pipeline.[1] By leveraging computational models, we can anticipate a molecule's behavior in a biological system, guiding lead optimization and reducing reliance on extensive animal testing in the initial phases.
A Comparative Look at Quinoline-Based Compounds
Methodology: The In-Silico Approach
The ADMET parameters discussed in this guide are primarily derived from computational studies found in the scientific literature. These studies typically employ a variety of well-established software and web-based tools, including:
-
SWISSADME: A popular web tool for predicting pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[2]
-
pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[5][6]
-
AdmetSAR: A tool for predicting ADMET properties and potential toxicity of chemical compounds.[2]
These tools utilize algorithms based on large datasets of experimentally determined properties to make their predictions. It is crucial to acknowledge that these are predictive models and experimental validation is essential for confirming these findings.
Key ADMET Parameters: A Head-to-Head Comparison
The following table summarizes the predicted ADMET properties for a selection of 7-chloroquinoline derivatives, providing a comparative framework for understanding their potential as drug candidates.
| Compound Class | Lipophilicity (logP) | Water Solubility | Human Intestinal Absorption (%) | BBB Permeability | P-gp Substrate | CYP Inhibition | Toxicity Risk |
| Quinoline-1,4-quinone Hybrids | Low to moderate (1.65–5.06)[1] | Moderate[1] | High (predicted) | Low (predicted non-neurotoxic)[1] | Not specified | Not specified | Low (predicted) |
| 2-amino-N'-((2-chloroquinolin-3-yl)methylene)acetohydrazide Derivatives | Favorable (predicted) | Good (predicted) | High (predicted)[7][8] | Low (predicted) | No (predicted) | Not specified | Nontoxic (predicted)[7][8] |
| 7-chloroquinoline-benzimidazole Hybrids | Variable | Variable | High (predicted)[5] | Low (predicted)[5] | Not specified | Not specified | Not specified |
| (7-chloroquinolin-4-ylthio) alkylbenzoate Derivatives | Variable | Variable | High (predicted) | Variable (-0.41 to 0.282)[9] | One compound predicted as substrate[9] | Not specified | Not specified |
| N-substituted Quinoline 3-carbaldehyde Hydrazone Derivatives | Favorable (predicted) | Good (predicted) | High (predicted gastrointestinal absorption)[2] | Low (predicted) | Not specified | Not specified | Non-carcinogenic (predicted)[2] |
Caption: Comparative table of predicted ADMET properties for different classes of 7-chloroquinoline derivatives.
Absorption: The Gateway to Efficacy
Good oral bioavailability is a coveted characteristic for many drug candidates. High human intestinal absorption is predicted for most of the analyzed quinoline derivatives, suggesting they are likely to be well-absorbed from the gastrointestinal tract.[2][5][7][8] Lipophilicity, as indicated by the logP value, plays a crucial role in membrane permeability and, consequently, absorption. The quinoline-1,4-quinone hybrids exhibit a range of lipophilicity values, indicating that this property can be modulated through structural modifications.[1]
Distribution: Reaching the Target
The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. The volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB) are key parameters. For many of the studied quinoline derivatives, a low predicted BBB permeability is observed, which is advantageous for drugs intended for peripheral targets as it minimizes the risk of central nervous system side effects.[1][5][9] P-glycoprotein (P-gp) is an efflux pump that can limit drug distribution to certain tissues. The prediction that most of these compounds are not P-gp substrates is a favorable attribute.[9]
Metabolism: The Body's Chemical Processor
Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions. While specific data on CYP inhibition for all the compared compounds is not consistently available in the initial search results, this is a critical parameter to assess during drug development.
Excretion: Clearing the System
The route and rate of drug excretion are important for determining dosing regimens and avoiding accumulation. While detailed excretion pathway predictions are not extensively covered in the provided search results, this aspect would be a key focus of later-stage preclinical studies.
Toxicity: The Safety Profile
Early prediction of toxicity is paramount. The in-silico models for the compared quinoline derivatives generally predict a low toxicity profile, with some studies specifically indicating a lack of neurotoxic or carcinogenic potential.[1][2][7][8] This is a promising starting point, but comprehensive in-vitro and in-vivo toxicological studies are non-negotiable for any compound progressing towards clinical trials.
Experimental Workflows and Protocols
To provide a practical context, below are representative experimental protocols for in-silico ADMET prediction.
In-Silico ADMET Prediction Workflow
This workflow outlines the typical steps involved in computationally assessing the ADMET properties of a novel compound.
Caption: A generalized workflow for in-silico ADMET prediction.
Step-by-Step Protocol for Using an Online ADMET Prediction Tool (e.g., SWISSADME)
-
Prepare the Molecular Structure: Draw the chemical structure of the compound using a chemical drawing software (e.g., ChemDraw) and save it in a standard format like SMILES or SDF.
-
Access the Web Tool: Navigate to the SWISSADME website.
-
Input the Structure: Paste the SMILES string or upload the SDF file of the molecule into the input field.
-
Run the Prediction: Initiate the calculation by clicking the "Run" or "Submit" button.
-
Analyze the Results: The tool will generate a comprehensive report detailing various physicochemical properties, pharmacokinetic predictions (including lipophilicity, water solubility, GI absorption, BBB permeation), drug-likeness (Lipinski's rule of five), and medicinal chemistry friendliness.
-
Interpret the Data: Compare the predicted values against established thresholds for desirable drug properties. For example, a high probability of GI absorption and low probability of BBB permeation would be considered favorable for a peripherally acting oral drug.
Conclusion and Future Directions
The in-silico ADMET profiling of this compound and its analogs reveals a promising landscape for this class of compounds. The 7-chloroquinoline scaffold, when appropriately substituted, appears to confer favorable drug-like properties, including good predicted oral absorption and a generally low toxicity risk.
It is imperative to reiterate that these computational predictions serve as a valuable guide for prioritizing and optimizing lead compounds. Subsequent experimental validation through in-vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in-vivo pharmacokinetic studies in animal models is essential to confirm these findings and build a robust data package for advancing a candidate into clinical development. The continued synergy between computational and experimental approaches will undoubtedly accelerate the discovery of new, safe, and effective medicines based on the versatile quinoline core.
References
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed Central. [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. ResearchGate. [Link]
-
Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. [Link]
-
Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives. SAGE Journals. [Link]
-
In-silico ADMET, molecular docking and anti-tubercular study of N- substituted quinoline 3-carbaldehyde hydrazone derivatives. International Scientific Organization. [Link]
-
Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. European Journal of Chemistry. [Link]
-
In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonViewPress. [Link]
-
Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Bentham Science. [Link]
-
7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. ResearchGate. [Link]
-
Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]
-
Synthesis of a Novel 7-Chloroquinoline-Sulphocoumarin Hybrid: Characterization, ADME Profiling and Elucidation of its Antiproliferative and Anti-EMT Potential. ResearchGate. [Link]
-
Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI. [Link]
-
ADMET properties of the selected compounds. ResearchGate. [Link]
-
Pharmacokinetic Properties: ADMET Prediction. ResearchGate. [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. Institute of Molecular and Translational Medicine. [Link]
-
Synthesis and biological activity of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives as antimalarial and cytotoxic agents. ResearchGate. [Link]
-
Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PubMed Central. [Link]
-
7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC. [Link]
-
(7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. PubMed. [Link]
-
Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. MDPI. [Link]
-
Synthesis, ADMET Prediction, and Antitumor Profile of Phenoxyhydrazine- 1,3-thiazoles Derivatives. PubMed. [Link]
-
Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]
Sources
- 1. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iscientific.org [iscientific.org]
- 3. scielo.br [scielo.br]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives | European Journal of Chemistry [eurjchem.com]
- 9. docta.ucm.es [docta.ucm.es]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-[(7-chloroquinolin-4-yl)thio]acetohydrazide (CAS No. 306935-50-2). As a specialized research chemical, a complete Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a rigorous, structure-based hazard assessment, synthesizing data from analogous chemical structures to ensure the highest standards of laboratory safety and environmental protection. Our core mission is to empower researchers by providing critical safety information that extends beyond the product itself, fostering a culture of safety and trust.
Core Principle: A Structure-Based Hazard Assessment
The disposal protocol for any chemical must be dictated by its hazard profile. In the absence of specific toxicological and environmental fate data for this compound, we must deconstruct the molecule into its primary functional components to anticipate its risks. This proactive, science-based approach ensures that we handle this compound with the caution it warrants.
The molecule comprises three key moieties:
-
7-Chloroquinoline Core: The quinoline ring system is known for its environmental persistence and potential toxicity to aquatic organisms[1]. Quinoline itself is a suspected carcinogen and can cause liver damage with chronic exposure[1][2]. Its breakdown products can also be toxic, necessitating containment from environmental release[1][3].
-
Thioether Linkage (-S-): Thioether compounds, while generally more stable than thiols, must be handled with care. Decontamination procedures for related sulfur compounds often involve oxidative methods, and waste must be segregated appropriately[4].
-
Acetohydrazide Group (-NHNHCOCH₃): Hydrazide and hydrazine derivatives are a well-documented class of reactive and potentially toxic compounds. Acetohydrazide itself is classified as toxic if swallowed, a skin and eye irritant, and a suspected mutagen and carcinogen[5][6][7]. Disposal protocols for such compounds universally mandate treatment as regulated hazardous waste[5][6].
Based on this structural analysis, this compound must be managed as a toxic, irritant, and environmentally hazardous chemical waste .
Table 1: Anticipated Hazard Profile Summary
| Hazard Classification | Basis (Analogous Compounds) | Key Safety Implications |
| Acute Toxicity | Acetohydrazide (Harmful/Toxic if swallowed, in contact with skin, or inhaled)[5][6][8] | Wear appropriate Personal Protective Equipment (PPE). Avoid creating dust. Handle in a chemical fume hood. |
| Skin/Eye Irritation | 7-Chloroquinoline, Acetohydrazide (Causes skin and serious eye irritation)[9][10][11] | Use chemical-resistant gloves and safety goggles with side shields. |
| Carcinogenicity/Mutagenicity | Quinoline, Acetohydrazide (Suspected carcinogen/mutagen)[2][5][6] | Minimize exposure. Employ stringent containment measures. |
| Environmental Hazard | Quinoline (Persistent in the environment, toxic to aquatic life)[1][12] | Do not dispose of down the drain. Prevent any release into the environment. |
Mandatory Disposal Workflow: Containment and Professional Collection
The cardinal rule for this compound is that no amount should be disposed of via standard laboratory drains or as regular solid waste [13][14]. All waste streams containing this chemical must be collected for disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Experimental Workflow: Waste Segregation and Disposal
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. epa.gov [epa.gov]
- 3. Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. lobachemie.com [lobachemie.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cas 306935-50-2,this compound | lookchem [lookchem.com]
- 10. Acetohydrazide | 1068-57-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Navigating the Unseen: A Comprehensive Safety and Handling Guide for 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel compound synthesis and drug discovery, the thorough understanding of a molecule's potential hazards is as crucial as the exploration of its therapeutic benefits. This guide provides essential, immediate safety and logistical information for handling 2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide, a compound of interest that demands meticulous safety protocols. As your partners in research, we are committed to providing value beyond the product, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Assessment: Deconstructing the Risk Profile
The toxicological profile of this compound can be inferred from its structural components. The presence of a 7-chloroquinoline scaffold, a class of compounds known for potential systemic and ocular adverse effects, alongside an acetohydrazide functional group, which belongs to the broader category of hydrazines known for their toxicity and potential carcinogenicity, necessitates a cautious approach.[1][2][3][4]
Hazard Identification:
| Hazard Class | Description | Associated Functional Group |
| Harmful | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Chloroquinoline, Acetohydrazide |
| Irritant | Irritating to eyes, respiratory system, and skin.[5] | Chloroquinoline, Acetohydrazide |
| Potential Carcinogen | Hydrazine derivatives are considered potential carcinogens.[1][2] | Acetohydrazide |
| Organ Toxicity | Chloroquinoline derivatives can exhibit cardiac and ocular toxicity with chronic exposure.[3][6] | Chloroquinoline |
This table summarizes the potential hazards based on available data for structurally related compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure.[7][8] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[1][2] | Provides robust protection against dermal absorption. The outer glove can be removed if contaminated without exposing the skin. |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9][10] | Protects against splashes and airborne particles, safeguarding against the compound's irritant properties. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with a chemical-resistant apron.[1][8] | Protects the body from spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the powder outside of a certified chemical fume hood.[2][10] | Minimizes the risk of inhaling the potentially harmful and irritating dust particles. |
Donning and Doffing PPE Workflow:
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Operational Plan: Safe Handling from Receipt to Reaction
A systematic and cautious approach to every step of handling is critical to minimize exposure and prevent accidents.[11][12]
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Always wear appropriate PPE, including a respirator, when unpacking the shipment in a designated and well-ventilated area.[10]
-
Inspect the container for any damage or leaks. If compromised, follow spill procedures immediately.
-
-
Storage:
-
Weighing and Aliquoting:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.[9]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment thoroughly after use.
-
-
In-Reaction Use:
Emergency Preparedness Workflow:
Caption: Decision-making workflow for responding to laboratory incidents.
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical final step in the safe handling of this compound to protect both personnel and the environment.[9]
Waste Segregation and Disposal Protocol:
-
Solid Waste:
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, disposable lab coats) must be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be kept closed when not in use.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Avoid drain disposal at all costs.
-
-
Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial rinse, glassware can be washed with soap and water.
-
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, immediate and correct action is paramount.[13][15]
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][15] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13][14] |
Spill Decontamination:
-
Minor Spills: For small, contained spills within a fume hood, trained personnel wearing appropriate PPE can use an absorbent material to clean the spill. The contaminated absorbent must be disposed of as hazardous solid waste.[16]
-
Major Spills: In the case of a large or uncontained spill, evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) department.[1]
This guide is intended to provide a foundational framework for the safe handling of this compound. Always supplement this information with your institution's specific safety protocols and conduct a thorough risk assessment before beginning any new procedure.
References
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
- National Center for Biotechnology Information. (n.d.).
- LookChem. (n.d.). Cas 306935-50-2, this compound.
- Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.).
- Actylis Lab Solutions. (n.d.).
- University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
- Risk Management and Safety. (n.d.). Hydrazine.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Ocular complications of chloroquine and deriv
- University of Nottingham. (n.d.).
- CNS adverse events associated with antimalarial agents. Fact or fiction? (n.d.). PubMed.
- World Health Organization. (n.d.).
- National Center for Biotechnology Information. (2024, January 11). Chloroquine and Hydroxychloroquine Toxicity.
- Sigma-Aldrich. (2025, November 6).
- Fisher Scientific. (2025, December 18).
- Wits Chemistry. (2022, December 12). Personal Protective Equipment (PPE) | Chemistry. YouTube.
- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- EBSCO. (n.d.).
- MESA. (n.d.). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite.
- CDC Stacks. (n.d.). Decontamination procedures for chemical process equipment.
- National Center for Biotechnology Information. (n.d.). Chloroquine | C18H26ClN3 | CID 2719. PubChem.
- Queen Mary University of London. (n.d.).
- 7-Chloro-4-hydroxyquinoline - SAFETY D
- Loba Chemie. (2022, September 26). ACETHYDRAZIDE FOR SYNTHESIS.
Sources
- 1. safety.charlotte.edu [safety.charlotte.edu]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. [Ocular complications of chloroquine and derivatives therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CNS adverse events associated with antimalarial agents. Fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 306935-50-2,this compound | lookchem [lookchem.com]
- 6. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 8. youtube.com [youtube.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. greenwgroup.com [greenwgroup.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. nottingham.ac.uk [nottingham.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
